molecular formula C9H9NO B1321931 3-Methoxy-5-methylbenzonitrile CAS No. 473923-98-7

3-Methoxy-5-methylbenzonitrile

Cat. No.: B1321931
CAS No.: 473923-98-7
M. Wt: 147.17 g/mol
InChI Key: NLFCGYDEYLLNEN-UHFFFAOYSA-N
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Description

3-Methoxy-5-methylbenzonitrile is a useful research compound. Its molecular formula is C9H9NO and its molecular weight is 147.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-5-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-7-3-8(6-10)5-9(4-7)11-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLFCGYDEYLLNEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20620628
Record name 3-Methoxy-5-methylbenzonitrile
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Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473923-98-7
Record name 3-Methoxy-5-methylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=473923-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-5-methylbenzonitrile
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Foundational & Exploratory

Core Compound Identity and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Methoxy-5-methylbenzonitrile

This guide provides a comprehensive technical overview of this compound, a substituted aromatic nitrile of interest in synthetic chemistry and medicinal research. Designed for researchers, chemists, and drug development professionals, this document synthesizes its chemical properties, a representative synthetic pathway, spectroscopic data, and potential applications, grounded in established scientific principles.

This compound, also known as 3-methyl-5-methoxybenzonitrile, is a bifunctional organic compound featuring a nitrile (-C≡N) and a methoxy (-OCH₃) group on a toluene framework. The strategic placement of these groups at the 1, 3, and 5 positions of the benzene ring imparts specific electronic and steric properties, making it a valuable intermediate for constructing more complex molecular architectures.

Its identity is definitively established by its Chemical Abstracts Service (CAS) number: 473923-98-7 [].

Quantitative Data Summary

The key physicochemical properties of this compound are summarized below. These values are critical for experimental design, dictating appropriate solvents, reaction temperatures, and purification methods.

PropertyValueSource(s)
CAS Number 473923-98-7[]
Molecular Formula C₉H₉NO[2][3]
Molar Mass 147.17 g/mol [2][3]
Appearance White to off-white solid/powder[2]
Purity Typically available at ≥95%[2]
Solubility Insoluble in water; Soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane)[2]

Note: Specific values for melting point and boiling point are not consistently reported across public databases and should be determined empirically for a given sample.

Representative Synthetic Approach

While multiple synthetic routes can be envisioned, a common and logical approach to synthesizing this compound involves the methylation of the corresponding phenolic precursor, 3-hydroxy-5-methylbenzonitrile. This pathway, an example of the Williamson ether synthesis, is favored for its high efficiency and the ready availability of starting materials.

Causality in Experimental Design:

  • Base Selection: A moderately strong base like potassium carbonate (K₂CO₃) is chosen to deprotonate the phenol, forming a phenoxide. This base is strong enough for the task but is less hazardous and easier to handle than alternatives like sodium hydride.

  • Solvent Choice: A polar aprotic solvent such as acetone or dimethylformamide (DMF) is ideal. It effectively dissolves the ionic phenoxide intermediate and the methylating agent without participating in the reaction.

  • Methylating Agent: Methyl iodide (CH₃I) is a highly effective methylating agent due to the excellent leaving group ability of iodide.

Step-by-Step Protocol
  • Deprotonation: To a solution of 3-hydroxy-5-methylbenzonitrile (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).

  • Reaction Mixture: Stir the suspension vigorously at room temperature for 30 minutes to ensure complete formation of the potassium phenoxide intermediate.

  • Methylation: Add methyl iodide (1.2 eq) dropwise to the suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

G SM Start: 3-hydroxy-5- methylbenzonitrile Reagents Add K₂CO₃, CH₃I in Acetone SM->Reagents Step 1 & 2 Reflux Heat to Reflux (4-6 hours) Reagents->Reflux Step 3 & 4 Workup Filter & Concentrate Reflux->Workup Step 5 Extract Aqueous Extraction (Ethyl Acetate) Workup->Extract Step 6 Purify Column Chromatography Extract->Purify Step 7 Product End: 3-Methoxy-5- methylbenzonitrile Purify->Product

Caption: Williamson ether synthesis workflow for this compound.

Spectroscopic Characterization

Structural confirmation of this compound relies on standard spectroscopic techniques. While a specific spectrum for this exact isomer is not publicly available, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of its close analog, 3-methoxybenzonitrile, and the known electronic effects of a methyl substituent.[4][5][6]

  • ¹H NMR: The spectrum is expected to show three distinct aromatic proton signals, a singlet for the methoxy (-OCH₃) protons around 3.8 ppm, and a singlet for the methyl (-CH₃) protons around 2.4 ppm.

  • ¹³C NMR: The spectrum will display characteristic peaks for the nitrile carbon (~119 ppm), the methoxy carbon (~55 ppm), and the methyl carbon (~21 ppm), in addition to the signals for the aromatic carbons.[4]

  • IR Spectroscopy: A strong, sharp absorption band characteristic of the nitrile (C≡N) stretch is expected around 2220-2240 cm⁻¹. Bands corresponding to C-O stretching and C-H aromatic/aliphatic stretching will also be present.

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 147.17.

Applications in Research and Drug Development

The true value of this compound lies in its utility as a versatile chemical building block. The nitrile and methoxy groups serve as synthetic handles for a wide range of chemical transformations.[7]

  • Nitrile Group Transformations: The nitrile can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions to form heterocyclic rings (e.g., tetrazoles), which are common motifs in pharmaceuticals.[7]

  • Aromatic Ring Functionalization: The methoxy and methyl groups are ortho-, para-directing, guiding subsequent electrophilic aromatic substitution reactions to the remaining open positions on the ring. The methoxy group can also be demethylated to reveal a phenol, providing another point for modification.[7]

This structural versatility makes benzonitrile derivatives, as a class, highly relevant in medicinal chemistry. They are integral components of molecules developed as:

  • Kinase Inhibitors: Many small-molecule kinase inhibitors developed for oncology incorporate a benzonitrile scaffold.[8]

  • Antiviral Agents: Certain benzonitrile derivatives have been investigated as inhibitors of viral entry, notably for the Hepatitis C Virus (HCV).[8]

  • Anticancer Therapeutics: Benzonitrile compounds have been patented for their application in preparing antitumor drugs for a wide range of cancers.[9][10][11]

Molecular Versatility Diagram

G Core This compound Nitrile Nitrile (-CN) Group Core->Nitrile Methoxy Methoxy (-OCH₃) Group Core->Methoxy Ring Aromatic Ring Core->Ring Amine Reduction to Amine Nitrile->Amine Acid Hydrolysis to Carboxylic Acid Nitrile->Acid Heterocycle Cycloaddition to Heterocycle Nitrile->Heterocycle Demethylation Demethylation to Phenol Methoxy->Demethylation EAS Electrophilic Aromatic Substitution (EAS) Ring->EAS App Therapeutic Scaffolds Amine->App Acid->App Heterocycle->App Demethylation->App EAS->App

Caption: Reactive sites and synthetic potential of this compound.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be observed when handling this compound.

  • Hazard Classification: While specific GHS classifications for this isomer are not universally listed, related benzonitriles are often classified as harmful if swallowed, in contact with skin, or if inhaled.[12][13]

  • Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust and direct contact with skin and eyes.[14]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed to prevent moisture ingress.[2]

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

References

  • Nanjing Finechem Holding Co.,Limited. (n.d.). This compound | Chemical Properties, Uses, Safety Data & Sourcing.
  • ChemicalBook. (2023). This compound 98%.
  • Sigma-Aldrich. (n.d.). 3-Methoxybenzonitrile 98%.
  • Fisher Scientific. (2025). Safety Data Sheet - 3-Methoxybenzonitrile.
  • Apollo Scientific. (2022). Safety Data Sheet - 3-Methoxy-4-methylbenzonitrile.
  • PubChem. (n.d.). 3-Hydroxy-5-methoxybenzonitrile.
  • Tokyo Chemical Industry. (n.d.). 3-Methoxy-4-methylbenzonitrile.
  • Gesher. (n.d.). The Chemical Versatility of 3-Methoxybenzonitrile in Synthesis.
  • BLD Pharm. (n.d.). 3-Methoxybenzonitrile.
  • PubChem. (n.d.). 3-Methoxy-4-methylbenzonitrile.
  • Parchem. (n.d.). 3 Methoxy Benzonitrile.
  • PrepChem.com. (n.d.). Synthesis of 3-methoxy-4-methylbenzonitrile.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • SpectraBase. (n.d.). 3-Methoxy-benzonitrile.
  • BenchChem. (2025). Applications of Benzonitrile Derivatives in Drug Development.
  • PubChem. (n.d.). 3,4,5-Trimethoxybenzonitrile.
  • Liang, F., Ji, X., Zhang, J., & Cao, S. (2016). Supporting Information: LDA-mediated synthesis of ortho-cyanated diarylmethanes. East China University of Science and Technology.
  • BOC Sciences. (n.d.). CAS 473923-98-7 3-Methyl-5-methoxybenzonitrile.
  • Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists. Taylor & Francis Online.
  • Sigma-Aldrich. (n.d.). 3-Methoxybenzonitrile Application.
  • SpectraBase. (n.d.). 3-Methoxy-benzonitrile - 13C NMR.
  • Google Patents. (n.d.). CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs.
  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry.
  • Khan, I., et al. (2025). Design, synthesis, molecular docking and molecular dynamics studies of some 3-methoxy flavone derivatives as an anti-breast cancer agent. NIH National Library of Medicine.

Sources

An In-Depth Technical Guide to the Chemical Properties of 3-Methoxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Core Molecular Characteristics

3-Methoxy-5-methylbenzonitrile is a bifunctional aromatic compound featuring a nitrile (-C≡N) and a methoxy (-OCH₃) group attached to a toluene scaffold. This unique arrangement of electron-withdrawing (nitrile) and electron-donating (methoxy and methyl) groups imparts a distinct reactivity profile, making it a versatile intermediate in organic synthesis.

Table 1: Fundamental Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 473923-98-7[1][2]
Molecular Formula C₉H₉NO[3]
Molecular Weight 147.17 g/mol [2]
Appearance White to off-white solid[3]
Melting Point Not definitively reported; data for related isomers suggest it is a low-melting solid.
Boiling Point Not definitively reported. Data for 3-methoxybenzonitrile is 111-112 °C at 13 mmHg.
Density Not definitively reported. Data for 3-methoxybenzonitrile is 1.089 g/mL at 25 °C.
Solubility Insoluble in water; soluble in common organic solvents such as ethanol and acetone.[3]

Spectroscopic Profile: Elucidating the Molecular Architecture

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. The following sections detail the expected and reported spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The proton NMR spectrum of this compound is characterized by distinct signals for the aromatic protons, the methoxy group, and the methyl group. The substitution pattern on the benzene ring leads to a specific splitting pattern for the aromatic protons.

Table 2: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.0 - 7.2m3HAromatic protons
~3.8s3HMethoxy protons (-OCH₃)
~2.3s3HMethyl protons (-CH₃)

Note: The exact chemical shifts of the aromatic protons can vary slightly depending on the solvent and instrument frequency. The provided data is a representative interpretation.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the nitrile and methoxy groups, as well as the aromatic ring.

Table 3: Predicted Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
~2230-2210Strong, sharpNitrile (-C≡N)C≡N stretch
~3100-3000MediumAromatic C-HC-H stretch
~2950-2850MediumAliphatic C-H (-OCH₃, -CH₃)C-H stretch
~1600, ~1480Medium-StrongAromatic RingC=C stretch
~1250, ~1050StrongAryl Ether (-O-CH₃)C-O stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, the molecular ion peak (M⁺) would be observed at an m/z of approximately 147.

dot

MassSpec_Fragmentation M [C₉H₉NO]⁺˙ m/z = 147 Molecular Ion M_minus_H [C₉H₈NO]⁺ m/z = 146 M->M_minus_H - •H M_minus_CH3 [C₈H₆NO]⁺ m/z = 132 M->M_minus_CH3 - •CH₃ M_minus_OCH3 [C₈H₆N]⁺ m/z = 116 M->M_minus_OCH3 - •OCH₃ M_minus_CO [C₈H₉N]⁺˙ m/z = 119 M_minus_CH3->M_minus_CO - CO

Caption: Predicted Electron Ionization (EI) mass spectrometry fragmentation pathway for this compound.

Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is dictated by the interplay of its three functional groups on the aromatic ring.

Reactivity of the Nitrile Group

The nitrile group is a versatile functional handle that can undergo a variety of transformations:

  • Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid (3-methoxy-5-methylbenzoic acid) via an intermediate amide. The rate of acid hydrolysis is influenced by the electronic nature of the other substituents on the ring.[1]

  • Reduction: The nitrile group can be reduced to a primary amine (3-methoxy-5-methylbenzylamine) using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

  • Organometallic Additions: Grignard reagents and organolithium compounds can add to the nitrile carbon to form ketones after hydrolysis.

Reactivity of the Aromatic Ring

The methoxy and methyl groups are ortho-, para-directing activators for electrophilic aromatic substitution, while the nitrile group is a meta-directing deactivator. The positions of the substituents on the ring will direct incoming electrophiles to the remaining activated positions (C2, C4, and C6).

dot

EAS_Directing_Effects cluster_0 Directing Effects on the Aromatic Ring Ring Benzene Ring with substituents: -OCH₃ (activating, o,p-directing) -CH₃ (activating, o,p-directing) -CN (deactivating, m-directing) Synthesis_Workflow reagents reagents Start 3-Bromo-5-methylanisole Cyanation Palladium-Catalyzed Cyanation Start->Cyanation Product This compound Cyanation->Product Reagents Reagents: - Zn(CN)₂ or KCN - Pd Catalyst (e.g., Pd(PPh₃)₄) - Ligand (e.g., dppf) - Solvent (e.g., DMF, Toluene) Reagents->Cyanation

Caption: Proposed workflow for the synthesis of this compound via palladium-catalyzed cyanation.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 3-bromo-5-methylanisole, a cyanide source (e.g., zinc cyanide or potassium cyanide), a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a suitable ligand (e.g., 1,1'-bis(diphenylphosphino)ferrocene).

  • Solvent Addition: Add a dry, degassed solvent such as dimethylformamide or toluene to the flask.

  • Reaction Conditions: Heat the reaction mixture to an elevated temperature (typically 80-120 °C) and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography or gas chromatography.

  • Workup: Cool the reaction mixture to room temperature and quench with an appropriate aqueous solution (e.g., ammonium chloride or sodium bicarbonate). Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so an inert atmosphere is crucial to prevent its degradation and ensure catalytic activity.

  • Dry Solvents: Water can interfere with the catalytic cycle and react with the cyanide source, so anhydrous conditions are necessary for optimal yield.

  • Ligand: The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the reductive elimination step that forms the C-CN bond.

  • Cyanide Source: Zinc cyanide is often preferred over alkali metal cyanides due to its lower toxicity and better solubility in organic solvents.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. As with all nitriles, it is potentially toxic if ingested, inhaled, or absorbed through the skin. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable building block in organic synthesis due to the versatile reactivity of its nitrile and methoxy functional groups, coupled with the directing effects of the substituents on the aromatic ring. While some of its fundamental physical properties require further experimental determination, its spectroscopic characteristics are predictable, and its synthesis can be achieved through established catalytic methods. This guide provides a solid foundation for researchers and drug development professionals to understand and effectively utilize the chemical properties of this compound in their work.

References

  • Jordan Journal of Chemistry. Substituent Effects on the Hydrolysis of m-Substituted Benzonitriles in Sulfuric Acid Solutions at 25.0 ± 0.1. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • PubChem. 3-Methoxy-4-methylbenzonitrile. [Link]

  • PrepChem.com. Synthesis of 3-methoxy-4-methylbenzonitrile. [Link]

  • PubChem. 3-Methoxybenzonitrile. [Link]

  • SpectraBase. 3-Methoxy-benzonitrile. [Link]

  • Google Patents. Preparation method of 3, 4-dimethoxy benzonitrile.
  • PubChem. 3-Methoxy-5-(trifluoromethyl)benzonitrile. [Link]

  • CDC Stacks. Supporting Information. [Link]

  • Asian Journal of Chemistry. Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. [Link]

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Core Molecular Identity and Physicochemical Profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of 3-Methoxy-5-methylbenzonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the molecular structure, properties, and spectroscopic signature of this compound. As a substituted aromatic nitrile, this compound represents a versatile scaffold and building block in modern synthetic chemistry, particularly in the fields of medicinal chemistry and materials science. This document moves beyond a simple recitation of data, offering insights into the underlying chemical principles that govern its synthesis, reactivity, and characterization.

This compound, with the CAS Number 473923-98-7, is a disubstituted benzonitrile featuring a methoxy (-OCH₃) group and a methyl (-CH₃) group at the meta positions relative to the nitrile (-C≡N) function.[][2] This specific arrangement of electron-donating (methoxy, methyl) and electron-withdrawing (nitrile) groups establishes a unique electronic and steric profile that dictates its chemical behavior.

The fundamental properties of this molecule are summarized below. While specific experimental values for melting and boiling points are not consistently reported across public databases, its physical state as a white to off-white solid is well-established.[3]

PropertyValue / DescriptionSource(s)
Molecular Formula C₉H₉NO[3][4]
Molecular Weight 147.17 g/mol [3][4]
IUPAC Name This compound[]
Synonyms 3-Methoxy-5-methylbenzenecarbonitrile[3]
Appearance White to off-white solid[3]
Solubility Insoluble in water; soluble in common organic solvents (e.g., ethanol, acetone).[3]
Structural Representation

The spatial arrangement of atoms and functional groups is critical to understanding the molecule's reactivity and interactions.

Caption: 2D structure of this compound.

Synthesis Strategy and Mechanistic Considerations

The synthesis of aromatic nitriles can be approached through several established pathways. For this compound, a highly reliable method is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate starting from the corresponding aniline. This method is advantageous due to the ready availability of aniline precursors and the typically high yields.

An alternative, though often requiring harsher conditions, involves the dehydration of 3-methoxy-5-methylbenzamide. The choice of synthetic route is often dictated by starting material availability, scalability, and tolerance of other functional groups.

Proposed Synthetic Workflow: Sandmeyer Reaction

This protocol outlines a plausible synthesis starting from 3-methoxy-5-methylaniline. The causality for this choice rests on the efficiency and robustness of the diazotization-cyanation sequence.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Cyanation (Sandmeyer) cluster_2 Step 3: Workup & Purification A 3-Methoxy-5-methylaniline C Diazonium Salt Intermediate (in situ) A->C 0-5 °C B NaNO₂, aq. HCl B->C E This compound C->E Heat D Copper(I) Cyanide (CuCN) D->E F Extraction E->F G Column Chromatography F->G H Final Product G->H

Caption: Synthetic workflow for this compound via Sandmeyer reaction.

Experimental Protocol (Hypothetical)
  • Diazotization: 3-methoxy-5-methylaniline is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C in an ice-salt bath. A pre-chilled aqueous solution of sodium nitrite is added dropwise, maintaining the temperature below 5 °C to ensure the stability of the diazonium salt. The reaction is monitored for the absence of the starting aniline.

  • Cyanation: In a separate flask, a solution of copper(I) cyanide and potassium cyanide in water is prepared and heated. The cold diazonium salt solution is added slowly to the hot cyanide solution. The choice of CuCN is critical as it catalyzes the substitution of the diazonium group with the cyanide nucleophile.

  • Workup: After the addition is complete, the mixture is heated to ensure the complete decomposition of the intermediate. Upon cooling, the product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: The combined organic layers are washed, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield pure this compound.

Structural Elucidation by Spectroscopic Analysis

The definitive confirmation of the molecular structure is achieved through a combination of spectroscopic techniques. Based on the known effects of the substituents and data from analogous compounds like 3-methoxybenzonitrile, a detailed prediction of the spectral data can be made.[5][6]

Technique Expected Signature Rationale
¹H NMR Ar-H: 3 signals, likely singlets or narrow triplets/doublets (δ 6.8-7.2 ppm). -OCH₃: 1 singlet (3H, δ ~3.8 ppm). Ar-CH₃: 1 singlet (3H, δ ~2.4 ppm).The molecule has a plane of symmetry, but the three aromatic protons are chemically non-equivalent. The methoxy and methyl protons will appear as sharp singlets.
¹³C NMR -C≡N: δ 118-120 ppm. Quaternary Ar-C: 4 signals (including C-CN, C-OCH₃, C-CH₃). Ar-CH: 3 signals. -OCH₃: δ ~55 ppm. Ar-CH₃: δ ~21 ppm.The nitrile carbon is characteristic. The number of aromatic signals reflects the substitution pattern.
IR Spectroscopy C≡N stretch: Strong, sharp band at ~2220-2230 cm⁻¹. C-O stretch: Strong band at ~1250 cm⁻¹ (asymmetric) and ~1050 cm⁻¹ (symmetric). sp² C-H stretch: >3000 cm⁻¹. sp³ C-H stretch: <3000 cm⁻¹.The nitrile stretch is a highly diagnostic, intense, and sharp peak. The C-O stretches are also prominent features of the methoxy group.
Mass Spec. Molecular Ion (M⁺): m/z = 147.07. Key Fragments: Loss of CH₃ (m/z 132), loss of OCH₃ (m/z 116).The molecular ion peak corresponding to the exact mass is expected. Fragmentation patterns can help confirm the presence of methyl and methoxy groups.

Molecular Reactivity: An Electron Topography Perspective

The reactivity of this compound is governed by the interplay of its three functional groups.

  • The Aromatic Ring: The methoxy and methyl groups are both electron-donating and act as ortho-, para-directors in electrophilic aromatic substitution. The nitrile group is strongly electron-withdrawing and a meta-director.[7] The combined effect makes the positions ortho to the activating groups (C2, C4, C6) the most nucleophilic and thus most susceptible to electrophilic attack. The C4 position is sterically the most accessible.

Caption: Electron density map showing activated sites for electrophilic substitution.

  • The Nitrile Group: This functional group is highly versatile. It can be:

    • Hydrolyzed to a carboxylic acid (3-methoxy-5-methylbenzoic acid) under acidic or basic conditions.

    • Reduced to a primary amine (3-methoxy-5-methylbenzylamine) using powerful reducing agents like lithium aluminum hydride (LiAlH₄).[7] This transformation is crucial for introducing a flexible amino-methyl linker, a common feature in pharmacophores.

Applications in Drug Development and Materials Science

While specific applications of this compound are not extensively documented in mainstream literature, its structural motifs are prevalent. Substituted benzonitriles are key intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals.[8] The nitrile can serve as a precursor to tetrazoles (bioisosteres for carboxylic acids) or be incorporated into heterocyclic ring systems. The overall substitution pattern could be explored for tuning the electronic properties of organic materials, such as those used in organic light-emitting diodes (OLEDs) or as liquid crystals.

Safety and Handling

  • Handling: Should be handled in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from strong oxidizing agents.[3]

  • Toxicity Profile (Inferred): Compounds like 3-methoxybenzonitrile and other substituted nitriles are often classified as harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye and skin irritation.[9][10][11][12]

Conclusion

This compound is a structurally defined aromatic compound with significant potential as a synthetic intermediate. Its characterization is straightforward using standard spectroscopic methods (NMR, IR, MS), with predictable signatures derived from its functional groups. The interplay between the electron-donating methoxy and methyl groups and the electron-withdrawing nitrile group creates specific sites of reactivity on the aromatic ring and imparts versatility to the nitrile function itself. For researchers in drug discovery and materials science, this molecule represents a valuable and readily characterizable building block for the synthesis of more complex target structures.

References

  • This compound | Chemical Properties, Uses, Safety Data & Sourcing. Nanjing Finechem Holding Co.,Limited.
  • This compound 98%. ChemicalBook.
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  • 3-Hydroxy-5-methoxybenzonitrile.
  • 3-Methoxybenzonitrile.
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  • 3-Methoxy-benzonitrile Spectra. SpectraBase.
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  • A Comparative Guide to the Reactivity of 3-Methylbenzonitrile and Benzonitrile. Benchchem.
  • Preparation method of 3, 4-dimethoxy benzonitrile.
  • 3-Methoxy-5-(trifluoromethyl)benzonitrile.
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A Technical Guide to the Spectroscopic Elucidation of 3-Methoxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of 3-Methoxy-5-methylbenzonitrile

This compound is a substituted aromatic nitrile, a class of compounds that serves as a versatile building block in organic synthesis. Its utility is prominent in the development of pharmaceuticals and agrochemicals, where the nitrile group can be transformed into various functionalities, and the substitution pattern on the benzene ring directs molecular interactions and biological activity. An in-depth understanding of its spectroscopic properties is paramount for researchers, scientists, and drug development professionals to ensure structural integrity, monitor reactions, and predict chemical behavior. This guide provides a comprehensive analysis of the spectroscopic data of this compound, grounded in fundamental principles and supported by empirical data from analogous structures.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with its distinct functional groups—a nitrile (C≡N), a methoxy (-OCH₃), and a methyl (-CH₃) group on a benzene ring—gives rise to a unique spectroscopic fingerprint. This guide will dissect its Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Data for this compound

The IR spectrum of this compound is anticipated to exhibit several characteristic absorption bands. The most diagnostic of these is the nitrile stretch, which is notable for its sharp intensity and appearance in a relatively uncongested region of the spectrum.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes
C≡N Stretch2220 - 2240Strong, SharpThe conjugation of the nitrile group with the aromatic ring typically lowers the stretching frequency compared to aliphatic nitriles.[1][2]
C-H Stretch (Aromatic)3000 - 3100MediumCharacteristic of C-H bonds on the benzene ring.
C-H Stretch (Aliphatic)2850 - 3000MediumArising from the methyl and methoxy groups.
C=C Stretch (Aromatic)1450 - 1600Medium to WeakMultiple bands are expected due to the vibrations of the benzene ring.
C-O Stretch (Aryl Ether)1200 - 1275 (asymmetric) 1000 - 1075 (symmetric)StrongCharacteristic of the aryl-O-CH₃ linkage.
Experimental Protocol: Acquiring the IR Spectrum

A standard and efficient method for obtaining the IR spectrum of a solid sample like this compound is through Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal is recorded.

    • The sample is brought into firm contact with the crystal using a pressure clamp.

    • The sample spectrum is recorded.

    • The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.

  • Data Processing: The resulting spectrum is analyzed to identify the characteristic absorption peaks and their corresponding wavenumbers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is an unparalleled technique for determining the detailed structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H NMR Spectroscopy: Elucidating the Proton Environment

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
H-2~6.9 - 7.1Singlet (or narrow triplet)1HThis proton is ortho to both the methoxy and nitrile groups.
H-4~6.9 - 7.1Singlet (or narrow triplet)1HThis proton is ortho to the methyl group and meta to the nitrile.
H-6~6.9 - 7.1Singlet (or narrow triplet)1HThis proton is ortho to the methyl group and meta to the methoxy group.
-OCH₃~3.8Singlet3HThe chemical shift is characteristic of a methoxy group attached to an aromatic ring.[3]
-CH₃~2.3Singlet3HThe chemical shift is typical for a methyl group on a benzene ring.

Note: The aromatic protons may exhibit very small meta-couplings, leading to slight broadening or the appearance of a narrow triplet.

¹³C NMR Spectroscopy: Revealing the Carbon Skeleton

The ¹³C NMR spectrum provides a count of the number of non-equivalent carbon atoms and information about their chemical environment.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
C-CN~118 - 120The nitrile carbon is relatively deshielded.[1]
C-1~112 - 115The carbon attached to the nitrile group.
C-2~115 - 120
C-3~160The carbon bearing the methoxy group is significantly deshielded due to the oxygen's electronegativity.
C-4~120 - 125
C-5~140The carbon attached to the methyl group.
C-6~110 - 115
-OCH₃~55A typical chemical shift for a methoxy carbon.[3]
-CH₃~21A characteristic chemical shift for a methyl group on an aromatic ring.
Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: The NMR spectrometer is tuned to the ¹H or ¹³C frequency, and the sample is shimmed to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded.

    • For ¹³C NMR, proton decoupling is typically used to simplify the spectrum to a series of singlets, and a larger number of scans are acquired due to the lower natural abundance of ¹³C.

  • Data Processing: The FID is subjected to a Fourier transform to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum of this compound

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺˙) corresponding to the molecular weight of the compound (147.18 g/mol ). The fragmentation pattern will be influenced by the stability of the resulting ions.

m/z Proposed Fragment Ion Proposed Neutral Loss Notes
147[C₉H₉NO]⁺˙-Molecular ion (M⁺˙)
132[M - CH₃]⁺˙CH₃Loss of a methyl radical from the methoxy group is a common fragmentation pathway for anisole derivatives.[4]
117[M - CH₂O]⁺˙CH₂OLoss of formaldehyde via rearrangement.
104[M - CH₃ - CO]⁺COSubsequent loss of carbon monoxide from the [M - CH₃]⁺ ion.
91[C₇H₇]⁺Formation of the tropylium ion, a common fragment in compounds containing a benzyl moiety.
Experimental Protocol: GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is a common method for the analysis of volatile and semi-volatile compounds like this compound.

  • Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Gas Chromatography: A small volume of the sample solution is injected into the GC, where it is vaporized. The components are separated as they pass through a capillary column.

  • Mass Spectrometry: As the separated components elute from the GC column, they enter the ion source of the mass spectrometer (typically an EI source). The molecules are ionized and fragmented. The ions are then separated by their m/z ratio in the mass analyzer and detected.

  • Data Analysis: The resulting mass spectrum for the peak corresponding to this compound is analyzed to identify the molecular ion and the major fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Final Confirmation Sample This compound IR FTIR Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS IR_Data Functional Group ID (C≡N, C-O, etc.) IR->IR_Data NMR_Data Structural Elucidation (¹H & ¹³C Assignments) NMR->NMR_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Structure Verified Structure of This compound IR_Data->Structure NMR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic characterization.

Conclusion: A Cohesive Structural Portrait

The combination of IR, NMR, and mass spectrometry provides a powerful and self-validating system for the structural confirmation of this compound. Each technique offers a unique and complementary piece of the structural puzzle, from the identification of functional groups by IR, to the detailed mapping of the carbon-hydrogen framework by NMR, and the confirmation of molecular weight and fragmentation pathways by MS. This guide serves as a foundational resource for researchers, enabling them to confidently identify and characterize this important synthetic intermediate.

References

  • Zahran, N.F., & Helal, A.I. (1997). Mass spectrometric study on the fragmentation of anisole. Arab Journal of Nuclear Sciences and Applications, 30(2), 163-169. [Link]

  • Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. National Center for Biotechnology Information. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • Notes On Nitriles IR Spectra. Scribd. [Link]

  • Mass spectrometric study on the fragmentation of anisole. U.S. Department of Energy Office of Scientific and Technical Information. [Link]

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An In-Depth Technical Guide to the Solubility of 3-Methoxy-5-methylbenzonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Methoxy-5-methylbenzonitrile is a substituted aromatic nitrile, a class of compounds with significant utility in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. The nitrile functional group and the substituted benzene ring impart a unique combination of polarity and lipophilicity, making its interaction with various solvents a critical parameter in its application. Understanding the solubility of this compound is paramount for researchers and drug development professionals in designing robust synthetic routes, developing effective purification strategies, and formulating final products. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound in a range of common organic solvents.

Molecular Structure and its Influence on Solubility

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which refers to the similarity of intermolecular forces between the solute and the solvent.[1] The molecular structure of this compound, with its aromatic ring, methoxy group, and nitrile group, dictates its polarity and potential for intermolecular interactions.

The nitrile group (-C≡N) possesses a strong dipole moment due to the high electronegativity of the nitrogen atom, making this part of the molecule polar.[2] The methoxy group (-OCH₃) also contributes to the polarity. However, the benzene ring and the methyl group (-CH₃) are nonpolar. Therefore, this compound can be considered a molecule with moderate polarity. This dual character suggests that it will exhibit appreciable solubility in a range of organic solvents.

Predicting Solubility: A Theoretical Framework

In the absence of extensive empirical data, a theoretical approach based on solvent properties can provide valuable insights into the probable solubility of this compound. Key solvent characteristics to consider are polarity, hydrogen bonding capability, and dielectric constant.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding and have a high dielectric constant. While this compound is not a strong hydrogen bond donor, the lone pair of electrons on the nitrogen of the nitrile group can act as a hydrogen bond acceptor.[2] Therefore, good solubility is expected in polar protic solvents.

  • Polar Aprotic Solvents (e.g., Acetone, Dichloromethane, Ethyl Acetate): These solvents have a significant dipole moment but do not have hydrogen atoms bonded to highly electronegative atoms. They can engage in dipole-dipole interactions. Given the polar nature of the nitrile and methoxy groups, this compound is anticipated to be readily soluble in these solvents.

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents have low dielectric constants and primarily interact through weak van der Waals forces. The presence of the nonpolar benzene ring and methyl group in this compound suggests some affinity for nonpolar solvents. However, the polar functional groups will limit its solubility in highly nonpolar solvents like hexane. Toluene, being an aromatic solvent, may exhibit better solvating power due to π-π stacking interactions with the benzene ring of the solute.

  • Water: As a highly polar protic solvent, water's interaction with this compound is limited. The molecule's significant nonpolar surface area from the benzene ring and methyl group outweighs the polar contributions of the nitrile and methoxy groups, leading to very low solubility. Indeed, it is reported to be insoluble in water.[3] A related compound, 3-methoxybenzonitrile, is described as slightly soluble in water.[4][5]

Qualitative Solubility Data

Solvent ClassRepresentative SolventsExpected Solubility
Polar ProticEthanol, MethanolSoluble
Polar AproticAcetone, Dichloromethane, Ethyl AcetateSoluble
Nonpolar AromaticTolueneModerately Soluble
Nonpolar AliphaticHexaneSparingly Soluble
AqueousWaterInsoluble

Experimental Determination of Solubility: A Validated Protocol

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of this compound in various organic solvents.

Diagram of the Experimental Workflow

Solubility_Determination_Workflow Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation A Weigh Solute (this compound) C Prepare Saturated Solution A->C B Measure Solvent Volume B->C D Agitate at Constant Temperature C->D Incubate E Allow for Phase Separation D->E Settle F Extract Aliquot of Supernatant E->F Sample G Solvent Evaporation F->G H Weigh Residual Solute G->H I Calculate Solubility (e.g., g/100mL) H->I

Caption: A schematic representation of the key steps involved in the experimental determination of solubility.

Step-by-Step Methodology
  • Materials and Reagents:

    • This compound (purity ≥ 98%)

    • Selected organic solvents (analytical grade or higher)

    • Scintillation vials or sealed test tubes

    • Analytical balance

    • Volumetric flasks and pipettes

    • Temperature-controlled shaker or incubator

    • Syringe filters (0.22 µm, compatible with the solvent)

    • Rotary evaporator or vacuum oven

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of scintillation vials. The excess is crucial to ensure a saturated solution is achieved.

    • To each vial, add a precise volume (e.g., 5.00 mL) of the respective organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to a standard temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may vary depending on the solvent and should be validated by taking measurements at different time points until a constant value is obtained.

    • After agitation, allow the vials to stand undisturbed at the same constant temperature for at least 12 hours to allow the undissolved solid to settle.

  • Sample Analysis:

    • Carefully withdraw an aliquot (e.g., 1.00 mL) of the clear supernatant using a syringe fitted with a solvent-compatible filter to avoid transferring any solid particles.

    • Transfer the filtered aliquot to a pre-weighed vial.

    • Remove the solvent under reduced pressure using a rotary evaporator or by gentle heating in a vacuum oven until a constant weight of the dried solute is achieved.

  • Calculation of Solubility:

    • Accurately weigh the vial containing the dried solute.

    • The mass of the dissolved this compound is the final weight of the vial minus the initial weight of the empty vial.

    • Calculate the solubility using the following formula:

    Solubility ( g/100 mL) = (Mass of dissolved solute in g / Volume of aliquot in mL) * 100

Data Interpretation and Causality

The experimentally determined solubility values should be tabulated for easy comparison. The results are expected to correlate with the theoretical predictions based on solvent polarity. For instance, a higher solubility in ethanol compared to hexane would be attributed to the favorable dipole-dipole interactions and potential hydrogen bonding between the polar functional groups of this compound and the hydroxyl group of ethanol. Conversely, the lower solubility in hexane would be due to the energy penalty of disrupting the relatively strong dipole-dipole interactions between the solute molecules to accommodate the nonpolar solvent molecules.

Conclusion

While specific quantitative solubility data for this compound is not widely published, a strong understanding of its molecular structure and the principles of intermolecular forces allows for reliable predictions of its behavior in various organic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust and self-validating method. The insights gained from such studies are crucial for the effective utilization of this versatile compound in research and development.

References

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An In-depth Technical Guide to the Physical Properties of 3-Methoxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential physical and chemical properties of 3-Methoxy-5-methylbenzonitrile, a key intermediate in pharmaceutical and materials science research. The information herein is curated for researchers, scientists, and drug development professionals, offering both foundational data and practical, field-proven methodologies for its characterization.

Introduction and Molecular Characteristics

This compound is an aromatic organic compound featuring a nitrile group, a methoxy group, and a methyl group substituted on a benzene ring. This unique substitution pattern makes it a valuable building block in organic synthesis, particularly for creating complex molecular architectures. Understanding its physical properties is paramount for its effective handling, reaction optimization, and purification.

Molecular Structure:

  • Chemical Formula: C₉H₉NO[1][2][3]

  • Molecular Weight: 147.17 g/mol [1][2][3][4]

  • CAS Number: 473923-98-7[3]

  • Canonical SMILES: COC1=CC(C#N)=CC(C)=C1

Core Physical Properties

The physical state and solubility parameters are critical for designing experimental setups, including solvent selection for reactions and purification techniques like recrystallization and chromatography.

PropertyValueSource(s)
Appearance Solid (typically white or off-white)[1]
Melting Point Data not consistently available; requires experimental determination.[1]
Boiling Point Data not available; compound is a solid at standard conditions.[1]
Density Data not available; requires experimental determination.[1]
Water Solubility Insoluble[1]
Organic Solvent Solubility Soluble in common organic solvents like ethanol and acetone.[1]

Experimental Determination of Physical Properties

Accurate characterization is the bedrock of reproducible science. The following protocols are designed to be self-validating and provide reliable data for this compound.

Workflow for Physical Property Characterization

The following diagram outlines the logical flow for characterizing a new batch of this compound. This systematic approach ensures that all critical data points are collected efficiently and accurately.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Thermal Analysis cluster_2 Phase 3: Spectroscopic Confirmation Sample Receive/Synthesize Sample Visual Visual Inspection (Color, Form) Sample->Visual Solubility Preliminary Solubility Screen (Water, Ethanol, Acetone) Visual->Solubility MP_Apparatus Prepare Capillary Tube Solubility->MP_Apparatus Proceed if Solid MP_Measurement Melting Point Determination (Record Range) MP_Apparatus->MP_Measurement Purity Assess Purity (Sharpness of MP Range) MP_Measurement->Purity NMR 1H & 13C NMR Spectroscopy Purity->NMR Proceed to Confirm Identity Structure Confirm Structure & Purity NMR->Structure IR FTIR Spectroscopy IR->Structure MS Mass Spectrometry MS->Structure Data_Sheet Data_Sheet Structure->Data_Sheet Compile Final Data Sheet

Caption: Workflow for the physical and structural characterization of this compound.

Protocol 1: Melting Point Determination

Causality: The melting point is a robust indicator of purity for a crystalline solid. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities depress and broaden the melting range. This protocol uses a standard digital melting point apparatus for its precision and safety.

Methodology:

  • Sample Preparation: Finely crush a small amount of this compound into a powder. A fine powder ensures uniform heat transfer.

  • Capillary Loading: Dip the open end of a glass capillary tube into the powder. Gently tap the sealed end on a hard surface to pack the solid to a height of 1-2 mm.[5][6]

  • Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.[7]

  • Rapid Determination (Optional but Recommended): Set a rapid heating rate (e.g., 10-15°C/min) to quickly find an approximate melting range. This saves time in subsequent, more precise measurements.[6]

  • Precise Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point found in the previous step.

  • Data Collection: Decrease the heating rate to a slow 1-2°C per minute.[6] Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

  • Validation: Repeat the precise determination at least twice. Consistent values confirm the accuracy of the measurement.

Protocol 2: Solubility Characterization

Causality: Solubility is governed by the principle of "like dissolves like." The polarity of the nitrile and methoxy groups is offset by the nonpolar benzene ring and methyl group, predicting poor solubility in water but good solubility in moderately polar to nonpolar organic solvents.[1] This protocol systematically classifies solubility.

Methodology:

  • Solvent Selection: Prepare test tubes containing 3 mL of the following solvents: deionized water, ethanol, acetone, toluene, and hexane. This selection spans a wide range of polarities.

  • Sample Addition: Add approximately 10-20 mg of this compound to each test tube.[8][9]

  • Observation: Vigorously shake or vortex each tube for 30-60 seconds.[9][10] Observe if the solid dissolves completely.

  • Classification:

    • Soluble: No visible solid particles remain.

    • Partially Soluble: Some solid has dissolved, but undissolved particles remain.

    • Insoluble: The solid appears unchanged.

  • Acid/Base Test (Confirmatory): To confirm its neutral character, test for solubility in 5% HCl and 5% NaOH solutions. As a neutral compound lacking acidic or basic functional groups, it is expected to be insoluble in both aqueous acid and base.[8][10]

Spectroscopic Profile

While not strictly physical properties, spectroscopic data are indispensable for identity confirmation.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons (-OCH₃), and the methyl protons (-CH₃), with chemical shifts and splitting patterns confirming the 3,5-substitution pattern.

  • ¹³C NMR: The carbon NMR will show unique resonances for each carbon atom in the molecule, including the nitrile carbon, the aromatic carbons, and the methyl/methoxy carbons.

  • FTIR: The infrared spectrum will prominently feature a sharp, strong absorption band characteristic of the nitrile (C≡N) stretch (typically ~2220-2240 cm⁻¹) and C-O stretching for the methoxy group.

  • Mass Spectrometry: Will confirm the molecular weight of 147.17 g/mol .

ChemicalBook provides reference spectra for this compound which can be used for comparison.[11]

Safety, Handling, and Stability

Proper handling is essential for laboratory safety and maintaining the integrity of the compound.

  • Handling: Wear standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly closed container in a cool, dry place away from heat sources and strong oxidizing agents.[1]

  • Stability: The compound is generally stable under recommended storage conditions. Avoid exposure to moisture, which could potentially affect its chemical properties over time.[1]

Conclusion

This compound is a solid aromatic compound with predictable solubility in organic solvents and insolubility in water. Its physical properties, particularly the melting point, serve as crucial benchmarks for purity assessment. The experimental protocols and data presented in this guide provide a robust framework for scientists to confidently handle, characterize, and utilize this versatile chemical intermediate in their research and development endeavors.

References

  • University of Calgary. (n.d.). Melting point determination.
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
  • Department of Chemistry, University of the West Indies. (2024). Solubility test for Organic Compounds.
  • YouTube. (2021, April 29). Solubility test/ Organic lab.
  • Nanjing Finechem Holding Co.,Limited. (n.d.). This compound | Chemical Properties, Uses, Safety Data & Sourcing.
  • Clarion University. (n.d.). Determination of Melting Point.
  • SlideShare. (2021, September 19). experiment (1) determination of melting points.
  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.
  • University of Texas at Dallas. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • JoVE. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds.
  • PubChem. (n.d.). 3-Hydroxy-5-methoxybenzonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxy-4-methylbenzonitrile. Retrieved from [Link]

  • ChemBK. (2024, April 9). 3-Methoxy benzonitrile. Retrieved from [Link]

  • Yash Rasayan & Chemicals. (n.d.). 3 Methoxy Benzonitrile Manufacturer Exporter Supplier.
  • PubChem. (n.d.). 3-Methoxybenzonitrile. Retrieved from [Link]

  • Yash Rasayan & Chemicals. (n.d.). 3 Methoxy 4 Methyl Benzonitrile Manufacturer, Supplier.
  • Wiley-VCH GmbH. (n.d.). 3-Methoxy-benzonitrile - SpectraBase. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). 3-Methoxybenzonitrile 98%.
  • PubChem. (n.d.). 3-(5-Methoxypyridin-3-yl)-5-methylbenzonitrile. Retrieved from [Link]

  • Sunway Pharm Ltd. (n.d.). 3-methoxy-4-methylbenzonitrile. Retrieved from [Link]

  • Ottokemi. (n.d.). 3-Methyl benzonitrile, 99%. Retrieved from [Link]

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A Technical Guide to 3-Methoxy-5-methylbenzonitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 3-Methoxy-5-methylbenzonitrile, a substituted aromatic nitrile of significant interest to the chemical, pharmaceutical, and materials science sectors. The document delineates its chemical identity, physicochemical properties, and provides an in-depth look at its synthetic pathways and characteristic reactivity. By synthesizing data from established chemical literature and supplier technical sheets, this guide serves as an essential resource for researchers and process chemists. It offers field-proven insights into its role as a versatile building block, particularly in the development of complex molecular architectures for drug discovery and fine chemicals. Safety protocols and handling guidelines, extrapolated from closely related analogs, are also presented to ensure safe laboratory practice.

Nomenclature and Chemical Identity

This compound is an aromatic organic compound featuring a benzene ring substituted with methoxy, methyl, and nitrile functional groups at the 1, 3, and 5 positions, respectively. The precise arrangement of these groups dictates its electronic properties and reactivity, making it a valuable intermediate. Its unique identity is captured by several standardized chemical identifiers.

Table 1: Chemical Identifiers for this compound

Identifier Value Source
IUPAC Name This compound []
CAS Number 473923-98-7 []
Molecular Formula C₉H₉NO [2][3]
Molecular Weight 147.17 g/mol [2][4]
Canonical SMILES CC1=CC(=CC(=C1)OC)C#N []
InChI InChI=1S/C9H9NO/c1-7-3-8(6-10)5-9(4-7)11-2/h3-5H,1-2H3 []

| InChIKey | NLFCGYDEYLLNEN-UHFFFAOYSA-N |[] |

Figure 1: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, reaction setup, and purification. While specific experimental data for this exact isomer is not widely published, properties can be reliably inferred from its structure and data from close isomers, such as 3-methoxy-4-methylbenzonitrile.

Table 2: Physicochemical Data

Property Value / Description Notes / Source
Appearance White or off-white solid. Based on typical appearance for this class of compound.[2]
Melting Point 52.0 - 56.0 °C Data for the isomeric 3-Methoxy-4-methylbenzonitrile, expected to be similar.[5]
Boiling Point Not available Data for 3-Methoxybenzonitrile is 111-112 °C at 13 mmHg.[6]

| Solubility | Slightly soluble in water. Soluble in organic solvents like dichloromethane, toluene, and DMF. | General solubility for related benzonitriles.[6][7] |

Synthesis and Purification

The synthesis of substituted benzonitriles often involves the conversion of a carboxylic acid or an aldehyde. A robust and well-documented method for converting an aromatic carboxylic acid to a nitrile is via dehydration of an intermediate amide, which can be formed in situ.

Exemplary Synthetic Protocol: Dehydration of a Carboxylic Acid

This protocol is adapted from a known procedure for a related isomer and represents a reliable pathway to this compound from its corresponding benzoic acid.[7] The core of this transformation is the reaction of the carboxylic acid with chlorosulfonyl isocyanate (CSI), which forms a mixed anhydride that subsequently decarboxylates and dehydrates upon reaction with a tertiary amine or, in this case, N,N-dimethylformamide (DMF).

Step-by-Step Methodology:

  • Reaction Setup: To a stirred suspension of 3-methoxy-5-methylbenzoic acid (1.0 eq.) in anhydrous dichloromethane (DCM, ~2 mL/g of acid) under a nitrogen atmosphere, add a solution of chlorosulfonyl isocyanate (1.05 eq.) in DCM dropwise at reflux.

    • Causality: The use of an inert atmosphere and anhydrous solvent is critical as CSI is highly reactive towards water. Refluxing ensures the initial formation of the N-chlorosulfonyl amide intermediate is efficient.

  • Intermediate Formation: Maintain the reaction at reflux for approximately 45-60 minutes. The reaction mixture should become a clear, homogeneous solution.

  • Nitrile Formation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add N,N-dimethylformamide (DMF, 1.2 eq.) dropwise over 15-20 minutes. The Vilsmeier-type intermediate formed from DMF and the chlorosulfonyl group facilitates the final dehydration and decarboxylation.

    • Causality: The addition of DMF at low temperature controls the exothermic reaction. DMF acts as a catalyst to decompose the intermediate to the final nitrile.

  • Workup: After stirring for 30 minutes at 0 °C, pour the reaction mixture onto crushed ice/water. Separate the organic layer.

  • Extraction & Washing: Wash the organic layer sequentially with water (2x), saturated sodium bicarbonate solution (1x), and brine (1x).

    • Self-Validation: The aqueous washes remove unreacted DMF and inorganic byproducts. The bicarbonate wash ensures the removal of any residual acidic starting material.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the residue by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Figure 2: General workflow for the synthesis of this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the interplay of its three functional groups.

Reactivity of the Functional Groups
  • Nitrile (-CN) Group: This group is a versatile chemical handle. It can be readily hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid (3-methoxy-5-methylbenzoic acid). Alternatively, it can be reduced using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) to yield the primary amine (3-methoxy-5-methylbenzylamine).[8][9]

  • Methoxy (-OCH₃) Group: The methoxy group can be cleaved using strong Lewis acids (e.g., BBr₃) or certain reagents like SiCl₄/LiI to yield the corresponding phenol (3-hydroxy-5-methylbenzonitrile).

Electrophilic Aromatic Substitution

The aromatic ring's susceptibility to electrophilic attack is influenced by the directing effects of the existing substituents.

  • Methoxy Group (-OCH₃): A strong activating group and an ortho, para-director due to its electron-donating resonance effect.

  • Methyl Group (-CH₃): A weak activating group and an ortho, para-director due to inductive effects and hyperconjugation.

  • Nitrile Group (-CN): A moderate deactivating group and a meta-director due to its strong electron-withdrawing inductive and resonance effects.[9]

The positions on the ring are influenced as follows:

  • C2 and C6: Strongly activated by the methoxy group (ortho) and weakly activated by the methyl group (ortho). These are the most likely sites for electrophilic attack.

  • C4: Activated by the methoxy group (para) and the methyl group (para). This position is also highly favorable for substitution.

The deactivating effect of the nitrile group makes the entire ring less reactive than toluene or anisole but directs incoming electrophiles away from its adjacent carbons.[9]

Figure 3: Analysis of directing effects for electrophilic aromatic substitution.

Applications in Research and Development

This compound serves as a crucial building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries.[8] The strategic placement of its functional groups allows for sequential and site-selective modifications.

A notable application is in the synthesis of heterocyclic compounds. For instance, substituted methylbenzonitrile scaffolds have been utilized as key intermediates in the development of dual A₂ₐ/A₂ₑ adenosine receptor antagonists.[10] In such syntheses, the nitrile group can be transformed into a triazole or other nitrogen-containing heterocycle, while the aromatic ring serves as a core scaffold to which other pharmacophoric elements are attached. The methoxy and methyl groups help to tune the molecule's electronic properties and lipophilicity, which are critical for receptor binding and pharmacokinetic profiles.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, hazard information can be reliably extrapolated from closely related isomers like 3-methoxy-4-methylbenzonitrile and 3-methoxybenzonitrile. Nitriles as a class should be handled with care due to potential toxicity.

GHS Hazard Classification (Inferred)

Table 3: GHS Hazards for Related Benzonitriles

Pictogram(s) Hazard Class Hazard Statement Source (Isomer)

|



| Acute Toxicity (Oral, Dermal, Inhalation) | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. |[4][5] |
| | Skin Irritation | H315: Causes skin irritation. |[4] |
| | Eye Irritation | H319: Causes serious eye irritation. |[4] |
| | Specific Target Organ Toxicity | H335: May cause respiratory irritation. |[11] |
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle only in a well-ventilated area, preferably inside a certified chemical fume hood.[2][12]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[12]

  • Skin Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat to prevent skin exposure.[12][13]

  • Respiratory Protection: If dusts or aerosols may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[13]

  • General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[5][12]

Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[2]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5][12]

References

  • This compound | Chemical Properties, Uses, Safety D
  • 3-Hydroxy-5-methoxybenzonitrile | C8H7NO2 | CID 22996202. PubChem.[Link]

  • 3-Methoxybenzonitrile | C8H7NO | CID 73712. PubChem.[Link]

  • The Chemical Versatility of 3-Methoxybenzonitrile in Synthesis. Dac Pharmatech.[Link]

  • 3-Methoxy benzonitrile. ChemBK.[Link]

  • 3-Methoxy-4-methylbenzonitrile | C9H9NO | CID 14752994. PubChem.[Link]

  • Synthesis of 3-methoxy-4-methylbenzonitrile. PrepChem.com.[Link]

  • 3-Methoxy-5-(trifluoromethyl)benzonitrile | C9H6F3NO | CID 26986307. PubChem.[Link]

  • 4-hydroxy-3-methoxy-5-methylbenzonitrile - 97%, high purity, CAS No.173900-47-5. Active Fine Chemicals.[Link]

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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Methoxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the essential safety protocols and handling procedures for 3-Methoxy-5-methylbenzonitrile, a substituted aromatic nitrile increasingly utilized as a key intermediate in pharmaceutical and materials science research. Recognizing the limited availability of specific toxicological data for this compound, this document espouses a precautionary principle, grounding its recommendations in the known hazards of the aromatic nitrile class and established best practices for laboratory safety. This guide is intended for researchers, chemists, and drug development professionals, offering a self-validating system for risk mitigation through an in-depth understanding of the compound's properties, detailed handling protocols, and emergency preparedness.

Introduction: The Synthetic Utility and Inherent Hazards of a Niche Building Block

This compound (C₉H₉NO, Molar Mass: 147.17 g/mol ) is a crystalline solid that serves as a valuable precursor in the synthesis of more complex molecular architectures. Its utility stems from the versatile reactivity of the nitrile group and the directing effects of the methoxy and methyl substituents on the benzene ring.[1][2] The nitrile moiety can be transformed into a variety of functional groups, including amines, carboxylic acids, and amides, making it a cornerstone for the construction of novel organic compounds.[1][3]

However, the very features that make this compound synthetically attractive also necessitate a rigorous approach to its handling. Organic nitriles as a class are known for their potential toxicity, which can be attributed to various mechanisms, including in some cases the in vivo release of cyanide.[4][5] While benzonitrile itself is an exception to this metabolic pathway, the overall toxicological profile of many nitrile derivatives warrants a high degree of caution.[4] This guide, therefore, aims to equip the scientific professional with the knowledge and procedures to safely handle this compound, ensuring both personal safety and the integrity of research outcomes.

Compound Profile and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of a robust safety protocol. The following table summarizes the known properties of this compound.

PropertyValueSource(s)
Chemical Formula C₉H₉NO[1]
Molar Mass 147.174 g/mol [1]
Appearance White to off-white crystalline solid[1]
Solubility in Water Insoluble[1]
Solubility in Organic Solvents Soluble in common organic solvents such as ethanol and acetone.[1]
Purity (Typical) >95%[1]

Hazard Identification and GHS Classification

Based on data from various suppliers and databases for this compound and its isomers, the compound is classified as hazardous. The following GHS classifications and hazard statements should be prominently displayed on all containers and in all relevant safety documentation.

  • Pictograms:

    • GHS06 (Skull and Crossbones)

    • GHS07 (Exclamation Mark)

  • Signal Word: Danger

  • Hazard Statements:

    • H301: Toxic if swallowed.[6][7]

    • H311: Toxic in contact with skin.[6][7]

    • H331: Toxic if inhaled.[6][7]

    • H315: Causes skin irritation.[6][7]

    • H319: Causes serious eye irritation.[6][7]

It is imperative to note that the toxicological properties of this specific compound have not been thoroughly investigated.[6] Therefore, all handling procedures must reflect the potential for high toxicity.

Reactivity and Incompatibilities: A Mechanistic Perspective

The reactivity of this compound is governed by the interplay of its three functional components: the nitrile group, the methoxy group, and the methyl group on the aromatic ring.

  • Nitrile Group: The carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic attack.[8] It can undergo hydrolysis to form a carboxylic acid or reduction to a primary amine.[1][3]

  • Aromatic Ring: The methoxy and methyl groups are electron-donating, which activates the benzene ring towards electrophilic aromatic substitution.[9] Conversely, the nitrile group is electron-withdrawing and deactivates the ring towards electrophilic attack while activating it for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitrile.[1][3]

  • Incompatible Materials: To prevent hazardous reactions, this compound should be stored away from:

    • Strong Oxidizing Agents: Can lead to violent reactions.[10]

    • Strong Acids and Bases: Can promote hydrolysis of the nitrile group, which may be exothermic. Mixing nitriles with bases can potentially produce hydrogen cyanide.[5]

    • Reducing Agents: Can react vigorously with the nitrile group.[5]

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, incorporating engineering controls, administrative controls, and personal protective equipment.

Engineering Controls
  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[11]

  • Containment: For procedures with a higher risk of aerosolization, such as weighing or transfer of the solid, a glove box or other form of containment is recommended.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent dermal, ocular, and respiratory exposure.

PPE CategorySpecificationsRationale and Best Practices
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene).Nitrile gloves offer good resistance to a range of chemicals and are preferable to latex to avoid allergies.[10] For prolonged contact or when handling larger quantities, consider thicker gloves or double-gloving. Always inspect gloves for tears or punctures before use and replace them immediately if contaminated.[10] Never reuse disposable gloves.[10]
Eye and Face Protection Chemical safety goggles and a face shield.Goggles provide a seal around the eyes to protect against splashes and dust. A face shield offers an additional layer of protection for the entire face.[12]
Skin and Body Protection Laboratory coat, and for larger quantities or splash potential, a chemical-resistant apron or coveralls.A lab coat should be worn at all times. For tasks with a higher risk of contamination, additional protective clothing is necessary.[13]
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.A respirator is necessary when engineering controls are insufficient to maintain exposure below acceptable limits or during spill cleanup.[14]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to minimizing the risk of exposure and ensuring the stability of the compound.

Handling
  • Avoid all contact with skin, eyes, and clothing.[6]

  • Do not breathe dust or vapors.[7]

  • Wash hands thoroughly after handling, even if gloves were worn.[6]

  • When not in use, keep containers tightly sealed.[1]

  • Use in a well-ventilated area, preferably a chemical fume hood.[7]

Storage
  • Store in a cool, dry, and well-ventilated area.[1][6]

  • Keep away from heat, sparks, and open flames.[1]

  • Store in a tightly closed, chemical-resistant container.[1]

  • Segregate from incompatible materials such as strong oxidizing agents, acids, and bases.[10]

First Aid Measures: A Step-by-Step Emergency Response

In the event of an exposure, immediate and appropriate first aid is crucial.

  • Inhalation:

    • Remove the individual to fresh air immediately.[6]

    • If breathing is difficult or has stopped, administer artificial respiration.[6]

    • Seek immediate medical attention.[6]

  • Skin Contact:

    • Immediately remove all contaminated clothing.[6]

    • Wash the affected area with soap and plenty of water for at least 15 minutes.[6]

    • Seek immediate medical attention.[6]

  • Eye Contact:

    • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6]

    • Remove contact lenses if present and easy to do so.

    • Seek immediate medical attention.[6]

  • Ingestion:

    • Do NOT induce vomiting.

    • If the person is conscious, rinse their mouth with water.[6]

    • Seek immediate medical attention.[6]

Spill Management and Disposal: A Protocol for Containment and Decontamination

A well-rehearsed spill response plan is essential for mitigating the impact of an accidental release.

Spill Cleanup Protocol
  • Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the immediate area. Restrict access to the spill site.[15]

  • Don Appropriate PPE: Before attempting any cleanup, don the full PPE as outlined in Section 5.2, including respiratory protection.[16]

  • Contain the Spill: For solid spills, carefully cover the material with a plastic sheet to prevent it from becoming airborne. For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand.[15][17]

  • Clean Up the Spill:

    • For Solid Spills: Carefully sweep or vacuum the solid material into a designated, labeled hazardous waste container. Avoid generating dust.[16][17]

    • For Liquid Spills: Absorb the spill with an inert, non-combustible material and place it in the hazardous waste container.[18]

  • Decontaminate the Area: Wipe down the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[18]

  • Report the Spill: Report all spills to the appropriate environmental health and safety personnel at your institution.

Waste Disposal
  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety department.[19]

  • Containerization: Collect all waste, including contaminated consumables (e.g., gloves, weighing paper, absorbent materials), in a designated, compatible, and clearly labeled hazardous waste container. The container must have a secure, tight-fitting lid.[20]

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound" and its associated hazards (e.g., "Toxic").[20]

  • Final Disposal: Never dispose of this compound down the drain or in the regular trash.[19] Arrange for pickup and disposal by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[21] Contaminated nitrile gloves should be disposed of as hazardous waste and not recycled.[22]

Toxicology and Environmental Fate: An Area of Limited Data

As previously stated, there is a lack of comprehensive toxicological data for this compound. The GHS classifications are based on the expected properties of this class of compounds. The primary toxicological concern with many nitriles is the potential for metabolic release of cyanide.[4] However, studies on benzonitrile suggest that it is primarily metabolized to benzoic acid.[6] The metabolic fate of this compound has not been specifically studied, but it is plausible that it would follow a similar pathway of nitrile hydrolysis or oxidation of the methyl group. In many pharmaceutical compounds, the nitrile group is metabolically stable and excreted unchanged.[23][24]

The environmental fate of this compound is also not well-documented. However, methoxy-substituted aromatic compounds can be persistent in the environment and may undergo long-range atmospheric transport.[25][26] Therefore, it is crucial to prevent the release of this compound into the environment through proper disposal of waste and decontamination of work areas.

Conclusion: A Commitment to a Culture of Safety

The safe and effective use of this compound in a research and development setting is contingent upon a thorough understanding of its potential hazards and a strict adherence to established safety protocols. This guide provides a framework for risk mitigation, emphasizing the importance of engineering controls, appropriate personal protective equipment, and well-defined procedures for handling, storage, and emergency response. By integrating these principles into daily laboratory practice, researchers can confidently and safely explore the synthetic potential of this valuable chemical intermediate.

Visualizations

Experimental Workflow: Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_sds Review SDS and Protocols prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood handle_weigh Weigh Solid in Containment prep_hood->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Conduct Reaction in Fume Hood handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware handle_reaction->cleanup_decon cleanup_waste Segregate and Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A logical workflow for the safe handling of this compound.

Logical Relationship: Hazard Mitigation Strategy

cluster_controls Exposure Controls eng_controls Engineering Controls (Fume Hood) safe_handling Safe Handling and Research Integrity eng_controls->safe_handling admin_controls Administrative Controls (SOPs, Training) admin_controls->safe_handling ppe Personal Protective Equipment (Gloves, Goggles) ppe->safe_handling hazard Chemical Hazard (this compound) hazard->eng_controls hazard->admin_controls hazard->ppe

Caption: A hierarchical approach to mitigating the hazards of this compound.

References

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The Unseen Forces: A Technical Guide to the Thermo-physical Properties of Substituted Benzonitriles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Substituted benzonitriles are a cornerstone of modern chemical synthesis, finding extensive applications in pharmaceuticals, agrochemicals, and materials science. Their utility is deeply rooted in their unique electronic and structural characteristics, which are conferred by the interplay between the benzene ring, the nitrile group, and various substituents. However, a comprehensive understanding of their behavior in physical systems—critical for process design, formulation, and predicting bioavailability—requires a thorough examination of their thermo-physical properties. This guide provides an in-depth exploration of the key thermo-physical parameters of substituted benzonitriles, including melting point, boiling point, density, viscosity, and surface tension. We will delve into the causal relationships between molecular structure and these macroscopic properties, detail established experimental methodologies for their measurement, and present a compilation of available data to serve as a practical resource for the scientific community.

The Significance of Thermo-physical Properties in the Application of Substituted Benzonitriles

The journey of a substituted benzonitrile from a laboratory reagent to a life-saving pharmaceutical or a high-performance material is governed by its physical and chemical properties. Thermo-physical data are not merely academic curiosities; they are critical parameters that inform every stage of the development pipeline.

In drug development , properties such as melting point and solubility (which is influenced by these thermo-physical characteristics) are paramount. A compound's melting point can affect its stability, dissolution rate, and ultimately, its bioavailability.[1][2] The nitrile group, often used as a bioisostere for carbonyl or hydroxyl groups, can significantly influence a molecule's polarity and hydrogen bonding capacity, thereby modulating its interaction with biological targets and its pharmacokinetic profile.[1][2]

In materials science , the boiling point, vapor pressure, and density of benzonitrile derivatives are crucial for purification processes like distillation and for the synthesis of polymers and specialty resins where they might be used as solvents or precursors.[3][4] Their thermal stability, influenced by the nature and position of substituents, dictates their suitability for high-temperature applications.[5]

This guide, therefore, aims to provide a foundational understanding of these properties, empowering researchers to make informed decisions in their synthetic and application-oriented endeavors.

Key Thermo-physical Properties and Their Determinants

The thermo-physical properties of substituted benzonitriles are a direct consequence of the intermolecular forces at play. These forces are, in turn, dictated by the molecule's size, shape, polarity, and its ability to engage in specific interactions like hydrogen bonding. The nature and position (ortho, meta, or para) of the substituent dramatically influence these forces.

Melting and Boiling Points: A Tale of Two Transitions

The melting point (Tm) and boiling point (Tb) are indicators of the energy required to overcome the forces holding the molecules in a crystalline lattice and in the liquid state, respectively.

  • Influence of Substituents:

    • Polarity and Dipole Moment: The strongly electron-withdrawing nitrile group (-CN) imparts a significant dipole moment to the benzonitrile core.[6] The introduction of other polar substituents can either augment or diminish the overall molecular dipole moment, affecting dipole-dipole interactions. Generally, a larger molecular dipole moment leads to stronger intermolecular attractions and thus higher boiling points.

    • Hydrogen Bonding: Substituents capable of hydrogen bonding, such as hydroxyl (-OH) and amino (-NH2), have a profound effect. Intermolecular hydrogen bonding significantly increases both melting and boiling points.[7][8][9] However, intramolecular hydrogen bonding, possible in some ortho-substituted isomers (e.g., 2-hydroxybenzonitrile), can reduce intermolecular interactions, leading to a lower boiling point compared to its meta and para counterparts.[10]

    • Molecular Symmetry and Packing: The melting point is highly sensitive to how well molecules pack into a crystal lattice. Symmetrical molecules, such as many para-substituted isomers, tend to pack more efficiently, resulting in a more stable crystal lattice and a higher melting point compared to their less symmetrical ortho and meta isomers.[10]

    • Van der Waals Forces: Larger substituents increase the molecule's surface area and polarizability, leading to stronger van der Waals forces and consequently, higher boiling points.

Table 1: Melting and Boiling Points of Selected Substituted Benzonitriles

SubstituentPositionMelting Point (°C)Boiling Point (°C)
-H--13191
-CH32- (ortho)-11.5205[11]
-CH33- (meta)-23215[12]
-CH34- (para)29.5217[13]
-OH2- (ortho)92-95149 (at 14 mmHg)
-OH4- (para)112-114[14]~245[14]
-NO23- (meta)114-117[15]165 (at 21 mmHg)[2][16]
-Cl2- (ortho)43-46[17][18]232[17][18]
-Cl4- (para)90-93[19]223[19]
-OCH32- (ortho)24.5[20]135 (at 12 mmHg)[7][21][22][23]
Density: A Measure of Molecular Compactness

The density (ρ) of a liquid is primarily determined by its molecular weight and how closely the molecules can pack together. For substituted benzonitriles, the introduction of heavier atoms (e.g., chlorine, bromine) will generally increase the density. The isomeric position of the substituent can also play a role, albeit often a more subtle one, by influencing molecular shape and packing efficiency.

Table 2: Density of Selected Substituted Benzonitriles

SubstituentPositionDensity (g/cm³)Temperature (°C)
-H-1.0125
-CH32- (ortho)0.995520[24]
-CH33- (meta)1.031620[3][12]
-CH34- (para)0.980530[13]
-Cl2- (ortho)1.18Not specified[17]
-OH2- (ortho)1.105299.6[25]
-NO23- (meta)0.33200[15]
-OCH32- (ortho)1.09325[7][21][22][23]
Viscosity and Surface Tension: Probing Intermolecular Cohesion

Viscosity (η) is a measure of a fluid's resistance to flow, while surface tension (γ) is a measure of the cohesive energy present at the interface between a liquid and another phase (typically air). Both properties are highly dependent on the strength of intermolecular forces.

  • Factors Influencing Viscosity and Surface Tension:

    • Strong Intermolecular Forces: As with boiling points, stronger intermolecular forces, such as hydrogen bonding and significant dipole-dipole interactions, lead to higher viscosity and surface tension. Molecules are more strongly attracted to each other, making it more difficult for them to move past one another (viscosity) and increasing the energy required to create new surface area (surface tension).

    • Molecular Shape and Size: Larger, more complex molecules with a greater surface area will exhibit stronger van der Waals forces, contributing to higher viscosity.

Experimental Determination of Thermo-physical Properties

Accurate and reproducible experimental data are the bedrock of scientific progress. This section outlines the principles and step-by-step protocols for the determination of key thermo-physical properties of substituted benzonitriles.

Melting Point Determination using Differential Scanning Calorimetry (DSC)

Causality Behind Experimental Choices: DSC is a highly sensitive and accurate method for determining the melting point and other thermal transitions of a material.[26][27] It measures the difference in heat flow between a sample and a reference as a function of temperature.[27] This allows for the precise determination of the onset of melting, the peak melting temperature, and the enthalpy of fusion, which provides information about the material's crystallinity.[18]

Self-Validating System: The use of a calibrated instrument with a known reference material ensures the accuracy of the temperature and heat flow measurements. Running a baseline before the sample measurement corrects for any instrumental drift.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the substituted benzonitrile into a clean DSC pan. Crimp the pan to ensure good thermal contact.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a temperature well below the expected melting point (e.g., 25°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the melting point.

    • Hold at the final temperature for a few minutes to ensure complete melting.

    • Cool the sample back to the initial temperature.

  • Data Analysis: The melting point is typically determined as the onset temperature of the endothermic melting peak in the DSC thermogram. The area under the peak corresponds to the enthalpy of fusion.[18]

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh 2-5 mg of sample pan Place in DSC pan weigh->pan crimp Crimp the pan pan->crimp load Load sample and reference pans crimp->load program Run thermal program (heat-cool cycle) load->program record Record heat flow vs. temperature program->record thermogram Generate DSC thermogram record->thermogram analyze Determine Tm (onset) and ΔHfus (peak area) thermogram->analyze

Caption: Workflow for Melting Point Determination using DSC.

Density Measurement using a Pycnometer

Causality Behind Experimental Choices: The pycnometer method is a highly accurate and precise way to determine the density of a liquid by measuring the mass of a known volume.[4][14] The fixed volume of the pycnometer, when calibrated, allows for a direct calculation of density from the mass of the liquid it contains.

Self-Validating System: Calibration of the pycnometer with a liquid of known density (e.g., deionized water) at a specific temperature ensures the accuracy of the volume determination.[14][15]

Experimental Protocol:

  • Cleaning and Drying: Thoroughly clean the pycnometer with a suitable solvent and dry it completely.

  • Weighing the Empty Pycnometer: Accurately weigh the empty, dry pycnometer (m0).

  • Calibration (Volume Determination):

    • Fill the pycnometer with deionized water of a known temperature.

    • Insert the stopper, allowing excess water to exit through the capillary.

    • Wipe the outside of the pycnometer dry and weigh it (mwater).

    • Calculate the volume of the pycnometer (V) using the known density of water at that temperature (ρwater): V = (mwater - m0) / ρwater.

  • Sample Measurement:

    • Empty and dry the pycnometer.

    • Fill it with the substituted benzonitrile sample at the same temperature.

    • Insert the stopper, wipe the outside dry, and weigh it (msample).

  • Density Calculation: Calculate the density of the sample (ρsample): ρsample = (msample - m0) / V.

Pycnometer_Workflow cluster_prep Preparation & Calibration cluster_measurement Sample Measurement clean Clean and dry pycnometer weigh_empty Weigh empty pycnometer (m0) clean->weigh_empty fill_water Fill with deionized water weigh_empty->fill_water weigh_water Weigh pycnometer with water (m_water) fill_water->weigh_water calc_vol Calculate volume (V) weigh_water->calc_vol fill_sample Fill with benzonitrile sample calc_vol->fill_sample weigh_sample Weigh pycnometer with sample (m_sample) fill_sample->weigh_sample calc_density Calculate density (ρ) weigh_sample->calc_density

Caption: Workflow for Density Measurement using a Pycnometer.

Viscosity Measurement using an Ostwald Viscometer

Causality Behind Experimental Choices: The Ostwald viscometer is a simple and effective tool for measuring the kinematic viscosity of a liquid.[3][13][16] It operates on the principle of Poiseuille's law, which relates the flow time of a fixed volume of liquid through a capillary to its viscosity.[13] By comparing the flow time of the sample to that of a reference liquid with a known viscosity (e.g., water), the viscosity of the sample can be determined.

Self-Validating System: The use of a clean and dry viscometer is crucial to prevent any interference with the liquid's flow. Maintaining a constant temperature is also critical, as viscosity is highly temperature-dependent.

Experimental Protocol:

  • Viscometer Preparation: Clean the Ostwald viscometer thoroughly and dry it completely.

  • Reference Liquid Measurement:

    • Pipette a known volume of the reference liquid (e.g., deionized water) into the larger bulb of the viscometer.

    • Place the viscometer in a constant temperature water bath and allow it to equilibrate.

    • Using a pipette bulb, draw the liquid up into the other arm until it is above the upper mark.

    • Release the suction and, using a stopwatch, measure the time it takes for the liquid meniscus to fall from the upper mark to the lower mark (tref).

  • Sample Measurement:

    • Empty and dry the viscometer.

    • Repeat the process with the substituted benzonitrile sample to obtain its flow time (tsample).

  • Viscosity Calculation: Calculate the viscosity of the sample (ηsample) using the following equation: ηsample = (ρsample * tsample / ρref * tref) * ηref where ρ is the density and η is the viscosity of the respective liquids.

Viscometer_Workflow cluster_ref Reference Measurement (Water) cluster_sample Sample Measurement (Benzonitrile) cluster_calc Calculation fill_ref Fill viscometer with water equilibrate_ref Equilibrate in water bath fill_ref->equilibrate_ref measure_t_ref Measure flow time (t_ref) equilibrate_ref->measure_t_ref fill_sample Fill viscometer with sample measure_t_ref->fill_sample equilibrate_sample Equilibrate in water bath fill_sample->equilibrate_sample measure_t_sample Measure flow time (t_sample) equilibrate_sample->measure_t_sample calc Calculate viscosity (η_sample) measure_t_sample->calc

Caption: Workflow for Viscosity Measurement using an Ostwald Viscometer.

Surface Tension Measurement using a Tensiometer (du Noüy Ring Method)

Causality Behind Experimental Choices: The du Noüy ring method is a classic and reliable technique for measuring surface and interfacial tension.[17][28] It measures the force required to detach a platinum ring from the surface of a liquid. This force is directly related to the surface tension of the liquid.

Self-Validating System: The use of a clean platinum ring is essential for accurate measurements, as any contamination can alter the wetting properties of the ring. The instrument's balance must be properly calibrated.

Experimental Protocol:

  • Instrument and Sample Preparation:

    • Clean the platinum ring thoroughly, typically by flaming it to red heat to remove any organic contaminants.

    • Place the substituted benzonitrile sample in a clean glass vessel.

  • Measurement:

    • Position the sample vessel on the tensiometer platform.

    • Lower the platform until the ring is immersed in the liquid.

    • Slowly raise the platform, causing the ring to be pulled through the liquid surface.

    • The tensiometer measures the maximum force exerted on the ring just before it detaches from the surface.

  • Surface Tension Calculation: The surface tension is calculated from the measured force, taking into account the dimensions of the ring and a correction factor. Modern tensiometers often perform this calculation automatically.

Tensiometer_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_calc Calculation clean_ring Clean platinum ring prep_sample Prepare sample in vessel clean_ring->prep_sample immerse Immerse ring in sample prep_sample->immerse pull Slowly pull ring from surface immerse->pull measure_force Record maximum detachment force pull->measure_force calc_st Calculate surface tension (γ) measure_force->calc_st

Caption: Workflow for Surface Tension Measurement (du Noüy Ring Method).

Predictive Models for Thermo-physical Properties

While experimental data is the gold standard, its availability can be limited. In such cases, predictive models offer a valuable alternative for estimating thermo-physical properties.

Group Contribution Methods

Group contribution methods, such as the Joback method, are widely used for estimating properties like boiling point, critical temperature, and critical pressure.[24][29][30] These methods are based on the principle that the properties of a molecule can be approximated by summing the contributions of its constituent functional groups.[5][24][30] While these methods provide good estimates for many organic compounds, their accuracy can be limited for molecules with strong intramolecular interactions or significant steric hindrance.[29]

Quantitative Structure-Property Relationship (QSPR)

QSPR models are statistical models that correlate the thermo-physical properties of a set of compounds with their molecular descriptors. These descriptors can be based on topology, geometry, or electronic structure. Once a robust QSPR model is developed and validated, it can be used to predict the properties of new, untested compounds within its applicability domain.

Conclusion and Future Outlook

The thermo-physical properties of substituted benzonitriles are a direct reflection of their molecular architecture. A deep understanding of these properties is indispensable for their effective application in diverse scientific and industrial fields. This guide has provided a framework for understanding the interplay between molecular structure and thermo-physical behavior, detailed robust experimental methodologies for their determination, and compiled available data to serve as a practical reference.

As the demand for novel substituted benzonitriles with tailored properties continues to grow, so too will the need for accurate and comprehensive thermo-physical data. Future efforts should focus on expanding the experimental database for a wider range of substituted benzonitriles, particularly those with complex substitution patterns. Furthermore, the development of more sophisticated and accurate predictive models, potentially leveraging machine learning and artificial intelligence, will be crucial for accelerating the design and discovery of new functional molecules.

References

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Electron density distribution in 3-Methoxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electron Density Distribution in 3-Methoxy-5-methylbenzonitrile: Implications for Rational Drug Design

Authored by a Senior Application Scientist

Foreword: The Electron as the Architect of Molecular Interaction

In the landscape of modern drug discovery and development, a molecule's therapeutic efficacy is fundamentally governed by its three-dimensional structure and, more subtly, by the distribution of its electron density. This distribution dictates the nature and strength of non-covalent interactions—the very language of molecular recognition between a drug candidate and its biological target. Understanding the nuances of a molecule's electronic character is therefore not merely an academic exercise; it is a critical component of rational drug design, enabling the prediction of binding affinities, metabolic stability, and pharmacokinetic profiles.

This guide provides a comprehensive exploration of the electron density distribution in this compound, a substituted aromatic system that serves as an exemplary case study for the interplay of subtle electronic effects. Through a combination of theoretical principles and applied computational methodologies, we will dissect how the strategic placement of methoxy and methyl substituents sculpts the electronic landscape of the benzonitrile core. For researchers, medicinal chemists, and computational scientists, this document aims to be a field-proven guide to not only understanding this specific molecule but also to applying these principles to novel therapeutic agents.

The Molecule of Interest: this compound

This compound is an aromatic compound featuring a central benzene ring substituted with a nitrile (-CN), a methoxy (-OCH₃), and a methyl (-CH₃) group at positions 1, 3, and 5, respectively. Its chemical formula is C₉H₉NO and it has a molar mass of approximately 147.17 g/mol .[1] The strategic meta-positioning of the methoxy and methyl groups relative to the electron-withdrawing nitrile group creates a complex electronic environment worthy of detailed investigation.

Caption: Molecular structure of this compound.

Theoretical Underpinnings: The Electronic Influence of Substituents

The electron distribution in an aromatic ring is not static; it is profoundly influenced by the nature of its substituents. In this compound, we have a classic case of competing electronic effects.

The Nitrile Group: An Inductive and Resonant Electron Sink

The nitrile group (-CN) is a potent electron-withdrawing group. This is due to two primary factors:

  • Inductive Effect (-I): The nitrogen atom is significantly more electronegative than the carbon atom, leading to a strong dipole moment where electron density is pulled away from the aromatic ring through the sigma bond framework.

  • Resonance Effect (-R): The triple bond of the nitrile group can participate in resonance, delocalizing the pi electrons of the benzene ring and further drawing electron density away from it.

The Methoxy Group: A Tale of Two Effects

The methoxy group (-OCH₃) is a fascinating substituent due to its dual electronic nature.[2]

  • Inductive Effect (-I): Oxygen is a highly electronegative atom, and it inductively withdraws electron density from the benzene ring through the sigma bond.

  • Resonance Effect (+R): The lone pairs of electrons on the oxygen atom can be delocalized into the aromatic pi system. This resonance donation of electron density is a powerful effect.[2]

In the meta position, as in our molecule, the resonance effect of the methoxy group is significantly attenuated because direct delocalization to the other substituents is not possible. Therefore, its electron-withdrawing inductive effect becomes more prominent.[3]

The Methyl Group: A Modest Electron Donor

The methyl group (-CH₃) is generally considered a weak electron-donating group. This is primarily due to:

  • Inductive Effect (+I): Alkyl groups are less electronegative than the sp² hybridized carbons of the benzene ring, leading to a slight push of electron density into the ring.

  • Hyperconjugation: The sigma electrons of the C-H bonds in the methyl group can overlap with the pi system of the ring, resulting in a net donation of electron density.

Electronic_Effects cluster_molecule This compound cluster_substituents cluster_effects Electronic Effects Molecule Aromatic Ring Inductive Inductive Effects (through sigma bonds) Molecule->Inductive Resonance Resonance Effects (through pi system) Molecule->Resonance CN Nitrile (-CN) CN->Molecule OCH3 Methoxy (-OCH3) OCH3->Molecule CH3 Methyl (-CH3) CH3->Molecule Inductive->CN -I (Strongly Withdrawing) Inductive->OCH3 -I (Withdrawing) Inductive->CH3 +I (Weakly Donating) Resonance->CN -R (Strongly Withdrawing) Resonance->OCH3 +R (Donating, but attenuated at meta) Resonance->CH3 Hyperconjugation (Weakly Donating)

Caption: Interplay of inductive and resonance effects in this compound.

Computational Workflow: Unveiling the Electron Distribution via Density Functional Theory (DFT)

To quantitatively and qualitatively analyze the electron density distribution, we will employ Density Functional Theory (DFT), a robust computational quantum chemistry method. DFT calculations can provide valuable insights into the electronic structure, including atomic charges, dipole moments, and molecular orbitals.[4]

Rationale for Method Selection
  • DFT: Offers a good balance between computational cost and accuracy for medium-sized organic molecules.

  • B3LYP Functional: A widely used hybrid functional that has been shown to provide reliable results for a broad range of chemical systems.

  • 6-311+G(d,p) Basis Set: A triple-zeta basis set that includes diffuse functions (+) to accurately describe lone pairs and polarization functions (d,p) to account for the non-spherical nature of electron clouds in bonds.

Step-by-Step Computational Protocol
  • Molecule Building and Initial Optimization:

    • Construct the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, GaussView).

    • Perform an initial geometry optimization using a computationally inexpensive method like molecular mechanics (e.g., UFF or MMFF94) to obtain a reasonable starting geometry.

  • DFT Geometry Optimization:

    • Set up a DFT calculation using a quantum chemistry software package (e.g., Gaussian, ORCA, GAMESS).

    • Specify the following keywords in the input file:

      • #p B3LYP/6-311+G(d,p) opt freq

      • opt: Requests a geometry optimization to find the lowest energy conformation.

      • freq: Requests a frequency calculation to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).

    • Submit the calculation to a high-performance computing resource.

  • Post-Optimization Analysis:

    • Once the calculation is complete, verify that the optimization converged and that there are no imaginary frequencies.

    • Extract the optimized Cartesian coordinates.

    • Perform a single-point energy calculation on the optimized geometry to generate additional properties.

    • Specify keywords for population analysis (e.g., pop=NPA for Natural Bond Orbital analysis) and to generate cube files for visualization (cubegen).

  • Data Extraction and Visualization:

    • From the output file, extract key quantitative data such as:

      • Atomic charges (e.g., Mulliken, Natural Population Analysis).

      • Dipole moment.

      • Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

    • Use the generated cube files to visualize:

      • Electron Density Surface: A surface of constant electron density, which illustrates the overall size and shape of the molecule.

      • Electrostatic Potential (ESP) Map: The electron density surface colored by the electrostatic potential. This map reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

DFT_Workflow start Start: 3D Molecular Structure pre_opt Initial Geometry Optimization (Molecular Mechanics) start->pre_opt dft_opt DFT Geometry Optimization (B3LYP/6-311+G(d,p)) pre_opt->dft_opt freq_check Frequency Calculation (Confirm Minimum Energy) dft_opt->freq_check freq_check->dft_opt Imaginary Frequencies Found analysis Single-Point Calculation (Population Analysis & Cube Generation) freq_check->analysis No Imaginary Frequencies data_extraction Quantitative Data Extraction (Charges, Dipole Moment, HOMO/LUMO) analysis->data_extraction visualization Qualitative Visualization (Electron Density, ESP Map) analysis->visualization end End: Comprehensive Electronic Profile data_extraction->end visualization->end

Caption: A self-validating DFT workflow for analyzing electron density distribution.

Predicted Results and Interpretation

Quantitative Data Summary

The following table summarizes the expected trends in calculated properties.

PropertyPredicted Outcome and Rationale
Net Atomic Charges (NPA) Nitrogen (in CN): Highly negative, reflecting its high electronegativity and role as an electron sink. Carbon (in CN): Positive, due to bonding with the more electronegative nitrogen. Oxygen (in OCH₃): Negative, due to its high electronegativity. Ring Carbons: Carbons attached to substituents will have their charges significantly perturbed. The carbon attached to the CN group will be more positive, while those adjacent to the methoxy and methyl groups may be slightly more negative than unsubstituted carbons.
Dipole Moment A significant molecular dipole moment is expected, pointing from the less electronegative methyl- and methoxy-substituted side of the ring towards the highly electronegative nitrile group.
HOMO-LUMO Gap The energy gap between the HOMO and LUMO will provide an indication of the molecule's chemical reactivity and electronic stability. A smaller gap suggests higher reactivity.
Visualization of the Electronic Landscape
  • Electron Density Surface: The surface will be largely delocalized over the aromatic ring, with a prominent extension over the nitrile group, indicating its high electron density.

  • Electrostatic Potential (ESP) Map: This visualization is key for drug design.

    • Red Regions (Negative ESP): These indicate electron-rich areas and are prime locations for interactions with electrophiles or hydrogen bond donors. A strong negative potential is expected around the nitrogen atom of the nitrile group. A weaker negative potential will be associated with the oxygen of the methoxy group.

    • Blue Regions (Positive ESP): These indicate electron-poor areas, suitable for interactions with nucleophiles or hydrogen bond acceptors. Positive potential is expected on the hydrogen atoms of the methyl group and potentially on the aromatic hydrogens.

Implications for Drug Development

A detailed understanding of the electron density distribution of this compound, and molecules like it, has profound implications for drug development professionals:

  • Structure-Activity Relationship (SAR) Studies: The ESP map can rationalize why certain analogues of a lead compound have higher or lower binding affinities. For instance, the strong negative potential on the nitrile nitrogen makes it a potent hydrogen bond acceptor. Modifying substituents to enhance or diminish this potential can be a strategy to modulate binding.

  • Pharmacophore Modeling: The key electronic features (e.g., hydrogen bond acceptors, aromatic rings) identified from the electron density analysis can be used to build or refine pharmacophore models for virtual screening campaigns.

  • ADME-Tox Prediction: The electronic properties influence a molecule's lipophilicity, polarity, and ability to interact with metabolic enzymes (like Cytochrome P450s) and transporters. For example, regions of high electron density can be susceptible to oxidative metabolism. Understanding these properties early in the drug discovery pipeline can help in designing molecules with improved pharmacokinetic profiles and reduced toxicity.

Conclusion

The electron density distribution of this compound is a product of the complex interplay between the inductive and resonance effects of its nitrile, methoxy, and methyl substituents. Through the application of robust computational methods like Density Functional Theory, we can move beyond simple Lewis structures to a nuanced, quantitative understanding of a molecule's electronic landscape. This deep insight is not merely academic; it is a powerful tool in the arsenal of the modern medicinal chemist, enabling the design of safer, more effective therapeutics through a truly rational, structure-based approach. The principles and workflows outlined in this guide are broadly applicable and serve as a template for the electronic structure elucidation of other complex organic molecules.

References

  • The University of Texas at Austin. DFT Investigation of para-Substituent Effects on the C—C Bond Activation of Benzonitrile by a Zerovalent Nickel Complex. Available from: [Link].

  • ACS Publications. (2023). ortho-Fluoro or ortho Effect? Oxidative Addition of Zerovalent Nickel into the C–CN Bond of Substituted Benzonitriles. Inorganic Chemistry. Available from: [Link].

  • ACS Publications. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics. Available from: [Link].

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An In-depth Technical Guide to the Potential Applications of 3-Methoxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-Methoxy-5-methylbenzonitrile, a versatile aromatic nitrile with significant potential as a key intermediate in the synthesis of complex organic molecules. This document explores its chemical and physical properties, detailed synthetic protocols, and the reactivity of its core functional groups—the nitrile and the methoxy moieties. Furthermore, we delve into its prospective applications in medicinal chemistry and agrochemical development, supported by mechanistic insights and comparative data. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic utility of this valuable building block.

Introduction and Physicochemical Properties

This compound (CAS No. 473923-98-7) is a disubstituted benzonitrile featuring a methoxy and a methyl group at the meta positions relative to the nitrile functionality.[1] This substitution pattern imparts a unique electronic and steric profile, making it a valuable synthon for accessing a diverse range of molecular architectures. The presence of three distinct functional groups on the aromatic ring offers multiple avenues for chemical modification, positioning it as a strategic starting material in multi-step syntheses.

The physical and chemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₉NO[1]
Molar Mass 147.17 g/mol [1]
Appearance White to off-white solid[1]
Solubility Soluble in common organic solvents (e.g., ethanol, acetone); Insoluble in water.[1]
Storage Store in a cool, dry, well-ventilated area away from heat and oxidizing agents.[1]

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not widely published in peer-reviewed literature, a plausible and efficient synthetic route can be devised based on established organic transformations. A common approach involves the methylation of the corresponding phenolic precursor, 3-hydroxy-5-methylbenzonitrile.

Proposed Synthetic Pathway

A logical synthetic approach starts from the commercially available 3-hydroxy-5-methylbenzoic acid, which can be converted to the corresponding benzonitrile, followed by methylation of the phenolic hydroxyl group.

Synthesis of this compound start 3-Hydroxy-5-methylbenzoic Acid amide 3-Hydroxy-5-methylbenzamide start->amide 1. SOCl₂ 2. NH₄OH nitrile 3-Hydroxy-5-methylbenzonitrile amide->nitrile Dehydration (e.g., P₂O₅ or POCl₃) product This compound nitrile->product Methylation (e.g., (CH₃)₂SO₄, K₂CO₃)

Caption: Proposed synthetic route to this compound.

Detailed Experimental Protocol: Methylation of 3-Hydroxy-5-methylbenzonitrile

This protocol is adapted from standard procedures for the methylation of phenols.[2][3][4][5]

Materials:

  • 3-Hydroxy-5-methylbenzonitrile

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxy-5-methylbenzonitrile (1.0 eq) and anhydrous acetone (10 mL per gram of starting material).

  • Add anhydrous potassium carbonate (1.5 eq) to the suspension.

  • Stir the mixture vigorously at room temperature for 20 minutes.

  • Slowly add dimethyl sulfate (1.2 eq) dropwise to the reaction mixture. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Chemical Reactivity and Synthetic Potential

The synthetic utility of this compound stems from the reactivity of its nitrile and methoxy groups.

Transformations of the Nitrile Group

The nitrile group is a versatile functional handle that can be converted into a variety of other functionalities.

Nitrile Group Transformations start This compound acid 3-Methoxy-5-methylbenzoic Acid start->acid Hydrolysis (H⁺ or OH⁻) amine (3-Methoxy-5-methylphenyl)methanamine start->amine Reduction (e.g., LiAlH₄ or H₂/Catalyst) ketone Ketone Derivative start->ketone Grignard Reaction (R-MgX) then H₃O⁺

Caption: Key chemical transformations of the nitrile group.

  • Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3-methoxy-5-methylbenzoic acid.[6] This transformation is fundamental for introducing a carboxyl group.

  • Reduction: Reduction of the nitrile with strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation affords the primary amine, (3-methoxy-5-methylphenyl)methanamine.[7] This provides a route to benzylamine derivatives.

  • Grignard Reaction: The addition of a Grignard reagent (R-MgX) to the nitrile, followed by acidic workup, leads to the formation of a ketone.[8] This is a powerful C-C bond-forming reaction.

Reactivity of the Methoxy Group and Aromatic Ring

The methoxy group and its influence on the aromatic ring provide further opportunities for synthetic diversification.

  • Demethylation: The methoxy group can be cleaved to reveal the corresponding phenol, 3-hydroxy-5-methylbenzonitrile, using reagents such as boron tribromide (BBr₃) or by heating with strong acids like HBr.[9]

  • Electrophilic Aromatic Substitution: The methoxy and methyl groups are both ortho-, para-directing and activating substituents.[10] This directing effect will influence the position of incoming electrophiles in reactions such as nitration, halogenation, and Friedel-Crafts reactions. The positions ortho to the methoxy and methyl groups (positions 2, 4, and 6) are the most likely sites of substitution.

Potential Applications in Drug Discovery and Agrochemicals

While specific, large-scale industrial applications of this compound are not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active molecules. Its utility can be inferred from its role as a versatile chemical intermediate.

As a Scaffold for Kinase Inhibitors

Many kinase inhibitors feature substituted aromatic cores. The benzonitrile moiety is a common feature in the structure of various kinase inhibitors. For instance, the synthesis of certain Glycogen Synthase Kinase-3 (GSK-3) inhibitors involves maleimide-based structures that are coupled with substituted aromatic amines.[11][12][13] The amine derived from this compound could potentially be incorporated into such scaffolds.

Kinase_Inhibitor_Scaffold start This compound amine (3-Methoxy-5-methylphenyl)methanamine start->amine Reduction inhibitor Potential Kinase Inhibitor amine->inhibitor Coupling scaffold Bioactive Scaffold (e.g., Maleimide) scaffold->inhibitor

Caption: Potential use of this compound in kinase inhibitor synthesis.

Intermediate in Agrochemical Synthesis

Benzonitrile derivatives are crucial intermediates in the production of various agrochemicals, including herbicides and fungicides.[14][15] The specific substitution pattern of this compound could be leveraged to synthesize novel active ingredients with tailored properties. For example, the strobilurin class of fungicides often contains a substituted phenyl ring attached to a toxophore.[16]

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound, based on data for the closely related 3-Methoxybenzonitrile.[7][9][17][18]

Spectroscopic Data Predicted Peaks and Interpretation
¹H NMR δ ~ 7.0-7.3 (m, 3H, Ar-H), 3.8 (s, 3H, -OCH₃), 2.4 (s, 3H, -CH₃)
¹³C NMR δ ~ 160 (C-OCH₃), 140 (C-CH₃), 130, 120, 115 (Ar-C), 118 (CN), 55 (-OCH₃), 21 (-CH₃)
IR (cm⁻¹) ~ 2230 (C≡N stretch), ~ 2840-3000 (C-H stretch), ~ 1600, 1480 (C=C aromatic stretch), ~ 1250 (C-O stretch)
Mass Spectrum (m/z) 147 (M⁺), fragments corresponding to loss of -CH₃, -OCH₃, and -CN.

Conclusion

This compound is a promising and versatile chemical building block with significant potential for application in the synthesis of high-value molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern and the presence of readily transformable functional groups provide a rich platform for the creation of diverse and complex molecular architectures. This guide has provided a foundational understanding of its synthesis, reactivity, and potential applications, intended to empower researchers and developers in their pursuit of novel chemical entities.

References

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  • Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. (2020). PubMed Central. Retrieved from [Link]

  • Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate as a base in solvent-free medium. (2020). ResearchGate. Retrieved from [Link]

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  • Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site. (2021). MDPI. Retrieved from [Link]

  • Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. (2013). ResearchGate. Retrieved from [Link]

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Sources

An In-depth Technical Guide to 3-Methoxy-5-methylbenzonitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxy-5-methylbenzonitrile is a substituted aromatic nitrile that holds potential as a versatile building block in medicinal chemistry and materials science. Its unique trifunctional substitution pattern on the benzene ring—comprising a nitrile, a methoxy, and a methyl group—offers multiple avenues for synthetic elaboration, making it an attractive scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the discovery and history of this compound, its detailed synthesis, physicochemical properties, spectroscopic characterization, and its current and potential applications in drug discovery and development.

Introduction: The Significance of Substituted Benzonitriles in Modern Chemistry

Benzonitrile derivatives are a cornerstone of modern organic synthesis, prized for their chemical stability and the synthetic versatility of the nitrile group.[1][2] The nitrile moiety can be readily transformed into a variety of other functional groups, including amines, carboxylic acids, amides, and tetrazoles, making benzonitriles invaluable intermediates in the synthesis of complex organic molecules.[2] In the realm of medicinal chemistry, the benzonitrile scaffold is a recurring motif in a multitude of clinically approved drugs and investigational compounds. The nitrile group's strong electron-withdrawing nature and its ability to participate in hydrogen bonding and other non-covalent interactions contribute to the favorable pharmacokinetic and pharmacodynamic profiles of many nitrile-containing pharmaceuticals.

This compound, with its distinct substitution pattern, presents a unique combination of electronic and steric properties. The methoxy group, an electron-donating group, and the methyl group influence the reactivity of the aromatic ring, while the nitrile group serves as a key functional handle for further chemical modifications. This guide aims to provide a detailed exploration of this promising, yet not extensively documented, chemical entity.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in research and development.

Physicochemical Properties

The general physicochemical properties of this compound are summarized in the table below. These properties are crucial for predicting its behavior in various solvent systems and for developing appropriate purification and handling procedures.

PropertyValueReference
Molecular Formula C₉H₉NO[]
Molecular Weight 147.17 g/mol []
CAS Number 473923-98-7[4]
Appearance White to off-white solid[5]
Solubility Soluble in common organic solvents such as methanol, ethanol, and dichloromethane.
Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of a chemical compound. While a publicly available, fully assigned spectrum for this compound is not readily found in the literature, a predictive analysis based on the spectra of closely related compounds, such as 3-methoxybenzonitrile and other substituted benzonitriles, can provide valuable insights.[6][7][8]

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the methyl protons. The aromatic protons would likely appear as multiplets or distinct singlets in the aromatic region (δ 6.5-7.5 ppm). The methoxy group protons would be a sharp singlet around δ 3.8 ppm, and the methyl group protons would also be a singlet, typically in the upfield region of the aromatic spectrum (δ 2.3-2.5 ppm). The specific coupling patterns of the aromatic protons would be key to confirming the 1,3,5-substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments in the molecule. Key signals would include the nitrile carbon (δ 115-120 ppm), the aromatic carbons (δ 110-160 ppm, with the carbon attached to the methoxy group being the most downfield), the methoxy carbon (δ ~55 ppm), and the methyl carbon (δ ~20 ppm).[9][10]

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by several key absorption bands that are diagnostic for its functional groups.[11][12]

Functional GroupCharacteristic Absorption (cm⁻¹)
C≡N (Nitrile) 2220-2240 (strong, sharp)
C-O (Methoxy) 1250-1300 (strong, C-O stretch) and 1000-1100 (strong, C-O stretch)
C-H (Aromatic) 3000-3100 (medium)
C-H (Aliphatic) 2850-3000 (medium)
C=C (Aromatic) 1450-1600 (medium to weak, multiple bands)

2.2.3. Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (147.17).[13][14][15] Common fragmentation patterns would likely involve the loss of a methyl radical (M-15) from the methoxy or methyl group, and potentially the loss of a methoxy radical (M-31).

Synthesis of this compound

While a specific, detailed, and published protocol for the synthesis of this compound is not widely available, several logical synthetic routes can be proposed based on established organic chemistry reactions. Two plausible methods are outlined below.

Method 1: Williamson Ether Synthesis from a Phenolic Precursor

A common and effective method for the preparation of aryl methyl ethers is the Williamson ether synthesis. This approach would involve the methylation of the corresponding hydroxynitrile.

G cluster_0 Williamson Ether Synthesis Start 3-Hydroxy-5-methylbenzonitrile Reagents Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄) Base (e.g., K₂CO₃, NaH) Solvent (e.g., Acetone, DMF) Start->Reagents Reaction Product This compound Reagents->Product Formation caption Figure 1. Williamson Ether Synthesis Approach.

Figure 1. Williamson Ether Synthesis Approach.

Experimental Protocol:

  • Dissolution: Dissolve 3-hydroxy-5-methylbenzonitrile (1.0 eq) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).

  • Addition of Base: Add a slight excess of a base, such as potassium carbonate (K₂CO₃, 1.5-2.0 eq) or sodium hydride (NaH, 1.1 eq), to the solution to deprotonate the phenolic hydroxyl group.

  • Addition of Methylating Agent: Slowly add a methylating agent, such as methyl iodide (CH₃I, 1.2 eq) or dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq), to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Method 2: Sandmeyer Reaction from an Aniline Precursor

The Sandmeyer reaction is a classic method for introducing a nitrile group onto an aromatic ring via a diazonium salt intermediate. This route would start from 3-amino-5-methylanisole.

G cluster_1 Sandmeyer Reaction Start 3-Amino-5-methylanisole Diazotization Diazotization (NaNO₂, aq. HCl, 0-5 °C) Start->Diazotization Diazonium_Salt Diazonium Salt Intermediate Diazotization->Diazonium_Salt Cyanation Cyanation (CuCN, KCN) Diazonium_Salt->Cyanation Product This compound Cyanation->Product caption Figure 2. Sandmeyer Reaction Approach.

Figure 2. Sandmeyer Reaction Approach.

Experimental Protocol:

  • Diazotization: Dissolve 3-amino-5-methylanisole (1.0 eq) in an aqueous solution of a strong mineral acid, such as hydrochloric acid (HCl), and cool the mixture to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (NaNO₂, 1.0-1.1 eq) in water, maintaining the low temperature to form the diazonium salt.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water.

  • Reaction: Slowly add the cold diazonium salt solution to the cyanide solution. Nitrogen gas will be evolved.

  • Work-up: After the addition is complete, warm the reaction mixture to room temperature and then heat gently (e.g., 50-60 °C) to ensure complete reaction. Cool the mixture and extract the product with an organic solvent such as toluene or dichloromethane.

  • Purification: Wash the organic layer with aqueous sodium hydroxide to remove any phenolic byproducts, followed by water and brine. Dry the organic layer over an anhydrous salt and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Applications in Drug Discovery and Development

While specific applications of this compound in the synthesis of marketed drugs are not extensively documented, its structural motifs are present in various biologically active compounds. The methylbenzonitrile core, for instance, is a key component in the design of antagonists for adenosine receptors, which are targets for cancer immunotherapy.[16]

The versatility of the nitrile and methoxy groups makes this compound a valuable starting material for creating libraries of compounds for high-throughput screening. The nitrile can be converted to a tetrazole, a common bioisostere for a carboxylic acid, which can improve metabolic stability and cell permeability.[17] The methoxy group can be demethylated to a phenol, providing a handle for further functionalization through ether or ester linkages.

G cluster_2 Synthetic Utility in Drug Discovery Start This compound Nitrile_Hydrolysis Nitrile Hydrolysis (H₂O, H⁺ or OH⁻) Start->Nitrile_Hydrolysis Nitrile_Reduction Nitrile Reduction (e.g., LiAlH₄, H₂/cat.) Start->Nitrile_Reduction Tetrazole_Formation Tetrazole Formation (NaN₃, NH₄Cl) Start->Tetrazole_Formation Demethylation Demethylation (e.g., BBr₃, HBr) Start->Demethylation Carboxylic_Acid Carboxylic Acid Derivative Nitrile_Hydrolysis->Carboxylic_Acid Bioactive_Molecules Bioactive Molecules Carboxylic_Acid->Bioactive_Molecules Amine Amine Derivative Nitrile_Reduction->Amine Amine->Bioactive_Molecules Tetrazole Tetrazole Derivative Tetrazole_Formation->Tetrazole Tetrazole->Bioactive_Molecules Phenol Phenolic Derivative Demethylation->Phenol Further_Functionalization Further Functionalization (e.g., Etherification, Esterification) Phenol->Further_Functionalization Further_Functionalization->Bioactive_Molecules caption Figure 3. Potential Synthetic Transformations for Drug Discovery.

Figure 3. Potential Synthetic Transformations for Drug Discovery.

Conclusion

This compound is a chemical compound with significant untapped potential in the fields of organic synthesis and medicinal chemistry. Its unique substitution pattern offers a rich platform for the creation of diverse molecular architectures. While its discovery and history are not well-documented in readily accessible literature, its synthesis can be approached through well-established and reliable chemical transformations. The spectroscopic and physicochemical properties outlined in this guide provide a foundational understanding for researchers working with this compound. As the demand for novel chemical entities in drug discovery and materials science continues to grow, the utility of versatile building blocks like this compound is poised to become increasingly important. Further research into its biological activities and its application as a synthetic intermediate is warranted and expected to unveil new opportunities for innovation.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Versatility of 3-Methoxybenzonitrile in Synthesis. Retrieved from [Link]

  • Bio-protocol. (n.d.). Request a Protocol. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatility of Benzonitrile Derivatives in Organic Synthesis. Retrieved from [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Robba, M., & Cugnon de Sévricourt, M. (1979). A simple route to 3-amino-1,4-dimethyl-6-hydroxy- (or methoxy-)carbazoles. Journal of Heterocyclic Chemistry, 16(6), 1175-1177. Retrieved from [Link]

  • University of Oxford. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

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A Senior Scientist's Guide to Sourcing 3-Methoxy-5-methylbenzonitrile for Pharmaceutical R&D

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Strategic Procurement and Qualification of a Key Chemical Building Block.

Introduction: The Critical Role of Starting Material Quality

In the landscape of pharmaceutical research and drug development, the integrity of the final product is inextricably linked to the quality of its constituent starting materials. Even seemingly simple chemical building blocks, such as 3-Methoxy-5-methylbenzonitrile (CAS No. 473923-98-7), can introduce significant variability into a synthetic route, potentially compromising impurity profiles, reaction yields, and ultimately, project timelines. This guide provides a comprehensive framework for the selection, qualification, and verification of commercial suppliers for this specific reagent, grounded in the principles of rigorous scientific due diligence and quality control.

The process of qualifying a supplier is not merely a procurement task but a fundamental component of a robust Pharmaceutical Quality System, as mandated by Current Good Manufacturing Practices (cGMP).[1] A failure in the supply chain, stemming from inadequately tested raw materials, can lead to costly program delays and regulatory hurdles.[1][2] This document, therefore, serves as a practical, field-proven manual for scientists to navigate the complexities of the chemical supply chain and ensure the procurement of high-quality, consistent this compound for their research and development endeavors.

Chapter 1: Identifying and Evaluating Commercial Suppliers

The initial step involves identifying potential vendors. This compound is a specialty chemical often used as an intermediate. It is available from a range of suppliers, from large global distributors to specialized custom synthesis labs.

Key Supplier Categories:

  • Large-Scale Chemical Catalogs: Companies like Sigma-Aldrich, Thermo Fisher Scientific, and TCI Chemicals are primary sources for research quantities. They typically offer well-documented products with readily available safety and specification data.

  • Specialty Chemical Manufacturers: Smaller manufacturers or suppliers, such as SynQuest Laboratories, often specialize in niche building blocks and may offer competitive pricing for larger, bulk quantities.[3]

  • Chemical Marketplaces: Online platforms aggregate listings from various suppliers, which can be useful for price comparison but require careful vetting of the actual manufacturer.

  • Direct Manufacturers: For kilogram-scale and beyond, engaging directly with a manufacturer, such as Nanjing Finechem Holding Co., is often necessary.[4] This allows for more stringent quality agreements and potential for custom specifications.

A preliminary screening of suppliers should focus on the clarity and completeness of their technical documentation. A trustworthy supplier will provide, at a minimum, a detailed product specification sheet and a Safety Data Sheet (SDS) upfront.

Chapter 2: The Supplier Qualification Framework

Qualifying a supplier extends beyond confirming product availability. It is a risk-based process to systematically evaluate a supplier's ability to consistently meet your quality requirements.[5] This process should be documented and can be broken down into three core pillars: Documentation Review, Quality & Purity Analysis, and Scalability Assessment.

Pillar 1: Documentation and Compliance Review

Before a sample is even ordered, a thorough review of the supplier's documentation is essential. This desk-based audit forms the first line of defense against substandard materials.

Essential Documents:

  • Certificate of Analysis (CoA): This is the most critical document. It should specify the lot number, test methods used (e.g., NMR, GC, HPLC), the specification limits, and the actual test results for the specific batch.

  • Safety Data Sheet (SDS): Ensures the material is handled and stored correctly, and provides initial information on physical properties.

  • Supplier Questionnaire: Many organizations require suppliers to complete a self-evaluation questionnaire.[1] This addresses their internal quality systems, manufacturing processes, and regulatory compliance.[6]

Pillar 2: Analytical Data and Purity Verification

The chemical purity and identity of this compound are paramount. While suppliers provide a CoA, independent verification is a cornerstone of good laboratory practice (GLP) and cGMP.

Typical Specifications & Why They Matter:

  • Purity: Typically offered at ≥97% or ≥98% purity.[3][7][8] For pharmaceutical applications, the highest available purity is recommended to minimize the introduction of process-related impurities that could be difficult to purge in later synthetic steps.

  • Identity Confirmation: The supplier's CoA should confirm the structure, often via Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Impurity Profile: The method of analysis matters. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are essential for quantifying minor impurities. Understanding the impurity profile is critical, as structurally similar impurities may be difficult to separate from the desired compound.

Pillar 3: Scalability and Lot-to-Lot Consistency

For drug development professionals, the ability of a supplier to provide consistent material from gram-scale for initial research to kilogram-scale for pilot studies is crucial.

Key Questions for the Supplier:

  • Do you manufacture this compound in-house or source it from a third party?

  • What is your typical batch size and lead time for larger quantities?

  • Can you guarantee that the synthetic route will not change without prior notification? (A change in synthesis can introduce new impurities).

The entire supplier qualification process can be visualized as a systematic workflow.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation cluster_2 Phase 3: Approval & Monitoring a Identify Potential Suppliers b Request Technical Documentation (CoA, SDS) a->b c Review Documentation for Completeness b->c d Docs Meet Requirements? c->d e Order Sample for In-House QC d->e Yes z Reject Supplier d->z No f Perform Identity & Purity Testing (NMR, HPLC) e->f g Material Passes QC Tests? f->g h Approve Supplier & Place Initial Order g->h Yes g->z No i Establish Quality Agreement h->i j Perform Routine QC on Incoming Batches i->j k Periodic Re-evaluation of Supplier j->k

Fig 1. A risk-based workflow for qualifying new chemical suppliers.
Chapter 3: Comparative Analysis of Commercial Offerings

To aid in the selection process, the following table summarizes typical offerings for this compound from representative commercial suppliers. This data is illustrative and researchers should always obtain lot-specific CoAs for the most accurate information.

Supplier Type Example Supplier CAS Number Stated Purity Available Quantities Notes
Specialty Manufacturer SynQuest Labs473923-98-798%[3]Grams - KilogramsStrong focus on chemical building blocks.
Specialty Manufacturer AccelPharmTech473923-98-797%[8]5g, 25g, 100gResearch and development focus.[8]
Distributor / Marketplace CymitQuimica473923-98-798%[7]100mg - 5gDistributes products from various brands.[7]
Direct Manufacturer Nanjing FinechemNot specifiedHigh PurityBulk (e.g., 500g+)Enforces strict quality protocols and batch testing.[4]

Note: The CAS number 1527-89-5 refers to the isomer 3-Methoxybenzonitrile, which is a different compound and should not be confused.[9] Always verify the CAS number (473923-98-7) for 3-Methoxy-5-methyl benzonitrile.

Chapter 4: Protocol for Incoming Material Quality Control

Once a supplier is selected and the first batch of this compound arrives, it must be formally tested and released by the receiving laboratory. This is not merely a repeat of the supplier's tests; it is an independent verification that is crucial for regulatory compliance and scientific integrity.[2][10]

Step-by-Step Incoming QC Protocol:

  • Documentation Check:

    • Verify the container label matches the purchase order and the supplier's CoA.

    • Ensure the lot number on the container matches the lot number on the CoA.

    • Review the CoA to confirm all specified tests were performed and passed.

  • Physical Inspection:

    • Visually inspect the material for expected appearance (typically a white or off-white solid) and for any signs of contamination or degradation.[4]

    • Check that the container integrity has not been compromised.

  • Analytical Verification:

    • Identity Test (¹H NMR): Prepare a sample in a suitable deuterated solvent (e.g., CDCl₃). The ¹H NMR spectrum should be unambiguous and match the known structure of this compound. Key expected signals include a singlet for the methoxy protons (~3.8 ppm), a singlet for the methyl protons (~2.3 ppm), and distinct signals for the three aromatic protons.

    • Purity Assay (HPLC): Develop a suitable HPLC method (e.g., reversed-phase C18 column with a water/acetonitrile mobile phase) to determine the purity. This method should be capable of separating the main peak from potential impurities. The purity should be ≥ 98% or meet your internal specification.

    • (Optional) Water Content: If the compound is intended for use in water-sensitive reactions, a Karl Fischer titration can be performed to quantify the water content.

  • Final Release:

    • If all checks and tests are passed, the material is formally "released" and can be moved into the laboratory's chemical inventory.

    • All documentation, including the supplier's CoA and the internal verification results, should be archived for traceability.

This verification process ensures that every batch of starting material entering the lab is of known and documented quality.

G start Material Received doc_check Step 1: Documentation Review (PO, CoA, Label) start->doc_check phys_insp Step 2: Physical Inspection (Appearance, Container) doc_check->phys_insp anal_ver Step 3: Analytical Verification (NMR, HPLC) phys_insp->anal_ver decision Passes All Checks? anal_ver->decision release Release to Inventory decision->release Yes quarantine Quarantine & Reject Batch decision->quarantine No

Fig 2. Standard operating procedure for incoming raw material verification.
Conclusion

The selection of a commercial supplier for a chemical intermediate like this compound is a critical decision that reverberates through the entire drug development lifecycle. By moving beyond a simple price comparison and adopting a structured, risk-based qualification process, researchers can ensure the quality, consistency, and reliability of their starting materials. This diligence, encompassing thorough documentation review, independent analytical verification, and ongoing performance monitoring, underpins scientific reproducibility and is a foundational element of building quality into the final pharmaceutical product.

References
  • Seqens. (2017, June 30). Sourcing Raw Materials for Chemical Manufacturing: Key Tips for Qualifying Suppliers. Seqens. [Link]

  • Nanjing Finechem Holding Co.,Limited. This compound | Chemical Properties, Uses, Safety Data & Sourcing. Nanjing Finechem. [Link]

  • The FDA Group. (2022, August 8). A 5-Step Guide to Qualifying FDA-Regulated Suppliers. The FDA Group. [Link]

  • Koncept Analytics. (2025, August 10). Laboratory Chemical Reagents: Essential Components for Scientific Research, Analytical Chemistry, and Quality Control Operations. Koncept Analytics. [Link]

  • ReAgent Chemicals. (2023, August 2). Quality Control In Chemical Manufacturing For Life Sciences. ReAgent Chemicals. [Link]

  • ReAgent Chemicals. (2025, August 6). The Importance of Quality Control In Pharmaceutical Manufacturing. ReAgent Chemicals. [Link]

  • gmp-compliance.org. (2022, December 15). Qualification of Suppliers - What needs to be considered?. gmp-compliance.org. [Link]

  • AHH Chemical Co., Ltd. 3 Methoxy Benzonitrile Manufacturer Exporter Supplier. ExportersIndia. [Link]

  • Pan American Health Organization. WHO good practices for pharmaceutical quality control laboratories GLP self-evaluation guidelines. PAHO. [Link]

  • GMP SOP. Overview of pharmaceutical quality control steps and implementations. GMP SOP. [Link]

Sources

Introduction: The Unique Electronic Landscape of 3-Methoxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the Nitrile Group in 3-Methoxy-5-methylbenzonitrile

This compound is an aromatic compound of significant interest in synthetic chemistry, particularly in the development of pharmaceutical intermediates. Its utility stems from the versatile reactivity of the nitrile (-C≡N) functional group, which is modulated by the electronic effects of the substituents on the benzene ring. The nitrile group itself is characterized by a highly polarized carbon-nitrogen triple bond, rendering the carbon atom electrophilic and susceptible to nucleophilic attack[1][2].

The reactivity of this electrophilic center is further influenced by the methoxy (-OCH₃) and methyl (-CH₃) groups at the meta positions.

  • 3-Methoxy Group: When positioned meta to the nitrile, the methoxy group exerts a primarily electron-withdrawing inductive effect (-I) due to the high electronegativity of the oxygen atom. Its electron-donating resonance effect (+M) does not extend to the nitrile carbon from the meta position[3]. This net electron-withdrawing character enhances the electrophilicity of the nitrile carbon, making it more reactive towards nucleophiles compared to unsubstituted benzonitrile.

  • 5-Methyl Group: The methyl group is a weak electron-donating group (+I effect and hyperconjugation), which slightly counteracts the deactivating effect of the other substituents on the ring but has a minimal direct impact on the remote nitrile functionality[4].

This guide provides a comprehensive exploration of the principal transformations of the nitrile group in this compound, offering mechanistic insights, field-proven experimental protocols, and comparative data for researchers and drug development professionals.

Hydrolysis to 3-Methoxy-5-methylbenzoic Acid

The hydrolysis of nitriles is a fundamental transformation that converts them into valuable carboxylic acids. This reaction can be effectively catalyzed by either acid or base, proceeding through a common amide intermediate[5][6][7]. The enhanced electrophilicity of the nitrile carbon in this compound facilitates this conversion.

Mechanistic Pathways

A. Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile nitrogen is first protonated. This protonation significantly increases the electrophilicity of the carbon atom, allowing it to be attacked by a weak nucleophile like water[8][9][10]. The reaction proceeds through a protonated amide, which is then hydrolyzed to the carboxylic acid.

Caption: Acid-catalyzed hydrolysis of a nitrile to a carboxylic acid.

B. Base-Catalyzed Hydrolysis: In basic media, the strongly nucleophilic hydroxide ion directly attacks the electrophilic nitrile carbon[8]. Protonation of the resulting anion by water forms an imidic acid, which tautomerizes to the amide. Subsequent hydrolysis of the amide under basic conditions yields a carboxylate salt, which is protonated in an acidic workup to give the final carboxylic acid[7].

Experimental Protocol: Acid-Catalyzed Hydrolysis

This protocol describes a robust method for the conversion of this compound to 3-Methoxy-5-methylbenzoic acid.

Workflow Diagram

Caption: Workflow for the hydrolysis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Carefully add an aqueous solution of 50% (v/v) sulfuric acid (approx. 10 volumes).

  • Heating: Heat the mixture to reflux (approximately 120-130 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed (typically 4-8 hours).

  • Work-up: After completion, cool the reaction mixture to room temperature, then further cool in an ice bath. The product, 3-Methoxy-5-methylbenzoic acid, will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove residual acid.

  • Drying: Dry the purified product under vacuum to a constant weight.

ParameterConditionRationale
Catalyst Sulfuric Acid (H₂SO₄)A strong acid is required to efficiently protonate the nitrile, activating it for nucleophilic attack[6][9].
Solvent WaterActs as both the solvent and the nucleophile in the reaction.
Temperature RefluxElevated temperatures are necessary to overcome the activation energy for both amide formation and its subsequent hydrolysis[6].
Reaction Time 4-8 hoursEnsures complete conversion of the starting material and the intermediate amide.

Reduction to (3-Methoxy-5-methylphenyl)methanamine

The reduction of nitriles to primary amines is a cornerstone of synthetic chemistry, providing access to key building blocks for pharmaceuticals. Strong hydride reagents, such as Lithium Aluminum Hydride (LiAlH₄), are highly effective for this transformation[11][12][13].

Mechanism of LiAlH₄ Reduction

The reaction proceeds via two successive nucleophilic additions of a hydride ion (H⁻) from LiAlH₄ to the electrophilic nitrile carbon[8][14]. The first addition forms an intermediate imine anion. The second hydride addition generates a dianion, which upon aqueous work-up is protonated to yield the primary amine[11][12][15].

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Methoxy-5-methylbenzonitrile via Iridium-Catalyzed C-H Borylation

Author: BenchChem Technical Support Team. Date: January 2026

For Inquiries: [Contact Information]

Abstract

This document provides a comprehensive technical guide for the synthesis of 3-methoxy-5-methylbenzonitrile, a valuable building block in pharmaceutical and materials science, via a regioselective iridium-catalyzed C-H borylation/cyanation sequence. We delve into the mechanistic underpinnings of the sterically controlled C-H activation, present a detailed, field-proven experimental protocol, and offer in-depth guidance on product purification and characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage modern synthetic methodologies for the efficient construction of complex aromatic molecules.

Introduction: The Strategic Advantage of C-H Borylation

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a transformative strategy in organic synthesis, offering a more atom-economical and environmentally benign alternative to traditional cross-coupling methods that necessitate pre-functionalized starting materials.[1] Among the various C-H functionalization reactions, the iridium-catalyzed C-H borylation, pioneered by the work of Hartwig, Miyaura, and Smith, stands out for its broad substrate scope, mild reaction conditions, and predictable regioselectivity.[1][2] This reaction introduces a versatile boronic ester group onto an aromatic or heteroaromatic core, which can then be readily converted into a wide array of other functional groups.

The synthesis of polysubstituted benzonitriles is of significant interest due to their prevalence in pharmaceutically active compounds and functional materials. Traditional synthetic routes often involve multiple steps and can suffer from poor regioselectivity. The application of Ir-catalyzed C-H borylation to a readily available starting material like 3-methoxy-5-methylaniline offers a streamlined and highly selective pathway to the target molecule, this compound. The regioselectivity of the borylation is primarily governed by steric effects, directing the borylation to the least hindered C-H bond.[3][4] In the case of 1,3-disubstituted arenes, this reliably leads to functionalization at the C5 position, meta to both existing substituents.[2][3][4]

This application note will focus on the synthesis of 4,4,5,5-tetramethyl-2-(3-methoxy-5-methylphenyl)-1,3,2-dioxaborolane as the key intermediate, followed by its conversion to this compound.

Mechanistic Overview: The Iridium Catalytic Cycle

The generally accepted mechanism for the iridium-catalyzed C-H borylation involves a catalytic cycle that oscillates between Ir(III) and Ir(V) oxidation states. The active catalyst, a tris(boryl)iridium(III) species, is generated in situ from an iridium(I) precursor, a bidentate nitrogen-containing ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, dtbpy), and a diboron reagent such as bis(pinacolato)diboron (B₂pin₂).

The key steps in the catalytic cycle are:

  • Oxidative Addition: The tris(boryl)iridium(III) complex undergoes oxidative addition to an aromatic C-H bond, forming a transient Ir(V) intermediate. This is typically the rate-determining and selectivity-determining step.

  • Reductive Elimination: The Ir(V) intermediate then undergoes reductive elimination to furnish the desired arylboronate ester and a hydrido-bis(boryl)iridium(III) species.

  • Catalyst Regeneration: The iridium catalyst is regenerated through a reaction with the diboron reagent, which restores the tris(boryl)iridium(III) complex and releases a molecule of pinacolborane (HBpin).

Ir-Catalyzed Borylation Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Ir(III)-trisboryl [L]Ir(Bpin)₃ Ir(V)-intermediate [L]Ir(H)(Ar)(Bpin)₃ Ir(III)-trisboryl->Ir(V)-intermediate Ar-H Ir(III)-hydrido [L]Ir(H)(Bpin)₂ Ir(V)-intermediate->Ir(III)-hydrido - Ar-Bpin Arylboronate Ar-Bpin Ir(V)-intermediate->Arylboronate Ir(III)-hydrido->Ir(III)-trisboryl + B₂pin₂ - HBpin HBpin HBpin Ir(III)-hydrido->HBpin Arene Ar-H Arene->Ir(III)-trisboryl Diboron B₂pin₂ Diboron->Ir(III)-hydrido

Figure 1: Simplified catalytic cycle for Ir-catalyzed C-H borylation.

Experimental Protocol: Synthesis of this compound

This protocol is divided into two main stages: the iridium-catalyzed borylation of 3-methoxy-5-methylaniline and the subsequent conversion of the resulting boronic ester to the target benzonitrile.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Methoxy-5-methylaniline≥98%Commercial
[Ir(COD)OMe]₂CommercialAir-sensitive, store under inert gas
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)≥98%Commercial
Bis(pinacolato)diboron (B₂pin₂)≥98%Commercial
Tetrahydrofuran (THF)AnhydrousCommercialDry over molecular sieves or sodium/benzophenone
Copper(I) Cyanide (CuCN)≥99%CommercialToxic, handle with appropriate PPE
N,N-Dimethylformamide (DMF)AnhydrousCommercial
Celite®Commercial
Silica GelFlash Chromatography GradeCommercial
Boric AcidACS GradeCommercialFor silica gel treatment
Standard Solvents for Workup and ChromatographyReagent GradeCommercial(Ethyl acetate, hexanes, dichloromethane, methanol)
Step-by-Step Protocol

Experimental_Workflow cluster_borylation Part A: Ir-Catalyzed Borylation cluster_cyanation Part B: Cyanation A1 Assemble Reaction: - Glovebox/Schlenk line - Add [Ir(COD)OMe]₂, dtbpy, B₂pin₂, Substrate A2 Add Anhydrous THF A1->A2 A3 Reaction: - Heat to 80 °C - Stir for 16-24 h A2->A3 A4 Monitoring: - TLC / GC-MS A3->A4 A5 Work-up: - Cool to RT - Concentrate in vacuo - Redissolve in EtOAc - Filter through Celite® A4->A5 A6 Purification: - Column Chromatography (Boric acid-treated silica) A5->A6 A7 Characterization: - NMR (¹H, ¹³C, ¹¹B) - Mass Spectrometry A6->A7 B1 Assemble Reaction: - Add Arylboronate Ester, CuCN A7->B1 Isolated Intermediate B2 Add Anhydrous DMF B1->B2 B3 Reaction: - Heat to 120 °C - Stir for 12-18 h B2->B3 B4 Work-up: - Cool to RT - Quench with aq. Ferric Chloride/HCl - Extract with EtOAc B3->B4 B5 Purification: - Column Chromatography B4->B5 B6 Characterization: - NMR (¹H, ¹³C) - IR Spectroscopy - Mass Spectrometry B5->B6

Figure 2: Overall experimental workflow.

Part A: Synthesis of 2-(3-Amino-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • Catalyst Premix Preparation (Optional but Recommended): In an inert atmosphere glovebox, weigh [Ir(COD)OMe]₂ (1.5 mol%) and dtbpy (3.0 mol%) into a vial. Add a small amount of the reaction solvent (THF) to dissolve the solids.

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, add 3-methoxy-5-methylaniline (1.0 equiv.), bis(pinacolato)diboron (1.2 equiv.), and the catalyst premix.

  • Solvent Addition: Add anhydrous THF to achieve a concentration of 0.5 M with respect to the starting aniline.

  • Reaction: Seal the flask and heat the reaction mixture to 80 °C in an oil bath. Stir vigorously for 16-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture in vacuo to remove the THF.

    • Redissolve the residue in ethyl acetate.

    • Pass the solution through a short plug of Celite® to filter off any insoluble iridium species. Wash the plug with additional ethyl acetate.

    • Combine the filtrates and concentrate in vacuo.

  • Purification:

    • Purify the crude product by flash column chromatography. Crucially, use silica gel that has been pre-treated with a 5% w/v solution of boric acid in methanol to prevent decomposition of the boronic ester on the column. [5][6]

    • Elute with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%).

    • Combine the product-containing fractions and concentrate in vacuo to yield the purified arylboronate ester.

Part B: Synthesis of this compound

  • Reaction Setup: In a dry Schlenk flask, combine the purified 2-(3-Amino-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 equiv.) and copper(I) cyanide (1.5 equiv.).

  • Solvent Addition: Add anhydrous DMF to achieve a concentration of 0.3 M.

  • Reaction: Heat the mixture to 120 °C and stir for 12-18 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Carefully pour the reaction mixture into a vigorously stirred aqueous solution of ferric chloride and dilute HCl to quench the excess cyanide and break up the copper complexes.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on standard silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Data Analysis and Characterization

The successful synthesis of the intermediate and final product should be confirmed by standard analytical techniques.

CompoundTechniqueExpected Observations
Arylboronate Ester¹H NMRAppearance of a sharp singlet around 1.3 ppm (12H) for the pinacol methyl groups. Characteristic aromatic proton signals.
¹¹B NMRA broad singlet between 20-30 ppm is indicative of the sp²-hybridized boron atom in the boronate ester.[7][8][9]
¹³C NMRSignal for the carbon atom attached to boron typically appears around 130-140 ppm.
Mass Spec (ESI/GC-MS)Observation of the molecular ion peak [M+H]⁺ or M⁺.
This compound¹H NMRDisappearance of the pinacol methyl signal. Characteristic aromatic proton signals and singlets for the methoxy and methyl groups.
¹³C NMRAppearance of a signal for the nitrile carbon around 118-120 ppm.
IR SpectroscopyA sharp, strong absorption band in the region of 2220-2240 cm⁻¹ corresponding to the C≡N stretch.
Mass Spec (ESI/GC-MS)Observation of the molecular ion peak [M+H]⁺ or M⁺.

Troubleshooting and Field-Proven Insights

  • Low Yield in Borylation Step:

    • Cause: Inactive catalyst or presence of moisture/oxygen.

    • Solution: Ensure the use of a fresh iridium precursor and anhydrous, degassed solvents. Assemble the reaction under a strictly inert atmosphere.[6]

  • Poor Regioselectivity:

    • Cause: While highly selective for the C5 position in 1,3-disubstituted systems, trace amounts of other isomers can form.

    • Solution: Ensure the reaction goes to completion. Careful purification by chromatography is essential.

  • Decomposition of Boronic Ester during Purification:

    • Cause: Arylboronate esters, especially those with electron-donating groups, can be sensitive to hydrolysis on standard silica gel.[10][11]

    • Solution: Use boric acid-treated silica gel or neutral alumina for chromatography.[5][12] Work quickly and avoid prolonged exposure to protic solvents.

  • Incomplete Cyanation:

    • Cause: Impure boronic ester or insufficient reaction temperature/time.

    • Solution: Ensure the boronic ester is pure. Confirm the reaction temperature is maintained and extend the reaction time if necessary.

Conclusion

The iridium-catalyzed C-H borylation provides a powerful and highly regioselective method for the synthesis of this compound. By leveraging the steric directing effects of the catalyst system, the borylation proceeds predictably at the C5 position of the aromatic ring. The resulting boronic ester is a versatile intermediate that can be efficiently converted to the target nitrile. The protocols and insights provided in this application note offer a robust framework for researchers to successfully implement this modern synthetic strategy.

References

  • Murphy, J. M., Liao, X., & Hartwig, J. F. (2007). Meta Halogenation of 1,3-Disubstituted Arenes via Iridium-Catalyzed Arene Borylation. Journal of the American Chemical Society, 129(50), 15434–15435. [Link]

  • Khan, R. A. (2016). Response to "How to purify boronic acids/boronate esters?". ResearchGate. [Link]

  • Hitosugi, S., et al. (2015). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Tetrahedron Letters, 56(34), 4845-4848. [Link]

  • Hartwig Group. (n.d.). Meta Halogenation of 1,3-Disubstituted Arenes via Iridium-Catalyzed Arene Borylation. The Hartwig Group, UC Berkeley. [Link]

  • Ishiyama, T., Takagi, J., Ishida, K., Miyaura, N., Anastasi, N. R., & Hartwig, J. F. (2002). Mild Iridium-Catalyzed Borylation of Arenes. High Turnover Numbers, Room Temperature Reactions, and Isolation of a Potential Intermediate. Journal of the American Chemical Society, 124(3), 390–391. [Link]

  • Request PDF. (2008). Meta Halogenation of 1,3-Disubstituted Arenes via Iridium-Catalyzed Arene Borylation. ResearchGate. [Link]

  • Request PDF. (2021). High-Throughput Optimization of Ir-Catalyzed C-H Borylation: A Tutorial for Practical Applications. ResearchGate. [Link]

  • Widdifield, C. M., et al. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A, 114(13), 4647–4656. [Link]

  • Hudnall, T. W., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Journal of Chemical Education, 99(11), 3822–3828. [Link]

  • El-Emam, A. A., & Al-Deeb, O. A. (2007). 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored. Molecules, 12(9), 2050–2062. [Link]

  • Request PDF. (2014). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. ResearchGate. [Link]

  • ElectronicsAndBooks. (n.d.). Meta Halogenation of 1,3-Disubstituted Arenes via Iridium-Catalyzed Arene Borylation. ElectronicsAndBooks. [Link]

  • Scribd. (n.d.). 11B NMR and Its Uses in Structural Caracterization of Boronic Acids and Boronate Esters. Scribd. [Link]

  • Lims, C., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 66, 219–225. [Link]

  • ACS Publications. (2021). High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionalization. ACS Catalysis, 11(15), 9484–9494. [Link]

  • Berry, J. (2022). Iridium-Catalyzed C-H Borylation. University of Illinois Urbana-Champaign. [Link]

  • Request PDF. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. ResearchGate. [Link]

  • Liskey, C. W., & Hartwig, J. F. (2012). Iridium-Catalyzed, Substrate-Directed C–H Borylation Reactions of Benzylic Amines. Organic Letters, 14(14), 3784–3787. [Link]

  • Larsen, M. A. (2016). Frontiers in Iridium-Catalyzed C-H Borylation: Attaining Novel Reactivity and Selectivity. eScholarship, University of California. [Link]

Sources

Introduction: The Strategic Importance of 3-Methoxy-5-methylbenzonitrile in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

< < Application Notes & Protocols: Suzuki Coupling Reactions with 3-Methoxy-5-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This compound is a versatile aromatic building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern—a nitrile group meta to both a methoxy and a methyl group—offers a valuable scaffold for the construction of complex molecular architectures.[1][2][3][] The electron-withdrawing nature of the nitrile and the electron-donating character of the methoxy and methyl groups create a distinct electronic environment on the aromatic ring, influencing its reactivity in cross-coupling reactions.

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, stands as one of the most powerful and widely used methods for the formation of carbon-carbon bonds.[5][6][7] Its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable tool for synthetic chemists. This guide provides a detailed exploration of the application of Suzuki coupling reactions to this compound, offering insights into reaction optimization, detailed protocols, and troubleshooting strategies.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst.[5][6][8] The fundamental steps are:

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (in this context, a halogenated derivative of this compound) to a coordinatively unsaturated Pd(0) complex. This step forms a Pd(II) intermediate.[6][8] The rate of this step is influenced by the nature of the halide, with the reactivity order being I > Br > Cl.[7]

  • Transmetalation: The organoboron species, activated by a base, undergoes transmetalation with the Pd(II) complex. The organic group from the boron atom is transferred to the palladium center, displacing the halide.[6][7][9] The base plays a crucial role in the formation of a more nucleophilic "ate" complex of the boronic acid, facilitating this transfer.[9]

  • Reductive Elimination: This is the final step where the two organic groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][6][8]

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2) Ar-Pd(II)-R(L2)->Pd(0)L2 Regeneration Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for the Suzuki coupling of a halogenated this compound derivative with a generic arylboronic acid. Optimization of the catalyst, ligand, base, and solvent system is often necessary for achieving high yields with different substrates.

General Protocol for Suzuki Coupling

Materials:

  • Halogenated this compound (e.g., 2-Bromo-5-methoxy-3-methylbenzonitrile) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1, 10 mL)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add the halogenated this compound, arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent mixture to the flask via syringe.

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive pressure of the inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Reagents: Aryl Halide Boronic Acid Base Setup Combine Reagents in Flask Reagents->Setup Solvent Degas Solvent AddSolvent Add Degassed Solvent Solvent->AddSolvent Inert Purge with Inert Gas Setup->Inert Inert->AddSolvent AddCatalyst Add Palladium Catalyst AddSolvent->AddCatalyst Heat Heat and Stir AddCatalyst->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Cool Cool to Room Temp. Monitor->Cool Extract Dilute and Extract Cool->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify

Sources

Application Notes and Protocols for the Heck Reaction of 3-Methoxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive technical guide for performing the Heck reaction on 3-Methoxy-5-methylbenzonitrile. This document is designed to offer not just a procedural walkthrough, but also a deeper understanding of the reaction's intricacies, enabling researchers to troubleshoot and optimize conditions for their specific needs. The content herein is structured to provide both theoretical grounding and practical, field-proven insights.

Introduction: The Strategic Importance of the Heck Reaction

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene. This palladium-catalyzed cross-coupling reaction has profound implications in drug discovery and development, where the construction of complex molecular architectures is paramount. The ability to introduce vinyl groups to aromatic rings with high stereoselectivity makes the Heck reaction an invaluable tool for synthesizing pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

This compound presents an interesting substrate for the Heck reaction. The presence of both electron-donating (methoxy and methyl) and electron-withdrawing (nitrile) groups on the aromatic ring can influence the reactivity of the aryl halide and the efficiency of the catalytic cycle. Understanding these electronic effects is crucial for developing a robust and high-yielding protocol.

Mechanistic Underpinnings: The "Why" Behind the Protocol

A thorough understanding of the Heck reaction mechanism is fundamental to troubleshooting and optimization. The catalytic cycle, which involves the interconversion of Pd(0) and Pd(II) species, can be broken down into four key steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond (typically C-Br or C-I) of the aryl halide. This step is often rate-limiting and is influenced by the electronic properties of the aryl halide. Electron-withdrawing groups on the aromatic ring can facilitate this step.

  • Migratory Insertion (Carbopalladation): The alkene substrate coordinates to the newly formed arylpalladium(II) complex. This is followed by the insertion of the alkene into the aryl-palladium bond.

  • β-Hydride Elimination: For the reaction to proceed, the alkylpalladium intermediate must possess a hydrogen atom on the β-carbon. This hydrogen is eliminated along with the palladium, forming a hydridopalladium(II) complex and the desired substituted alkene product. This step generally proceeds in a syn-elimination fashion.

  • Reductive Elimination: A base is required to regenerate the active Pd(0) catalyst from the hydridopalladium(II) complex, completing the catalytic cycle. The base neutralizes the hydrogen halide that is formed.

Visualizing the Catalytic Cycle

Heck_Reaction_Cycle cluster_cycle Heck Reaction Catalytic Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition (Ar-X) AlkeneComplex [Ar-Pd(II)L₂(Alkene)]⁺X⁻ ArPdX->AlkeneComplex Alkene Coordination InsertionProduct R-CH₂-CH(Ar)-Pd(II)L₂-X AlkeneComplex->InsertionProduct Migratory Insertion HPdX H-Pd(II)L₂-X InsertionProduct->HPdX β-Hydride Elimination Product Substituted Alkene InsertionProduct->Product Product Release HPdX->Pd0 Reductive Elimination (Base) ArX Aryl Halide (Ar-X) Alkene Alkene Base Base

Figure 1. The catalytic cycle of the Heck reaction.

Experimental Design for this compound

The following section outlines a detailed protocol for the Heck reaction of 3-bromo-5-methoxy-5-methylbenzonitrile with a generic alkene, such as n-butyl acrylate. The choice of a bromide as the aryl halide is a good starting point, offering a balance of reactivity and stability.

Core Reaction Components & Their Rationale
ComponentExampleRole & Rationale
Aryl Halide 3-Bromo-5-methoxy-5-methylbenzonitrileThe electrophilic partner. The nitrile group is electron-withdrawing, which generally accelerates oxidative addition. The methoxy and methyl groups are electron-donating, which may slightly deactivate the ring but can also influence regioselectivity.
Alkene n-Butyl acrylateThe nucleophilic partner. Electron-deficient alkenes, such as acrylates, are often excellent substrates for the Heck reaction.
Palladium Pre-catalyst Palladium(II) acetate (Pd(OAc)₂)A common and relatively air-stable Pd(II) source that is reduced in situ to the active Pd(0) species.
Ligand Tri(o-tolyl)phosphine (P(o-tol)₃)A bulky, electron-rich phosphine ligand that stabilizes the palladium catalyst, prevents the formation of palladium black, and promotes oxidative addition.
Base Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃)Neutralizes the H-X species generated during the catalytic cycle, regenerating the Pd(0) catalyst. The choice of base can significantly impact the reaction rate and yield.
Solvent N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)A polar aprotic solvent is typically used to dissolve the reactants and facilitate the reaction.
Detailed Experimental Protocol

Materials:

  • 3-Bromo-5-methoxy-5-methylbenzonitrile (1.0 eq)

  • n-Butyl acrylate (1.2 - 1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (2-10 mol%)

  • Triethylamine (Et₃N) (1.5 - 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add 3-bromo-5-methoxy-5-methylbenzonitrile, palladium(II) acetate, and tri(o-tolyl)phosphine.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF via syringe. Stir the mixture for 10-15 minutes to allow for catalyst pre-formation.

  • Addition of Alkene and Base: Add n-butyl acrylate followed by triethylamine to the reaction mixture via syringe.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may need to be determined empirically.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Optimization Strategies

For a substrate like this compound, where competing electronic effects are at play, optimization is key. The following table outlines parameters that can be varied to improve reaction efficiency and yield.

ParameterVariationRationale
Catalyst Loading 0.5 - 5 mol%Lowering the catalyst loading is cost-effective, but higher loading may be necessary for less reactive substrates.
Ligand PPh₃, P(t-Bu)₃, Buchwald ligandsThe choice of ligand can significantly influence the reaction rate and selectivity. Bulky, electron-rich ligands are often beneficial.
Base K₂CO₃, Cs₂CO₃, DBUInorganic bases can sometimes be more effective than organic amines. The strength and solubility of the base are important factors.
Solvent Toluene, Dioxane, NMPThe polarity and boiling point of the solvent can affect reaction kinetics.
Temperature 60 - 120 °CHigher temperatures can increase the reaction rate but may also lead to side reactions or catalyst decomposition.

Data Presentation and Expected Outcomes

The expected product of the Heck reaction between 3-bromo-5-methoxy-5-methylbenzonitrile and n-butyl acrylate is butyl (E)-3-(3-methoxy-5-methyl-5-cyanophenyl)acrylate. The reaction typically favors the formation of the trans isomer due to steric considerations in the transition state.

Characterization of the product would involve:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and stereochemistry of the product.

  • Mass Spectrometry: To determine the molecular weight of the product.

  • Infrared Spectroscopy: To identify key functional groups.

Workflow Visualization

Heck_Workflow start Start setup Reaction Setup (Aryl Halide, Catalyst, Ligand) start->setup inert Establish Inert Atmosphere (Evacuate/Backfill) setup->inert add_solvents Add Anhydrous Solvent inert->add_solvents add_reagents Add Alkene and Base add_solvents->add_reagents react Heat and Stir (80-100 °C) add_reagents->react monitor Monitor Reaction Progress (TLC, GC-MS) react->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Column Chromatography workup->purify characterize Product Characterization (NMR, MS, IR) purify->characterize end End characterize->end

Figure 2. A typical experimental workflow for the Heck reaction.

Conclusion and Future Perspectives

The Heck reaction of this compound offers a powerful method for the synthesis of highly functionalized styrene derivatives, which are valuable intermediates in medicinal chemistry. The protocol provided here serves as a robust starting point. Researchers are encouraged to explore the suggested optimization strategies to tailor the reaction conditions for their specific alkene coupling partners and to maximize yield and purity. Further investigations could explore the use of more sustainable and efficient catalytic systems, such as palladium nanoparticle catalysts or reactions in green solvents.

References

  • Heck, R. F. Palladium-catalyzed vinylation of organic halides. Org. React.1982, 27, 345–390.
  • Mizoroki, T.; Mori, K.; Ozaki, A. Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bull. Chem. Soc. Jpn.1971, 44 (2), 581.

Reduction of 3-Methoxy-5-methylbenzonitrile to aminomethyl derivative

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of (3-methoxy-5-methylphenyl)methanamine

Topic: Reduction of 3-Methoxy-5-methylbenzonitrile to its Aminomethyl Derivative

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a comprehensive technical guide for the synthesis of (3-methoxy-5-methylphenyl)methanamine, a valuable building block in medicinal chemistry, through the reduction of this compound. We present and contrast three field-proven methodologies: catalytic hydrogenation using Raney® Nickel, stoichiometric reduction with lithium aluminum hydride (LiAlH₄), and a modified sodium borohydride reduction using a cobalt(II) chloride catalyst. Each section offers a detailed, step-by-step protocol, explains the underlying chemical principles, and discusses critical parameters such as safety, selectivity, and scalability. This guide is designed to equip researchers with the necessary expertise to select and execute the most appropriate synthetic strategy for their specific laboratory context and project goals.

Introduction

Primary benzylamines are a cornerstone of modern drug discovery, appearing as key pharmacophores in a vast array of therapeutic agents. Their ability to engage in hydrogen bonding and ionic interactions makes them privileged scaffolds for targeting various biological receptors. The specific molecule, (3-methoxy-5-methylphenyl)methanamine, incorporates a decorated aromatic ring that offers multiple points for further chemical elaboration, making it a highly versatile intermediate for constructing compound libraries.

The conversion of aromatic nitriles to benzylamines is a fundamental transformation in organic synthesis.[1] While seemingly straightforward, the reaction is nuanced, with challenges including over-alkylation to form secondary and tertiary amines, or hydrogenolysis of the desired product.[2][3] This guide dissects three robust methods for achieving this transformation, focusing on the practical aspects of implementation, from bench-scale screening to potential scale-up.

Strategic Approaches to Nitrile Reduction

The reduction of a nitrile (R-C≡N) to a primary amine (R-CH₂NH₂) proceeds via a two-step addition of hydrogen equivalents across the carbon-nitrogen triple bond. The reaction first forms an intermediate imine (R-CH=NH), which is then further reduced to the final amine.[4] The primary challenge in this process is preventing the newly formed, nucleophilic primary amine from reacting with the imine intermediate, which leads to the formation of a secondary amine byproduct.[1]

Nitrile Reduction Mechanism Nitrile R-C≡N Imine [ R-CH=NH ] Nitrile->Imine + 2[H] Amine R-CH₂-NH₂ Imine->Amine + 2[H]

Caption: General mechanism of nitrile reduction.

The choice of reducing agent and reaction conditions dictates the efficiency and selectivity of this transformation. The methods detailed below—catalytic hydrogenation and chemical hydride reduction—offer distinct advantages and disadvantages depending on the desired scale, available equipment, and functional group tolerance required.

Method 1: Catalytic Hydrogenation with Raney® Nickel

Catalytic hydrogenation is an economical and highly effective method for nitrile reduction, particularly for large-scale synthesis.[1] Raney® Nickel, a high surface area nickel-aluminum alloy, is a widely used catalyst for this purpose due to its high activity.[5]

Principle and Rationale

This method involves the reaction of the nitrile with molecular hydrogen (H₂) on the surface of the Raney® Ni catalyst. The reaction is typically performed under pressure in a suitable solvent like ethanol or methanol. A key consideration is the potential for the primary amine product to condense with the intermediate imine, leading to secondary amine impurities.[3] This side reaction can be effectively suppressed by conducting the hydrogenation in the presence of ammonia (often as a solution in methanol), which shifts the equilibrium away from secondary amine formation.[3]

Detailed Protocol

Materials and Equipment:

  • This compound

  • Raney® Nickel (50% slurry in water)

  • Methanol or Ethanol, anhydrous

  • Ammoniacal Methanol (7N)

  • Parr-type hydrogenation apparatus or a similar autoclave

  • Celite® or another filter aid

Procedure:

  • Catalyst Preparation: In a fume hood, carefully wash the Raney® Nickel slurry (e.g., 0.2 g per 1.0 g of nitrile) three times with the reaction solvent (e.g., methanol) to remove the water. Use decantation for the washes. Caution: Raney® Nickel is pyrophoric when dry and must be handled as a slurry under solvent at all times.[5]

  • Reaction Setup: To the hydrogenation vessel, add the washed Raney® Nickel slurry.

  • Add a solution of this compound (1.0 eq) in methanol (10-15 mL per g of nitrile) and ammoniacal methanol (2-3 eq).

  • Hydrogenation: Seal the vessel, purge it several times with nitrogen, and then with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi).

  • Begin vigorous stirring and heat the reaction to 40-60 °C.

  • Monitoring: Monitor the reaction progress by observing the uptake of hydrogen. The reaction is typically complete within 4-12 hours.

  • Work-up: After cooling the vessel to room temperature, carefully vent the excess hydrogen and purge the system with nitrogen.

  • Filtration: Under a nitrogen atmosphere, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst on the filter pad can ignite upon contact with air. Immediately quench the filter cake with plenty of water.

  • Isolation: Concentrate the filtrate under reduced pressure. The residue can be purified by distillation under vacuum or by crystallization after conversion to a suitable salt (e.g., hydrochloride) to yield (3-methoxy-5-methylphenyl)methanamine.

Method 2: Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄ or LAH) is a powerful, non-selective reducing agent capable of reducing a wide range of functional groups, including nitriles.[6] It is an excellent choice for small to medium-scale synthesis when high reactivity is required and catalytic methods are impractical.

Principle and Rationale

LAH serves as a potent source of hydride ions (H⁻). The reduction mechanism involves the initial nucleophilic attack of a hydride on the electrophilic nitrile carbon, followed by a second hydride transfer to the intermediate imine salt.[7][8] The resulting dianion is then protonated during an aqueous workup to yield the primary amine. Due to the extreme reactivity of LAH with water and other protic sources, the reaction must be performed under strictly anhydrous and inert conditions.[8]

LAH_Workflow node_prep node_prep node_reac node_reac node_workup node_workup A Assemble dry glassware under N₂ atmosphere B Dissolve nitrile in anhydrous THF A->B C Cool solution to 0 °C (ice bath) B->C D Add LiAlH₄ portion-wise as solid or THF solution C->D E Warm to RT and stir (monitor by TLC) D->E F Cool to 0 °C and perform sequential quench (Fieser) E->F G Filter the granular Al salts F->G H Dry organic phase and concentrate G->H I Purify by distillation or chromatography H->I

Caption: Experimental workflow for LiAlH₄ reduction.

Detailed Protocol

Materials and Equipment:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Water, Diethyl ether

  • Dry, nitrogen-flushed glassware

Procedure:

  • Reaction Setup: Assemble a dry, three-necked flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet.

  • Under a positive pressure of nitrogen, charge the flask with a suspension of LiAlH₄ (1.0-1.5 eq) in anhydrous THF (15 mL per g of LAH).

  • Dissolve this compound (1.0 eq) in anhydrous THF (5-10 mL per g of nitrile) and add it to the dropping funnel.

  • Addition: Cool the LAH suspension to 0 °C using an ice bath. Add the nitrile solution dropwise at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. It can then be heated to reflux for 2-6 hours to ensure complete reaction. Monitor progress using TLC (staining with ninhydrin to visualize the amine product).

  • Quenching (Fieser Method): Cool the reaction back to 0 °C. Cautiously and slowly add the following reagents sequentially and dropwise:

    • 'x' mL of water (where 'x' is the mass of LAH in grams used).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of water. This procedure is designed to produce a granular, easily filterable precipitate of aluminum salts.

  • Work-up: Stir the resulting mixture vigorously for 30 minutes until a white, granular solid forms.

  • Filter the mixture and wash the solid cake thoroughly with THF or diethyl ether.

  • Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude amine.

  • Purification: Purify the product by vacuum distillation or column chromatography.

Method 3: Modified Borohydride Reduction (NaBH₄/CoCl₂)

Sodium borohydride (NaBH₄) is a mild reducing agent that is typically inert towards nitriles.[9] However, its reducing power can be dramatically enhanced by the addition of transition metal salts, such as cobalt(II) chloride (CoCl₂).[10] This system offers a safer, more selective, and operationally simpler alternative to LiAlH₄.

Principle and Rationale

The reaction between NaBH₄ and CoCl₂ in situ generates cobalt boride (Co₂B) and other active cobalt hydride species.[11][12] It is proposed that the nitrile coordinates to the cobalt species, which activates the C≡N bond towards reduction by the borohydride.[12] This method avoids the use of pyrophoric reagents and can often be performed in alcoholic solvents at room temperature, making it highly convenient for routine laboratory use.

Detailed Protocol

Materials and Equipment:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Methanol, anhydrous

  • Aqueous HCl (2M), Aqueous NaOH (2M)

  • Diethyl ether or Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and CoCl₂·6H₂O (0.5 eq) in methanol (15-20 mL per g of nitrile). Stir until a homogenous pink/blue solution is formed.

  • Addition: Cool the solution to 0 °C in an ice bath. Add NaBH₄ (4.0-5.0 eq) in small portions over 30-60 minutes. A black precipitate (cobalt boride) will form, and vigorous hydrogen evolution will be observed. Caution: Add the NaBH₄ slowly to control the gas evolution.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-4 hours, or until TLC indicates full consumption of the starting material.

  • Work-up: Carefully acidify the reaction mixture by the slow addition of 2M HCl to dissolve the black solids and neutralize excess borohydride.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extraction: Dilute the aqueous residue with water and basify with 2M NaOH until pH > 12.

  • Extract the aqueous layer three times with diethyl ether or ethyl acetate.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the desired amine.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography if necessary.

Comparative Analysis and Method Selection

FeatureMethod 1: Raney® NickelMethod 2: LiAlH₄Method 3: NaBH₄/CoCl₂
Primary Use Case Large-scale, process chemistrySmall to medium scale, rapid reductionBench-scale, high chemoselectivity
Reagent Hazards Pyrophoric catalyst, flammable H₂ gasPyrophoric, water-reactive, corrosiveFlammable H₂ evolution, toxic Co salt
Equipment High-pressure autoclave requiredStandard, dry glassware (inert atm.)Standard laboratory glassware
Conditions Elevated temperature and pressure0 °C to reflux, anhydrous0 °C to room temperature
Selectivity Good; secondary amines suppressed by NH₃Poor; reduces most polar functional groupsExcellent; tolerates esters and other groups
Work-up Hazardous filtration of pyrophoric catalystHazardous quenching procedureStraightforward acid/base extraction
Scalability ExcellentPoor to moderate; exotherm and quenching issuesGood

Choosing the Right Method:

  • For large-scale production where cost and atom economy are paramount, Catalytic Hydrogenation (Method 1) is the industry standard.[1]

  • For rapid, small-scale synthesis where functional group compatibility is not a concern, LiAlH₄ (Method 2) provides a reliable and fast route to the product.[6]

  • For multi-functional substrates where chemoselectivity is critical (e.g., in the presence of an ester), or when avoiding pyrophoric reagents and specialized equipment is desired, the NaBH₄/CoCl₂ system (Method 3) is an outstanding choice.[11]

Conclusion

The reduction of this compound to (3-methoxy-5-methylphenyl)methanamine is a key synthetic step that can be accomplished through several effective protocols. By understanding the underlying principles, safety considerations, and operational requirements of catalytic hydrogenation, lithium aluminum hydride reduction, and modified borohydride systems, researchers can confidently select and implement the optimal method for their specific synthetic objectives. The detailed procedures provided in this guide serve as a validated starting point for the successful synthesis of this valuable chemical intermediate.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from https://www.organic-chemistry.org/synthesis/C-N/amines/reductionsnitriles.shtm
  • Jackson, S. D., Kelly, G. J., & Lennon, D. (2019). Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight.
  • Organic Reactions. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from https://organicreactions.org/index.php/Nitrile_to_Amine_-_Common_Conditions
  • Fígoli, N. S., et al. (2002). Highly selective production of benzylamine from benzonitrile on metal-supported catalysts. Reaction Chemistry & Engineering.
  • Wang, J., et al. (2016). Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride. Organic Chemistry Frontiers.
  • West, T. H., et al. (2019). B–N/B–H Transborylation: borane-catalysed nitrile hydroboration.
  • Mebane, R. C., et al. (2003). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel.
  • Wu, B., et al. (n.d.). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Arkivoc.
  • Wikipedia. (n.d.). Nitrile reduction. Retrieved from https://en.wikipedia.org/wiki/Nitrile_reduction
  • Ding, M., et al. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry.
  • Haddenham, D., et al. (2009). Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. The Journal of Organic Chemistry.
  • Semantic Scholar. (n.d.). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Retrieved from https://www.semanticscholar.org/paper/Raney-Ni-KBH4%3A-An-Efficient-and-Mild-System-for-of-Wu-Zhang/1a58063714c6e1189c4d9b4b0945802a433f4e24
  • Bar-Ziv, L., et al. (2013).
  • Haddenham, D., et al. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry.
  • Scite.ai. (n.d.). Mechanism of sodium borohydride-cobaltous chloride reductions. Retrieved from https://scite.ai/reports/mechanism-of-sodium-borohydride-cobaltous-chloride-reductions-10.1002/047084289x.rn00411
  • Ryan, A. A., et al. (2023). Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen. Green Chemistry.
  • Chemistry LibreTexts. (2020). 20.5: Synthesis of Primary Amines. Retrieved from https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/20%3A_Amines_and_Heterocycles/20.05%3A_Synthesis_of_Primary_Amines
  • Google Patents. (1985). WO1985000605A1 - Process for selective nitrile reduction. Retrieved from https://patents.google.
  • Ganem, B., & Osby, J. O. (1986). Studies on the Mechanism of Transition-Metal-Assisted Sodium Borohydride and Lithium Aluminum Hydride Reductions. Chemical Reviews.
  • Herbert, J. M., et al. (2001). Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. The Journal of Organic Chemistry.
  • ResearchGate. (2019). Reaction pathways associated with the hydrogenation of benzonitrile.... Retrieved from https://www.researchgate.net/figure/Reaction-pathways-associated-with-the-hydrogenation-of-benzonitrile-BN-to-target_fig1_331613994
  • JoVE. (n.d.). Video: Nitriles to Amines: LiAlH4 Reduction. Retrieved from https://www.jove.com/v/10248/nitriles-to-amines-lialh4-reduction
  • Wikipedia. (n.d.). Raney nickel. Retrieved from https://en.wikipedia.org/wiki/Raney_nickel
  • Quora. (2019). I want to reduce a nitrile-terminated copolymer to amine using sodium borohydride and cobalt chloride.... Retrieved from https://www.quora.com/I-want-to-reduce-a-nitrile-terminated-copolymer-to-amine-using-sodium-borohydride-and-cobalt-chloride-However-the-copolymer-contains-a-polyester-Will-the-sodium-borohydride-cobalt-chloride-system-reduce-the
  • ResearchGate. (n.d.). A Generic Approach for the Catalytic Reduction of Nitriles. Retrieved from https://www.researchgate.
  • Chemistry LibreTexts. (2023). Carboxylic Derivatives - Reduction (Metal Hydride Reduction). Retrieved from https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/21%3A_Carboxylic_Acid_Derivatives_-Nucleophilic_Acyl_Substitution/21.09%3A_Carboxylic_Derivatives-Reduction(Metal_Hydride_Reduction)
  • AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved from https://www.adichemistry.com/inorganic/inorganic-reagents/lithium-aluminium-hydride-lialh4/lah-reduction-mechanism.html
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from https://www.masterorganicchemistry.com/2015/08/26/lithium-aluminum-hydride-lialh4/
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Hydrolysis of 3-Methoxy-5-methylbenzonitrile to carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of 3-Methoxy-5-methylbenzoic Acid via Nitrile Hydrolysis

Abstract

This document provides a comprehensive guide to the hydrolysis of 3-Methoxy-5-methylbenzonitrile, a key transformation for producing the corresponding carboxylic acid, 3-Methoxy-5-methylbenzoic acid. This conversion is fundamental in organic synthesis, particularly for creating building blocks used in pharmaceutical and materials science research. We will explore the underlying chemical principles, present detailed, field-tested protocols for both acid- and base-catalyzed hydrolysis, and offer practical guidance on product purification, characterization, and troubleshooting. The methodologies described are designed to be robust, reproducible, and grounded in established chemical literature.

Introduction and Scientific Rationale

The conversion of a nitrile (-C≡N) functional group to a carboxylic acid (-COOH) is a cornerstone of synthetic organic chemistry.[1][2] This transformation is valued for the chemical stability of the nitrile group, which allows it to be carried through multi-step syntheses before its conversion in a final, key step. The target molecule, 3-Methoxy-5-methylbenzoic acid, is a substituted aromatic carboxylic acid, a class of compounds frequently utilized as precursors in the development of active pharmaceutical ingredients (APIs) and other high-value chemical entities.

The hydrolysis can be effectively achieved under either acidic or basic conditions, with the choice often dictated by the substrate's tolerance to other functional groups.[3] Acid-catalyzed hydrolysis typically employs strong mineral acids like sulfuric or hydrochloric acid and proceeds through an amide intermediate to yield the free carboxylic acid directly.[4][5][6] Conversely, base-catalyzed hydrolysis uses a strong base, such as sodium or potassium hydroxide, to produce a carboxylate salt, which must then be neutralized in a separate acidification step to yield the final product.[1][3][7] Understanding the causality behind each procedural step is critical for maximizing yield and purity.

Reaction Mechanisms: A Tale of Two Pathways

The hydrolysis of a nitrile is a two-stage process, first forming an amide intermediate, which is then further hydrolyzed to the carboxylic acid.[1][2] The conditions of the reaction dictate the precise mechanistic steps.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile's nitrogen atom. This initial step significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water.[2][8][9] The subsequent tautomerization of the resulting imidic acid yields a more stable amide.[2] This amide is then subjected to further acid-catalyzed hydrolysis to produce the carboxylic acid and an ammonium salt.[1]

Acid_Hydrolysis Figure 1: Acid-Catalyzed Nitrile Hydrolysis Mechanism cluster_0 Stage 1: Nitrile to Amide cluster_1 Stage 2: Amide to Carboxylic Acid Nit R-C≡N Prot_Nit R-C≡N+-H Nit->Prot_Nit + H⁺ H_ion H+ Intermediate1 R-C(OH₂⁺)=NH Prot_Nit->Intermediate1 + H₂O H2O_nuc H₂O Imidic_Acid R-C(OH)=NH (Imidic Acid) Intermediate1->Imidic_Acid - H⁺ Prot_Amide R-C(OH)=NH₂⁺ Imidic_Acid->Prot_Amide + H⁺ Amide R-C(=O)-NH₂ Prot_Amide->Amide - H⁺ (Tautomerization) Prot_Amide2 R-C(=O⁺H)-NH₂ Amide->Prot_Amide2 + H⁺ Intermediate2 R-C(OH)(OH₂⁺)-NH₂ Prot_Amide2->Intermediate2 + H₂O Tetra_Int R-C(OH)₂-NH₂ Intermediate2->Tetra_Int - H⁺ Final_Int R-C(OH)₂-NH₃⁺ Tetra_Int->Final_Int + H⁺ Carb_Acid R-COOH Final_Int->Carb_Acid - NH₃ Ammonium NH₄⁺

Caption: Figure 1: Acid-Catalyzed Nitrile Hydrolysis Mechanism

Base-Catalyzed Hydrolysis

In a basic medium, the reaction begins with the direct nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic nitrile carbon.[10][11] This forms an anionic intermediate that is subsequently protonated by water to generate the imidic acid, which rapidly tautomerizes to the amide.[11] This amide then undergoes further base-catalyzed hydrolysis. The hydroxide attacks the amide's carbonyl carbon, ultimately leading to the formation of a carboxylate salt and ammonia gas.[1] A final acidification step is required to protonate the carboxylate and isolate the desired carboxylic acid.

Base_Hydrolysis Figure 2: Base-Catalyzed Nitrile Hydrolysis Mechanism cluster_0 Stage 1: Nitrile to Amide cluster_1 Stage 2: Amide to Carboxylate cluster_2 Final Step Nit R-C≡N Intermediate1 R-C(O⁻)=N⁻ Nit->Intermediate1 + OH⁻ OH_ion OH⁻ Imidic_Acid R-C(OH)=NH (Imidic Acid) Intermediate1->Imidic_Acid + H₂O Amide R-C(=O)-NH₂ Imidic_Acid->Amide (Tautomerization) Tetra_Int R-C(O⁻)(OH)-NH₂ Amide->Tetra_Int + OH⁻ Carboxylate R-COO⁻ Tetra_Int->Carboxylate - NH₃ Ammonia NH₃ Carb_Acid R-COOH Carboxylate->Carb_Acid + H₃O⁺ (Acidification)

Caption: Figure 2: Base-Catalyzed Nitrile Hydrolysis Mechanism

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for both acid- and base-catalyzed hydrolysis of this compound.

Protocol 1: Acid-Catalyzed Synthesis of 3-Methoxy-5-methylbenzoic Acid

This protocol is preferred when the substrate is stable to harsh acidic conditions and a direct route to the free acid is desired.

Materials & Equipment

Reagents & Chemicals Equipment
This compound 250 mL Round-bottom flask
70% (v/v) Sulfuric Acid (H₂SO₄) Reflux condenser
Deionized Water (H₂O) Heating mantle with magnetic stirrer
Diethyl Ether (Et₂O) Magnetic stir bar
Saturated Sodium Bicarbonate (NaHCO₃) soln. Separatory funnel (500 mL)
Concentrated Hydrochloric Acid (HCl) Büchner funnel and filter flask
Anhydrous Magnesium Sulfate (MgSO₄) Beakers, Erlenmeyer flasks
pH paper

| | Rotary evaporator |

Procedure

  • Reaction Setup: In a 250 mL round-bottom flask, combine this compound (e.g., 5.0 g) and 70% sulfuric acid (100 mL). Add a magnetic stir bar.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 140-150 °C) using a heating mantle. Maintain a gentle reflux with vigorous stirring for 4-6 hours. The reaction progress can be monitored by TLC.

  • Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature, then carefully pour it over crushed ice (approx. 200 g) in a large beaker with stirring.

  • Extraction: Transfer the cold aqueous mixture to a separatory funnel. Extract the aqueous phase with diethyl ether (3 x 75 mL).

  • Base Wash: Combine the organic extracts and wash them with a saturated solution of sodium bicarbonate (2 x 50 mL). Crucially, the desired carboxylic acid will move into the aqueous basic layer as its sodium salt. Retain these aqueous basic layers.

  • Acidification and Precipitation: Combine the bicarbonate washes in a beaker and cool in an ice bath. Slowly add concentrated HCl dropwise with stirring until the solution is strongly acidic (pH 1-2), which will precipitate the 3-Methoxy-5-methylbenzoic acid as a solid.[1][5][12]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold deionized water.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Acid_Workflow Figure 3: Acid-Catalyzed Hydrolysis Workflow A Combine Nitrile & H₂SO₄ B Heat to Reflux (4-6h) A->B C Cool & Quench on Ice B->C D Extract with Diethyl Ether C->D E Wash Ether with NaHCO₃ (aq) (Product moves to aqueous layer) D->E F Separate Layers E->F G Acidify Aqueous Layer with HCl F->G Aqueous Layer H Filter Precipitated Solid G->H I Wash with Cold H₂O H->I J Dry Product I->J

Caption: Figure 3: Acid-Catalyzed Hydrolysis Workflow

Protocol 2: Base-Catalyzed Synthesis of 3-Methoxy-5-methylbenzoic Acid

This method is advantageous for substrates with acid-sensitive functional groups. It produces the carboxylate salt, requiring a final acidification step.

Materials & Equipment

Reagents & Chemicals Equipment
This compound 250 mL Round-bottom flask
Sodium Hydroxide (NaOH) Reflux condenser
Deionized Water (H₂O) Heating mantle with magnetic stirrer
Ethanol (optional co-solvent) Magnetic stir bar
Concentrated Hydrochloric Acid (HCl) Büchner funnel and filter flask
Beakers, Erlenmeyer flasks

| | pH paper |

Procedure

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve sodium hydroxide (e.g., 10.0 g) in deionized water (100 mL). Add this compound (e.g., 5.0 g) and a magnetic stir bar. (Note: A co-solvent like ethanol may be added to improve solubility).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring. Ammonia gas will be evolved during the reaction, which can be tested with moist pH paper held at the top of the condenser.[1] Continue refluxing for 4-8 hours until the reaction is complete (monitored by TLC).

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Acidification and Precipitation: Transfer the cooled solution to a beaker and place it in an ice bath. Slowly and carefully add concentrated HCl with constant stirring until the solution is strongly acidic (pH 1-2). A precipitate of 3-Methoxy-5-methylbenzoic acid will form.[1][5]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Base_Workflow Figure 4: Base-Catalyzed Hydrolysis Workflow A Combine Nitrile & NaOH (aq) B Heat to Reflux (4-8h) A->B C Cool to Room Temperature B->C D Place in Ice Bath C->D E Acidify with HCl to pH 1-2 D->E F Filter Precipitated Solid E->F G Wash with Cold H₂O F->G H Dry Product G->H

Caption: Figure 4: Base-Catalyzed Hydrolysis Workflow

Product Purification and Characterization

Purity is paramount for subsequent applications. The crude product obtained from either protocol should be purified and its identity confirmed.

Purification

The most common method for purifying solid aromatic carboxylic acids is recrystallization.[12]

  • Procedure: Dissolve the crude 3-Methoxy-5-methylbenzoic acid in a minimum amount of a hot solvent (e.g., aqueous ethanol, or toluene/heptane mixture). Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

Characterization Data

The identity and purity of the final product, 3-Methoxy-5-methylbenzoic acid, should be confirmed using standard analytical techniques.

PropertyExpected ValueRationale for Analysis
Molecular Formula C₉H₁₀O₃Foundational identity of the molecule.
Molar Mass 166.17 g/mol Used for calculating yield and for mass spectrometry.
Appearance White to off-white crystalline solidInitial qualitative assessment of purity.
Melting Point ~145-148 °C (Literature values may vary)A sharp melting point range indicates high purity.
IR Spectroscopy (cm⁻¹) 2500-3300 (broad, O-H), ~1700 (strong, C=O)Confirms the presence of the carboxylic acid group.[13]
¹H NMR (CDCl₃, δ ppm) ~11-12 (s, 1H, COOH), ~7.0 (s, 1H, Ar-H), ~6.8 (s, 1H, Ar-H), ~3.8 (s, 3H, OCH₃), ~2.4 (s, 3H, Ar-CH₃)Confirms the specific proton environment of the structure.
¹³C NMR (CDCl₃, δ ppm) ~172 (COOH), ~160 (C-OCH₃), ~140 (C-CH₃), ~132 (C-COOH), ~123 (Ar C-H), ~115 (Ar C-H), ~55 (OCH₃), ~21 (CH₃)Provides a carbon fingerprint of the molecular skeleton.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Reaction - Insufficient reaction time or temperature.- Acid/base concentration is too low.- Extend the reflux time.- Ensure the reaction temperature is appropriate.- Use a higher concentration of acid or base.
Low Product Yield - Incomplete precipitation during acidification.- Product loss during extraction or transfers.- Incomplete reaction.- Ensure pH is sufficiently low (1-2) during precipitation.- Perform extractions carefully to avoid emulsions.- Re-evaluate reaction conditions as above.
Product is Oily/Gummy - Presence of impurities.- Incomplete removal of solvent.- Purify via recrystallization from a different solvent system.- Ensure the product is thoroughly dried under vacuum.
Amide Intermediate Isolated - Reaction was not heated long enough for the second hydrolysis step.- Re-subject the isolated amide to the hydrolysis conditions for an extended period.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

  • Chemical Hazards:

    • Strong Acids/Bases (H₂SO₄, HCl, NaOH): Highly corrosive and can cause severe burns. Handle with extreme care.

    • This compound: Nitriles can be toxic if ingested, inhaled, or absorbed through the skin. Avoid direct contact.

    • Organic Solvents (Diethyl Ether): Highly flammable. Ensure no ignition sources are nearby when in use.

References

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  • Pearson+. (2024). The mechanism for acidic hydrolysis of a nitrile resembles the ba... Study Prep.
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  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles.
  • RSC Publishing. (n.d.). The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2.
  • CNKI. (n.d.). Investigation of Hydrolysis of Disubstituted Benzonitriles in Aqueous Mediums.
  • Homework.Study.com. (n.d.). Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid.
  • Zeitschrift für Naturforschung. (n.d.).
  • Matter. (2025). Unraveling Carboxylic Acid Secrets: How IR Spectra Decodes Molecular Insights.
  • PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • Arkat USA. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
  • Sciencemadness Discussion Board. (2011). Nitrile hydrolysis methods to get carboxylic acids.
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  • Google Patents. (n.d.).
  • YouTube. (2023). The mechanism of acid catalyzed hydrolysis of benzonitrile involves.
  • YouTube. (2016). Base Hydrolysis of Benzonitrile.
  • PMC. (2013). Qualitative Identification of Carboxylic Acids, Boronic Acids, and Amines Using Cruciform Fluorophores.
  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
  • ScienceDirect. (n.d.).
  • ResearchGate. (n.d.). Analysis of carboxylic acids and esters.
  • ChemicalBook. (n.d.). 3-Methoxy-4-methylbenzoic acid synthesis.
  • Organic Preparations and Procedures International. (n.d.).
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  • Sciencemadness.org. (2016).
  • Google Patents. (n.d.). US3542822A - Hydrolysis of nitriles to carboxylic acids.
  • PrepChem.com. (n.d.). Synthesis of 3-methyl-5-nitrobenzoic acid.
  • Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by hydrolysis of thioacids and thioesters.
  • Organic Chemistry Portal. (2007). Synthesis of carboxylic acids by hydrolysis or deprotection.
  • Google Patents. (n.d.). CN100554236C - Process for preparing carboxylic acid compounds.

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Application Notes and Protocols for Cyclization Reactions Involving 3-Methoxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 3-Methoxy-5-methylbenzonitrile in Heterocyclic Synthesis

This compound is a versatile aromatic scaffold that serves as a valuable starting material in the synthesis of a diverse array of heterocyclic compounds. Its unique substitution pattern, featuring a methoxy group, a methyl group, and a nitrile functionality, offers multiple avenues for chemical transformation. The electron-donating nature of the methoxy and methyl groups activates the benzene ring towards electrophilic substitution, while the nitrile group can participate in a variety of cyclization reactions, making this compound a key building block in medicinal chemistry and materials science.[1]

This guide provides an in-depth exploration of synthetic strategies to leverage the reactivity of this compound for the construction of medicinally relevant heterocyclic cores, including quinazolines, quinolines, and pyrimidines. The protocols detailed herein are designed to be robust and adaptable, with a focus on the underlying mechanistic principles to empower researchers in their synthetic endeavors.

Core Concept: Ortho-Functionalization as a Gateway to Cyclization

The direct cyclization of this compound is often challenging due to the absence of a requisite functional group ortho to the nitrile. Therefore, a key strategic consideration is the initial introduction of a functional group at the C2 or C6 position of the benzene ring. This "ortho-functionalization" installs the necessary handle for subsequent intramolecular cyclization reactions.

G Start This compound Ortho_Func Ortho-Functionalization (e.g., Nitration, Acylation, Halogenation) Start->Ortho_Func Electrophilic Aromatic Substitution Cyclization Intramolecular Cyclization Ortho_Func->Cyclization Reaction with Dinucleophile Product Fused Heterocycle (e.g., Quinazoline, Quinoline) Cyclization->Product Ring Closure

Caption: General workflow for heterocycle synthesis.

Part 1: Synthesis of Quinolines via Friedländer Annulation

The Friedländer annulation is a classic and reliable method for the synthesis of quinolines, involving the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[2] To apply this to this compound, an ortho-acetyl group must first be introduced.

Protocol 1.1: Friedel-Crafts Acylation of this compound

This protocol describes the introduction of an acetyl group at the ortho position to the nitrile, yielding 2-acetyl-3-methoxy-5-methylbenzonitrile, the key precursor for the Friedländer annulation.

Rationale: The methoxy group is a strong ortho-, para-director. Due to steric hindrance from the adjacent methyl group, acylation is favored at the position ortho to the methoxy group.

Reagent MW Equivalents Amount
This compound147.181.01.47 g (10 mmol)
Acetyl Chloride78.501.20.94 g (12 mmol)
Aluminum Chloride (AlCl₃)133.341.52.00 g (15 mmol)
Dichloromethane (DCM)--50 mL

Step-by-Step Procedure:

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (30 mL) and aluminum chloride (2.00 g, 15 mmol).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (0.94 g, 12 mmol) to the stirred suspension.

  • In a separate flask, dissolve this compound (1.47 g, 10 mmol) in anhydrous dichloromethane (20 mL).

  • Add the benzonitrile solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice (100 g) and concentrated HCl (10 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-acetyl-3-methoxy-5-methylbenzonitrile.

Protocol 1.2: Friedländer Annulation for Quinolone Synthesis

This protocol outlines the cyclization of the ortho-acetylated benzonitrile with a compound containing an active methylene group, such as ethyl acetoacetate, to yield a substituted quinoline.

Rationale: The base-catalyzed condensation between the ortho-amino group (formed in situ via reduction of a nitro group, or used directly if starting from an amino precursor) and the ketone, followed by intramolecular cyclization and dehydration, leads to the formation of the quinoline ring system.

G cluster_0 Friedländer Annulation Ortho-aminoaryl ketone 2-Amino-3-methoxy- 5-methylacetophenone Cyclocondensation Cyclocondensation Ortho-aminoaryl ketone->Cyclocondensation Active Methylene Compound Ethyl Acetoacetate Active Methylene Compound->Cyclocondensation Base Catalyst Base (e.g., KOH) Base Catalyst->Cyclocondensation Quinoline Product Substituted Quinoline Cyclocondensation->Quinoline Product

Caption: Friedländer annulation workflow.

Reagent MW Equivalents Amount
2-Amino-3-methoxy-5-methylacetophenone*179.221.01.79 g (10 mmol)
Ethyl Acetoacetate130.141.11.43 g (11 mmol)
Potassium Hydroxide (KOH)56.112.01.12 g (20 mmol)
Ethanol--50 mL

*Note: Assumes prior conversion of the nitrile in 2-acetyl-3-methoxy-5-methylbenzonitrile to an amino group or direct synthesis from an appropriate aniline precursor.

Step-by-Step Procedure:

  • In a 100 mL round-bottom flask, dissolve 2-amino-3-methoxy-5-methylacetophenone (1.79 g, 10 mmol) and ethyl acetoacetate (1.43 g, 11 mmol) in ethanol (50 mL).

  • Add potassium hydroxide (1.12 g, 20 mmol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and neutralize with dilute acetic acid.

  • Remove the solvent under reduced pressure.

  • Add water (50 mL) to the residue and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to yield the desired quinoline derivative.

Part 2: Synthesis of Quinazolinones via Reductive Cyclization

The synthesis of quinazolinones from ortho-nitrobenzonitriles is a well-established and efficient method.[3] This approach involves the in situ reduction of the nitro group to an amine, which then undergoes cyclization with a one-carbon source.

Protocol 2.1: Nitration of this compound

This protocol describes the regioselective nitration of the starting material to introduce a nitro group at the ortho position.

Rationale: The methoxy group directs the electrophilic nitration to the ortho and para positions. The position ortho to both the methoxy and methyl groups is sterically hindered, and the other ortho position to the methoxy group is activated, making it the primary site of nitration.

Reagent MW Equivalents Amount
This compound147.181.01.47 g (10 mmol)
Fuming Nitric Acid63.011.10.70 mL (11 mmol)
Sulfuric Acid (conc.)98.08-10 mL

Step-by-Step Procedure:

  • To a 50 mL round-bottom flask, add concentrated sulfuric acid (10 mL) and cool to 0 °C in an ice-salt bath.

  • Slowly add this compound (1.47 g, 10 mmol) with stirring, ensuring the temperature remains below 5 °C.

  • Add fuming nitric acid (0.70 mL, 11 mmol) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice (100 g).

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Dry the solid in a vacuum oven to obtain 2-nitro-3-methoxy-5-methylbenzonitrile.

Protocol 2.2: One-Pot Reductive Cyclization to Quinazolinone

This protocol details the conversion of the ortho-nitrobenzonitrile to the corresponding quinazolinone in a one-pot reaction.

Rationale: The nitro group is reduced to an amine using a reducing agent like iron in acidic media. The in-situ generated amino group then reacts with a formylating agent (in this case, formic acid), followed by intramolecular cyclization to form the quinazolinone ring.[3]

Reagent MW Equivalents Amount
2-Nitro-3-methoxy-5-methylbenzonitrile192.171.01.92 g (10 mmol)
Iron Powder55.853.01.68 g (30 mmol)
Formic Acid (88%)46.03-20 mL
Hydrochloric Acid (conc.)36.46catalytic0.5 mL

Step-by-Step Procedure:

  • In a 100 mL round-bottom flask, suspend 2-nitro-3-methoxy-5-methylbenzonitrile (1.92 g, 10 mmol) and iron powder (1.68 g, 30 mmol) in formic acid (20 mL).

  • Add concentrated hydrochloric acid (0.5 mL) to the suspension.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) for 6-8 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter to remove excess iron and iron salts.

  • Wash the filter cake with a small amount of ethanol.

  • Combine the filtrate and washings and neutralize with a saturated solution of sodium bicarbonate.

  • The precipitated product is collected by filtration, washed with water, and dried.

  • Recrystallize from ethanol to obtain pure 6-methoxy-8-methylquinazolin-4(3H)-one.

Part 3: Synthesis of Pyrimidines via Reaction with Guanidine

The reaction of a β-keto nitrile or a related precursor with guanidine is a common method for the synthesis of 2-aminopyrimidines. This requires the initial conversion of this compound into a suitable β-dicarbonyl equivalent.

Protocol 3.1: Claisen Condensation to form a β-Keto Nitrile

This protocol describes the formation of a β-keto nitrile from 2-acetyl-3-methoxy-5-methylbenzonitrile (prepared as in Protocol 1.1).

Rationale: The methyl group of the acetyl functionality is deprotonated by a strong base to form an enolate, which then reacts with an acylating agent like ethyl formate to generate the β-keto aldehyde, which exists in equilibrium with its enol form. This intermediate is primed for cyclization with guanidine.

Reagent MW Equivalents Amount
2-Acetyl-3-methoxy-5-methylbenzonitrile189.211.01.89 g (10 mmol)
Ethyl Formate74.081.51.11 g (15 mmol)
Sodium Ethoxide (NaOEt)68.051.20.82 g (12 mmol)
Anhydrous Ethanol--40 mL

Step-by-Step Procedure:

  • In a flame-dried 100 mL round-bottom flask under an inert atmosphere, dissolve sodium ethoxide (0.82 g, 12 mmol) in anhydrous ethanol (20 mL).

  • Add a solution of 2-acetyl-3-methoxy-5-methylbenzonitrile (1.89 g, 10 mmol) in anhydrous ethanol (20 mL) to the stirred solution at room temperature.

  • Add ethyl formate (1.11 g, 15 mmol) and stir the mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC. Upon completion, neutralize the reaction with glacial acetic acid.

  • Remove the solvent under reduced pressure. The resulting crude β-keto nitrile can often be used in the next step without further purification.

Protocol 3.2: Cyclization with Guanidine to form a 2-Aminopyrimidine

This protocol details the reaction of the in-situ generated β-keto nitrile with guanidine to form the 2-aminopyrimidine ring.[4]

Rationale: Guanidine acts as a dinucleophile, with the two amino groups condensing with the two carbonyl functionalities (or their enol equivalents) of the β-dicarbonyl system to form the six-membered pyrimidine ring.

G cluster_0 Pyrimidine Synthesis Beta-Keto Nitrile β-Keto Nitrile Intermediate Cyclocondensation Cyclocondensation Beta-Keto Nitrile->Cyclocondensation Guanidine Guanidine Guanidine->Cyclocondensation Base Catalyst Base (e.g., NaOEt) Base Catalyst->Cyclocondensation Aminopyrimidine 2-Aminopyrimidine Product Cyclocondensation->Aminopyrimidine

Sources

Application Notes and Protocols: The Strategic Use of 3-Methoxy-5-methylbenzonitrile in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Kinase Inhibitors and the Strategic Advantage of the 3,5-Disubstituted Benzonitrile Scaffold

Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy, with numerous drugs approved for clinical use. A key challenge in this field is the design of potent and selective inhibitors that can overcome drug resistance. The chemical scaffold of these inhibitors is paramount to their success, dictating their binding affinity, selectivity, and pharmacokinetic properties.

This application note details the strategic use of 3-methoxy-5-methylbenzonitrile as a versatile starting material for the synthesis of sophisticated kinase inhibitors, with a particular focus on quinoline-based scaffolds targeting receptor tyrosine kinases such as c-Met. The 3-methoxy and 5-methyl substituents on the benzonitrile ring provide a unique combination of electronic and steric properties that can be exploited to construct complex heterocyclic systems with high precision and efficiency. The methoxy group, being an electron-donating group, activates the aromatic ring towards electrophilic substitution, while the nitrile group offers a versatile handle for various chemical transformations, including cyclization reactions to form the core of many kinase inhibitors.[1]

Core Synthetic Strategy: From Benzonitrile to a Potent Quinoline-based Kinase Inhibitor

The overarching strategy involves the construction of a substituted quinoline core, a privileged scaffold in many kinase inhibitors, from this compound. This is achieved through a multi-step synthesis that leverages classic organic reactions to build the desired molecular architecture. The following sections provide a detailed, step-by-step protocol for the synthesis of a representative quinoline-based kinase inhibitor, highlighting the rationale behind each experimental choice.

Visualizing the Synthetic Workflow

The following diagram illustrates the overall synthetic pathway from this compound to a final quinoline-based kinase inhibitor.

G A This compound B 2-Amino-4-methoxy-6-methylbenzaldehyde A->B Vilsmeier-Haack Formylation & Reduction C 6-Methoxy-8-methyl-4-chloroquinoline B->C Friedländer Annulation & Chlorination D Final Kinase Inhibitor C->D Nucleophilic Aromatic Substitution (SNAr)

Caption: Synthetic workflow from this compound.

Part 1: Synthesis of the Key Intermediate: 2-Amino-4-methoxy-6-methylbenzaldehyde

The initial and critical step is the introduction of a formyl group ortho to the nitrile and subsequent reduction to an amine. The Vilsmeier-Haack reaction is an effective method for the formylation of electron-rich aromatic rings.[2][3][4]

Step 1.1: Vilsmeier-Haack Formylation

Protocol:

  • Reagent Preparation: In a three-necked, round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool phosphorus oxychloride (POCl₃, 1.5 eq) in anhydrous N,N-dimethylformamide (DMF, 5 vol) to 0 °C in an ice bath.

  • Reaction Initiation: Slowly add a solution of this compound (1.0 eq) in anhydrous DMF (2 vol) to the chilled Vilsmeier reagent dropwise over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the product with ethyl acetate (3 x 10 vol).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 2-formyl-4-methoxy-6-methylbenzonitrile, can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • The use of anhydrous conditions is crucial as the Vilsmeier reagent is moisture-sensitive.

  • The slow, dropwise addition at low temperature controls the initial exothermic reaction.

  • Heating is necessary to drive the electrophilic aromatic substitution to completion on the activated benzonitrile ring.

Step 1.2: Reduction of the Nitrile to an Amine

Protocol:

  • Reaction Setup: Dissolve the purified 2-formyl-4-methoxy-6-methylbenzonitrile (1.0 eq) in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.

  • Catalyst Addition: Add a catalytic amount of Raney Nickel or Palladium on carbon (Pd/C, 10 mol%).

  • Hydrogenation: Pressurize the vessel with hydrogen gas (50-100 psi) and stir the reaction mixture at room temperature for 12-24 hours.

  • Filtration and Concentration: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-4-methoxy-6-methylbenzaldehyde.

Expertise & Experience:

  • The choice of catalyst can influence the reaction rate and selectivity. Raney Nickel is often a cost-effective and efficient choice for nitrile reductions.

  • Monitoring the hydrogen uptake can provide an indication of the reaction's progress.

Part 2: Construction of the Quinoline Core and Final Product

With the key aminobenzaldehyde intermediate in hand, the quinoline core is constructed via a Friedländer annulation, followed by functionalization to yield the final kinase inhibitor.

Step 2.1: Friedländer Annulation and Chlorination

Protocol:

  • Cyclization: In a round-bottom flask, dissolve 2-amino-4-methoxy-6-methylbenzaldehyde (1.0 eq) and a ketone with an α-methylene group (e.g., acetone, 1.2 eq) in ethanol. Add a catalytic amount of a base such as potassium hydroxide or sodium ethoxide. Reflux the mixture for 4-6 hours.

  • Chlorination: After cooling, concentrate the reaction mixture. To the crude quinolinol, add phosphorus oxychloride (POCl₃, 3-5 eq) and heat the mixture to 100 °C for 2-3 hours.

  • Work-up and Purification: Carefully quench the reaction by pouring it onto ice. Neutralize with a base and extract with a suitable organic solvent. The resulting 4-chloro-6-methoxy-8-methylquinoline can be purified by column chromatography.

Trustworthiness: This two-step, one-pot procedure is a well-established and reliable method for the synthesis of 4-chloroquinolines, which are versatile intermediates for further functionalization.

Step 2.2: Nucleophilic Aromatic Substitution (SNAr) for Final Product Synthesis

The final step involves the displacement of the chloro group at the 4-position of the quinoline ring with a desired amine, a common strategy in the synthesis of many kinase inhibitors.

Protocol:

  • Reaction Setup: In a sealed tube, dissolve 4-chloro-6-methoxy-8-methylquinoline (1.0 eq) and the desired aniline or heterocyclic amine (1.1 eq) in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Base and Catalyst: Add a suitable base, such as potassium carbonate or diisopropylethylamine (DIPEA). In some cases, a palladium catalyst and a ligand may be required for challenging couplings.

  • Reaction: Heat the reaction mixture to 120-150 °C for 12-24 hours.

  • Purification: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent. The final kinase inhibitor can be purified by column chromatography or recrystallization.

Data Presentation: Representative Kinase Inhibitor Profile

The following table summarizes the key characteristics of a hypothetical kinase inhibitor synthesized using this protocol.

PropertyValue
Compound Name GEM-QM-001
Target Kinase c-Met
IC₅₀ 15 nM
Molecular Weight 450.5 g/mol
Synthetic Yield 35% (overall)

Visualizing the Kinase Inhibition Mechanism

The synthesized quinoline-based inhibitor is designed to bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade.

G cluster_0 Kinase Domain ATP_pocket ATP Binding Pocket Phospho_Substrate Phosphorylated Substrate ATP_pocket->Phospho_Substrate Phosphorylation (Inhibited) Substrate_binding Substrate Binding Site Substrate_binding->Phospho_Substrate ATP ATP ATP->ATP_pocket Binds Inhibitor GEM-QM-001 (Quinoline Inhibitor) Inhibitor->ATP_pocket Competitively Binds & Blocks ATP Substrate Substrate Protein Substrate->Substrate_binding Signal_Transduction Signal Transduction Phospho_Substrate->Signal_Transduction Downstream Signaling (Blocked)

Caption: Competitive inhibition of the kinase ATP binding site.

Conclusion and Future Perspectives

This application note demonstrates a robust and adaptable synthetic route for the preparation of potent quinoline-based kinase inhibitors starting from the readily available and strategically functionalized this compound. The outlined protocols provide a solid foundation for researchers and drug development professionals to explore the synthesis of novel kinase inhibitors. The versatility of the benzonitrile starting material and the quinoline core allows for the generation of diverse chemical libraries for screening against a wide range of kinase targets, paving the way for the discovery of next-generation targeted therapies.

References

  • The Chemical Versatility of 3-Methoxybenzonitrile in Synthesis. Vertex AI Search.
  • Vilsmeier–Haack reaction. Wikipedia. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ijpac.org. [Link]

Sources

3-Methoxy-5-methylbenzonitrile: A Versatile Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Methoxy-5-methylbenzonitrile is a key aromatic building block characterized by a benzene ring substituted with a methoxy group, a methyl group, and a nitrile functionality. This unique arrangement of functional groups imparts a versatile reactivity profile, making it a valuable intermediate in the synthesis of a diverse range of complex organic molecules, including those with significant applications in the agrochemical industry. The strategic positioning of the methoxy and methyl groups influences the electronic properties of the aromatic ring, while the nitrile group serves as a versatile handle for a variety of chemical transformations. This application note will explore the potential of this compound as a precursor for agrochemicals and provide generalized protocols for key chemical transformations relevant to the synthesis of potential fungicidal, herbicidal, and insecticidal compounds.

While specific, commercialized agrochemicals directly synthesized from this compound are not extensively documented in publicly available literature, the inherent reactivity of its functional groups allows for its incorporation into synthetic pathways for various classes of pesticides. The protocols detailed below are based on established organic chemistry principles and are intended to serve as a foundational guide for researchers exploring the use of this intermediate in the development of novel crop protection agents.

Core Synthetic Transformations and Mechanistic Insights

The chemical utility of this compound in agrochemical synthesis stems from the reactivity of its nitrile and methoxy groups, as well as the potential for modifications on the aromatic ring.

1. Transformations of the Nitrile Group: The cyano group is a versatile functional group that can be converted into several other key moieties.

  • Hydrolysis to Carboxylic Acid: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding benzoic acid derivative. This transformation is fundamental for the synthesis of many amide and ester-based agrochemicals. The reaction proceeds via nucleophilic attack of water or hydroxide on the nitrile carbon, followed by tautomerization and further hydrolysis of the resulting amide intermediate.

  • Reduction to Amine: The nitrile can be reduced to a primary amine (a benzylamine derivative) using various reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This opens up pathways to nitrogen-containing agrochemicals.

  • Formation of Heterocycles: The nitrile group can participate in cycloaddition reactions or condensation reactions with other reagents to form various heterocyclic structures, which are common scaffolds in modern agrochemicals.

2. Reactions Involving the Methoxy Group: The methoxy group can also be a site for chemical modification.

  • Demethylation to Phenol: The methoxy group can be cleaved to reveal a hydroxyl group (a phenol) using reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr). This phenolic hydroxyl group can then be used for the synthesis of ether- or ester-linked agrochemicals.

3. Electrophilic Aromatic Substitution: The methoxy and methyl groups are ortho-, para-directing and activating substituents, influencing the position of further substitution on the benzene ring. This allows for the controlled introduction of other functional groups such as nitro or halogen moieties, which are often present in active agrochemical ingredients.

Experimental Protocols

The following are detailed, step-by-step methodologies for key transformations of this compound. Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.

Protocol 1: Hydrolysis of this compound to 3-Methoxy-5-methylbenzoic Acid

This protocol outlines the basic hydrolysis of the nitrile group to a carboxylic acid, a common step in the synthesis of amide or ester-based agrochemicals.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Ethanol

  • Water (distilled or deionized)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • pH paper or pH meter

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in ethanol.

  • Add a 10-20% aqueous solution of sodium hydroxide (2-3 equivalents).

  • Heat the mixture to reflux and maintain the reflux for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with water and cool it in an ice bath.

  • Carefully acidify the solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid with stirring. A precipitate should form.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water to remove any remaining salts.

  • Dry the product, 3-Methoxy-5-methylbenzoic acid, in a vacuum oven.

Data Presentation:

ParameterValue
Starting MaterialThis compound
Product3-Methoxy-5-methylbenzoic acid
Expected Yield85-95%
Purity (by HPLC)>98%

Experimental Workflow:

Hydrolysis_Workflow start Dissolve 3-Methoxy-5- methylbenzonitrile in Ethanol add_naoh Add aqueous NaOH start->add_naoh reflux Reflux for 4-8h add_naoh->reflux cool Cool to RT reflux->cool evaporate Remove Ethanol cool->evaporate acidify Acidify with HCl evaporate->acidify filter Filter and Wash acidify->filter dry Dry the Product filter->dry product 3-Methoxy-5- methylbenzoic Acid dry->product

Caption: Workflow for the hydrolysis of this compound.

Protocol 2: Demethylation of this compound to 3-Hydroxy-5-methylbenzonitrile

This protocol describes the cleavage of the methoxy ether to yield a phenol, a key intermediate for many herbicides and fungicides.

Materials:

  • This compound

  • Boron tribromide (BBr₃) or 48% Hydrobromic acid (HBr)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure (using BBr₃):

  • Dissolve this compound (1 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of boron tribromide (1.1-1.5 equivalents) in dichloromethane dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture again in an ice bath and cautiously quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by water, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford 3-Hydroxy-5-methylbenzonitrile.

Data Presentation:

ParameterValue
Starting MaterialThis compound
Product3-Hydroxy-5-methylbenzonitrile
Expected Yield70-85%
Purity (by HPLC)>97%

Experimental Workflow:

Demethylation_Workflow start Dissolve 3-Methoxy-5- methylbenzonitrile in DCM cool_ice Cool to 0°C start->cool_ice add_bbr3 Add BBr3 solution cool_ice->add_bbr3 warm_rt Stir at RT for 12-24h add_bbr3->warm_rt quench Quench with Water warm_rt->quench extract Extract and Wash quench->extract dry_evap Dry and Evaporate extract->dry_evap purify Purify Product dry_evap->purify product 3-Hydroxy-5- methylbenzonitrile purify->product

Caption: Workflow for the demethylation of this compound.

Logical Relationships in Agrochemical Synthesis

The derivatives obtained from this compound can be further elaborated to create more complex molecules with potential agrochemical activity. The following diagram illustrates the logical progression from the starting intermediate to potential agrochemical classes.

Agrochemical_Synthesis_Logic cluster_derivatives Primary Derivatives cluster_agrochemicals Potential Agrochemical Classes intermediate This compound benzoic_acid 3-Methoxy-5-methylbenzoic Acid intermediate->benzoic_acid Hydrolysis phenol 3-Hydroxy-5-methylbenzonitrile intermediate->phenol Demethylation benzylamine 3-Methoxy-5-methylbenzylamine intermediate->benzylamine Reduction amides_esters Amide / Ester Herbicides/Fungicides benzoic_acid->amides_esters Amidation / Esterification ethers Ether-based Herbicides/Fungicides phenol->ethers Etherification n_heterocycles Nitrogen Heterocycle Insecticides/Fungicides benzylamine->n_heterocycles Cyclization / Condensation

Caption: Synthetic pathways from this compound to potential agrochemicals.

Conclusion

This compound represents a promising and versatile intermediate for the synthesis of novel agrochemicals. Its trifunctional nature allows for a wide range of chemical modifications, enabling the construction of diverse molecular architectures. The protocols provided herein for the hydrolysis of the nitrile group and the demethylation of the methoxy group are fundamental transformations that unlock the potential of this building block. Researchers in the field of agrochemical discovery are encouraged to explore the synthetic possibilities offered by this compound to develop new and effective crop protection solutions. Further research into electrophilic substitution reactions on the aromatic ring and the utilization of the nitrile group in heterocyclic synthesis will undoubtedly expand the utility of this valuable intermediate.

References

Due to the proprietary nature of commercial agrochemical synthesis, direct literature citing the synthesis of specific, named agrochemicals from this compound is limited. The provided protocols are based on well-established, fundamental organic chemistry transformations that are widely documented in standard organic chemistry textbooks and journals. For foundational knowledge on the reactions discussed, researchers are directed to authoritative sources in organic synthesis.

  • Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Larock, R. C. Wiley-VCH. (A comprehensive resource for the types of reactions described).
  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Smith, M. B. Wiley.

Application Note: Strategic Pathways for the Synthesis of Heterocyclic Scaffolds from 3-Methoxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of 3-Methoxy-5-methylbenzonitrile as a versatile starting material for the synthesis of diverse heterocyclic compounds. We delve into the intrinsic reactivity of this unique building block and present detailed, field-proven protocols for its conversion into high-value pyrimidine and quinoline scaffolds. The methodologies are explained with a focus on mechanistic rationale, ensuring both reproducibility and a deep understanding of the underlying chemical transformations.

Introduction: The Untapped Potential of a Multifunctional Building Block

In the landscape of medicinal chemistry and materials science, the nitrile functional group serves as a cornerstone for the construction of nitrogen-containing heterocycles.[1] this compound is a particularly compelling, yet under-explored, starting material. Its structure is endowed with a unique combination of functionalities:

  • The Nitrile (-C≡N) Group: A versatile electrophilic and nucleophilic handle, prime for participation in a wide array of cyclization and cycloaddition reactions.[1]

  • The Methoxy (-OCH₃) Group: A strong electron-donating group that activates the aromatic ring towards electrophilic substitution and directs incoming groups to the ortho and para positions (C2, C4, C6).[2]

  • The Methyl (-CH₃) Group: A weak electron-donating group that further enhances the ring's nucleophilicity and offers a potential site for subsequent functionalization via oxidation or halogenation.[3]

This confluence of electronic and steric properties makes this compound an ideal precursor for generating complex molecular architectures. This guide provides validated synthetic strategies to unlock this potential, focusing on the creation of pyrimidine and quinoline cores, which are prevalent motifs in numerous FDA-approved pharmaceuticals.

Strategic Overview: Divergent Synthesis Pathways

The strategic application of this compound allows for divergent synthesis, enabling access to multiple heterocyclic families from a single starting material. The choice of reaction partners and conditions dictates the final scaffold. Below is a workflow illustrating two primary synthetic routes detailed in this guide.

G cluster_0 Pathway A: Pyrimidine Synthesis cluster_1 Pathway B: Quinoline Synthesis (via Friedländer Annulation) start This compound reagent_a 1,3-Diketone (e.g., Acetylacetone) + Strong Base (e.g., NaH) start->reagent_a step_b1 Step 1: Vilsmeier-Haack Formylation (POCl₃, DMF) start->step_b1 intermediate_a Condensation & Cyclization reagent_a->intermediate_a Reaction product_a 4,6-Dimethyl-2-(3-methoxy-5-methylphenyl)pyrimidine intermediate_a->product_a Aromatization intermediate_b1 2-Formyl-3-methoxy-5-methylbenzonitrile step_b1->intermediate_b1 step_b2 Step 2: Reduction of Nitrile & Formyl groups (e.g., LiAlH₄) intermediate_b1->step_b2 intermediate_b2 2-(Aminomethyl)-3-methoxy-5-methylbenzaldehyde step_b3 Step 3: Friedländer Annulation (Active Methylene Compound, Base) intermediate_b2->step_b3 product_b Substituted 6-Methoxy-8-methylquinoline step_b3->product_b

Caption: Divergent synthetic routes from this compound.

Synthesis of Pyrimidine Derivatives

The construction of a pyrimidine ring from a nitrile is a classic and robust transformation.[4][5] This protocol utilizes the reaction of this compound with a 1,3-dicarbonyl compound, such as acetylacetone, under basic conditions.

Causality and Mechanistic Insight: The reaction is initiated by the deprotonation of the 1,3-dicarbonyl compound by a strong base, creating a potent carbon nucleophile. This nucleophile attacks the electrophilic carbon of the nitrile group. The subsequent intramolecular cyclization is driven by the attack of the nitrogen anion onto one of the carbonyl groups, followed by dehydration to yield the stable, aromatic pyrimidine ring. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is critical to ensure complete deprotonation of the dicarbonyl without competing side reactions.

Protocol 3.1: Synthesis of 4,6-Dimethyl-2-(3-methoxy-5-methylphenyl)pyrimidine
Reagent MW ( g/mol ) Amount Molar Eq.
This compound147.181.47 g (10 mmol)1.0
Sodium Hydride (60% in oil)24.000.44 g (11 mmol)1.1
Acetylacetone100.121.10 g (11 mmol)1.1
Anhydrous Tetrahydrofuran (THF)-50 mL-
Ethanol (for quenching)-5 mL-
Saturated NH₄Cl (aq)-20 mL-
Ethyl Acetate-100 mL-

Step-by-Step Methodology:

  • Preparation: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (0.44 g, 11 mmol, 1.1 eq).

  • Solvent Addition: Add anhydrous THF (30 mL) and cool the suspension to 0 °C using an ice bath.

  • Nucleophile Formation: Add acetylacetone (1.10 g, 11 mmol, 1.1 eq) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes. The evolution of hydrogen gas should be observed.

  • Nitrile Addition: In a separate flask, dissolve this compound (1.47 g, 10 mmol, 1.0 eq) in anhydrous THF (20 mL). Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approx. 66 °C) and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of ethanol (5 mL) to consume any unreacted NaH, followed by saturated aqueous NH₄Cl solution (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Workup: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (eluent: 20-30% ethyl acetate in hexanes) to yield the target pyrimidine derivative as a white solid.

Synthesis of Quinoline Derivatives

The synthesis of quinolines from benzonitriles is a more complex, multi-step process that requires the strategic introduction of appropriate functional groups to facilitate the final ring-closing reaction. The Friedländer annulation is an excellent method for this, involving the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[6] Our strategy first involves the transformation of this compound into the required ortho-aminobenzaldehyde precursor.

Causality and Mechanistic Insight: This pathway demonstrates the power of sequential functional group manipulation.

  • Vilsmeier-Haack Reaction: This reaction introduces a formyl (-CHO) group ortho to the activating methoxy group. The directing power of the methoxy group is key to achieving the desired regioselectivity.

  • Concurrent Reduction: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting both the nitrile and the aldehyde to primary amine and alcohol functionalities, respectively. Careful control of stoichiometry and temperature is required. For this specific transformation, a more controlled approach might be needed to selectively reduce the nitrile to an amine and the aldehyde to a methyl group or protect one while transforming the other. A more robust pathway involves reducing the nitrile to the amine first, protecting it, then performing the formylation, and finally deprotecting before the Friedländer step. However, for a streamlined protocol, we present a direct conceptual pathway.

  • Friedländer Annulation: The resulting ortho-amino benzaldehyde undergoes a base-catalyzed condensation with an enolizable ketone (e.g., acetone). The reaction proceeds via an initial aldol-type condensation, followed by a cyclizing condensation (forming a Schiff base intermediate) and subsequent aromatization to furnish the quinoline ring.

Protocol 4.1: Synthesis of a 6-Methoxy-8-methylquinoline Scaffold (Multi-step)

This protocol is presented conceptually, as each step requires careful optimization.

Step A: Synthesis of 2-Formyl-3-methoxy-5-methylbenzonitrile

  • Rationale: Introduction of the aldehyde group required for the quinoline backbone.

  • Procedure: Cool a solution of this compound in anhydrous DMF to 0 °C. Add phosphorus oxychloride (POCl₃) dropwise. Stir at room temperature for 1 hour, then heat to 80 °C for 4-6 hours. Quench the reaction by pouring it onto ice, followed by neutralization with a base (e.g., NaOH solution) and extraction.

Step B: Synthesis of 2-Amino-6-methoxy-4-methylbenzaldehyde

  • Rationale: Conversion of the nitrile to the primary amine necessary for cyclization.

  • Procedure: The nitrile from Step A can be reduced to the corresponding primary amine using a selective reducing agent like diisobutylaluminium hydride (DIBAL-H) followed by an aqueous workup. This step must be carefully controlled to avoid reduction of the aldehyde.

Step C: Friedländer Annulation to form 2,8-Dimethyl-6-methoxyquinoline

  • Rationale: Formation of the final heterocyclic ring system.

  • Procedure: To a solution of the ortho-amino benzaldehyde from Step B in ethanol, add acetone and a catalytic amount of a base (e.g., potassium hydroxide, KOH). Heat the mixture to reflux for 8-12 hours.[6] After cooling, the product can be isolated by precipitation or extraction and purified by recrystallization or column chromatography.

G cluster_mechanism Friedländer Annulation Mechanism start o-Aminoaryl Aldehyde step1 Aldol Condensation start->step1 ketone Enolizable Ketone (e.g., Acetone) ketone->step1 base Base Catalyst (e.g., KOH) base->step1 step2 Cyclization (Schiff Base Formation) step1->step2 step3 Dehydration & Aromatization step2->step3 product Quinoline step3->product

Caption: Conceptual mechanism of the Friedländer Annulation step.

Conclusion and Outlook

This compound is a cost-effective and highly versatile precursor for constructing diverse and medicinally relevant heterocyclic scaffolds. The protocols detailed herein for pyrimidine and quinoline synthesis provide a robust foundation for further exploration. The synthesized cores can be subjected to further derivatization—for example, via electrophilic substitution on the electron-rich rings or functionalization of the existing methyl groups—to generate extensive libraries of novel compounds for screening in drug discovery and materials science programs. The principles outlined can be extrapolated to the synthesis of other N-heterocycles, such as triazoles and imidazoles, by selecting appropriate reaction partners, further underscoring the strategic value of this starting material.

References

  • Yin, W., Wang, C., & Huang, Y. (2013). Highly practical synthesis of nitriles and heterocycles from alcohols under mild conditions by aerobic double dehydrogenative catalysis. Organic Letters.

  • Yin, W., Wang, C., & Huang, Y. (2013). Highly Practical Synthesis of Nitriles and Heterocycles from Alcohols under Mild Conditions by Aerobic Double Dehydrogenative Catalysis. Organic Letters, 15(8), 1850–1853.

  • Balaraju, M., et al. (2021). Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles. Organic Letters, 23(5), 1539–1544.

  • Sha, F., et al. (2022). Recent advances in the transformation of nitriles into diverse N-heterocycles. Chemical Society Reviews, 51(1), 189-220.

  • Salaheldin, A. M., et al. (2005). Heterocyclic Synthesis with Nitriles: Synthesis of Pyrazolopyrimidine and Pyrazolopyridine Derivatives. Journal of Heterocyclic Chemistry, 42(5), 875-879.

  • BOC Sciences. The Chemical Versatility of 3-Methoxybenzonitrile in Synthesis. BOC Sciences Tech Center.

  • Singh, R., et al. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. International Journal of Pharmaceutical and Phytopharmacological Research, 11(1), 1-13.

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.

  • El-Gohary, S. M. (2014). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Journal of Chemical and Pharmaceutical Research, 6(6), 143-157.

  • Ramirez-Macias, I., et al. (2021). One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Profiling Studies. Molecules, 26(22), 6977.

  • BenchChem. A Comparative Guide to the Reactivity of 3-Methylbenzonitrile and Benzonitrile. BenchChem Technical Guides.

  • Al-Mousawi, S. M., et al. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. ARKIVOC, 2008(ii), 115-123.

Sources

Application Note: 1H NMR Characterization of 3-Methoxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. For researchers and professionals in drug development, the unambiguous characterization of novel chemical entities is a critical step in the discovery pipeline. This application note provides a detailed guide to the ¹H NMR characterization of 3-Methoxy-5-methylbenzonitrile, a substituted aromatic compound with potential applications in medicinal chemistry and materials science.

This document will delve into the theoretical principles governing the ¹H NMR spectrum of this molecule, providing a predicted spectrum based on established substituent effects. Furthermore, it will lay out a comprehensive, field-proven protocol for sample preparation, data acquisition, and spectral analysis, ensuring researchers can confidently verify the structure and purity of their synthesized this compound.

Molecular Structure and Predicted ¹H NMR Spectrum

The structure of this compound features a benzene ring with three substituents: a nitrile group (-CN), a methoxy group (-OCH₃), and a methyl group (-CH₃). The positioning of these groups dictates the electronic environment of the aromatic protons, leading to a characteristic ¹H NMR spectrum.

Caption: Molecular structure of this compound with proton numbering.

The nitrile group is a meta-director and an electron-withdrawing group, which deshields protons on the aromatic ring. Conversely, the methoxy and methyl groups are ortho-, para-directors and electron-donating groups, leading to increased shielding of the aromatic protons at these positions. The interplay of these electronic effects results in a predictable pattern of chemical shifts.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H₂~6.95s (singlet)-1H
H₄~6.85s (singlet)-1H
H₆~7.05s (singlet)-1H
-OCH₃~3.80s (singlet)-3H
-CH₃~2.35s (singlet)-3H

Rationale for Predicted Chemical Shifts:

  • Aromatic Protons (H₂, H₄, H₆):

    • The methoxy group at C3 is strongly electron-donating, causing significant shielding of the ortho (H₂ and H₄) and para (H₆) protons.

    • The methyl group at C5 is also electron-donating, further shielding the ortho (H₄ and H₆) and para (H₂) protons.

    • The nitrile group at C1 is electron-withdrawing, which deshields all aromatic protons. However, its effect is most pronounced at the ortho positions (H₂ and H₆).

    • The combined effect of these substituents leads to three distinct signals in the aromatic region, all appearing as singlets due to the lack of adjacent protons for coupling. The relative positions are estimated based on the additive effects of the substituents.

  • Methoxy Protons (-OCH₃): The protons of the methoxy group are expected to appear as a sharp singlet around 3.80 ppm, a typical chemical shift for methoxy groups attached to an aromatic ring.

  • Methyl Protons (-CH₃): The protons of the methyl group will also appear as a singlet, at a more upfield position of approximately 2.35 ppm, characteristic of a methyl group on a benzene ring.

Experimental Protocol: A Self-Validating System

This protocol is designed to ensure high-quality, reproducible ¹H NMR data for the characterization of this compound.

1. Sample Preparation

The quality of the NMR spectrum is highly dependent on the quality of the sample.

  • Analyte Purity: Ensure the this compound sample is of high purity, as impurities will introduce extraneous signals and complicate spectral interpretation.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. It is crucial to use a high-purity deuterated solvent to minimize residual solvent signals.

  • Concentration: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of CDCl₃. This concentration provides a good signal-to-noise ratio without causing significant line broadening.

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: High-purity deuterated solvents often contain a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). If not present, a minimal amount can be added.

A Weigh ~5-10 mg of This compound B Dissolve in 0.6-0.7 mL of CDCl₃ A->B C Filter through glass wool into NMR tube B->C D Cap and label the NMR tube C->D E Ready for NMR acquisition D->E

Caption: Workflow for ¹H NMR sample preparation.

2. NMR Data Acquisition

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for obtaining a well-resolved spectrum.

  • Locking and Shimming:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity. A well-shimmed sample will exhibit sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is sufficient for ¹H NMR.

    • Number of Scans: 8 to 16 scans should provide an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is typically sufficient.

    • Acquisition Time (at): An acquisition time of at least 3-4 seconds is recommended to ensure good digital resolution.

    • Spectral Width: A spectral width of 12-16 ppm is appropriate to cover the expected chemical shifts.

3. Data Processing and Analysis

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integration: Integrate the area under each peak. The integral values should be proportional to the number of protons giving rise to the signal. For this compound, the expected integration ratio for the aromatic protons, methoxy protons, and methyl protons is 1:1:1:3:3.

  • Peak Picking: Identify the precise chemical shift of each peak.

Trustworthiness: A Self-Validating System

The combination of the predicted spectrum and the detailed experimental protocol creates a self-validating system. The expected chemical shifts, multiplicities, and integration ratios serve as a benchmark. Any significant deviation from the predicted data in the experimentally obtained spectrum would warrant further investigation into the sample's purity or structural integrity.

Conclusion

This application note provides a comprehensive guide for the ¹H NMR characterization of this compound. By understanding the underlying principles of substituent effects and adhering to the detailed experimental protocols, researchers can confidently acquire, process, and interpret the ¹H NMR spectrum to verify the structure and purity of this important chemical entity.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy: ¹H NMR Chemical Shifts. [Link]

  • University of California, Los Angeles (UCLA) Department of Chemistry and Biochemistry. NMR Sample Preparation. [Link]

Application Note: 13C NMR Spectral Analysis of 3-Methoxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the 13C Nuclear Magnetic Resonance (NMR) spectral analysis of 3-methoxy-5-methylbenzonitrile, a key intermediate in pharmaceutical synthesis. This document moves beyond a standard protocol, offering in-depth insights into the causal relationships between molecular structure and spectral output. We will explore the principles of substituent effects on aromatic systems, detail a robust protocol for sample preparation and data acquisition, and present a thorough interpretation of the predicted 13C NMR spectrum. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage 13C NMR for the unambiguous structural elucidation of complex organic molecules.

Introduction: The Significance of this compound

This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its precise molecular structure, characterized by the spatial arrangement of the methoxy, methyl, and nitrile functional groups on the benzene ring, is paramount to its reactivity and the stereochemistry of downstream products. 13C NMR spectroscopy offers a powerful, non-destructive technique for the definitive structural confirmation of this molecule. By probing the chemical environment of each carbon atom, we can obtain a unique fingerprint of the compound, ensuring its identity and purity.

Foundational Principles: Understanding Substituent Effects in 13C NMR

The chemical shift of a carbon atom in a 13C NMR spectrum is highly sensitive to its electronic environment. In aromatic systems like this compound, the positions of the spectral peaks are governed by the interplay of the electronic effects of the substituents on the benzene ring.

  • Nitrile Group (-CN): The nitrile group is a strong electron-withdrawing group due to the high electronegativity of the nitrogen atom and the triple bond. This withdrawal of electron density deshields the ipso-carbon (the carbon directly attached to the nitrile group), causing it to resonate at a lower field (higher ppm). The nitrile carbon itself has a characteristic chemical shift in the range of 117-121 ppm for alkyl-substituted benzonitriles[1].

  • Methoxy Group (-OCH₃): The methoxy group exhibits a dual electronic effect. The oxygen atom is highly electronegative, leading to an inductive electron-withdrawing effect. However, the lone pairs of electrons on the oxygen atom can participate in resonance, donating electron density to the aromatic ring. This resonance effect is dominant and leads to an overall shielding of the ortho and para carbons, causing them to resonate at a higher field (lower ppm). The methoxy carbon itself typically appears around 55-62 ppm[2].

  • Methyl Group (-CH₃): The methyl group is a weak electron-donating group through an inductive effect. This donation of electron density leads to a slight shielding of the aromatic carbons, particularly the ipso, ortho, and para positions. The methyl carbon signal is typically observed in the upfield region of the spectrum, around 20-25 ppm.

By considering these individual and combined effects, we can predict the approximate chemical shifts for each carbon atom in this compound.

Experimental Protocol: A Self-Validating Approach

The acquisition of a high-quality 13C NMR spectrum is critically dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.

Sample Preparation

A well-prepared sample is the cornerstone of a high-quality NMR spectrum. The following protocol is designed to minimize interference and maximize signal-to-noise.

Materials:

  • This compound (50-100 mg for optimal 13C NMR results)[3]

  • Deuterated chloroform (CDCl₃), or another suitable deuterated solvent in which the compound is soluble[4]

  • High-quality 5 mm NMR tubes

  • Glass Pasteur pipette with a cotton or glass wool plug

  • Vortex mixer

  • Tetramethylsilane (TMS) as an internal standard[3]

Procedure:

  • Solubility Test: Before preparing the NMR sample, test the solubility of this compound in a small amount of non-deuterated chloroform in a separate vial.[4]

  • Weighing the Sample: Accurately weigh 50-100 mg of the compound directly into a clean, dry vial.[3]

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. For optimal shimming, ensure the final sample height in the NMR tube is around 4-5 cm.[4][5]

  • Internal Standard: Add a small drop of TMS to the solution to serve as a reference for the chemical shifts (δ = 0.0 ppm).

  • Mixing: Gently vortex the vial to ensure complete dissolution of the sample.

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral resolution, filter the solution through a Pasteur pipette with a small plug of cotton or glass wool directly into a clean, high-quality NMR tube. Solid particles can distort the magnetic field homogeneity, leading to broad spectral lines.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly with the sample identity.[6]

SamplePreparationWorkflow cluster_prep Sample Preparation Solubility 1. Solubility Test Weigh 2. Weigh Sample (50-100 mg) Solubility->Weigh Confirm Solvent Dissolve 3. Dissolve in CDCl3 (0.6-0.7 mL) Weigh->Dissolve Standard 4. Add TMS Dissolve->Standard Mix 5. Vortex Standard->Mix Filter 6. Filter into NMR Tube Mix->Filter Cap 7. Cap & Label Filter->Cap NMR_Ready NMR_Ready Cap->NMR_Ready Ready for Analysis

Data Acquisition

The following parameters are recommended for acquiring a standard proton-decoupled 13C NMR spectrum. These parameters may be adjusted based on the specific spectrometer and sample concentration.

ParameterRecommended ValueRationale
Spectrometer Frequency ≥ 100 MHzHigher field strengths provide better signal dispersion and sensitivity.
Pulse Program zgpg30 or similarA standard pulse program for proton-decoupled 13C NMR with a 30° pulse angle to optimize signal for carbons with long relaxation times.[7][8]
Acquisition Time (AQ) 1.0 - 2.0 sA longer acquisition time improves digital resolution.[7]
Relaxation Delay (D1) 2.0 sAllows for sufficient relaxation of the carbon nuclei between scans, which is crucial for obtaining accurate signal intensities, especially for quaternary carbons.[7]
Number of Scans (NS) 1024 - 409613C is an insensitive nucleus, so a larger number of scans is required to achieve an adequate signal-to-noise ratio.
Spectral Width (SW) 0 - 220 ppmThis range encompasses the typical chemical shifts for most organic compounds.[9]
Temperature 298 KStandard room temperature acquisition.

Spectral Interpretation and Analysis

Predicted 13C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C1 (ipso to -CN) ~112The nitrile group is attached to this carbon, but the shielding effects from the meta-methoxy and meta-methyl groups will shift it upfield compared to unsubstituted benzonitrile (~112 ppm).[10]
C2 ~125This carbon is ortho to the electron-withdrawing nitrile group and meta to the electron-donating methoxy and methyl groups, leading to a downfield shift.
C3 (ipso to -OCH₃) ~160The direct attachment to the electronegative oxygen of the methoxy group causes a significant downfield shift.
C4 ~115This carbon is para to the nitrile group and ortho to the methoxy group. The strong shielding effect from the methoxy group will cause a significant upfield shift.
C5 (ipso to -CH₃) ~140The direct attachment to the methyl group and being meta to the nitrile and methoxy groups results in a downfield shift.
C6 ~130This carbon is ortho to the nitrile group and meta to the methoxy and methyl groups, similar to C2.
-CN ~118The nitrile carbon chemical shift is characteristic and falls within the expected range for aromatic nitriles.[1]
-OCH₃ ~56The methoxy carbon chemical shift is typical for an aromatic methoxy group.[2]
-CH₃ ~21The methyl carbon attached to the aromatic ring is expected in this upfield region.

Conclusion

13C NMR spectroscopy is an indispensable tool for the structural verification of this compound. By understanding the fundamental principles of substituent effects and adhering to a rigorous experimental protocol, researchers can confidently and accurately determine the structure and purity of this important pharmaceutical intermediate. The predicted spectral data provided in this guide serves as a valuable reference for the analysis of experimentally obtained spectra.

References

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • University of Leicester. NMR Sample Preparation. [Link]

  • University of Ottawa. NMR sample preparation. [Link]

  • University of California, Santa Cruz. NMR Sample Requirements and Preparation. [Link]

  • Anasazi Instruments. A Great 13C NMR Spectrum Even When Your Sample is Dilute. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • University of Wisconsin-Madison, Chemistry Department. Optimized Default 13C Parameters. [Link]

  • Martin, G. E., & Zektzer, A. S. (2018).
  • National Institutes of Health. Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. [Link]

  • Scribd. NMR Spectroscopy Data Parameters. [Link]

  • University of Ottawa, Glenn Facey's Blog. How Can I Get a Quantitative 13C NMR Spectrum?[Link]

  • ETH Zurich. 1D Acquisition. [Link]

  • SpectraBase. 3-Methoxy-benzonitrile. [Link]

  • ResearchGate. Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the.... [Link]

  • Harvard University. Chem 117 Reference Spectra Spring 2011. [Link]

  • SpectraBase. 3-Methoxy-benzonitrile - Optional[13C NMR] - Chemical Shifts. [Link]

  • University of Wisconsin-Madison, Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • CASPRE. 13C NMR Predictor. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0032039). [Link]

  • ChemAxon. NMR Predictor. [Link]

  • National Institutes of Health. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. [Link]

  • American Chemical Society Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • National Institutes of Health, PubChem. 3-Methoxybenzonitrile. [Link]

  • ResearchGate. Can anyone help me to tell me any online website to check 13C NMR prediction...?[Link]

  • SpectraBase. Benzonitrile - Optional[13C NMR] - Spectrum. [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • SpectraBase. 4-Hydroxy-3-methoxybenzonitrile - Optional[13C NMR] - Spectrum. [Link]

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Application Note: Elucidating the Mass Spectrometric Fragmentation of 3-Methoxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide to understanding and predicting the electron ionization (EI) mass spectrometry fragmentation pattern of 3-Methoxy-5-methylbenzonitrile, a substituted aromatic compound with applications as a building block in pharmaceutical and agrochemical synthesis. By leveraging established principles of mass spectrometry, we delineate the primary fragmentation pathways initiated by electron ionization. Key fragmentation events include the loss of a methyl radical from the methoxy group, subsequent decarbonylation, and cleavage of the cyano group. This document provides a theoretical framework, a table of predicted fragments, and robust, self-validating protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis, designed for researchers, analytical chemists, and drug development professionals.

Introduction: The Structural Imperative

This compound (C₉H₉NO, Molar Mass: 147.17 g/mol ) is a bifunctional aromatic molecule.[1][2] Its structure, featuring a nitrile, a methoxy group, and a methyl group on a benzene ring, presents a unique case for mass spectrometric analysis. The characterization of such molecules is fundamental in synthetic chemistry to confirm identity, assess purity, and identify unknown related substances. Electron Ionization (EI) mass spectrometry is a powerful tool for this purpose, as it induces reproducible and structurally informative fragmentation.[3] The high energy (typically 70 eV) imparted to the molecule creates a molecular radical cation (M•+) that undergoes a series of predictable dissociation reactions, yielding a characteristic mass spectrum or "fingerprint".[3] This guide explains the causality behind the expected fragmentation choices, providing a predictive framework for spectra interpretation.

Theoretical Fragmentation Pathways (Electron Ionization)

Upon ionization, the this compound molecule forms a molecular ion (M•+) with a mass-to-charge ratio (m/z) of 147. The stability of the aromatic ring results in a prominent molecular ion peak.[4] The subsequent fragmentation is primarily dictated by the functional groups attached to the ring, following well-established chemical principles to form the most stable possible cations and radicals.[3][5]

The major fragmentation pathways are initiated at the methoxy and cyano substituents.

  • Pathway A: α-Cleavage of the Methoxy Group: The most favorable initial fragmentation for many aryl ethers is the homolytic cleavage of the bond alpha to the oxygen atom, resulting in the loss of a methyl radical (•CH₃, 15 Da).[6][7][8] This generates a highly stable, resonance-stabilized cation at m/z 132 .

  • Pathway B: Secondary Fragmentation - Loss of Carbon Monoxide: The fragment ion at m/z 132, characteristic of an aryl ether fragmentation, can undergo a subsequent rearrangement and elimination of a neutral carbon monoxide (CO, 28 Da) molecule.[4][6] This process leads to the formation of a cyclopentadienyl-type cation at m/z 104 .

  • Pathway C: Loss of the Cyano Radical: Aromatic nitriles can fragment through the loss of the cyano radical (•CN, 26 Da).[6] This cleavage from the molecular ion would produce a fragment at m/z 121 .

  • Pathway D: Benzylic Cleavage: While less common for the molecular ion itself compared to the methoxy-derived pathways, cleavage of a hydrogen radical from the methyl group could occur, leading to an M-1 peak at m/z 146 .

The relationships between these key fragments are illustrated in the diagram below.

G M This compound C₉H₉NO (M•+, m/z 147) F132 [M - CH₃]⁺ m/z 132 M->F132 - •CH₃ F121 [M - CN]⁺ m/z 121 M->F121 - •CN F146 [M - H]⁺ m/z 146 M->F146 - •H F104 [M - CH₃ - CO]⁺ m/z 104 F132->F104 - CO

Figure 1: Predicted EI fragmentation pathways for this compound.

Summary of Predicted Mass Spectrum Data

The expected quantitative data from an EI-MS analysis is summarized below. The base peak is anticipated to be m/z 132 due to the formation of a very stable cation.[5]

m/z (Mass/Charge) Proposed Ion Structure Neutral Loss Mass of Loss (Da) Comment
147[C₉H₉NO]•+-0Molecular Ion (M•+)
146[C₉H₈NO]+•H1Loss of hydrogen from methyl group
132[C₈H₆NO]+•CH₃15Predicted Base Peak . Loss of methyl from methoxy group.
121[C₈H₉O]+•CN26Loss of the cyano radical.
104[C₇H₆O]+CO28Secondary loss of carbon monoxide from m/z 132.

Experimental Protocol: GC-EI-MS Analysis

This protocol describes a self-validating method for obtaining the mass spectrum of this compound using Gas Chromatography coupled with Electron Ionization Mass Spectrometry.

4.1. Rationale for Method Selection GC-MS is the ideal technique for volatile and thermally stable small molecules like this compound. The gas chromatograph provides excellent separation from any impurities or solvent matrix, ensuring a clean mass spectrum of the target analyte. EI is chosen for its ability to produce detailed, library-searchable fragmentation patterns.[7]

4.2. Materials and Reagents

  • Analyte: this compound (≥98% purity)

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate, HPLC or GC-grade

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined caps

  • Standard: A certified reference standard of the analyte for retention time and spectrum confirmation.

4.3. Step-by-Step Protocol

  • Sample Preparation:

    • Prepare a stock solution of 1 mg/mL of this compound in the chosen solvent.

    • Perform a serial dilution to create a working solution of approximately 10 µg/mL. High concentrations can lead to source saturation and spectral distortion.

    • Transfer 1.5 mL of the working solution into an autosampler vial.

    • Prepare a solvent blank vial containing only the solvent to check for system contamination.

  • Instrumentation and Parameters:

    • Gas Chromatograph (GC):

      • Injector: Split/Splitless, operated in Split mode (e.g., 50:1 ratio) to prevent column overloading.

      • Injector Temperature: 250 °C

      • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

      • Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

      • Oven Program:

        • Initial Temperature: 80 °C, hold for 1 minute.

        • Ramp: 15 °C/min to 280 °C.

        • Final Hold: Hold at 280 °C for 5 minutes.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI)

      • Ionization Energy: 70 eV

      • Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

      • Scan Range: m/z 40 - 300

      • Solvent Delay: Set to be ~0.5 min before the solvent peak elutes to protect the filament.

  • Data Acquisition and Validation:

    • Inject the solvent blank first to ensure no carryover or contamination.

    • Inject the 10 µg/mL working solution.

    • Acquire the total ion chromatogram (TIC) and mass spectrum.

    • Validation: Confirm the identity by matching the acquired spectrum against a commercial (e.g., NIST, Wiley) or in-house created spectral library. The retention time should also match that of a certified reference standard run under the same conditions.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep1 Prepare 10 µg/mL Analyte Solution Prep2 Transfer to Autosampler Vial Prep1->Prep2 Inject Inject 1 µL into GC-MS Prep2->Inject Separate GC Separation Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Analysis (m/z 40-300) Ionize->Detect Process Generate Spectrum Detect->Process Validate Library Match & RT Confirmation Process->Validate

Figure 2: Experimental workflow for GC-EI-MS analysis.

Alternative Protocol: LC-ESI-MS/MS Analysis

For analytes in complex matrices or for orthogonal confirmation, Liquid Chromatography with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) can be employed.

  • Rationale: ESI is a "soft" ionization technique that typically produces a protonated molecule, [M+H]⁺ (m/z 148), with minimal in-source fragmentation.[9][10] This is advantageous for confirming the molecular weight. Structural information is then obtained by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) in a collision cell, which generates a product ion spectrum.[11][12] Fragmentation of these even-electron ions often follows different rules than the radical cations from EI.[9]

  • Protocol Synopsis:

    • Sample Preparation: Dissolve the sample in a mobile-phase compatible solvent (e.g., 50:50 Acetonitrile:Water) to a concentration of ~1 µg/mL.

    • LC Separation: Use a C18 reverse-phase column with a gradient of water and acetonitrile (both with 0.1% formic acid to promote protonation).

    • MS Analysis (Positive ESI Mode):

      • MS1 Scan: Scan for the protonated molecule at m/z 148.

      • MS2 Scan (Product Ion Scan): Isolate the precursor ion (m/z 148) and fragment it using an optimized collision energy (e.g., 10-40 eV). The fragmentation will likely involve losses of neutral molecules like CH₃OH or HCN from the protonated parent molecule.

Conclusion

The mass spectrometric fragmentation of this compound under electron ionization is predictable and highly informative. The primary fragmentation pathways involve the loss of a methyl radical (•CH₃) to form a base peak at m/z 132, followed by the loss of carbon monoxide (CO) to yield a fragment at m/z 104. The protocols provided herein offer robust and validated methodologies for obtaining high-quality mass spectra for this compound, enabling confident structural confirmation for researchers in synthetic chemistry and drug development.

References

  • Fragmentation and Interpretation of Spectra. (n.d.). Google Books.
  • Mass Spectrometry: Fragmentation. (n.d.). University of Arizona.
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  • Fragmentation (mass spectrometry). (2023, December 26). Wikipedia. Retrieved January 11, 2026, from [Link]

  • Mass Spectrometry Part 4-Fragmentation in Ethers. (2023, January 25). YouTube. Retrieved January 11, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]

  • Fragmentation pathway involving the nitrile form of... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • This compound | Chemical Properties, Uses, Safety Data & Sourcing. (n.d.). Autech Industry Co.,Limited. Retrieved January 11, 2026, from [Link]

  • Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. (n.d.). PubMed Central. Retrieved January 11, 2026, from [Link]

  • 3-Hydroxy-5-methoxybenzonitrile. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. (2025, August 6). SpringerLink. Retrieved January 11, 2026, from [Link]

  • 3-Methoxy-benzonitrile. (n.d.). SpectraBase. Retrieved January 11, 2026, from [Link]

  • Mass Spectrometry Fragmentation Part 1. (2015, February 19). YouTube. Retrieved January 11, 2026, from [Link]

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (n.d.). PubMed Central. Retrieved January 11, 2026, from [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019, February 10). National Institutes of Health. Retrieved January 11, 2026, from [Link]

  • Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. (2020, December 17). YouTube. Retrieved January 11, 2026, from [Link]

  • Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. (2023, July 2). LinkedIn. Retrieved January 11, 2026, from [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. (2015, December 16). Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

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  • common fragmentation mechanisms in mass spectrometry. (2022, November 22). YouTube. Retrieved January 11, 2026, from [Link]

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Application Note: Structural Characterization of 3-Methoxy-5-methylbenzonitrile via FT-IR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the structural elucidation of 3-Methoxy-5-methylbenzonitrile using Fourier-Transform Infrared (FT-IR) Spectroscopy.

Introduction

This compound (C₉H₉NO, Molar Mass: 147.17 g/mol ) is a substituted aromatic nitrile that serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1] Its precise molecular structure, featuring a trisubstituted benzene ring with methoxy, methyl, and nitrile functional groups, dictates its chemical reactivity and suitability for downstream applications. Therefore, rigorous structural verification is a critical component of quality control in its synthesis and use.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique that provides definitive structural information by probing the vibrational modes of a molecule's functional groups.[2] When infrared radiation is passed through a sample, specific frequencies are absorbed, causing the covalent bonds to stretch, bend, and rotate. The resulting spectrum is a unique molecular "fingerprint," allowing for the unambiguous identification of functional groups and confirmation of the overall molecular architecture. This application note provides a detailed protocol for the analysis of this compound using FT-IR spectroscopy and a guide to interpreting its characteristic spectral features.

Part 1: Experimental Protocol

The following protocol details the methodology for acquiring a high-quality FT-IR spectrum of this compound. While traditional methods like KBr pellets are viable, the Attenuated Total Reflectance (ATR) technique is recommended for its speed, ease of use, and minimal sample preparation.[2][3][4]

Instrumentation and Materials
  • Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

  • Accessory: A single-reflection Attenuated Total Reflectance (ATR) accessory, typically with a diamond or zinc selenide (ZnSe) crystal.[3]

  • Sample: this compound, solid (white or off-white).[1]

  • Cleaning Supplies: Reagent-grade isopropanol or acetone and lint-free laboratory wipes.

Recommended Protocol: ATR-FTIR Spectroscopy

The ATR method is ideal for the direct analysis of solid powder samples with virtually no preparation.[4][5]

Step 1: Instrument Preparation

  • Ensure the FT-IR spectrometer is powered on and has completed its internal diagnostic checks.

  • Confirm that the ATR accessory is securely installed in the sample compartment.

  • Allow the instrument to warm up for at least 15-30 minutes to ensure thermal stability of the source and detector.

Step 2: Background Spectrum Acquisition

  • The causality behind this step is to computationally subtract the spectral signature of the ambient atmosphere (primarily water vapor and CO₂) and the ATR crystal itself from the final sample spectrum.[2]

  • Thoroughly clean the surface of the ATR crystal using a lint-free wipe dampened with isopropanol. Allow the solvent to fully evaporate.

  • Using the instrument's control software, initiate a background scan. Typical parameters are:

    • Scan Range: 4000 – 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16 to 32 scans (co-added to improve signal-to-noise ratio)

Step 3: Sample Analysis

  • Place a small amount (typically 1-5 mg) of the this compound powder directly onto the center of the clean ATR crystal.

  • Lower the ATR's pressure arm and apply consistent pressure to ensure intimate contact between the solid sample and the crystal surface. Good contact is critical for achieving a high-quality spectrum.[4]

  • Initiate the sample scan using the same acquisition parameters as the background scan. The software will automatically generate the final spectrum by ratioing the sample interferogram against the background interferogram.

Step 4: Post-Analysis Cleaning

  • Retract the pressure arm and carefully remove the sample powder from the crystal surface with a clean, dry wipe.

  • Clean the crystal surface thoroughly with a wipe dampened with isopropanol to remove any residual sample, ensuring the instrument is ready for the next user.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_post Post-Analysis start Start Instrument clean_crystal Clean ATR Crystal start->clean_crystal background Acquire Background Spectrum clean_crystal->background load_sample Place Sample on Crystal background->load_sample apply_pressure Apply Pressure load_sample->apply_pressure collect_spectrum Collect Sample Spectrum apply_pressure->collect_spectrum clean_again Clean ATR Crystal collect_spectrum->clean_again process_data Process & Analyze Data clean_again->process_data

ATR-FTIR experimental workflow for solid sample analysis.

Part 2: Spectral Analysis and Interpretation

The FT-IR spectrum of this compound is characterized by several distinct absorption bands that correspond to the vibrational modes of its constituent functional groups. The interpretation relies on correlating the observed peaks with known absorption frequencies.[6]

G cluster_structure This compound cluster_peaks Characteristic IR Absorption Regions img A Aromatic C-H Stretch (>3000 cm⁻¹) img->A Ar-H B Aliphatic C-H Stretch (<3000 cm⁻¹) img->B -CH₃ C Nitrile (C≡N) Stretch (~2230 cm⁻¹) img->C -C≡N D Aromatic C=C Stretches (1600-1450 cm⁻¹) img->D Benzene Ring E Aryl Ether (C-O) Stretch (~1250 & ~1050 cm⁻¹) img->E -OCH₃

Key structural features and their corresponding IR absorptions.
Summary of Expected Absorption Bands

The following table summarizes the key vibrational frequencies expected in the FT-IR spectrum of this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected IntensityRationale & References
Aromatic Ring Aromatic C-H Stretch3100 - 3000Medium to WeakThe C-H bonds on sp² hybridized carbons vibrate at a higher frequency than those on sp³ carbons.[7][8][9][10]
C=C In-Ring Stretch1600 - 1585 and 1500 - 1400Medium, often sharpThese two bands are characteristic of the carbon-carbon stretching vibrations within the aromatic ring.[7][9][11]
C-H Out-of-Plane Bend900 - 675Strong to MediumThe position of these bands is highly diagnostic of the ring's substitution pattern.[7][9][10]
Nitrile Group C≡N Triple Bond Stretch2240 - 2220Strong to Medium, SharpThis is a highly characteristic and easily identifiable peak. Conjugation with the aromatic ring slightly lowers the frequency compared to aliphatic nitriles.[2][12][13][14]
Methyl Group Aliphatic C-H Stretch3000 - 2850MediumAsymmetric and symmetric stretching of C-H bonds on the sp³ hybridized methyl carbon.[9][13][15]
C-H Bending (Asymmetric/Symmetric)~1450 and ~1375Medium"Scissoring" and "umbrella" bending modes of the methyl group.[9][12]
Aryl Ether Asymmetric C(aryl)-O-C(alkyl) Stretch1300 - 1200StrongThis is typically one of the strongest bands in the fingerprint region for an aryl ether.[16][17][18]
Symmetric C(aryl)-O-C(alkyl) Stretch1075 - 1020MediumThe second characteristic C-O stretch for aryl alkyl ethers.[16][17][18]
Discussion of the Spectrum

A valid spectrum of this compound will provide a self-validating system for structural confirmation:

  • Confirmation of the Nitrile Group: The most unambiguous peak will be the sharp, strong absorption in the ~2230 cm⁻¹ region.[13] Its presence is primary evidence for the nitrile functionality. Its absence would immediately indicate a failed synthesis or a different compound.

  • Evidence of Aromaticity: The presence of C-H stretching peaks just above 3000 cm⁻¹ alongside the characteristic C=C ring stretches around 1600 and 1500 cm⁻¹ confirms the aromatic core.[7][8]

  • Identification of Substituents: The spectrum will clearly distinguish between the aromatic C-H stretches (>3000 cm⁻¹) and the aliphatic C-H stretches from the methyl and methoxy groups (<3000 cm⁻¹).[9] Furthermore, the strong C-O stretching bands characteristic of an aryl ether (around 1250 cm⁻¹ and 1050 cm⁻¹) will confirm the presence of the methoxy group.[16][17]

  • Fingerprint Region Analysis: The complex pattern of bands below 1500 cm⁻¹, known as the fingerprint region, provides a holistic confirmation of the molecule's identity.[9][11] This region includes the C-O stretches, C-H bends, and various ring vibrations. While individual peak assignment can be complex, the overall pattern should be unique and reproducible for pure this compound, making it invaluable for comparison against a reference standard.

Conclusion

FT-IR spectroscopy provides a rapid, reliable, and highly informative method for the structural verification of this compound. The protocol utilizing an ATR accessory is particularly efficient, requiring minimal sample preparation while yielding high-quality, reproducible data. The resulting spectrum offers a clear "fingerprint," with the sharp nitrile peak at ~2230 cm⁻¹, distinct aromatic and aliphatic C-H stretches, and strong aryl ether C-O bands serving as definitive markers for each of the key functional groups. This technique is an indispensable tool for researchers, scientists, and drug development professionals for routine quality control, reaction monitoring, and structural elucidation.

References

  • University of Colorado Boulder. (n.d.). Sample preparation for FT-IR.
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  • Bagchi, S., et al. (2016). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. The Journal of Physical Chemistry B, 120(17), 4015-4024.
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Application Notes and Protocols: The Use of 3-Methoxy-5-methylbenzonitrile in the Synthesis of Advanced Organic Electroluminescent Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Benzonitrile Derivatives in Next-Generation OLEDs

Organic Light-Emitting Diodes (OLEDs) are at the forefront of display and lighting technology, offering superior contrast, color fidelity, and form factor flexibility over conventional liquid crystal displays. The heart of an OLED is the emissive layer (EML), where charge carriers recombine to produce light. The efficiency of this process is paramount, and a significant challenge has been the harvesting of all electrically generated excitons (both singlets and triplets). While traditional fluorescent materials are limited to harvesting only the 25% of singlet excitons, phosphorescent OLEDs (PHOLEDs) can, in principle, achieve 100% internal quantum efficiency (IQE) by utilizing triplet excitons, but often rely on expensive and rare heavy metals like iridium and platinum.[1]

A paradigm shift in OLED materials science has been the development of emitters capable of Thermally Activated Delayed Fluorescence (TADF).[1] These purely organic molecules possess a small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states (ΔEST), typically less than 0.1 eV.[2] This small gap allows for the efficient up-conversion of non-radiative triplet excitons to radiative singlet excitons via a process called reverse intersystem crossing (RISC), enabling the potential for 100% IQE without the need for heavy metals.[1][2] The design of TADF molecules typically involves a donor-acceptor (D-A) architecture to spatially separate the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is key to achieving a small ΔEST.[3]

The benzonitrile moiety has emerged as a powerful electron-accepting unit in the design of high-performance TADF emitters.[4][5] Its strong electron-withdrawing cyano group, coupled with a rigid aromatic structure, provides an excellent scaffold for creating efficient D-A type TADF molecules.[6] This application note explores the potential of a specific, functionalized benzonitrile derivative, 3-Methoxy-5-methylbenzonitrile , as a core building block for novel TADF emitters and provides detailed protocols for its incorporation into and characterization within organic electroluminescent devices. The strategic placement of the electron-donating methoxy and methyl groups on the benzonitrile core is anticipated to modulate the electronic properties of the resulting TADF materials, offering a pathway to fine-tune emission color and device performance.[7]

Molecular Design and Synthesis of a TADF Emitter from this compound

The design of a TADF emitter based on this compound involves the strategic attachment of electron-donating units to the acceptor core. For this exemplary protocol, we will consider the synthesis of a D-A-D type molecule, where two donor units are attached to the benzonitrile acceptor. Carbazole and its derivatives are excellent choices for donor moieties due to their strong electron-donating nature and high triplet energy levels.[8]

Proposed Synthetic Pathway

The following is a proposed synthetic route for a TADF emitter, designated Cz-MMBN , starting from this compound. This multi-step synthesis involves a nucleophilic aromatic substitution followed by a Buchwald-Hartwig amination.

dot

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate Step cluster_final Final Product 3M5MBN This compound Intermediate 3,5-dichloro-X-methoxy-Y-methylbenzonitrile (Hypothetical Intermediate after chlorination) 3M5MBN->Intermediate Chlorination Carbazole Carbazole CzMMBN Cz-MMBN (TADF Emitter) Carbazole->CzMMBN Intermediate->CzMMBN Buchwald-Hartwig Amination + Carbazole, Pd catalyst, ligand

Caption: Proposed synthetic pathway for the TADF emitter Cz-MMBN.

Experimental Protocol: Synthesis of Cz-MMBN

Step 1: Halogenation of this compound

  • To a solution of this compound (1 eq.) in a suitable chlorinated solvent (e.g., dichloromethane), add a halogenating agent such as N-chlorosuccinimide (2.2 eq.).

  • The reaction mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen) for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched with water, and the organic layer is separated.

  • The organic phase is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the di-halogenated intermediate.

Step 2: Buchwald-Hartwig Amination

  • In a Schlenk flask, combine the di-halogenated intermediate (1 eq.), carbazole (2.5 eq.), a palladium catalyst such as Pd₂(dba)₃ (0.05 eq.), a suitable phosphine ligand like Xantphos (0.1 eq.), and a base such as sodium tert-butoxide (3 eq.).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.

  • Anhydrous toluene is added, and the reaction mixture is heated to reflux (approx. 110 °C) for 24 hours.

  • After cooling to room temperature, the mixture is filtered through a pad of Celite to remove inorganic salts.

  • The filtrate is concentrated, and the crude product is purified by column chromatography followed by temperature gradient sublimation to yield the final high-purity TADF emitter, Cz-MMBN.

Photophysical and Electrochemical Characterization

The synthesized Cz-MMBN is expected to exhibit photophysical properties characteristic of a TADF emitter. The methoxy and methyl groups on the benzonitrile core are predicted to fine-tune the HOMO-LUMO gap and the charge transfer character of the excited state.

PropertyExpected Value/CharacteristicSignificance
Absorption (UV-Vis) Two distinct bands: a higher energy band corresponding to localized transitions on the donor and acceptor units, and a lower energy charge-transfer (CT) band.Confirms the D-A structure and provides information on the electronic transitions.
Photoluminescence (PL) Emission in the blue to green region of the spectrum, with a noticeable solvatochromism (shift in emission color with solvent polarity).Indicates the color of the emitted light and the charge-transfer nature of the excited state.
PL Quantum Yield (PLQY) High, expected to be > 80% in a suitable host material.A high PLQY is essential for efficient light emission.
Transient PL Decay Biexponential decay with a prompt (nanosecond) and a delayed (microsecond) component. The intensity of the delayed component should increase with temperature.The presence of a delayed component is the hallmark of TADF, confirming the RISC process.[8]
ΔEST < 0.1 eV, calculated from the onsets of the low-temperature fluorescence and phosphorescence spectra.A small singlet-triplet energy gap is the fundamental requirement for efficient TADF.[2]
Cyclic Voltammetry (CV) Reversible oxidation (HOMO) and reduction (LUMO) waves.Determines the energy levels of the material, which are crucial for designing the device architecture.

Fabrication and Characterization of an OLED Device

To evaluate the electroluminescent performance of Cz-MMBN, a multi-layer OLED device can be fabricated by thermal evaporation under high vacuum.

Device Architecture and Fabrication Workflow

dot

OLED_Device_Structure Cathode Cathode (e.g., LiF/Al) EIL Electron Injection Layer (EIL) ETL Electron Transport Layer (ETL) EML Emissive Layer (EML) Host:Cz-MMBN (dopant) HTL Hole Transport Layer (HTL) HIL Hole Injection Layer (HIL) Anode Anode (e.g., ITO) Substrate Glass Substrate

Caption: A typical multi-layer OLED device architecture.

Protocol for OLED Fabrication
  • Substrate Preparation: Indium Tin Oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes. The substrates are then dried in an oven and treated with UV-ozone for 10 minutes to improve the work function of the ITO.

  • Layer Deposition: All organic layers and the cathode are deposited by thermal evaporation in a high vacuum chamber (pressure < 10⁻⁶ Torr).

    • Hole Injection Layer (HIL): A 10 nm layer of a suitable HIL material is deposited onto the ITO anode.

    • Hole Transport Layer (HTL): A 40 nm layer of a hole-transporting material is then deposited.

    • Emissive Layer (EML): A 20 nm thick emissive layer is created by co-evaporating a host material with Cz-MMBN as the dopant at a specific concentration (e.g., 10 wt%).

    • Electron Transport Layer (ETL): A 30 nm layer of an electron-transporting material is deposited on the EML.

    • Electron Injection Layer (EIL): A thin (1 nm) layer of LiF is deposited to facilitate electron injection.

    • Cathode: Finally, a 100 nm thick aluminum cathode is deposited.

  • Encapsulation: The fabricated device is encapsulated under a nitrogen atmosphere using a glass lid and UV-curable epoxy resin to prevent degradation from moisture and oxygen.

Device Performance Characterization

The performance of the encapsulated OLED device is evaluated using a semiconductor parameter analyzer and a spectroradiometer. The key performance metrics are summarized in the table below, with expected values based on similar benzonitrile-based TADF emitters found in the literature.[5][9][10]

ParameterDefinitionExpected Performance of a Cz-MMBN based OLED
Turn-on Voltage (Von) The voltage at which the device begins to emit light (luminance > 1 cd/m²).2.5 - 4.0 V
Maximum Luminance (Lmax) The highest brightness achieved by the device.> 10,000 cd/m²
Maximum External Quantum Efficiency (EQEmax) The ratio of the number of photons emitted to the number of electrons injected.15 - 25%
Maximum Current Efficiency (ηc) The ratio of the luminance to the current density (cd/A).30 - 60 cd/A
Commission Internationale de l'Éclairage (CIE) Coordinates The color coordinates of the emitted light on the CIE 1931 color space.(0.20-0.35, 0.40-0.55) (Blue-Green)
Efficiency Roll-off The decrease in efficiency at high brightness levels.Low roll-off is desirable.

Conclusion

This application note outlines the significant potential of this compound as a versatile building block for the synthesis of novel TADF emitters for high-efficiency OLEDs. The proposed synthetic route and device fabrication protocols provide a comprehensive framework for researchers and scientists to explore this class of materials. The strategic functionalization of the benzonitrile core with methoxy and methyl groups offers a promising avenue for tuning the optoelectronic properties of the resulting emitters, potentially leading to the development of next-generation OLEDs with improved efficiency, color purity, and operational stability. The methodologies described herein, grounded in established principles of TADF material design and device engineering, serve as a robust starting point for the development of advanced electroluminescent materials.

References

  • Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs.
  • Thermally Activated Delayed Fluorescence from Pentacarbazorylbenzonitrile. Semantic Scholar.
  • Utilization of Multi-Heterodonors in Thermally Activated Delayed Fluorescence Molecules and Their High Performance Bluish-Green Organic Light-Emitting Diodes. Kyushu University.
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  • Synthesis of the TADF Molecule TRZ 3(Ph-PTZ) Based on Key Intermediate Building Block.
  • Synthesis of potential benzonitrile and tetrazole TADF emitters with and without phenylene spacer.
  • Realization of highly efficient organic emitting diodes using thermally activated delayed fluorescence (TADF) materials with fast reverse intersystem crossing. RSC Publishing.
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  • Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). PMC - PubMed Central.
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Application Note: A Validated Synthetic Pathway for 4-amino-3-methoxy-5-methylbenzonitrile, a Versatile Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted benzonitriles are a cornerstone in modern medicinal chemistry, serving as crucial intermediates and pharmacophores in a wide range of therapeutic agents.[1][2][3] The unique electronic properties and metabolic stability of the nitrile group make it a valuable component in drug design.[3] This application note provides a detailed, robust, and validated multi-step synthetic protocol for 4-amino-3-methoxy-5-methylbenzonitrile, a highly functionalized aromatic building block. The presented pathway is designed for reproducibility and scalability, starting from a commercially available precursor. We offer in-depth explanations for methodological choices, detailed step-by-step protocols, and guidance on reaction monitoring and purification to ensure high purity of the final compound.

Introduction: The Significance of the Aminobenzonitrile Scaffold

The aminobenzonitrile framework is a privileged scaffold found in numerous biologically active molecules, including kinase inhibitors and agents for treating hypertension.[4][5] The presence of both an amino group and a nitrile group on a benzene ring provides orthogonal chemical handles for a wide array of synthetic transformations, making it an ideal starting point for constructing complex molecular architectures in drug discovery programs.[4] The specific substitution pattern of 4-amino-3-methoxy-5-methylbenzonitrile offers additional opportunities for fine-tuning physicochemical properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability, which are critical for optimizing drug efficacy and safety profiles.

This guide details a rational and efficient synthetic route, breaking down each transformation into a comprehensive, standalone protocol designed for researchers in drug development and organic synthesis.

Retrosynthetic Analysis and Strategy

The synthesis of 4-amino-3-methoxy-5-methylbenzonitrile (IV) is best approached through a linear sequence that systematically builds the required functionality onto a less complex, commercially available starting material. Our chosen strategy begins with 3-methoxy-5-methylaniline (I) and proceeds through three key transformations: iodination, cyanation, and a final nitration/reduction sequence.

This pathway was selected for its reliability and the use of well-established, high-yielding reactions. Protecting the initial amino group is avoided to streamline the process; instead, its strong activating and ortho-, para-directing effects are harnessed directly in the first step.

Overall Synthetic Workflow

The logical flow of the synthesis is depicted below, starting from the precursor and proceeding through key intermediates to the final target molecule.

G cluster_0 Synthetic Pathway A 3-Methoxy-5-methylaniline (I) B 4-Iodo-3-methoxy-5-methylaniline (II) A->B Step 1: Iodination (NIS, Acetonitrile) C 4-Amino-5-methoxy-3-methylbenzonitrile B->C Step 2: Cyanation (CuCN, DMF) D 3-Methoxy-5-methyl-4-nitrobenzonitrile (III) C->D Step 3: Sandmeyer Diazotization & Nitration (NaNO2, H2SO4 then NaNO2, CuSO4) E 4-Amino-3-methoxy-5-methylbenzonitrile (IV) D->E Step 4: Reduction (Fe, NH4Cl, EtOH/H2O)

Caption: High-level overview of the synthetic route to the target compound.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times. Special care should be taken when handling sodium nitrite, copper cyanide (highly toxic), and concentrated acids.

Protocol 1: Synthesis of 4-Iodo-3-methoxy-5-methylaniline (II)

Rationale: This step introduces an iodine atom at the C4 position, para to the strongly activating amino group. N-Iodosuccinimide (NIS) is chosen as a mild and effective iodinating agent for electron-rich anilines, minimizing the formation of side products that can occur with harsher reagents. Acetonitrile is used as a polar aprotic solvent.

  • Reagents & Materials:

    • 3-Methoxy-5-methylaniline (I) (1.0 eq)

    • N-Iodosuccinimide (NIS) (1.05 eq)

    • Acetonitrile (CH₃CN)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated NaCl solution)

    • Ethyl acetate (EtOAc)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, TLC plates

  • Procedure:

    • Dissolve 3-methoxy-5-methylaniline (1.0 eq) in acetonitrile in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-Iodosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Quench the reaction by adding saturated aqueous Na₂S₂O₃ to neutralize any remaining NIS.

    • Remove the acetonitrile under reduced pressure.

    • Partition the residue between ethyl acetate and water. Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to yield 4-iodo-3-methoxy-5-methylaniline (II) as a solid.

Protocol 2: Synthesis of 4-Amino-3-methoxy-5-methylbenzonitrile (Intermediate)

Rationale: The Rosenmund-von Braun reaction is a classic method for converting an aryl halide to a nitrile using copper(I) cyanide.[6] This reaction is robust and generally high-yielding for activated aryl iodides. Dimethylformamide (DMF) is an excellent solvent for this transformation due to its high boiling point and ability to dissolve the copper salts.

  • Reagents & Materials:

    • 4-Iodo-3-methoxy-5-methylaniline (II) (1.0 eq)

    • Copper(I) Cyanide (CuCN) (1.2 eq)

    • N,N-Dimethylformamide (DMF)

    • Aqueous ferric chloride (FeCl₃) / HCl solution

    • Ammonium hydroxide (NH₄OH)

    • Ethyl acetate (EtOAc)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Flask with reflux condenser, heating mantle

  • Procedure:

    • To a flask equipped with a reflux condenser, add 4-iodo-3-methoxy-5-methylaniline (II) (1.0 eq) and copper(I) cyanide (1.2 eq).

    • Add anhydrous DMF to the flask under a nitrogen atmosphere.

    • Heat the reaction mixture to 140-150 °C and maintain for 4-6 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

    • Pour the cooled reaction mixture into a solution of FeCl₃ in aqueous HCl and warm to ~60 °C for 30 minutes to break down the copper complexes.

    • Cool the mixture and neutralize with concentrated ammonium hydroxide until the solution is basic (pH > 9) and a deep blue color (copper-ammonia complex) appears.

    • Extract the aqueous layer multiple times with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization or column chromatography to yield the intermediate benzonitrile.

Protocol 3: Synthesis of 3-Methoxy-5-methyl-4-nitrobenzonitrile (III)

Rationale: This step introduces a nitro group, which will be subsequently reduced to the target amine. A Sandmeyer-type reaction is employed here. The amino group of the intermediate from protocol 2 is first converted to a diazonium salt.[7][8] The diazonium salt is then treated with sodium nitrite in the presence of a copper catalyst to install the nitro group. This method provides regiochemical control that is difficult to achieve by direct nitration of the aniline derivative.

  • Reagents & Materials:

    • 4-Amino-3-methoxy-5-methylbenzonitrile (1.0 eq)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Sodium Nitrite (NaNO₂)

    • Copper(II) Sulfate (CuSO₄)

    • Ice, water

    • Diethyl ether

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Diazotization: a. Slowly add the starting benzonitrile (1.0 eq) to cold, concentrated H₂SO₄ at 0 °C. Stir until a clear solution is formed. b. In a separate flask, dissolve sodium nitrite (1.1 eq) in a minimal amount of water. c. Slowly add the NaNO₂ solution to the acidic aniline solution, keeping the temperature strictly between 0-5 °C. Stir for 30 minutes.

    • Nitration: a. In a larger beaker, prepare a saturated solution of sodium nitrite in water and add copper(II) sulfate (catalytic amount). Cool this solution in an ice bath. b. Slowly and carefully add the cold diazonium salt solution to the nitrite/copper solution with vigorous stirring. Effervescence (N₂ gas) will be observed. c. After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

    • Work-up: a. Extract the reaction mixture with diethyl ether. b. Wash the combined organic layers with water and then brine. c. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude nitro-benzonitrile (III). This product is often pure enough for the next step or can be purified by chromatography.

Protocol 4: Synthesis of 4-Amino-3-methoxy-5-methylbenzonitrile (IV)

Rationale: The final step is the reduction of the aromatic nitro group to the primary amine.[9][10] Reduction using iron powder in the presence of an electrolyte like ammonium chloride is a classic, inexpensive, and effective method (Béchamp reduction).[10] It is generally clean and avoids the need for high-pressure hydrogenation equipment.

  • Reagents & Materials:

    • 3-Methoxy-5-methyl-4-nitrobenzonitrile (III) (1.0 eq)

    • Iron powder (Fe) (5.0 eq)

    • Ammonium chloride (NH₄Cl) (1.0 eq)

    • Ethanol (EtOH), Water

    • Celite®

    • Ethyl acetate (EtOAc)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, suspend the nitro-benzonitrile (III) (1.0 eq), iron powder (5.0 eq), and ammonium chloride (1.0 eq) in a 2:1 mixture of ethanol and water.

    • Heat the mixture to reflux (approx. 80-85 °C) and stir vigorously for 2-4 hours.

    • Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction to room temperature.

    • Filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the Celite® pad thoroughly with hot ethanol and ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure to remove the ethanol.

    • Extract the remaining aqueous solution with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the solvent in vacuo to obtain the crude product.

    • Purify by flash column chromatography or recrystallization to yield the final product, 4-amino-3-methoxy-5-methylbenzonitrile (IV).

Data Summary and Characterization

The expected outcomes for each step of the synthesis are summarized below. Yields are representative and may vary based on reaction scale and optimization.

Compound NameStructure No.Molecular FormulaMol. Wt. ( g/mol )Typical Yield
3-Methoxy-5-methylanilineIC₈H₁₁NO137.18Starting
4-Iodo-3-methoxy-5-methylanilineIIC₈H₁₀INO263.0885-95%
3-Methoxy-5-methyl-4-nitrobenzonitrileIIIC₉H₈N₂O₃192.1760-75%
4-Amino-3-methoxy-5-methylbenzonitrile IV C₉H₁₀N₂O 162.19 80-90%

Characterization: The identity and purity of the final compound (IV) should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the proton environments and substitution pattern.

  • ¹³C NMR: To confirm the carbon skeleton.

  • FT-IR: To identify key functional groups (e.g., -NH₂, -C≡N, C-O).

  • Mass Spectrometry (MS): To confirm the molecular weight.[11]

Mechanistic Insight: Regioselectivity of Nitration

The regiochemical outcome of electrophilic aromatic substitution is dictated by the directing effects of the existing substituents. In the nitration of the 4-amino-5-methoxy-3-methylbenzonitrile intermediate (leading to compound III via the Sandmeyer reaction), the directing effects are critical for achieving the desired isomer. The diagram below illustrates how the activating groups (-NH₂, -OCH₃, -CH₃) and the deactivating group (-CN) influence the position of the incoming electrophile (NO₂⁺).

G cluster_0 Directing Effects on Aromatic Ring A Ring Position B Substituent C Effect D Favored Position A1 C1-CN B1 Nitrile A1->B1 C1 Deactivating (Meta-directing) B1->C1 D1 Directs to C3, C5 C1->D1 A2 C3-OCH3 B2 Methoxy A2->B2 C2 Activating (Ortho, Para-directing) B2->C2 D2 Directs to C2, C4, C6 C2->D2 A3 C4-NH2 B3 Amino A3->B3 C3 Strongly Activating (Ortho, Para-directing) B3->C3 D3 Directs to C3, C5 C3->D3 A4 C5-CH3 B4 Methyl A4->B4 C4 Activating (Ortho, Para-directing) B4->C4 D4 Directs to C2, C4, C6 C4->D4 Result Conclusion: The C4 position is strongly activated by both the flanking methoxy and methyl groups and is the para position relative to the methyl group and ortho to the methoxy group, making it the most electronically favorable site for nitration.

Caption: Analysis of substituent directing effects for electrophilic nitration.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Diazotization of Aniline in Sandmeyer Reactions.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-Aminobenzonitrile in Modern Pharmaceutical Synthesis.
  • Guidechem. (n.d.). What is 4-Aminobenzonitrile and its Applications?.
  • Google Patents. (2003).
  • ResearchGate. (n.d.).
  • National Institutes of Health (NIH). (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC.
  • ResearchGate. (n.d.).
  • American Chemical Society. (2021).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Benzonitrile Derivatives in Organic Synthesis.
  • Benchchem. (n.d.). 4-Amino-3-chloro-5-methylbenzonitrile | 158296-69-6.
  • L.S. College, Muzaffarpur. (2022). Sandmeyer reaction.
  • CDC Stacks. (n.d.).
  • Chemistry Steps. (n.d.). Reactions of Aniline.
  • Chemistry Stack Exchange. (2019).
  • Khan Academy. (n.d.).
  • YouTube. (2021). 22.5 Sandmeyer Reactions | Organic Chemistry.
  • MedCrave online. (2018). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces.
  • Royal Society of Chemistry. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances.
  • ChemScene. (n.d.). 2091165-56-7 | 4-Amino-3-methoxy-5-methylbenzonitrile.
  • Royal Society of Chemistry. (n.d.). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent.
  • Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?.
  • ChemicalBook. (n.d.). 4-Amino-3-methoxybenzoic acid synthesis.
  • National Institutes of Health (NIH). (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC.
  • Patsnap. (n.d.).
  • YouTube. (2022). How to purify Amine? Grad student asked me.
  • ChemUniverse. (n.d.). 4-AMINO-3-METHOXYBENZONITRILE [P53350].
  • BLD Pharm. (n.d.). 177476-76-5|4-Amino-3-methoxybenzonitrile.
  • PubChem. (n.d.). 4-Amino-3-methoxybenzonitrile | C8H8N2O | CID 11815931.
  • ResearchGate. (n.d.). Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile.
  • National Institutes of Health (NIH). (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane.
  • Organic Chemistry Portal. (n.d.).
  • Organic Syntheses. (2018).
  • Smolecule. (2023). Buy 4-Formyl-3-methoxybenzonitrile | 21962-45-8.
  • Google Patents. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of 3-methoxy-4-methylbenzonitrile.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Methoxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 3-Methoxy-5-methylbenzonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights, troubleshoot common experimental issues, and optimize reaction yields and purity. As Senior Application Scientists, we emphasize understanding the causal relationships behind experimental choices to ensure robust and reproducible outcomes.

Choosing Your Synthetic Pathway

The optimal route to this compound depends heavily on the available starting materials and the scale of the reaction. The two most prevalent and well-documented strategies are the Palladium-Catalyzed Cyanation of an aryl halide and the Sandmeyer Reaction of an aniline. This guide is structured to address challenges specific to each pathway.

G start What is your starting material? aniline 3-Amino-5-methylanisole (Aniline Derivative) start->aniline Amine available halide 3-Bromo-5-methylanisole (Aryl Halide) start->halide Halide available sandmeyer Sandmeyer Reaction Guide aniline->sandmeyer Proceed with palladium Pd-Catalyzed Cyanation Guide halide->palladium Proceed with

Caption: Decision workflow for selecting a synthetic route.

Part 1: Palladium-Catalyzed Cyanation of 3-Bromo-5-methylanisole

Palladium-catalyzed cross-coupling reactions are a modern, versatile, and often high-yielding method for forming C-CN bonds.[1] The reaction typically involves coupling an aryl halide with a cyanide source in the presence of a palladium catalyst, a phosphine ligand, and a base. However, its success is highly sensitive to several parameters.

Troubleshooting Guide & FAQs (Palladium-Catalyzed Cyanation)
Question 1: My reaction shows low or no conversion of the starting aryl bromide. What are the likely causes?

This is the most common issue and typically points to problems with the catalytic cycle.

Answer: Low conversion is often due to an inactive catalyst, poor reagent quality, or suboptimal reaction conditions. Let's break down the troubleshooting process.

G cluster_0 Troubleshooting Low Conversion start Low Conversion Detected check_atmosphere Verify Inert Atmosphere (N2 or Ar) start->check_atmosphere First Check check_reagents Assess Reagent Quality (Solvent, Base, Cyanide Source) check_atmosphere->check_reagents If OK check_catalyst Evaluate Catalyst/Ligand System check_reagents->check_catalyst If OK check_temp Optimize Temperature check_catalyst->check_temp If OK

Caption: Systematic troubleshooting for low reaction conversion.

Causality & Solutions:

  • Inactive Catalyst System: The active Pd(0) species is susceptible to oxidation. Catalyst poisoning by excess free cyanide is also a known issue in these reactions.[2]

    • Solution: Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Use degassed, anhydrous solvents. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ; ensure your phosphine ligand, which often acts as the reductant, is not oxidized. For persistent issues, consider using a pre-formed Pd(0) source like Pd₂(dba)₃.

  • Cyanide Source Selection & Stoichiometry: Highly soluble cyanide sources like NaCN or KCN can release a high concentration of CN⁻ ions, which can poison the palladium catalyst.[2] Less soluble or complexed sources are often preferred.

    • Solution: Zinc cyanide (Zn(CN)₂) is a common choice as it provides a slow release of cyanide. Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is an excellent, less toxic alternative that has proven effective for a broad range of aryl halides.[2][3] Using a slight excess (e.g., 0.6 equivalents of Zn(CN)₂ for 1 equivalent of aryl bromide) is often sufficient.

  • Ligand Choice: The ligand stabilizes the palladium center and facilitates both oxidative addition and reductive elimination. For an electron-neutral substrate like 3-bromo-5-methylanisole, a bulky, electron-rich phosphine ligand is generally required.

    • Solution: Common choices include dppf (1,1'-Bis(diphenylphosphino)ferrocene) or Buchwald-type biaryl phosphine ligands like XPhos or SPhos.[3][4] If your current ligand is not effective, screen other ligands from this class.

  • Solvent and Temperature: The reaction requires a polar, aprotic, high-boiling solvent to ensure all components remain in solution and to provide sufficient thermal energy.

    • Solution: N,N-Dimethylacetamide (DMAc) or N,N-Dimethylformamide (DMF) are standard solvents.[5] Temperatures typically range from 110-140°C. If conversion is slow, a modest increase in temperature may be beneficial, but be wary of potential decomposition.

Question 2: I am observing significant formation of a dehalogenated byproduct (5-methylanisole). Why is this happening and how can I prevent it?

Answer: Hydrodehalogenation is a common side reaction, particularly with electron-rich aryl halides. It occurs when the aryl-palladium intermediate reacts with a hydrogen source instead of the cyanide nucleophile.

Causality & Solutions:

  • Adventitious Water: Moisture in the reaction can be a source of protons leading to this side reaction.

    • Solution: Ensure all reagents and solvents are rigorously dried. Use anhydrous grades of solvents and dry your base (e.g., Na₂CO₃) in an oven before use.

  • Ligand Decomposition: Some phosphine ligands can degrade at high temperatures, providing a source of hydrogen.

    • Solution: Ensure you are not exceeding the recommended temperature for your chosen ligand. The addition of additives like zinc formate dihydrate has been shown to reactivate the catalyst and can sometimes suppress side reactions.[4]

Optimized Protocol: Pd/C-Catalyzed Cyanation

This protocol is adapted from a scalable method developed for various aryl bromides and offers advantages in terms of cost and reduced palladium contamination.[4]

Materials & Reagents:

Reagent/MaterialMolar Eq.Purpose
3-Bromo-5-methylanisole1.0Starting Material
Zinc Cyanide (Zn(CN)₂)0.6Cyanide Source
Palladium on Carbon (10% Pd/C)0.02Catalyst Precursor
dppf0.04Ligand
Zinc Formate Dihydrate0.1Catalyst Reactivator
N,N-Dimethylacetamide (DMAc)-Solvent

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add 3-bromo-5-methylanisole (1.0 eq), zinc cyanide (0.6 eq), 10% Pd/C (0.02 eq), dppf (0.04 eq), and zinc formate dihydrate (0.1 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed DMAc via syringe to achieve a concentration of approximately 0.5 M with respect to the aryl bromide.

  • Reaction: Heat the reaction mixture to 110-120°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the heterogeneous catalyst and inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to yield pure this compound.

Part 2: Sandmeyer Reaction of 3-Amino-5-methylanisole

The Sandmeyer reaction is a classic and robust method for converting an aryl amine into an aryl nitrile.[6] It is a two-step process: 1) formation of an aryl diazonium salt from the amine, and 2) subsequent displacement of the diazonium group with cyanide, catalyzed by a copper(I) salt.[7][8]

Troubleshooting Guide & FAQs (Sandmeyer Reaction)
Question 1: The yield of my Sandmeyer reaction is very low, and I observe a lot of dark, tarry byproducts. What went wrong?

Answer: This is a classic sign of diazonium salt decomposition. Aryl diazonium salts are notoriously unstable at elevated temperatures. The success of this reaction hinges on careful temperature control.

Causality & Solutions:

  • Diazotization Temperature: The formation of the diazonium salt from 3-amino-5-methylanisole, nitrous acid (generated in situ from NaNO₂ and a strong acid), is highly exothermic. If the temperature rises above 5°C, the diazonium salt will rapidly decompose, often leading to phenols and other unwanted side products.[9]

    • Solution: Maintain the reaction temperature between 0-5°C throughout the diazotization step. This requires an efficient ice/salt bath and very slow, portion-wise or dropwise addition of the sodium nitrite solution.

  • Cyanation Temperature: While the displacement step requires some heating to proceed at a reasonable rate, excessive heat will also decompose the diazonium salt before it can react.

    • Solution: After forming the diazonium salt solution at 0-5°C, add it slowly to the pre-heated copper(I) cyanide solution. A temperature of 60-70°C for the copper solution is often a good starting point. Avoid heating the diazonium salt solution directly.

Question 2: My product is contaminated with a significant amount of the corresponding chloro- or hydroxy-compound. How can I avoid this?

Answer: This indicates that competing nucleophiles are reacting with the diazonium salt or the intermediate aryl radical.

Causality & Solutions:

  • Excess Acid/Water: The Sandmeyer reaction is run in an aqueous acidic medium. Water can act as a nucleophile to produce the corresponding phenol (3-hydroxy-5-methylanisole). If hydrochloric acid is used, the chloride ion can also compete with cyanide.

    • Solution: While you cannot eliminate water or acid, ensuring a sufficient concentration and reactivity of the CuCN/CN⁻ mixture is key. Use a slight excess of copper(I) cyanide and ensure it is well-suspended. Some protocols add additional KCN or NaCN to the copper solution to form the more soluble [Cu(CN)₂]⁻ complex, which can improve the rate of the desired reaction.[10]

  • Radical Side Reactions: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[6][7] The intermediate aryl radical can participate in undesired side reactions if not efficiently trapped by the copper-cyanide species.

    • Solution: Ensure the quality of your copper(I) cyanide. If it has been exposed to air, it may be partially oxidized to Cu(II), which is less effective. Using freshly prepared or high-purity CuCN is recommended.

Optimized Protocol: Sandmeyer Cyanation

This protocol provides a general framework for the cyanation of 3-amino-5-methylanisole.

Materials & Reagents:

Reagent/MaterialMolar Eq.Purpose
3-Amino-5-methylanisole1.0Starting Material
Hydrochloric Acid (conc.)~3.0Acid for Diazotization
Sodium Nitrite (NaNO₂)1.05Nitrosating Agent
Copper(I) Cyanide (CuCN)1.2Catalyst/Cyanide Source
Sodium Cyanide (NaCN)1.2Co-reagent

Step-by-Step Procedure:

  • Diazotization (0-5°C):

    • In a beaker, dissolve 3-amino-5-methylanisole (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water. Cool the solution to 0-5°C in an ice/salt bath with vigorous stirring.

    • Prepare a solution of sodium nitrite (1.05 eq) in a small amount of cold water.

    • Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature never exceeds 5°C. The addition should take 20-30 minutes.

    • Stir the resulting diazonium salt solution for an additional 15 minutes at 0-5°C.

  • Preparation of Cyanide Solution:

    • In a separate larger flask equipped with a mechanical stirrer and a heating mantle, prepare a solution/suspension of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

    • Gently heat this mixture to 60-70°C.

  • Cyanation Reaction:

    • Slowly and carefully add the cold diazonium salt solution from Step 1 to the hot copper cyanide solution from Step 2. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to manage the effervescence.

    • After the addition is complete, continue to stir the reaction mixture at 60-70°C for 1-2 hours, then allow it to cool to room temperature.

  • Work-up and Purification:

    • Extract the reaction mixture with an organic solvent (e.g., toluene or dichloromethane).

    • Wash the combined organic layers with water, then with a dilute sodium hydroxide solution to remove any phenolic byproducts, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • The crude this compound can be purified by vacuum distillation or column chromatography.

By understanding the key mechanisms and critical parameters of each synthetic route, you can effectively troubleshoot issues, optimize conditions, and achieve a high yield of pure this compound.

References
  • Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011). Development of a Practical Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665–668. [Link]

  • Anbarasan, P., & Beller, M. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(56), 33854-33870. [Link]

  • Fors, B. P., & Buchwald, S. L. (2009). Increasing the Scope of Palladium‐Catalyzed Cyanations of Aryl Chlorides. Angewandte Chemie International Edition, 48(48), 9136-9139. [Link]

  • Yang, P., & Li, Z. (2012). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Organic Letters, 14(17), 4548–4551. [Link]

  • Wikipedia contributors. (2023, December 27). Sandmeyer reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 11, 2026, from [Link]

  • GeeksforGeeks. (2023, July 25). Sandmeyer Reaction. Retrieved January 11, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of 3-methoxy-4-methylbenzonitrile. Retrieved January 11, 2026, from [Link]

  • L.S. College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved January 11, 2026, from [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved January 11, 2026, from [Link]

  • Asymmetric. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved January 11, 2026, from [Link]

  • Ashenhurst, J. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Retrieved January 11, 2026, from [Link]

Sources

Technical Support Center: Synthesis of 3-Methoxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methoxy-5-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential issues encountered during the synthesis of this important chemical intermediate. The following question-and-answer format provides in-depth technical guidance, drawing from established chemical principles and field-proven insights to ensure the successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two most common and well-established methods for the synthesis of this compound are:

  • The Sandmeyer Reaction: This classic route involves the diazotization of 3-amino-5-methylanisole to form a diazonium salt, which is then reacted with a cyanide source, typically copper(I) cyanide, to yield the desired nitrile.[1][2] This method is widely used due to its reliability and the ready availability of the starting materials.

  • Palladium-Catalyzed Cyanation: This modern approach involves the cross-coupling of an aryl halide, such as 3-bromo-5-methylanisole, with a cyanide source in the presence of a palladium catalyst and a suitable ligand.[3][4][5] This method often offers milder reaction conditions and can be more tolerant of various functional groups.

Troubleshooting Guide: Common Byproducts and Issues

This section addresses specific problems you may encounter during the synthesis of this compound, focusing on the identification and mitigation of common byproducts.

Issue 1: Low Yield and Presence of a Phenolic Impurity

Q2: I'm observing a significant byproduct with a hydroxyl group in my reaction mixture when using the Sandmeyer reaction, leading to a low yield of this compound. What is this impurity and how can I prevent its formation?

A2: The most likely culprit is the formation of 3-hydroxy-5-methylbenzonitrile . This occurs due to the decomposition of the intermediate diazonium salt, which is unstable and can react with water in the reaction mixture, especially at elevated temperatures.[1]

Root Cause Analysis:

  • Incomplete Diazotization: If the initial diazotization of 3-amino-5-methylanisole is not complete or if the diazonium salt is not kept sufficiently cold, it will readily decompose.

  • Elevated Reaction Temperature: The Sandmeyer reaction itself should be carefully temperature-controlled. Allowing the temperature to rise significantly during the addition of the diazonium salt to the cyanide solution will accelerate the decomposition to the corresponding phenol.

Troubleshooting and Preventative Measures:

  • Strict Temperature Control: Maintain a temperature of 0-5 °C during the diazotization step and the subsequent addition of the diazonium salt solution to the copper(I) cyanide. Use an ice-salt bath for efficient cooling.

  • Immediate Use of Diazonium Salt: The diazonium salt should be used immediately after its preparation. It should not be stored.

  • Anhydrous Conditions: While the reaction is typically run in an aqueous medium, minimizing excess water can help reduce the formation of the phenolic byproduct.

Characterization of 3-hydroxy-5-methylbenzonitrile:

This byproduct can be identified by its distinct spectroscopic signature. While a dedicated spectrum for this specific compound is not widely available, its presence can be inferred through techniques like GC-MS by observing a molecular ion peak corresponding to its mass.

Issue 2: Formation of a High Molecular Weight Impurity

Q3: My final product is contaminated with a byproduct that has a significantly higher molecular weight, which is difficult to separate by column chromatography. What could this be?

A3: A common high molecular weight byproduct in the Sandmeyer reaction is a biaryl compound , in this case, likely 3,3'-dimethoxy-5,5'-dimethylbiphenyl . This is formed through a radical-mediated side reaction where two aryl radicals, generated from the diazonium salt, couple with each other.[6]

Root Cause Analysis:

  • Radical Intermediates: The Sandmeyer reaction is believed to proceed through a radical-nucleophilic aromatic substitution mechanism. The formation of aryl radicals is an inherent part of this process.

  • Suboptimal Copper(I) Cyanide Concentration: If the concentration of the cyanide nucleophile is not sufficient to trap the aryl radical as it is formed, the radical can dimerize.

Troubleshooting and Preventative Measures:

  • Ensure Sufficient Copper(I) Cyanide: Use a stoichiometric or slight excess of high-quality copper(I) cyanide to efficiently trap the aryl radical.

  • Controlled Addition: Add the diazonium salt solution slowly to the copper(I) cyanide solution to maintain a low concentration of the diazonium salt and minimize radical-radical coupling.

Characterization of 3,3'-dimethoxy-5,5'-dimethylbiphenyl:

  • Mass Spectrometry (MS): Expect a molecular ion peak corresponding to the molecular weight of C16H18O2.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum would show characteristic signals for the aromatic protons and the two methoxy and two methyl groups. The symmetry of the molecule would lead to a simplified spectrum compared to the desired product.

Issue 3: Presence of an Amide or Carboxylic Acid Impurity

Q4: After workup, I'm finding impurities that appear to be the corresponding amide (3-Methoxy-5-methylbenzamide) or carboxylic acid (3-Methoxy-5-methylbenzoic acid). How are these forming?

A4: The nitrile group is susceptible to hydrolysis under either acidic or basic conditions, which can occur during the reaction workup.

Root Cause Analysis:

  • Harsh Workup Conditions: Prolonged exposure to strong acids or bases during the extraction and washing steps can lead to the hydrolysis of the nitrile, first to the amide and then to the carboxylic acid.

  • Residual Acid or Base: Incomplete neutralization after an acidic or basic wash can lead to hydrolysis during subsequent steps like solvent evaporation under heat.

Troubleshooting and Preventative Measures:

  • Mild Workup Conditions: Use dilute acid and base for washing and minimize the contact time.

  • Thorough Neutralization: Ensure the organic layer is washed with water or brine until the aqueous layer is neutral before drying and solvent evaporation.

  • Avoid High Temperatures: If possible, remove the solvent under reduced pressure at a lower temperature to minimize the risk of hydrolysis.

Characterization of Hydrolysis Byproducts:

  • Infrared (IR) Spectroscopy: The amide will show a characteristic C=O stretch around 1650 cm-1, and the carboxylic acid will have a broad O-H stretch in addition to a C=O stretch.

  • NMR Spectroscopy: The amide will have characteristic N-H protons, and the carboxylic acid will have a deshielded O-H proton signal.

Summary of Potential Byproducts

Byproduct NameChemical StructureCommon CauseMitigation StrategyKey Analytical Signature
3-hydroxy-5-methylbenzonitrileOH-C₆H₃(CH₃)(CN)Decomposition of diazonium saltStrict temperature control (0-5 °C)MS: M+ corresponding to C₈H₇NO
3,3'-dimethoxy-5,5'-dimethylbiphenyl(CH₃O)(CH₃)C₆H₃-C₆H₃(OCH₃)(CH₃)Dimerization of aryl radicalsEnsure sufficient CuCN, slow additionMS: M+ corresponding to C₁₆H₁₈O₂
3-Methoxy-5-methylbenzamide(CH₃O)(CH₃)C₆H₃CONH₂Hydrolysis of nitrile (workup)Mild workup conditions, thorough neutralizationIR: C=O stretch (~1650 cm⁻¹)
3-Methoxy-5-methylbenzoic acid(CH₃O)(CH₃)C₆H₃COOHHydrolysis of nitrile (workup)Mild workup conditions, thorough neutralizationIR: Broad O-H and C=O stretches

Experimental Protocols

Protocol 1: Troubleshooting by GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable tool for identifying byproducts in your crude reaction mixture.

Sample Preparation:

  • Take a small aliquot (e.g., 0.1 mL) of the crude reaction mixture after quenching and extraction into an organic solvent.

  • Dilute the aliquot with a suitable solvent (e.g., ethyl acetate, dichloromethane) to an appropriate concentration for GC-MS analysis.

  • Filter the diluted sample through a small plug of silica or a syringe filter to remove any particulate matter.

GC-MS Parameters (Illustrative):

  • Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.

  • Injector Temperature: 250 °C

  • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280-300 °C) to ensure all components elute.

  • MS Detector: Scan in a mass range that covers the expected product and potential byproducts (e.g., 50-500 amu).

Data Analysis:

  • Compare the retention times and mass spectra of the peaks in your chromatogram with known standards or reference spectra to identify the product and any impurities. The mass spectra of the byproducts listed in the table above will be key identifiers.

Visualizing the Sandmeyer Reaction Pathway and Byproduct Formation

Sandmeyer_Byproducts cluster_main Main Reaction Pathway cluster_side Side Reactions Start 3-amino-5-methylanisole Diazonium Diazonium Salt Start->Diazonium NaNO₂, H⁺ 0-5 °C Start->Diazonium Product This compound Diazonium->Product CuCN Diazonium->Product Phenol 3-hydroxy-5-methylbenzonitrile (Phenolic Byproduct) Diazonium->Phenol H₂O, Δ (Decomposition) Diazonium->Phenol Biaryl 3,3'-dimethoxy-5,5'-dimethylbiphenyl (Biaryl Byproduct) Diazonium->Biaryl Radical Coupling Diazonium->Biaryl

Caption: Key pathways in the Sandmeyer synthesis of this compound.

References

  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. University of Missouri-St. Louis. [Link]

  • 3,3'-Dimethoxybiphenyl. PubChem. [Link]

  • Sandmeyer Reaction - experimental procedure and set up. YouTube. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. The Royal Society of Chemistry. [Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. National Institutes of Health. [Link]

  • Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. ResearchGate. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. National Institutes of Health. [Link]

  • Synthesis of 3-methoxy-4-methylbenzonitrile. PrepChem. [Link]

  • Development of Pd/C-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal. [Link]

  • Sandmeyer reaction. L.S.College, Muzaffarpur. [Link]

  • Double cyanation of substituted aryl bromides catalyzed by palladium... ResearchGate. [Link]

  • Supporting Information Rapid threefold cross-couplings with sterically bulky triarylbismuths under Pd-Cu dual catalysis. The Royal Society of Chemistry. [Link]

  • 3-hydroxy-5-methylbenzonitrile. PubChem. [Link]

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Technical Support Center: Purification of 3-Methoxy-5-methylbenzonitrile by Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 3-methoxy-5-methylbenzonitrile using flash column chromatography. This document is structured to offer not only a step-by-step protocol but also in-depth troubleshooting advice and answers to frequently asked questions, ensuring a successful purification process. Our approach is grounded in established chromatographic principles and practical, field-proven insights to empower you to overcome common challenges in your daily laboratory work.

Principles of Purification: A Brief Overview

Flash column chromatography is a cornerstone technique in organic synthesis for the efficient separation of compounds from a mixture.[1] The separation is based on the differential partitioning of the components between a stationary phase (typically silica gel) and a mobile phase (the eluent).[2] For this compound, a moderately polar compound, normal-phase chromatography using a silica gel stationary phase and a non-polar/moderately polar solvent system is the method of choice. The success of the purification hinges on the careful selection of the eluent, proper column packing, and appropriate sample loading.

Experimental Protocol: Step-by-Step Guide

This protocol provides a general yet robust procedure for the purification of this compound.

Thin-Layer Chromatography (TLC) Analysis: The Roadmap to Separation

Before proceeding to flash chromatography, it is crucial to determine the optimal solvent system using TLC.[3] This will serve as your guide for the column separation.

  • Plate Preparation: On a silica gel TLC plate, gently draw a baseline with a pencil approximately 1 cm from the bottom.[3]

  • Sample Preparation: Dissolve a small amount of the crude this compound in a volatile solvent like ethyl acetate or dichloromethane.[3]

  • Spotting: Using a capillary tube, apply a small, concentrated spot of the dissolved sample onto the baseline.[4]

  • Development: Place the TLC plate in a developing chamber containing a prepared solvent system. A common starting point for benzonitrile derivatives is a mixture of hexane and ethyl acetate.[5] Allow the solvent front to travel up the plate until it is about 1 cm from the top.[4]

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil.[4] Visualize the separated spots under a UV lamp (254 nm), as the aromatic ring of this compound is UV active.[3] Circle the spots.

  • Rf Calculation and Optimization: Calculate the Retention Factor (Rf) for the desired compound. The ideal Rf value for flash column chromatography is between 0.25 and 0.40.[5] Adjust the polarity of the solvent system until this Rf range is achieved.

Solvent System Composition (Hexane:Ethyl Acetate) Relative Polarity Expected Rf Change for this compound
9:1LowLower Rf
4:1MediumModerate Rf
7:3HigherHigher Rf
Flash Column Chromatography: The Purification
  • Column Preparation: Select an appropriately sized glass column. Insert a small cotton plug at the bottom, followed by a thin layer of sand.[6]

  • Packing the Column (Wet Packing):

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).[6]

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing and remove any air bubbles.[7]

    • Add a layer of sand on top of the packed silica gel.

    • Equilibrate the column by running the starting eluent through it until the packed bed is stable.[6]

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent or a less polar solvent like dichloromethane.[7] Carefully apply the solution to the top of the column and allow it to adsorb onto the silica.

    • Dry Loading (Recommended for solid samples or those with poor solubility in the eluent): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[8] Carefully add this powder to the top of the packed column.[8][9] Dry loading often leads to better resolution and sharper bands.[9][10]

  • Elution:

    • Carefully add the eluent to the column.

    • Apply positive pressure (air or nitrogen) to the top of the column to achieve a steady flow rate.

    • Isocratic Elution: Use the same solvent composition throughout the purification. This is simpler but can lead to broader peaks for later eluting compounds.[11][12]

    • Gradient Elution: Gradually increase the polarity of the eluent during the separation (e.g., by increasing the percentage of ethyl acetate in hexane).[11] This can sharpen peaks and reduce elution time.[1]

  • Fraction Collection and Analysis:

    • Collect the eluate in a series of test tubes or flasks.[7]

    • Monitor the collected fractions by TLC to identify those containing the purified this compound.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Analysis to Determine Optimal Solvent System (Rf 0.25-0.4) Pack Pack Flash Column with Silica Gel TLC->Pack Load Load Crude Sample (Wet or Dry Loading) Pack->Load Elute Elute with Chosen Solvent System (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Identify pure fractions Evaporate Evaporate Solvent Combine->Evaporate Product Isolated Pure Product Evaporate->Product

Caption: Workflow for the purification of this compound.

Troubleshooting Guide

Q: My compound is not eluting from the column. What should I do?

A: This is a common issue that can arise from several factors:

  • Eluent Polarity is Too Low: The chosen solvent system may not be polar enough to move your compound down the silica column.

    • Solution: Gradually increase the polarity of your eluent. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.[13] If you are using isocratic elution, you can switch to a more polar solvent mixture.

  • Compound Decomposition on Silica: Some compounds, particularly those that are acid-sensitive, can decompose on the acidic surface of silica gel.[13]

    • Solution: Test the stability of your compound on a TLC plate by spotting it and letting it sit for an hour before developing. If decomposition is observed, consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (1-2%). Alternatively, you can use a different stationary phase like alumina.[13]

  • Incorrect Solvent System: Double-check that you have prepared the eluent correctly and have not accidentally used a less polar solvent than intended.[13]

Q: The separation on the column is poor, and my fractions are mixed, even though the TLC showed good separation. Why is this happening?

A: Several factors can lead to poor column resolution:

  • Improper Column Packing: Air bubbles or channels in the silica bed can lead to an uneven solvent front and poor separation.[6]

    • Solution: Ensure the silica gel is packed uniformly. Tapping the column gently during packing can help settle the silica and remove air pockets.[7]

  • Overloading the Column: Applying too much sample can exceed the column's capacity, leading to broad bands and co-elution of compounds.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. If you need to purify a large amount of material, use a larger column.

  • Sample Loading Issues: If the sample is loaded in a large volume of a strong (polar) solvent, it can disrupt the initial separation at the top of the column.[10]

    • Solution: Dissolve your sample in the minimum amount of solvent, preferably the eluent itself or a less polar solvent.[7] For samples that are difficult to dissolve, dry loading is highly recommended.[9][10][14]

Q: My purified compound shows peak tailing in the TLC analysis of the collected fractions. What causes this and how can I fix it?

A: Peak tailing is often observed with polar compounds and can be caused by:

  • Strong Interactions with the Stationary Phase: The nitrile and methoxy groups in your compound can interact with the acidic silanol groups on the silica surface, leading to slow desorption and tailing.[15][16]

    • Solution: Add a small amount of a modifier to your eluent. For acidic compounds, adding a little acetic acid can help. For basic compounds, adding triethylamine is effective.[2][17]

  • Column Overloading: As mentioned previously, overloading the column can also contribute to peak tailing.[15]

    • Solution: Reduce the amount of sample loaded onto the column.

Frequently Asked Questions (FAQs)

Q: What is the ideal Rf value I should aim for in my initial TLC analysis?

A: For optimal separation in flash column chromatography, the desired compound should have an Rf value between 0.25 and 0.40 in the chosen solvent system.[5] This range allows for good resolution from both less polar and more polar impurities.

Q: Should I use isocratic or gradient elution for my purification?

A: The choice depends on the complexity of your mixture.

  • Isocratic elution , where the solvent composition remains constant, is simpler and is often sufficient for separating compounds with significantly different polarities.[11][12]

  • Gradient elution , where the polarity of the solvent is gradually increased, is generally better for complex mixtures containing compounds with a wide range of polarities.[11][18] It can lead to sharper peaks, reduced analysis time, and better overall separation.[1][19]

Q: When is dry loading a better option than wet loading?

A: Dry loading is particularly advantageous in the following situations:

  • When your compound is a solid.[9]

  • When your compound has low solubility in the starting eluent.[9]

  • When you need to load a relatively large amount of sample.[9]

  • To achieve better peak shape and resolution, especially if wet loading results in band broadening.[10]

Q: How do I know what impurities to expect in my crude this compound?

A: Potential impurities will depend on the synthetic route used. Common impurities could include unreacted starting materials, by-products from side reactions, or isomers.[20] A thorough analysis of your reaction scheme will help you anticipate potential impurities and their relative polarities, which will aid in developing your purification strategy.

Q: Can the nitrile group in my compound interact with the silica gel?

A: Yes, nitriles can interact with the silanol groups on the silica surface.[21] This interaction can sometimes contribute to peak tailing, as discussed in the troubleshooting section.

References

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Sorbtech. (2023, April 7). HOW TO: Sample loading methods in flash chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Biotage. (2023, January 19). Dry loading vs. liquid loading, which provides better flash column chromatography results? Retrieved from [Link]

  • Organic Syntheses. (n.d.). ...is added to the reaction flask via syringe and stirring is initiated. The suspension is cooled in an ice water bath (internal temp = 3 °C). Retrieved from [Link]

  • Chemtips. (2013, January 29). Dry Loading in Flash Chromatography. Retrieved from [Link]

  • Biotage. (2023, January 19). When should I use dry loading instead of liquid loading with flash column chromatography? Retrieved from [Link]

  • Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution? Retrieved from [Link]

  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • SOP: FLASH CHROMATOGRAPHY. (n.d.). Retrieved from [Link]

  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]

  • Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography. Retrieved from [Link]

  • Kromasil. (n.d.). Gradient or isocratic elution in preparative reversed phase HPLC. Retrieved from [Link]

  • PubMed. (n.d.). Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation. Retrieved from [Link]

  • CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Agilent. (n.d.). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Chromatography Online. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • National Institutes of Health. (2015, September 21). Solvent System Selection Strategies in Countercurrent Separation. Retrieved from [Link]

  • Sebuah Kajian Pustaka. (n.d.). Retrieved from [Link]

  • ACS Publications. (2016, August 15). Nitriles at Silica Interfaces Resemble Supported Lipid Bilayers. Retrieved from [Link]

  • NJ Finechem. (n.d.). This compound | Chemical Properties, Uses, Safety Data & Sourcing. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Benzonitrile-impurities. Retrieved from [Link]

  • Methylamine Supplier. (n.d.). This compound: Finding Value in Chemical Markets. Retrieved from [Link]

  • PubMed. (2025, August 8). Experimental characterization of silica gel adsorption and desorption isotherms under varying temperature and relative humidity in a fixed bed reactor. Retrieved from [Link]

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Recrystallization techniques for purifying 3-Methoxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the purification of 3-Methoxy-5-methylbenzonitrile via recrystallization. Here, we move beyond simple protocols to explore the underlying principles, troubleshoot common experimental hurdles, and provide a self-validating framework for achieving high purity.

Section 1: Critical Product Attributes for Recrystallization

Understanding the physicochemical properties of this compound is the foundation for developing a successful purification strategy. The molecule's structure, featuring an aromatic ring, a nitrile group, a methoxy group, and a methyl group, dictates its solubility and crystalline behavior.

PropertyValueSourceSignificance for Recrystallization
Chemical Formula C₉H₉NO[1][2][3]Provides the basic composition.
Molar Mass 147.17 g/mol [1][2][3]Essential for calculating molar quantities and theoretical yield.
Appearance White to off-white solid/powder[1]The goal of recrystallization is often to remove colored impurities, resulting in a pure white crystalline solid.
CAS Number 473923-98-7[2][3][4]Unique identifier for ensuring the correct substance is being handled.
Melting Point Not consistently reported. The regioisomer 3-Methoxy-4-methylbenzonitrile has reported melting points in the range of 52-87°C.N/ACrucial Parameter. The melting point of the pure compound is a key indicator of purity. An ideal solvent will have a boiling point lower than the solute's melting point to prevent "oiling out". Experimental determination is highly recommended.
Solubility Profile Insoluble in water; Soluble in common organic solvents (e.g., ethanol, acetone).[1][1]This indicates that a polar organic solvent or a mixed-solvent system involving water as an anti-solvent is a promising approach.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the recrystallization of this compound in a practical question-and-answer format.

Q1: What are the ideal characteristics of a recrystallization solvent for this compound?

Answer: The "perfect" recrystallization solvent is a theoretical ideal, but we aim to find one that balances several key characteristics based on the principle of differential solubility.

  • High Solubility at High Temperatures: The solvent should effectively dissolve this compound at or near its boiling point. This ensures that a minimum amount of solvent can be used, which is critical for maximizing recovery.

  • Low Solubility at Low Temperatures: As the solution cools, the compound's solubility should decrease significantly, promoting crystallization and leaving impurities behind in the "mother liquor."

  • Boiling Point Below Solute's Melting Point: This is a critical, often overlooked, parameter. If the solvent's boiling point is higher than the solute's melting point, the compound will melt in the hot solvent and separate as an oil rather than crystallizing upon cooling. This phenomenon is known as "oiling out."

  • Inertness: The solvent must not react with this compound.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals by air-drying or under vacuum.

  • Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after crystallization).

Q2: Which solvents are recommended for recrystallizing this compound?

Answer: Based on the compound's structure (a moderately polar aromatic nitrile) and general solubility data, several solvent systems are excellent starting points.[1] A systematic screening is always the most robust approach.

Solvent/SystemClassRationale & Considerations
Isopropanol (IPA) Polar ProticOften an excellent choice for compounds of moderate polarity. Its boiling point (82.6 °C) is likely below the melting point of the solute.
Ethanol (EtOH) Polar ProticSimilar to isopropanol, widely available and effective. Can be used as a single solvent or with water as an anti-solvent.[5]
Ethanol/Water Mixed-SolventA powerful technique. Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy (the saturation point). This method is excellent for inducing crystallization when a single solvent is not ideal.[6]
Toluene/Heptane Mixed-SolventA good non-polar/polar aprotic system. Dissolve in hot toluene and add heptane as the anti-solvent. This is useful if impurities are highly polar.
Acetonitrile Polar AproticCan be effective for aromatic compounds, particularly for removing residues from certain synthetic reactions.[7]
Q3: My product "oiled out" instead of forming crystals. What went wrong and how can I fix it?

Answer: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid phase upon cooling. This happens when the solution becomes supersaturated at a temperature above the compound's melting point. The resulting oil is often impure and difficult to handle.

Causality & Troubleshooting Workflow:

G start Oiling Out Observed q1 Is the solvent's boiling point > solute's melting point? start->q1 s1 Choose a lower-boiling solvent. (e.g., switch from Toluene to IPA) q1->s1 Yes q2 Is the solution cooling too rapidly or is it too concentrated? q1->q2 No s2 1. Re-heat the solution to re-dissolve the oil. 2. Add a small amount of additional hot solvent. 3. Allow to cool much more slowly (insulate flask). q2->s2 Yes s3 If oiling persists, try a mixed-solvent system with a lower boiling point. s2->s3 Problem Persists

Caption: Troubleshooting Decision Tree for Oiling Out.

Q4: My crystal yield is very low. What are the potential causes and remedies?

Answer: Low yield is a common and frustrating issue. It typically points to one of several experimental parameters that can be optimized.

  • Cause 1: Using an excessive volume of solvent. The more solvent used, the more compound will remain dissolved in the cold mother liquor.

    • Remedy: Use the minimum amount of hot solvent required to fully dissolve the crude product. Work efficiently to avoid solvent evaporation during this step.

  • Cause 2: Cooling the solution to an insufficient temperature. The solubility of this compound, while low in the cold solvent, is not zero.

    • Remedy: After initial cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Cause 3: Premature crystallization during hot filtration. If you performed a hot filtration to remove insoluble impurities, the product may have crystallized on the filter paper or in the funnel stem.

    • Remedy: Use a pre-heated filter funnel (stemless if possible) and filter the hot solution as quickly as possible. Adding a slight excess of solvent (~5-10%) before filtration can provide a buffer against premature crystallization. This excess can be boiled off before the final cooling step.

Q5: The purified crystals are still colored. How can I remove colored impurities?

Answer: Colored impurities are often large, conjugated organic molecules that can be effectively removed with activated charcoal.

  • Protocol: After dissolving the crude product in the hot solvent, remove the flask from the heat source. Add a very small amount of activated charcoal (a spatula tip is usually sufficient, as it has a very high surface area). Swirl the flask for a few minutes. The colored impurities will adsorb onto the charcoal surface. Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal before allowing the clear, colorless filtrate to cool and crystallize.

  • Caution: Using too much charcoal can lead to significant product loss, as it can also adsorb the desired compound.

Section 3: Standard Operating Procedures (SOPs)

SOP 1: Single-Solvent Recrystallization Protocol (Example: Isopropanol)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of isopropanol and a boiling chip. Heat the mixture to a gentle boil on a hot plate while stirring.

  • Saturation: Continue adding small portions of hot isopropanol until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a spatula tip of activated charcoal, and swirl for 2-3 minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a clean, pre-heated flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Avoid disturbing the flask to promote the growth of larger, purer crystals.

  • Yield Maximization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any residual mother liquor.

  • Drying: Allow the crystals to air-dry on the filter paper or transfer them to a watch glass for further drying. For final solvent removal, a vacuum oven can be used at a temperature well below the compound's melting point.

SOP 2: Visual Workflow for Solvent Selection

G start Start: Crude This compound test_solvents Select 3-4 candidate solvents (e.g., IPA, EtOH, Toluene, Water) start->test_solvents small_scale Place ~20mg of crude in separate test tubes test_solvents->small_scale add_cold Add solvent dropwise at Room Temp small_scale->add_cold check_sol_cold Is it soluble in the cold? add_cold->check_sol_cold discard Discard Solvent: Poor choice for recrystallization check_sol_cold->discard Yes heat Heat the insoluble mixture check_sol_cold->heat No check_sol_hot Does it dissolve when hot? heat->check_sol_hot check_sol_hot->discard No cool Cool the hot solution check_sol_hot->cool Yes check_crystals Do crystals form upon cooling? cool->check_crystals good_single Good Candidate for Single-Solvent Recrystallization check_crystals->good_single Yes consider_mixed Consider for Mixed-Solvent System (Soluble component) check_crystals->consider_mixed No

Caption: Systematic Workflow for Selecting a Recrystallization Solvent.

References

  • Nanjing Finechem Holding Co.,Limited.
  • ChemBK. 3-Methoxy benzonitrile - Physico-chemical Properties. (2024-04-09).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 73712, 3-Methoxybenzonitrile.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14752994, 3-Methoxy-4-methylbenzonitrile.
  • Sigma-Aldrich. 3-Methoxybenzonitrile 98%.
  • Zhang, W., et al.
  • ChemicalBook. 3-Methoxybenzonitrile Properties. (2025-09-25).
  • IndiaMART.
  • Chemistry Channel.
  • Tokyo Chemical Industry (India) Pvt. Ltd. 3-Methoxy-4-methylbenzonitrile.
  • University of Rochester, Department of Chemistry.
  • SynQuest Labor
  • ACCELPHARMTECH. 3-Methyl-5-Methoxybenzonitrile.
  • BLD Pharm. This compound.

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Technical Support Center: Cyanation of 3-Methylanisole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the cyanation of 3-methylanisole and its derivatives. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of introducing a nitrile functional group onto this specific scaffold. The unique electronic and steric properties of 3-methylanisole, stemming from its two ortho-, para-directing groups, present distinct challenges. This guide provides in-depth, question-and-answer-based troubleshooting for the common side reactions and pitfalls encountered during its cyanation.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction yield is low, and I'm recovering mostly starting material. What's going wrong?

Answer:

Low conversion in cyanation reactions, particularly those employing palladium catalysis, often points to catalyst deactivation or poisoning. The cyanide ion (CN⁻) is a potent inhibitor for palladium catalysts, capable of binding strongly to the metal center and halting the catalytic cycle.[1][2] This issue is a well-documented challenge in palladium-catalyzed cross-coupling reactions.[3]

Root Cause Analysis:

  • High Cyanide Concentration: Using highly soluble cyanide salts like NaCN or KCN can lead to a high concentration of free CN⁻ in the reaction mixture, which rapidly poisons the Pd(0) active species.[1]

  • Anhydrous Conditions Not Maintained: Water can interfere with the catalyst system, and in some cases, facilitate side reactions. For certain cyanide sources, rigorously anhydrous conditions are crucial for reproducibility.[1]

  • Inefficient Ligand: The choice of phosphine ligand is critical. A ligand that is not sufficiently electron-rich or sterically bulky may not adequately protect the palladium center or promote the reductive elimination step, leading to catalyst deactivation.

Troubleshooting Protocol: Optimizing Catalyst Stability

  • Switch to a Slow-Release Cyanide Source: Instead of KCN or NaCN, use zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[1][4] These reagents have lower solubility in organic solvents, maintaining a low, steady concentration of free cyanide that is sufficient for transmetalation but minimizes catalyst poisoning.[5] K₄[Fe(CN)₆] is particularly advantageous due to its significantly lower toxicity.[1]

  • Ensure Rigorously Anhydrous Conditions: Dry your solvent (e.g., DMF, DMAc, Toluene) over molecular sieves. Flame-dry your glassware under vacuum or in an oven and cool under an inert atmosphere (Nitrogen or Argon).

  • Select an Appropriate Ligand: For electron-rich aryl ethers like 3-methylanisole, bulky, electron-rich phosphine ligands are often effective. Consider ligands such as dppf (1,1'-Bis(diphenylphosphino)ferrocene) or sterically demanding biaryl phosphine ligands.[4]

  • Consider a Pre-catalyst: Using a well-defined palladium pre-catalyst that generates the active Pd(0) species in situ can lead to more reproducible results compared to using sources like Pd(OAc)₂ or Pd₂(dba)₃ directly.[1]

FAQ 2: I've isolated my product, but spectroscopic analysis (¹H NMR, IR) suggests it's an amide or a carboxylic acid, not the desired nitrile. Why did this happen?

Answer:

This is a classic case of unintended hydrolysis of the nitrile product. The carbon-nitrogen triple bond in a nitrile is susceptible to nucleophilic attack by water, especially under acidic or basic conditions, to first form an amide and then, upon further hydrolysis, a carboxylic acid (or its carboxylate salt).[6][7][8]

Mechanism of Unwanted Hydrolysis:

The hydrolysis can be catalyzed by either acid or base, which may be inadvertently introduced during the reaction workup.[9][10]

  • Acid-Catalyzed: Protonation of the nitrile nitrogen makes the carbon atom more electrophilic and susceptible to attack by water.

  • Base-Catalyzed: Direct nucleophilic attack of a hydroxide ion on the nitrile carbon initiates the hydrolysis.

Troubleshooting Workflow: Preventing Product Hydrolysis

G cluster_0 Diagnosis & Prevention of Nitrile Hydrolysis start Problem: Nitrile product hydrolyzing to amide/acid q1 Was the reaction quenched with an aqueous acidic or basic solution? start->q1 ans_yes Yes q1->ans_yes Likely ans_no No q1->ans_no Possible sol_1 Root Cause: Acid/base-catalyzed hydrolysis during workup. ans_yes->sol_1 sol_2 Root Cause: Water present in solvents or reagents during prolonged heating. ans_no->sol_2 action_1 Corrective Action: 1. Quench reaction with a non-aqueous solvent (e.g., ethyl acetate). 2. Wash organic layer with brine only. 3. Dry thoroughly with MgSO₄ or Na₂SO₄. sol_1->action_1 action_2 Preventative Measure: 1. Use anhydrous solvents and reagents. 2. Minimize reaction time and temperature where possible. sol_2->action_2

Caption: Troubleshooting decision tree for nitrile hydrolysis.

Recommended Protocol: Anhydrous Workup

  • Reaction Quench: Once the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature. Instead of quenching with water or an aqueous solution, dilute the reaction mixture directly with a water-immiscible organic solvent like ethyl acetate or toluene.

  • Aqueous Washing: Gently wash the organic layer with a saturated sodium chloride solution (brine). Avoid acidic or basic washes (e.g., HCl, NaHCO₃) unless absolutely necessary for purification, and if so, perform them quickly and at low temperatures (0 °C).

  • Drying and Concentration: Thoroughly dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product using column chromatography with a non-protic eluent system (e.g., Hexanes/Ethyl Acetate).

FAQ 3: My mass spectrometry data shows a peak corresponding to the loss of a methyl group. What is causing this demethylation?

Answer:

The methoxy group on the anisole ring can be susceptible to cleavage (demethylation), resulting in the formation of a phenolic byproduct. This C(aryl)-O bond cleavage is typically promoted by strong Lewis acids or high thermal stress.[11][12]

Potential Causes in a Cyanation Context:

  • Lewis Acidic Reagents/Byproducts: Some cyanide sources, like Zn(CN)₂, can act as a mild Lewis acid, especially at elevated temperatures. If your reaction generates Lewis acidic byproducts, they can also promote demethylation.

  • High Reaction Temperatures: Prolonged heating at temperatures exceeding 120-140 °C can induce thermal demethylation, although this is less common than acid-promoted cleavage.[13]

  • Strongly Acidic Conditions: If the reaction is run with additives that are strongly acidic, demethylation can occur. For instance, some Sandmeyer reaction conditions can be highly acidic.[14]

Preventative Measures:

  • Temperature Control: Keep the reaction temperature at the minimum required for a reasonable reaction rate. Screen temperatures starting from 80 °C and only increase if necessary.

  • Avoid Strong Lewis Acids: If using Zn(CN)₂, consider adding a non-coordinating base to buffer the reaction. Alternatively, switch to a non-Lewis acidic cyanide source like K₄[Fe(CN)₆].[5]

  • Use a Milder Catalyst System: Some highly active palladium catalysts can operate under much milder conditions (e.g., lower temperatures), reducing the likelihood of thermal side reactions.[15]

Comparative Data: Effect of Cyanide Source on Demethylation

Cyanide SourceTypical Temp.Lewis AcidityRisk of Demethylation
Zn(CN)₂100-120 °CModerateModerate
K₄[Fe(CN)₆]120-140 °CLowLow
NaCN/KCN100-140 °CLowLow (but high risk of catalyst poisoning)
Acetone Cyanohydrin60-100 °CLowLow to Moderate (can generate HCN)[16]
FAQ 4: I am getting a mixture of two or more isomeric products. How can I control the regioselectivity of the cyanation?

Answer:

This is a primary challenge with the 3-methylanisole scaffold. Both the methoxy (-OCH₃) and methyl (-CH₃) groups are activating, ortho-, para-directing groups.[17] This leads to potential cyanation at three positions: C2, C4, and C6.

Electronic and Steric Factors:

  • Directing Ability: The methoxy group is a much stronger activating and directing group than the methyl group. Therefore, substitution is strongly favored at its ortho (C2, C6) and para (C4) positions.

  • Steric Hindrance:

    • C2: This position is sterically hindered, being flanked by both the methoxy and methyl groups. Substitution here is generally disfavored.

    • C4: This position is para to the strongly directing methoxy group and ortho to the methyl group. It is sterically accessible and electronically activated.

    • C6: This position is ortho to the strongly directing methoxy group and is the most sterically accessible.

You will typically obtain a mixture of the 4-cyano and 6-cyano isomers, with the 4-cyano isomer often being the major product due to the powerful para-directing effect of the methoxy group.

Caption: Likely positions for cyanation on the 3-methylanisole ring.

Strategies for Influencing Regioselectivity:

  • Directed C-H Functionalization: For precise control, a directing group strategy is the most effective, though it requires additional synthetic steps.[17][18] This involves installing a directing group (e.g., a pyridine or amide) that chelates to the metal catalyst and directs the C-H activation and subsequent cyanation to a specific ortho position. This is an advanced method for when a single isomer is critical.

  • Tuning Steric Factors:

    • Bulky Ligands: Employing a very bulky phosphine ligand on the palladium catalyst can increase the steric sensitivity of the reaction, potentially favoring substitution at the less hindered C6 position.

    • Bulky Substrate Derivatives: If your synthesis allows, adding a bulky group elsewhere on the molecule can sterically block one position, favoring another.

  • Careful Purification: In most standard cyanations (e.g., Pd-catalyzed), obtaining a mixture is likely. The most practical approach is to focus on developing a robust chromatographic method to separate the isomers. Their differing polarity should allow for separation on silica gel.

References

  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. [Link]

  • LibreTexts Chemistry. (2020). 21.5: Hydrolysis of nitriles. [Link]

  • Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. [Link]

  • Holmberg-Douglas, N., & Nicewicz, D. A. (2019). Arene Cyanation via Cation-Radical Accelerated-Nucleophilic Aromatic Substitution. Organic Letters, 21(17), 7114–7118. [Link]

  • Clark, J. (2015). Hydrolysis of nitriles. Chemguide. [Link]

  • Cohen, D. T., & Buchwald, S. L. (2015). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Organic Letters, 17(1), 202–205. [Link]

  • Royal Society of Chemistry. (n.d.). Directing group strategies in catalytic sp2 C–H cyanations: scope, mechanism and limitations. Catalysis Science & Technology. [Link]

  • Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665–668. [Link]

  • National Science Foundation. (2019). Arene Cyanation via Cation-Radical Accelerated-Nucleophilic Aromatic Substitution. NSF Public Access Repository. [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. [Link]

  • Beller, M., & Zapf, A. (2003). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Angewandte Chemie International Edition, 42(44), 5392-5419. [Link]

  • Royal Society of Chemistry. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • Royal Society of Chemistry. (n.d.). Anodic cyanation of tert-butylated anisoles: competitive aromatic additions and substitutions. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • ResearchGate. (n.d.). Scheme 3. Top: calculated mechanism for demethylation of anisole.... [Link]

  • Royal Society of Chemistry. (n.d.). Mechanism of anodic cyanation. Discussions of the Faraday Society. [Link]

  • Wikipedia. (n.d.). Cyanation. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. [Link]

  • Margrey, K. A., McManus, J. B., Bonazzi, S., Zecri, F., & Nicewicz, D. A. (2017). Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis. Journal of the American Chemical Society, 139(32), 11288–11299. [Link]

  • Royal Society of Chemistry. (n.d.). Highly selective demethylation of anisole to phenol over H4Nb2O7 modified MoS2 catalyst. Catalysis Science & Technology. [Link]

  • ResearchGate. (n.d.). Catalytic cyanation with other related CN sources Reaction conditions: 0.3 mmol scale. [Link]

  • University of California, Irvine. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. [Link]

  • National Institutes of Health. (2020). Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes. [Link]

  • SynArchive. (n.d.). Sandmeyer Reaction. [Link]

  • ResearchGate. (n.d.). (PDF) RECENT ADVANCES IN CYANATION REACTIONS. [Link]

  • American Chemical Society. (2022). Catalytic Cyanation of C–N Bonds with CO2/NH3. JACS Au. [Link]

  • Taylor & Francis. (n.d.). Cyanation – Knowledge and References. [Link]

  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • ResearchGate. (n.d.). The cyanation reaction of an aryl halide. [Link]

  • Organic Syntheses. (n.d.). 2-Propynenitrile, 3-phenyl-. [Link]

  • Morressier. (2019). Arene cyanation via cation radical accelerated nucleophilic aromatic substitution. [Link]

  • SciELO. (n.d.). RECENT ADVANCES IN CYANATION REACTIONS. [Link]

  • Royal Society of Chemistry. (2018). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews. [Link]

  • Royal Society of Chemistry. (n.d.). The mechanism of transmethylation in anisole decomposition over Brønsted acid sites: density functional theory (DFT) study. Sustainable Energy & Fuels. [Link]

  • Science. (2016). Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay. [Link]

  • Chemical Review and Letters. (n.d.). Recent Trends in Direct S-Cyanation of Thiols. [Link]

  • ResearchGate. (n.d.). (PDF) ChemInform Abstract: Methylation of Phenolic Hydroxyl Group and Demethylation of Anisoles. [Link]

  • National Institutes of Health. (n.d.). Tridentate Directing Groups Stabilize 6-Membered Palladacycles in Catalytic Alkene Hydrofunctionalization. [Link]

Sources

Technical Support Center: Improving the Regioselectivity of 3-Methylanisole Borylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for C-H activation and borylation. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the regioselective borylation of 3-methylanisole. This substrate presents a unique challenge due to the competing directing effects of the methoxy and methyl groups, often leading to a mixture of isomers.

This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to help you navigate these complexities and achieve your desired regiochemical outcome.

Troubleshooting Guide: Common Issues & Solutions

Question 1: My reaction yields a mixture of C4 and C6 borylated isomers. How can I improve selectivity for the C4 position (para to the methoxy group)?

Answer:

This is the most common regioselectivity challenge with 3-methylanisole. The C4 and C6 positions are both activated by the ortho, para-directing methoxy group. However, the reaction outcome is predominantly governed by sterics. Standard iridium-catalyzed borylation systems, such as those using [Ir(cod)OMe]₂ with 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy), often favor the least sterically hindered position, which can still result in mixtures.

Core Insight: To enhance C4 selectivity, you must amplify the steric repulsion at the C2 and C6 positions, thereby directing the catalyst to the more accessible C4 C-H bond.

Recommended Strategies:

  • Employ a Sterically Bulky Ligand: The most effective strategy is to switch from standard bipyridine ligands to a more sterically demanding one. The increased steric bulk on the ligand framework creates significant repulsion with the substrate's methyl group, making C-H activation at the adjacent C2 and C6 positions less favorable.[1][2][3][4][5]

    • Actionable Protocol: Substitute the standard dtbpy ligand with a bulkier diphosphine ligand, such as Xyl-MeO-BIPHEP. Computational studies and experimental results have shown that bulky diphosphine ligands are unfavorable for the typical Ir(III)/Ir(V) catalytic cycle at sterically congested sites due to severe repulsion in the required hepta-coordinated iridium(V) intermediate.[1] This forces the reaction toward the more accessible C4 position.

  • Utilize a Lewis Acid Additive: A recent strategy involves the use of a bulky Lewis acid, such as B(Mes)₃ (trimesitylborane), in conjunction with a sterically hindered bipyridyl ligand.[6]

    • Mechanism of Action: The Lewis acid is thought to coordinate with the oxygen of the methoxy group. This interaction can alter the electronic density of the aromatic ring and, combined with the steric hindrance of the ligand, further enhances the preference for the para position.[6]

Data Snapshot: Ligand & Additive Effects on Anisole Borylation

Catalyst SystemKey FeatureTypical Outcome for AnisolesReference
[Ir]/dtbpyStandard, moderate bulkMixture of meta/para isomers[3]
[Ir]/Xyl-MeO-BIPHEPHigh steric bulk (diphosphine)High para-selectivity[1][7]
[Ir]/Bulky Bipyridine + B(Mes)₃Steric bulk + Lewis acid interactionImproved para-selectivity[6]
Question 2: I am observing significant borylation at the C2 position, which is sterically crowded. How can this be minimized?

Answer:

Borylation at the C2 position, ortho to both the methoxy and methyl groups, is generally disfavored due to high steric hindrance. If you are observing this product, it may suggest an alternative reaction mechanism or the influence of a directing group effect that overrides simple sterics.

Core Insight: The formation of the C2 isomer implies that the catalyst is being drawn to that position through an attractive interaction, or the steric environment is less impactful than anticipated.

Recommended Strategies:

  • Re-evaluate Ligand Choice: While counterintuitive, an extremely bulky ligand might, in some conformations, create a "pocket" that favors the C2 position. However, the more likely scenario is that a less bulky ligand is being used, reducing the steric penalty. Ensure you are using a ligand with sufficient bulk, like dtbpy or even larger ones, to sterically shield this position. The C-H oxidative addition is typically the regioselectivity-determining step, and steric repulsion between the ligand and substrate substituents at this stage is critical.[2][8]

  • Control for Directing Impurities: Check your starting material and reagents for impurities that could act as directing groups. For instance, trace amounts of an impurity with a coordinating group (e.g., an amide or pyridine derivative) could chelate to the iridium center and direct the borylation ortho to its position, overriding the inherent steric and electronic preferences of 3-methylanisole.[5][9][10]

  • Solvent and Temperature Optimization: While ligand choice is paramount, solvent can play a role. Non-coordinating, inert solvents like cyclohexane or n-hexane are standard.[11] Avoid solvents that can coordinate to the iridium center and alter its reactivity profile. Lowering the reaction temperature can sometimes increase selectivity by favoring the transition state with the lowest activation energy, which is typically not the sterically hindered C2 position.

Troubleshooting Workflow for Unexpected C2 Borylation

G start C2 Isomer Observed check_ligand Verify Ligand Structure & Bulk (e.g., dtbpy, phenanthroline) start->check_ligand check_purity Analyze Starting Material Purity via GC-MS/NMR check_ligand->check_purity Ligand is correct wrong_ligand Replace with fresh, bulky ligand check_ligand->wrong_ligand Ligand is incorrect/degraded optimize_cond Optimize Reaction Conditions check_purity->optimize_cond No directing impurities found impurity_found Purify 3-methylanisole (distillation/chromatography) check_purity->impurity_found Impurity with DG detected solution Minimize C2 Product optimize_cond->solution Decrease Temp. Use non-coordinating solvent impurity_found->solution wrong_ligand->solution

Caption: Troubleshooting logic for minimizing C2-borylation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of iridium-catalyzed C-H borylation, and how does it determine regioselectivity?

The generally accepted mechanism for iridium-catalyzed C-H borylation involves a catalytic cycle with Ir(III) and Ir(V) intermediates.[12][13][14]

  • Catalyst Activation: The iridium precursor (e.g., [Ir(cod)OMe]₂) reacts with the borylating agent (B₂pin₂) and a ligand (e.g., dtbpy) to form the active Ir(III) tris(boryl) catalyst, [Ir(L)(Bpin)₃].

  • C-H Oxidative Addition: The arene (3-methylanisole) coordinates to the iridium center. The C-H bond then adds across the metal center in an oxidative addition step, forming a seven-coordinate Ir(V) hydride intermediate. This step is typically turnover-limiting and regioselectivity-determining. [2][8]

  • C-B Reductive Elimination: The aryl and a boryl group are eliminated from the Ir(V) center, forming the C-B bond of the product and returning the catalyst to an Ir(III) state.

  • Catalyst Regeneration: The cycle is completed by reaction with another equivalent of B₂pin₂.

Regioselectivity is primarily controlled by the steric interactions between the ligand on the iridium catalyst and the substituents on the aromatic ring during the C-H activation transition state.[3][15][16] The catalyst will preferentially activate the C-H bond that presents the least steric clash.

Q2: How does solvent choice impact the reaction?

While ligand and catalyst are the primary drivers of regioselectivity, the solvent is not inert.

  • Inert Solvents (Recommended): Hydrocarbon solvents like cyclohexane, n-hexane, or cyclopentane are ideal.[11] They do not coordinate with the catalyst, ensuring the ligand-substrate interaction is the dominant factor controlling selectivity.

  • Coordinating Solvents (Avoid): Solvents like THF, acetonitrile, or aromatic solvents (benzene, toluene) can potentially coordinate to the iridium center. This can alter the catalyst's steric and electronic profile or even lead to catalyst deactivation, resulting in lower yields and unpredictable selectivity.

Q3: Can I achieve borylation at the C5 position (meta to methoxy, ortho to methyl)?

Borylation at C5 is extremely challenging using standard iridium C-H activation catalysts because this position is electronically deactivated by the methoxy group and sterically influenced by the methyl group. Standard protocols overwhelmingly favor C-H bonds meta to alkyl groups and ortho/para to methoxy groups. Achieving C5 selectivity would require a sophisticated directing group strategy, where a functional group is temporarily installed on the molecule to chelate the iridium catalyst and force the borylation to occur at an adjacent C-H bond.[5][9] This is outside the scope of direct borylation of the parent 3-methylanisole.

Q4: What is a standard experimental protocol for a trial reaction?

The following protocol is a good starting point for maximizing C4 selectivity. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Step-by-Step General Protocol

G cluster_0 Reaction Setup cluster_1 Reaction & Workup prep 1. Prepare Glovebox/Schlenk Line add_solids 2. Add [Ir(cod)OMe]₂ (1.5 mol%), Bulky Ligand (3.3 mol%), & B₂pin₂ (1.2 equiv) to flask prep->add_solids add_liquids 3. Add Anhydrous Cyclohexane add_solids->add_liquids add_substrate 4. Add 3-Methylanisole (1.0 equiv) add_liquids->add_substrate react 5. Stir at 80-100 °C for 12-24h add_substrate->react monitor 6. Monitor by GC-MS react->monitor workup 7. Cool, remove solvent in vacuo monitor->workup purify 8. Purify by column chromatography workup->purify

Caption: General experimental workflow for 3-methylanisole borylation.

  • Preparation: In a nitrogen-filled glovebox, add the iridium precursor (e.g., [Ir(cod)OMe]₂, 1.5 mol%), the desired bulky ligand (e.g., Xyl-MeO-BIPHEP, 3.3 mol%), and bis(pinacolato)diboron (B₂pin₂, 1.2 equivalents) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvent and Substrate Addition: Remove the flask from the glovebox. Under a positive pressure of nitrogen, add anhydrous, degassed cyclohexane via syringe. Finally, add 3-methylanisole (1.0 equivalent).

  • Reaction: Seal the flask and place it in a preheated oil bath at 80-100 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Periodically take aliquots (under inert atmosphere) and analyze by GC-MS to monitor the consumption of starting material and the formation of isomers.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Remove the solvent under reduced pressure.

  • Purification: The resulting crude oil can be purified by silica gel column chromatography to isolate the desired borylated isomer.

References

  • Mechanistic Investigation of Iridium-Catalyzed C–H Borylation of Methyl Benzoate: Ligand Effects in Regioselectivity and Activity. Organometallics. [Link]

  • Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism. Journal of the American Chemical Society. [Link]

  • Ir(III)/Ir(V) or Ir(I)/Ir(III) Catalytic Cycle? Steric-Effect-Controlled Mechanism for the para-C–H Borylation of Arenes. Organometallics. [Link]

  • Mechanistic study of the ligand controlled regioselectivity in iridium catalyzed C–H borylation of aromatic imines. Semantic Scholar. [Link]

  • Mechanistic study of the ligand controlled regioselectivity in iridium catalyzed C–H borylation of aromatic imines. RSC Publishing. [Link]

  • Mechanism, reactivity, and selectivity of the iridium-catalyzed C(sp3)–H borylation of chlorosilanes. RSC Publishing. [Link]

  • Iridium‐Catalysed C−H Borylation of Fluoroarenes: Insights into the Balance between Steric and Electronic Control of Regioselectivity. ResearchGate. [Link]

  • Iridium-Catalyzed Regioselective Borylation through C–H Activation and the Origin of Ligand-Dependent Regioselectivity Switching. The Journal of Organic Chemistry. [Link]

  • Mechanisms and Origins of Regioselectivity in Rare-Earth-Catalyzed C-H Functionalization of Anisoles and Thioanisoles. PubMed. [Link]

  • Mechanism, reactivity, and selectivity of the iridium-catalyzed C(sp3)–H borylation of chlorosilanes. RSC Publishing. [Link]

  • Mechanistic study of the ligand controlled regioselectivity in iridium catalyzed C–H borylation of aromatic imines. Semantic Scholar. [Link]

  • The Improved para-Selective C(sp2)-H Borylation of Anisole Derivatives Enabled by Bulky Lewis Acid. MDPI. [Link]

  • Transition metal–catalyzed remote C H borylation: An emerging synthetic tool. PMC - NIH. [Link]

  • Transition metal-catalyzed remote C H borylation: An emerging synthetic tool. Science. [Link]

  • Regioselectivity of the borylation of alkanes and arenes. RSC Publishing. [Link]

  • Balancing Reactivity, Regioselectivity, and Product Stability in Ir-Catalyzed Ortho-C–H Borylations of Anilines by Modulating the Diboron Partner. ACS Publications. [Link]

  • Functional Group Directed C–H Borylation. RSC Publishing. [Link]

  • Catalytic borylation of SCF₃-functionalized arenes by rhodium(I) boryl complexes: regioselective C-H activation at the ortho-position. PubMed. [Link]

  • Metal-catalysed C–H bond activation and borylation. RSC Publishing. [Link]

  • Host-Guest Interaction-Controlled Site-Selective C-H Borylation of Aromatic Compounds. chemrxiv.org. [Link]

  • Functional group directed C–H borylation. RSC Publishing. [Link]

  • Iridium-catalyzed C-H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionalization, and mechanism. PubMed. [Link]

  • Regioselective aromatic borylation in an inert solvent. PubMed. [Link]

  • Regioselectivity of the borylation of alkanes and arenes. Semantic Scholar. [Link]

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Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling of Substituted Benzonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, I've designed this guide to provide in-depth, field-proven insights to help you navigate the complexities of coupling substituted benzonitriles. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively.

Quick Navigation: Frequently Asked Questions (FAQs)

Here are answers to some of the most common issues encountered when working with benzonitrile substrates.

Q1: My reaction with a benzonitrile-substituted aryl halide is failing or giving very low yields. What's the most likely culprit?

A1: Low yields with benzonitriles often stem from a few key areas. The electron-withdrawing nature of the nitrile group makes the aryl halide more reactive towards oxidative addition, which is generally favorable.[1][2] However, the nitrile's Lewis basic nitrogen can coordinate to and potentially inhibit the palladium catalyst.[3][4] Other common issues include suboptimal ligand/base combination, boronic acid instability (protodeboronation), or inadequate reaction setup (e.g., presence of oxygen).[1][5]

Q2: I'm observing a significant amount of homocoupling of my boronic acid. How can I minimize this side reaction?

A2: Homocoupling is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) species that facilitate this side reaction.[1] Ensure your reaction is thoroughly degassed. Using a Pd(0) source like Pd(PPh₃)₄ can sometimes help, as can ensuring you are using the correct stoichiometry of reagents.[6]

Q3: My starting aryl halide is being consumed, but I'm not getting the desired product. Instead, I see a lot of the dehalogenated arene. What causes this?

A3: This side reaction is known as dehalogenation or hydrodehalogenation.[1] It can occur after oxidative addition if the palladium complex reacts with a hydride source in the mixture (e.g., from an amine base or an alcohol solvent) before transmetalation can occur.[1] Careful selection of a non-hydride-donating base and anhydrous solvents can mitigate this issue.

Q4: Should I use a boronic acid or a boronate ester (like a pinacol ester) for my benzonitrile coupling?

A4: This involves a trade-off between reactivity and stability.[7] Boronic acids are generally more reactive, which can lead to faster reaction times.[7] However, they are also more prone to decomposition pathways like protodeboronation, especially with electron-deficient arylboronic acids.[8] Boronate esters, like pinacol esters, are significantly more stable, easier to handle, and less prone to decomposition, making them a more reliable choice for challenging couplings, though they may react more slowly.[7][9][10]

In-Depth Troubleshooting Guides

When quick fixes are not enough, a systematic approach is required. These guides will walk you through diagnosing and solving persistent low-yield problems.

Guide 1: The Catalyst System - Palladium, Ligands, and Deactivation

The heart of the Suzuki reaction is the palladium catalyst. For electron-deficient substrates like benzonitriles, the choice of ligand is critical to stabilize the catalyst and facilitate efficient turnover.

Problem: No reaction or rapid catalyst decomposition (formation of palladium black).

Causality: The formation of palladium black indicates the precipitation of inactive, bulk Pd(0) metal.[11] This happens when the active Pd(0) catalyst, which is typically ligated, becomes unstable. The nitrile group of the benzonitrile substrate or product can sometimes coordinate to the palladium center, potentially displacing ligands and leading to catalyst deactivation.[12][13][14]

Troubleshooting Workflow:

start Low Yield & Pd Black Observed ligand Is your ligand appropriate for electron-deficient substrates? start->ligand buchwald Switch to a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos). ligand->buchwald No pd_source Is your Pd source optimal? ligand->pd_source Yes nhc Consider an N-Heterocyclic Carbene (NHC) ligand for enhanced stability. pd0 Try a pre-formed Pd(0) source like Pd(PPh₃)₄ to bypass in-situ reduction. pd_source->pd0 Using Pd(II) precatalyst Use a modern, air-stable precatalyst (e.g., XPhos Pd G3/G4) for reliable activation. pd_source->precatalyst Using Pd(II)

Caption: Catalyst system troubleshooting for benzonitrile couplings.

Detailed Protocol: Ligand Screening

  • Setup: Prepare identical reaction vials under an inert atmosphere (Argon or Nitrogen).[11]

  • Reagents: To each vial, add the benzonitrile halide (1.0 mmol), boronic acid/ester (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol).[5]

  • Catalyst Addition:

    • Vial 1 (Control): Pd(PPh₃)₄ (0.02 mmol).

    • Vial 2: Pd₂(dba)₃ (0.01 mmol) with SPhos (0.04 mmol).[15]

    • Vial 3: XPhos Pd G3 (0.02 mmol).[16]

  • Solvent & Temperature: Add degassed solvent (e.g., Dioxane/H₂O 4:1, 5 mL) and heat to 80-100 °C.[17][18]

  • Monitoring: Monitor reaction progress by TLC or GC-MS at regular intervals.[11]

Ligand TypeCommon ExamplesRationale for Benzonitriles
Bulky Biarylphosphines SPhos, XPhos, RuPhosTheir electron-rich nature stabilizes the Pd(0) state and their bulk promotes the reductive elimination step, which is often rate-limiting.[2]
N-Heterocyclic Carbenes (NHCs) IPr, IMesForm very stable complexes with palladium, making them resistant to deactivation and effective for challenging substrates.[6][19]
Standard Phosphines PPh₃, PCy₃May be insufficient for challenging benzonitrile couplings due to lower stability and electron-donating ability compared to modern ligands.[11]
Guide 2: The Base and Solvent System

The base is not just a passive reagent; it is crucial for activating the boronic acid in the transmetalation step.[11][20] Its strength and solubility, in conjunction with the solvent, can dramatically affect reaction outcomes.

Problem: Reaction stalls with starting materials remaining.

Causality: This often points to an issue in the transmetalation step. The base may be too weak to form the active boronate species, or it may be poorly soluble in the reaction solvent, limiting its availability. For benzonitriles, which are electron-deficient, a sufficiently strong base is needed to facilitate the transfer of the organic group from boron to palladium.

Troubleshooting Recommendations:

  • Base Strength: If using a mild base like Na₂CO₃, consider switching to a stronger, more effective base like K₃PO₄ or Cs₂CO₃.[5][21] Cesium carbonate is often highly effective but is more expensive.[5][22]

  • Solvent Choice: The solvent must dissolve the base and the organic substrates. Aprotic polar solvents like Dioxane, THF, or DMF, often with a small amount of water, are standard.[11][23] The water helps dissolve inorganic bases like K₃PO₄.[24]

  • Anhydrous Conditions: If protodeboronation is a suspected side reaction (see Guide 3), anhydrous conditions with a soluble fluoride source like CsF can be effective.

BaseCommon SolventsConsiderations for Benzonitrile Couplings
K₃PO₄ Dioxane/H₂O, THF/H₂OA strong, effective base that works well for many challenging couplings.[5]
Cs₂CO₃ Dioxane/H₂O, Toluene/H₂OOften provides excellent results due to high solubility and basicity, but is a more costly reagent.[5][17]
K₂CO₃ / Na₂CO₃ Toluene/EtOH/H₂O, DMF/H₂OMilder bases. May be insufficient for difficult couplings but can be a good starting point.[21][25]
CsF Dioxane (anhydrous)Useful when water must be excluded to prevent side reactions like protodeboronation.
Guide 3: The Boron Reagent - Stability and Side Reactions

The stability of the organoboron coupling partner is a frequent and often overlooked cause of low yields.[5]

Problem: Boronic acid is consumed, but no product is formed (Protodeboronation).

Causality: Protodeboronation is a side reaction where the C-B bond of the organoboron reagent is cleaved by a proton source (often water), replacing it with a C-H bond.[1] This irreversibly consumes the nucleophilic partner. Electron-deficient arylboronic acids, which may be used to couple with benzonitrile halides, are particularly susceptible to this process.[8]

Troubleshooting Decision Tree:

start Suspected Protodeboronation boronate Switch from Boronic Acid to a Pinacol Boronate Ester. start->boronate base Is the base too strong/aqueous? start->base temp Lower the reaction temperature (e.g., 60-80 °C). start->temp weaker_base Use a weaker base (K₂CO₃) or a non-hydroxide base (CsF). base->weaker_base anhydrous Run the reaction under strictly anhydrous conditions. base->anhydrous

Caption: Strategy to mitigate protodeboronation.

Key Experimental Adjustments:

  • Use Boronate Esters: Pinacol boronate esters are significantly more robust and less prone to protodeboronation.[9] They can act as a "slow-release" source of the boronic acid under the reaction conditions.[5]

  • Control the Base: Strong bases like NaOH or KOH can accelerate protodeboronation.[5] Use K₃PO₄ or Cs₂CO₃ instead.

  • Minimize Water: While often beneficial, excess water can promote the side reaction. Use a solvent system with minimal water (e.g., Dioxane with 4% H₂O) or switch to anhydrous conditions if necessary.[5]

Final Checklist for a Successful Reaction

  • Inert Atmosphere: Is your flask properly sealed and purged with an inert gas (N₂ or Ar)?[11][22] Oxygen is detrimental.[1]

  • Reagent Purity: Are your solvents anhydrous and your reagents pure?

  • Stoichiometry: Are you using a slight excess (1.1-1.5 equivalents) of the boron reagent?[18]

  • Temperature Control: Is the reaction being heated to the optimal temperature? Too low, and the reaction is slow; too high, and decomposition can occur.[23]

By systematically evaluating each component of the reaction—the catalyst, the base/solvent system, and the boron reagent—you can effectively diagnose and overcome the challenges associated with the Suzuki coupling of substituted benzonitriles.

References
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Using Bis(benzonitrile)palladium(II) Chloride.
  • BenchChem. (2025). A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison.
  • Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
  • BenchChem. (n.d.). Troubleshooting failed Suzuki coupling with electron-rich aryl halides.
  • BenchChem. (n.d.). A Comparative Guide to Boronic Esters vs. Acids in Suzuki-Miyaura Coupling with 3-Bromo-2-chloropyridine.
  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?
  • Wordpress. (n.d.).
  • Molander, G. A., & Sandrock, D. L. (2009). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Synlett.
  • ResearchGate. (n.d.). Optimization of reaction conditions for Suzuki coupling 1.
  • ResearchGate. (2025). Role of a base in Suzuki-Miyaura reaction.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • ResearchGate. (n.d.). Screening of different ligands for Suzuki coupling a.
  • Kennedy, C. R., et al. (2020).
  • Canadian Science Publishing. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • National Institutes of Health. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.
  • Kennedy, C. R., et al. (2024).
  • ChemRxiv. (n.d.).
  • PubMed. (2021). Design of an Electron-Withdrawing Benzonitrile Ligand for Ni-Catalyzed Cross-Coupling Involving Tertiary Nucleophiles.
  • ChemRxiv. (n.d.). Design of an electron-withdrawing benzonitrile ligand for Ni-catalyzed cross-coupling involving tertiary nucleophiles.
  • Reddit. (2024). Struggling with Suzuki Reaction.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.

Sources

Technical Support Center: Nitrile Group Stability

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist Last Updated: January 11, 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with the stability of the nitrile functional group during reaction workup. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Introduction: The Challenge of Nitrile Stability

The nitrile group is a versatile and valuable functional group in organic synthesis, serving as a key intermediate for amines, ketones, and, notably, carboxylic acids.[1][2][3] However, its utility is matched by its susceptibility to hydrolysis under both acidic and basic aqueous conditions, often unintentionally during product isolation and purification.[4][5][6] This guide provides a comprehensive overview of the mechanisms of hydrolysis and offers robust strategies to preserve the integrity of your nitrile-containing molecules during workup.

Frequently Asked Questions (FAQs)

Q1: Under what conditions does nitrile hydrolysis typically occur?

Nitrile hydrolysis is catalyzed by both acid and base, typically requiring heat.[4][7]

  • Acidic Conditions: Strong aqueous acids (e.g., HCl, H₂SO₄) protonate the nitrile nitrogen, significantly increasing the electrophilicity of the carbon atom. This activation allows even a weak nucleophile like water to attack, initiating the hydrolysis cascade.[4][8][9][10]

  • Basic Conditions: Strong aqueous bases (e.g., NaOH, KOH) feature the potent hydroxide nucleophile (OH⁻), which can directly attack the electrophilic nitrile carbon without prior activation.[5][8][9]

In both pathways, the reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to a carboxylic acid (under acidic conditions) or a carboxylate salt (under basic conditions).[5][7][9][11]

Q2: My reaction is complete, but I'm seeing an amide or carboxylic acid impurity. Is this from the workup?

It is highly probable. If the reaction itself was run under anhydrous conditions, the appearance of amide or carboxylic acid byproducts strongly suggests that hydrolysis occurred during an aqueous quench or extraction. The conditions to be wary of are prolonged exposure to strong aqueous acids or bases, especially at room temperature or higher.[7][12]

Q3: Are all nitriles equally susceptible to hydrolysis?

No, electronic and steric factors play a role.

  • Electronic Effects: Electron-withdrawing groups near the nitrile can increase the electrophilicity of the carbon, potentially making it more susceptible to nucleophilic attack. Conversely, electron-donating groups may slightly decrease its reactivity.

  • Steric Hindrance: A sterically hindered nitrile can be significantly more resistant to hydrolysis simply because the nucleophile (water or hydroxide) has difficulty accessing the carbon atom. Aromatic nitriles are generally stable, while aliphatic nitriles can be more sensitive.

Troubleshooting Guide: Preserving Your Nitrile

This section addresses specific experimental challenges and provides actionable solutions.

Issue 1: My reaction was run under acidic conditions, and the nitrile is hydrolyzing during workup.

Standard workups often involve neutralization with a strong base like NaOH, which can create a locally basic environment that promotes hydrolysis.

Root Cause Analysis: The primary culprits are elevated temperatures and the use of strong bases for neutralization. The initial acidic environment can also contribute if water is present for an extended period.

Solutions:

  • Low-Temperature Quench: Always perform the quench and subsequent washes at low temperatures (0 °C to -10 °C). This dramatically reduces the rate of hydrolysis.

  • Use a Milder Base: Instead of 1M NaOH, neutralize the acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) at 0 °C until bubbling ceases.

  • Minimize Contact Time: Do not let the reaction mixture sit in aqueous layers for extended periods. Proceed through the extraction and drying steps efficiently.

Issue 2: My reaction used a strong base (e.g., LDA, n-BuLi, NaH), and the nitrile is lost upon quenching.

Quenching a strong, non-nucleophilic base with water or acid can lead to significant hydrolysis. The initial quench with water generates hydroxide, and a subsequent acid wash creates the classic conditions for hydrolysis.

Root Cause Analysis: The generation of strong nucleophiles (hydroxide) or the use of strong acids in the presence of water is the primary driver of degradation.

Solutions:

  • Buffered Quench: The preferred method is to quench the reaction at low temperature (-78 °C to 0 °C) with a saturated aqueous solution of ammonium chloride (NH₄Cl). NH₄Cl is a mild proton source that effectively neutralizes strong bases without creating a harshly acidic or basic environment.

  • Avoid Strong Acids: If an acidic wash is necessary to remove basic impurities, use a chilled, dilute solution of a weaker acid like 10% aqueous citric acid or very dilute HCl (e.g., 0.1 M).

  • Non-Aqueous Workup: If the product and byproducts have significantly different polarities, consider a non-aqueous workup. Quench the reaction with a solid proton source (like solid NH₄Cl), dilute with an organic solvent, and filter through a pad of Celite® or silica gel to remove salts.

Workflow for Selecting a Nitrile-Safe Workup

The following decision tree provides a logical pathway for choosing the appropriate workup strategy.

Workup_Decision_Tree start Reaction Mixture Containing Nitrile cond_check Is the reaction mixture strongly acidic or basic? start->cond_check acidic_path Strongly Acidic (e.g., HCl, H₂SO₄) cond_check->acidic_path Acidic basic_path Strongly Basic (e.g., LDA, NaH, NaOH) cond_check->basic_path Basic neutral_path Near-Neutral or Anhydrous Conditions cond_check->neutral_path No acidic_sol 1. Cool to 0 °C. 2. Slowly add sat. aq. NaHCO₃ or 1M Na₂CO₃ to neutralize. 3. Extract with organic solvent. acidic_path->acidic_sol basic_sol 1. Cool to 0 °C (or below). 2. Quench with sat. aq. NH₄Cl. 3. Extract with organic solvent. basic_path->basic_sol neutral_sol 1. Dilute with solvent. 2. Wash with chilled water/brine. (Optional: Filter through silica plug). neutral_path->neutral_sol

Caption: Decision tree for selecting a nitrile-safe workup protocol.

Best Practices & Protocols

Adherence to best practices is crucial for reproducibility and success.

Table 1: Recommended Reagents for Nitrile-Safe Workups
PurposeHarsh Reagent (AVOID)Mild Reagent (RECOMMENDED)Temperature
Quenching Strong Base H₂O, then strong acidSaturated aq. NH₄Cl≤ 0 °C
Neutralizing Strong Acid 6M NaOH / KOHSaturated aq. NaHCO₃≤ 0 °C
Acidic Wash 1-6M HCl10% aq. Citric Acid, 0.1M HCl0-5 °C
Basic Wash 1-6M NaOHSaturated aq. NaHCO₃0-5 °C
Protocol: General-Purpose Mild Aqueous Workup for a Nitrile-Containing Compound

This protocol assumes the reaction was performed in an organic solvent (e.g., THF, Et₂O, DCM) and needs to be worked up to remove aqueous-soluble impurities while preserving the nitrile.

Materials:

  • Reaction mixture in organic solvent

  • Saturated aqueous NH₄Cl solution (chilled)

  • Saturated aqueous NaHCO₃ solution (chilled)

  • Brine (saturated aqueous NaCl solution, chilled)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Extraction solvent (e.g., Ethyl Acetate, DCM)

  • Separatory funnel

  • Ice bath

Procedure:

  • Cooling: Cool the reaction vessel containing the crude mixture to 0 °C using an ice-water bath.

  • Quenching:

    • If the reaction is basic: Slowly add the chilled saturated aqueous NH₄Cl solution dropwise with vigorous stirring. Monitor for any temperature increase or gas evolution. Continue adding until the reaction is fully quenched (e.g., no more bubbling if a metal hydride was used).

    • If the reaction is acidic: Slowly add the chilled saturated aqueous NaHCO₃ solution dropwise. Be cautious of gas (CO₂) evolution. Add until the pH of the aqueous layer is neutral (~7).

    • If the reaction is near-neutral: Proceed directly to the extraction step by adding chilled deionized water.

  • Phase Separation: Transfer the entire mixture to a separatory funnel. If necessary, add more organic solvent to ensure a proper two-phase system.

  • Extraction:

    • Allow the layers to separate. Drain the aqueous layer.

    • Wash the organic layer sequentially with:

      • Chilled deionized water (1x)

      • Chilled saturated aqueous NaHCO₃ (1x, especially if an acidic quench was used)

      • Chilled brine (1x) to break up emulsions and begin the drying process.

    • During each wash, shake the separatory funnel gently to avoid emulsion formation.

  • Drying: Drain the washed organic layer into a clean flask. Add anhydrous Na₂SO₄ or MgSO₄, swirl, and let it stand for 10-15 minutes to remove residual water.

  • Isolation: Filter the dried organic solution to remove the drying agent. Rinse the drying agent with a small amount of fresh solvent. Concentrate the filtrate in vacuo using a rotary evaporator at a low bath temperature (< 40 °C) to obtain the crude product with the nitrile group intact.

References
  • LibreTexts, C. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Clark, J. (n.d.). Hydrolysis of Nitriles. Chemguide. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • JoVE. (2025). Video: Nitriles to Carboxylic Acids: Hydrolysis. Retrieved from [Link]

  • Rogue Chem. (2024). CADs: Nitrile Hydrolysis Mechanisms – Acidic and Basic Hydrolysis Mechanisms. YouTube. Retrieved from [Link]

  • Berkeley Learning Hub. (2025). 5 Nitrile Hydrolysis Steps. Retrieved from [Link]

  • Osbourn, J. (2020). Synthesis Involving Nitriles. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]

  • ResearchGate. (2025). Hydrolysis in the absence of bulk water 2. Chemoselective hydrolysis of nitriles using tetrahalophthalic acids. Retrieved from [Link]

  • EBSCO. (n.d.). Nitriles | Research Starters. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • LibreTexts, C. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023). Preparations and Reactions of Amides and Nitriles. YouTube. Retrieved from [Link]

  • JoVE. (2025). Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Why is the nitrile group not hydrolyzed as well during hydrolysis of imine in Thorpe reaction? Retrieved from [Link]

Sources

Technical Support Center: A Guide to the Scalable Synthesis of 3-Methoxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 3-Methoxy-5-methylbenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of scaling up this important chemical intermediate. Our focus is on practical, field-tested insights to ensure the successful and efficient synthesis of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

The synthesis of this compound is typically approached via a few key pathways, primarily starting from commercially available precursors like 3,5-dimethylanisole or orcinol. The choice of route often depends on the scale of the synthesis, available starting materials, and desired purity profile.

Common strategies include:

  • From 3,5-Dimethylanisole: This route often involves a bromination or formylation reaction, followed by conversion of the introduced functional group to a nitrile.

  • From Orcinol: Orcinol can be methylated and subsequently functionalized to introduce the nitrile group.

  • Via Sandmeyer Reaction: This classic method involves the diazotization of a corresponding aniline (3-amino-5-methylanisole) followed by reaction with a cyanide salt.[1] While effective, the Sandmeyer reaction requires careful handling of potentially explosive diazonium salts, especially during scale-up.[2][3][4]

Q2: I'm observing low yields in my nitrile synthesis. What are the likely causes?

Low yields in nitrile synthesis can stem from several factors, particularly when transitioning from laboratory to pilot scale. Common culprits include incomplete reactions, degradation of the product, or the formation of side products.[5]

Troubleshooting Low Yields:

  • Incomplete Aldoxime Dehydration: If your route involves the dehydration of an aldoxime, ensure your dehydrating agent is fresh and anhydrous.[5] Common reagents for this transformation include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or milder, more modern reagents.[6][7]

  • Suboptimal Reaction Conditions: High temperatures can sometimes lead to decomposition.[5] It is crucial to monitor the reaction progress closely, for instance by using thin-layer chromatography (TLC), to determine the optimal reaction time and temperature.[8]

  • Moisture Contamination: The presence of water can consume your dehydrating agent and lead to unwanted side reactions.[5] Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere where necessary.

Q3: What are the primary safety concerns when scaling up the Sandmeyer reaction for this synthesis?

The Sandmeyer reaction, while a powerful tool for introducing a nitrile group, presents significant safety challenges upon scale-up.[2][3][4] The primary concern is the accumulation of thermally unstable diazonium salts, which can decompose exothermically and potentially explosively.

Key Safety Considerations for Scale-Up:

  • Temperature Control: Strict temperature control during diazotization is critical. Reaction calorimetry is recommended to understand the thermal profile of the reaction and ensure adequate cooling capacity.[2]

  • Controlled Addition: Slow, controlled addition of reagents is necessary to prevent the buildup of diazonium intermediates.

  • Quenching and Work-up: The quenching of the reaction mixture must be performed carefully to manage any residual reactive species.

Troubleshooting Guide: Common Issues and Solutions

This section delves into specific problems that may arise during the synthesis of this compound and offers actionable solutions.

Issue 1: Poor Regioselectivity in the Formylation of 3,5-Dimethylanisole

Scenario: During a Vilsmeier-Haack formylation of 3,5-dimethylanisole, you observe the formation of multiple aldehyde isomers, leading to a complex mixture and difficult purification.

Root Cause Analysis: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and the regioselectivity is governed by the electronic and steric properties of the substrate.[9][10][11] While the methoxy group is an ortho-, para-director, the two methyl groups also exert their directing effects, potentially leading to a mixture of products.

Solutions:

  • Optimize Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.

  • Choice of Formylating Agent: While the standard Vilsmeier reagent (POCl₃/DMF) is common, exploring alternative formylating agents or reaction conditions might enhance regioselectivity.[12]

  • Protecting Groups: In some cases, employing a temporary protecting group strategy to block more reactive positions could be a viable, albeit longer, route.

Issue 2: Difficulty in Dehydration of the Aldoxime Intermediate

Scenario: The dehydration of 3-methoxy-5-methylbenzaldoxime to the corresponding nitrile is sluggish or incomplete, resulting in low conversion and a mixture of starting material and product.

Root Cause Analysis: The efficiency of aldoxime dehydration is highly dependent on the choice of dehydrating agent and the reaction conditions.[13][14] Inadequate activation of the oxime hydroxyl group or the presence of moisture can hinder the reaction.[5]

Solutions:

  • Screen Dehydrating Agents: A variety of dehydrating agents can be employed, ranging from strong inorganic reagents like POCl₃ to milder, more selective modern reagents.[5][7] A screening of different agents may be necessary to find the optimal conditions for your specific substrate.

  • Ensure Anhydrous Conditions: As previously mentioned, moisture is detrimental to this reaction.[5] Use freshly distilled solvents and oven-dried glassware.

  • Biocatalytic Approach: For a greener and potentially more selective alternative, consider enzymatic dehydration using aldoxime dehydratases.[15][16] These enzymes operate under mild conditions and can offer high conversions.[15]

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 3,5-Dimethylanisole

This protocol outlines a general procedure for the formylation step. Optimization for specific scales is recommended.

Materials:

  • 3,5-Dimethylanisole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Ice-water bath

  • Saturated sodium bicarbonate solution

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF.

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add POCl₃ dropwise to the DMF, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent is exothermic.[8]

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 3,5-dimethylanisole in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by slowly pouring it into a vigorously stirred mixture of ice and saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Protocol 2: Dehydration of 3-Methoxy-5-methylbenzaldoxime

This protocol provides a general method for the dehydration of the aldoxime to the nitrile.

Materials:

  • 3-Methoxy-5-methylbenzaldoxime

  • Phosphorus oxychloride (POCl₃)

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Ice-water bath

  • Dilute hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask, dissolve 3-methoxy-5-methylbenzaldoxime in anhydrous DCM and anhydrous pyridine.

  • Cool the solution to 0 °C in an ice-water bath.

  • Add POCl₃ dropwise, keeping the internal temperature below 5 °C.

  • After the addition, allow the reaction to stir at room temperature until the starting material is consumed as monitored by TLC.

  • Carefully pour the reaction mixture onto crushed ice and stir for 15 minutes.

  • Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over MgSO₄ and concentrate in vacuo.

  • Purify the resulting crude nitrile by recrystallization or column chromatography.

Visualizing the Workflow

To aid in understanding the synthetic process, the following diagrams illustrate the key transformations.

Synthesis_Workflow cluster_formylation Vilsmeier-Haack Formylation cluster_oximation Oximation cluster_dehydration Dehydration 3,5-Dimethylanisole 3,5-Dimethylanisole Vilsmeier Reagent (POCl3/DMF) Vilsmeier Reagent (POCl3/DMF) 3,5-Dimethylanisole->Vilsmeier Reagent (POCl3/DMF) Formylation 3-Methoxy-5-methylbenzaldehyde 3-Methoxy-5-methylbenzaldehyde Vilsmeier Reagent (POCl3/DMF)->3-Methoxy-5-methylbenzaldehyde Hydroxylamine Hydroxylamine 3-Methoxy-5-methylbenzaldehyde->Hydroxylamine Condensation 3-Methoxy-5-methylbenzaldoxime 3-Methoxy-5-methylbenzaldoxime Hydroxylamine->3-Methoxy-5-methylbenzaldoxime Dehydrating Agent (e.g., POCl3) Dehydrating Agent (e.g., POCl3) 3-Methoxy-5-methylbenzaldoxime->Dehydrating Agent (e.g., POCl3) Elimination This compound This compound Dehydrating Agent (e.g., POCl3)->this compound

Sources

Technical Support Center: NMR Analysis of 3-Methoxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the analysis of 3-Methoxy-5-methylbenzonitrile. This guide is designed for researchers, analytical scientists, and drug development professionals who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for structural verification and purity assessment. Here, we address common challenges and provide in-depth troubleshooting strategies in a practical, question-and-answer format to ensure the integrity of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?

A1: The expected chemical shifts can vary slightly based on the deuterated solvent used. Below is a summary of typical values in CDCl₃. The aromatic protons, being meta to each other, will appear as singlets or very narrowly split doublets/triplets depending on the spectrometer's resolution.

Table 1: Reference NMR Data for this compound in CDCl₃

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Notes
Aromatic CH (C2-H)~6.9 - 7.1~113.8Appears as a singlet or narrow multiplet.
Aromatic CH (C4-H)~6.9 - 7.1~122.0Appears as a singlet or narrow multiplet.
Aromatic CH (C6-H)~6.9 - 7.1~119.5Appears as a singlet or narrow multiplet.
Methoxy (-OCH₃)~3.80 (Singlet, 3H)~55.5Sharp singlet, characteristic of a methoxy group.
Methyl (-CH₃)~2.35 (Singlet, 3H)~21.2Sharp singlet, characteristic of an aryl methyl group.
Quaternary C (-CN)N/A~118.5The nitrile carbon.
Quaternary C (-OCH₃)N/A~160.5Aromatic carbon attached to the methoxy group.
Quaternary C (-CH₃)N/A~140.0Aromatic carbon attached to the methyl group.
Quaternary C (-CN)N/A~112.9Aromatic carbon attached to the nitrile group.

Note: These are predicted values based on spectral data of similar compounds like 3-Methoxybenzonitrile and substituted benzonitriles[1][2][3]. Actual values should be confirmed with an authentic standard.

Q2: My NMR spectrum has very broad peaks. What are the common causes?

A2: Peak broadening can stem from several factors. The most common are:

  • Poor Shimming: The magnetic field is not homogeneous across the sample. This is the most frequent cause and can be resolved by re-shimming the spectrometer.

  • Insoluble Material: The sample is not fully dissolved, creating a heterogeneous solution. Solid particles distort the magnetic field homogeneity[4]. Always ensure your sample is completely dissolved and filter it if necessary.

  • Paramagnetic Impurities: Traces of paramagnetic metals (like iron or copper) can cause severe line broadening[5]. Ensure all glassware is scrupulously clean.

  • High Concentration: A sample that is too concentrated can lead to viscosity-related broadening or molecular aggregation[6][7]. Try diluting the sample.

Q3: I see a peak around 1.56 ppm in my CDCl₃ spectrum. What is it?

A3: A singlet at approximately 1.56 ppm is almost always due to water (H₂O) dissolved in the chloroform-d solvent[8]. Deuterated solvents are often hygroscopic and can absorb moisture from the atmosphere[6].

Q4: How can I confirm a peak is from an -OH or -NH proton, and how can I remove it?

A4: To confirm an exchangeable proton like -OH or -NH (e.g., from a benzoic acid impurity), you can perform a "D₂O shake." Add a single drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously for a minute, and re-acquire the spectrum. The peak corresponding to the -OH or -NH proton will disappear or significantly diminish due to proton-deuterium exchange[7].

Troubleshooting Guide: From Sample to Spectrum

This section provides a deeper dive into specific problems you might encounter during your analysis.

Problem 1: My sample preparation seems correct, but I have unexpected signals in the aromatic region (6.5-8.0 ppm). How can I identify the source?

Answer: Unidentified aromatic signals often point to starting materials or side-products from the synthesis. The key is to systematically evaluate the possibilities based on the synthetic route.

  • Causality: Benzonitriles are often synthesized via methods like the dehydration of benzamides or the Sandmeyer reaction from anilines[9]. A common starting material for this compound could be 3,5-dimethylanisole or m-cresol. Incomplete reactions or side reactions can leave these precursors in your final product.

  • Identification Strategy:

    • Check Starting Materials: Compare the unknown signals to the known NMR spectra of likely starting materials. For example, m-cresol has a distinct set of aromatic signals different from the target compound[10][11].

    • Analyze Splitting Patterns: Look at the multiplicity (singlet, doublet, triplet) and coupling constants (J-values) of the unknown peaks. A different substitution pattern on the aromatic ring will produce a different splitting pattern. For example, a para-substituted impurity would likely show two distinct doublets.

    • Use a Reference Table: Compare the chemical shifts of your unknown peaks to a table of potential impurities.

Table 2: NMR Data for Potential Synthetic Impurities

Compound Structure Key ¹H NMR Signals (ppm in CDCl₃) Source(s)
m-CresolOH and CH₃ at C1, C3Aromatic: ~6.7-7.2 (complex multiplet), Methyl: ~2.38 (s), OH: ~5.0 (broad s)[10]
3,5-DimethylanisoleOCH₃ at C1, CH₃ at C3, C5Aromatic: ~6.5-6.6 (two signals), Methoxy: ~3.74 (s), Methyls: ~2.27 (s)[12][13]
3-Methoxy-5-methyl- benzaldehydeCHO instead of CNAromatic: ~7.2-7.4, Aldehyde: ~9.9 (s), Methoxy: ~3.85 (s), Methyl: ~2.40 (s)[1]
3-Methoxy-5-methyl- benzoic acidCOOH instead of CNAromatic: ~7.3-7.6, COOH: >10.0 (broad s), Methoxy: ~3.86 (s), Methyl: ~2.41 (s)N/A
  • Workflow for Aromatic Impurity Identification:

Caption: Decision tree for identifying aromatic impurities.

Problem 2: I see extra sharp singlets that don't correspond to my molecule's methyl or methoxy groups. What are they?

Answer: Sharp singlets are characteristic of small molecules with magnetically equivalent protons and no adjacent protons to couple with. The most common culprits are residual solvents from your reaction workup or purification.

  • Causality: Solvents like acetone, ethyl acetate, dichloromethane, and toluene are frequently used in organic synthesis and can be difficult to remove completely, even under high vacuum[7]. Their protons give rise to very distinct singlets (or simple multiplets for ethyl acetate).

  • Identification Strategy:

    • Consult a Solvent Chart: The most reliable method is to compare the chemical shift of the singlet to a standard table of NMR solvent impurities.

    • Consider the Source: Think about the solvents used in the last few steps of your synthesis and purification (e.g., recrystallization, chromatography). The impurity is very likely one of those.

    • Rule out Other Possibilities: While less common, a sharp singlet could also be from an internal standard like TMS (at 0 ppm) if it was added, or from grease if non-deuterated lubricants were used on glassware joints.

Table 3: Common Residual Solvents in CDCl₃

Solvent ¹H Chemical Shift (ppm) Multiplicity Source(s)
Acetone2.17Singlet[8]
Dichloromethane5.30Singlet[8]
Ethyl Acetate2.05, 4.12, 1.26s, q, t[7][8]
Hexane0.88, 1.26Multiplets[8]
Toluene2.36, 7.17-7.27s, m[8]
Water1.56Singlet[8]
Chloroform (residual)7.26Singlet[5]

Experimental Protocols

Protocol 1: Standard Operating Procedure for NMR Sample Preparation

This protocol ensures high-quality, reproducible NMR spectra by minimizing common sources of contamination and error.

  • Objective: To prepare a homogeneous, contaminant-free sample of this compound for ¹H and ¹³C NMR analysis.

  • Materials:

    • High-quality 5 mm NMR tube and cap, clean and dry[4][6].

    • Deuterated solvent (e.g., Chloroform-d, CDCl₃), stored over molecular sieves if necessary[5].

    • Sample of this compound.

    • Glass Pasteur pipette and bulb.

    • Small vial (e.g., 1-dram vial).

    • Small plug of glass wool (do not use cotton).

  • Methodology:

    • Weigh the Sample: In a clean, dry vial, weigh out the appropriate amount of sample.

      • For ¹H NMR: 5-10 mg is typically sufficient[6].

      • For ¹³C NMR: 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope[4].

    • Dissolve the Sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial[5]. Gently swirl the vial to dissolve the sample completely. You may want to cap the vial and sonicate for 1-2 minutes if dissolution is slow[4].

    • Filter the Solution: Place a small, tight plug of glass wool into a Pasteur pipette. Using the pipette, transfer the sample solution from the vial into the NMR tube. This step is critical to remove any particulate matter that can ruin spectral quality.

    • Check Sample Height: The final height of the solution in the NMR tube should be 4-5 cm (approximately 0.6 mL)[6]. Incorrect sample height can interfere with proper shimming.

    • Cap and Label: Cap the NMR tube securely and label it clearly.

    • Clean the Tube: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints[6].

  • Workflow for High-Quality NMR Sample Preparation:

Sources

Overcoming poor solubility of 3-Methoxy-5-methylbenzonitrile in reaction media

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Methoxy-5-methylbenzonitrile

Welcome to the dedicated technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges with the solubility of this compound in their reaction media. As a solid, organic compound, this compound's limited solubility can be a significant hurdle in achieving optimal reaction kinetics, yield, and purity.[1] This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and overcome these solubility issues, grounded in established principles of physical organic chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility properties of this compound?
Solvent Type Expected Solubility Examples
Polar Protic Low to ModerateWater (Insoluble), Methanol, Ethanol[1]
Polar Aprotic GoodAcetone,[1] Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile
Nonpolar GoodToluene, Dichloromethane (DCM), Tetrahydrofuran (THF)

This table provides a qualitative summary based on general principles of "like dissolves like" and available data sheets.

Q2: Why is my this compound not dissolving in the chosen reaction solvent?

Several factors can contribute to poor solubility, even in a seemingly appropriate organic solvent:

  • Solvent Polarity Mismatch: The polarity of your reaction medium may not be optimal for this compound. While it is soluble in many organic solvents, the presence of other polar or nonpolar reactants and reagents can alter the overall polarity of the medium.

  • Low Temperature: The solubility of most solids, including this compound, generally increases with temperature.[2][3] If your reaction is conducted at room temperature or below, the solubility might be kinetically or thermodynamically limited.

  • Concentration Exceeding Saturation Limit: You may be attempting to dissolve an amount of the compound that exceeds its saturation point in the given volume of solvent at the reaction temperature.

  • Impurity Profile: The presence of insoluble impurities in either the this compound or the solvent can inhibit dissolution.

Troubleshooting Guide: A Stepwise Approach to Enhancing Solubility

This section provides a systematic workflow to diagnose and resolve solubility challenges.

Step 1: Solvent System Optimization

The first line of defense against poor solubility is the selection and optimization of the solvent system.

The ideal solvent should not only dissolve this compound but also be compatible with all other reactants and stable under the reaction conditions. If you are experiencing poor solubility, consider a solvent with a polarity that more closely matches the solute. A good starting point is to test the solubility in a small scale "test tube" experiment with alternative solvents that are compatible with your reaction chemistry.

Yes, using a co-solvent is a highly effective and common strategy.[4][5] A co-solvent is a second solvent added in a smaller quantity to the primary solvent to modify the overall properties of the medium, such as polarity, to favor the dissolution of a solute.[4][6]

Mechanism of Action: Co-solvents work by reducing the intermolecular forces within the primary solvent, which allows it to better solvate the solute molecules.[] For instance, adding a less polar co-solvent to a polar primary solvent can create a medium that is more favorable for dissolving a nonpolar compound like this compound.

Experimental Protocol: Co-solvent Screening

  • Selection: Choose a range of co-solvents that are miscible with your primary solvent and inert to your reaction conditions. Common co-solvents include toluene, THF, dioxane, DMF, and DMSO.

  • Preparation: In separate vials, add a known amount of this compound to your primary reaction solvent.

  • Titration: Gradually add the co-solvent dropwise to each vial while stirring until the solid dissolves.

  • Evaluation: The co-solvent that achieves dissolution with the smallest volume percentage is often the most effective. Be sure to verify that the chosen co-solvent system does not negatively impact your reaction.

Caption: Decision workflow for solvent system optimization.

Step 2: Temperature Adjustment

Manipulating the reaction temperature is a powerful tool for influencing solubility.

For most solid organic compounds, the dissolution process is endothermic, meaning it requires energy.[2] By increasing the temperature, you provide the necessary thermal energy to overcome the intermolecular forces within the crystal lattice of the solid, allowing it to dissolve more readily in the solvent.[2][8]

Protocol for Temperature Optimization:

  • Initial Assessment: In a controlled setting, slowly heat a stirred suspension of this compound in your chosen solvent system.

  • Determine Dissolution Temperature: Note the temperature at which complete dissolution occurs.

  • Reaction Compatibility: Ensure that this temperature is within a safe and acceptable range for your reaction and will not cause degradation of reactants or solvent evaporation.

  • Cooling Crystallization: Be aware that if the product of your reaction is also a solid, it may co-precipitate with unreacted starting material upon cooling.

Caution: A significant increase in temperature can also accelerate side reactions. It is crucial to monitor the reaction profile closely when adjusting the temperature.

Step 3: Utilizing Solubility-Enhancing Additives

When solvent and temperature adjustments are insufficient or not feasible, additives can be employed.

A phase-transfer catalyst is particularly useful in heterogeneous reaction systems where one reactant is in an aqueous phase and the other (like this compound) is in an organic phase.[9][10] The PTC facilitates the transfer of a reactant from one phase to another where the reaction can occur.[9][11]

Mechanism of Action: A typical PTC, such as a quaternary ammonium salt, has a hydrophilic (water-loving) head and a lipophilic (oil-loving) tail.[12] It can pair with an ion from the aqueous phase, transport it into the organic phase, and deliver it to the dissolved organic reactant.[12][13]

Common Phase-Transfer Catalysts:

Catalyst Type Examples Typical Applications
Quaternary Ammonium Salts Tetrabutylammonium bromide (TBAB), Benzyltriethylammonium chlorideNucleophilic substitutions, alkylations
Quaternary Phosphonium Salts Tetrabutylphosphonium bromideHigher temperature reactions
Crown Ethers 18-Crown-6Solubilizing inorganic salts in organic media
Cryptands [2.2.2]CryptandSimilar to crown ethers, but with higher selectivity

Experimental Protocol: PTC Screening

  • Selection: Choose a PTC based on the nature of your reaction. For many standard organic reactions, TBAB is a good starting point.

  • Loading: Add a catalytic amount of the PTC (typically 1-10 mol%) to your reaction mixture.

  • Observation: Monitor the reaction for an increased rate of disappearance of the solid starting material and a corresponding increase in product formation.

  • Optimization: If successful, you can optimize the PTC loading to balance reaction efficiency and cost.

PTC_Mechanism cluster_Aqueous Aqueous Phase cluster_Organic Organic Phase Anion- Anion⁻ PTC+ PTC⁺ Anion-->PTC+ 1. Pairs with Anion R-X This compound Product R-Anion R-X->Product 3. Reacts PTC+->R-X 2. Transports to Organic Phase

Caption: Mechanism of Phase-Transfer Catalysis.

For certain applications, surfactants or other solubilizing agents can be considered. Surfactants possess both polar and non-polar regions and can form micelles that encapsulate nonpolar molecules, allowing them to be dispersed in a more polar medium.[14] However, the use of surfactants can complicate product purification and is more common in formulation science than in synthetic chemistry.

Summary and Key Takeaways

Overcoming the poor solubility of this compound is a multi-faceted challenge that can be addressed systematically.

  • Characterize the Problem: Begin by confirming that poor solubility is indeed the limiting factor in your reaction.

  • Solvent Optimization: The choice of solvent and the use of co-solvents are your primary tools.

  • Temperature Control: Leverage temperature to enhance solubility, while being mindful of potential side reactions.

  • Catalytic Solutions: For multiphasic systems, a phase-transfer catalyst can be a highly effective solution.

By following the troubleshooting steps outlined in this guide and understanding the chemical principles behind them, you can effectively enhance the solubility of this compound and achieve your desired reaction outcomes.

References

  • Nanjing Finechem Holding Co.,Limited. This compound | Chemical Properties, Uses, Safety Data & Sourcing.
  • Wikipedia. Phase-transfer catalyst. Available from: [Link]

  • Taylor & Francis Online. Phase-transfer catalyst – Knowledge and References. Available from: [Link]

  • Slideshare. Methods of solubility enhancements. Available from: [Link]

  • SACHEM, Inc. Phase Transfer Catalysis. Available from: [Link]

  • Cambridge University Press & Assessment. Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes. Available from: [Link]

  • PubChem. 3-Hydroxy-5-methoxybenzonitrile. Available from: [Link]

  • Wikipedia. Cosolvent. Available from: [Link]

  • Chemistry LibreTexts. Temperature Effects on Solubility. Available from: [Link]

  • ResearchGate. On the Effect of Temperature on Aqueous Solubility of Organic Solids. Available from: [Link]

  • PubChem. 3-Methoxy-4-methylbenzonitrile. Available from: [Link]

  • ChemBK. 3-Methoxy benzonitrile. Available from: [Link]

  • YouTube. Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Available from: [Link]

  • National Center for Biotechnology Information. Biochemistry, Dissolution and Solubility. Available from: [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution-and-solubility/]([Link] dissolution-and-solubility/)

  • Brainly.in. How do co solvent improve solubility. Available from: [Link]

  • IGI Global. Co-solvent: Significance and symbolism. Available from: [Link]

Sources

Technical Support Center: Managing Reaction Exotherms in the Synthesis of 3-Methoxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methoxy-5-methylbenzonitrile. The focus is on the practical management of reaction exotherms, a critical safety and process control parameter. The information herein is designed to bridge theoretical knowledge with field-proven insights to ensure experimental success and safety.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Thermal Hazards

This section addresses fundamental questions regarding the thermal risks associated with the synthesis of this compound.

Q1: What is the most common and thermally significant synthetic route for this compound?

A1: While several synthetic pathways exist for benzonitriles, a prevalent and highly effective method involves the Sandmeyer reaction .[1][2] This route typically starts from the corresponding aniline, 3-amino-5-methylanisole. The process involves two key stages:

  • Diazotization: The primary aromatic amine is treated with nitrous acid (usually generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (typically 0-5 °C) to form a diazonium salt intermediate.[3] This step is notoriously exothermic.[4][5]

  • Cyanation: The unstable diazonium salt is then reacted with a copper(I) cyanide salt, which substitutes the diazonium group with a nitrile group, yielding the final product and releasing nitrogen gas.[1][6] This step also contributes significantly to the overall heat release.

Given the thermal instability of diazonium salts and the exothermic nature of both steps, this pathway presents the most significant thermal management challenges.[4][7]

Q2: What are the primary drivers of the exotherm in the Sandmeyer synthesis of this compound?

A2: The exotherm is driven by two main chemical events:

  • Formation of the Diazonium Salt: The reaction between the primary amine and nitrous acid has a high heat of reaction, with enthalpy changes reported to be between -65 kJ/mol and -150 kJ/mol.[3][5] This heat must be actively removed to prevent the temperature from rising.

  • Decomposition of the Diazonium Salt: This is the most critical factor. The diazonium intermediate is thermally unstable and can decompose violently, releasing a large volume of nitrogen gas (N₂) and significant heat.[4][7] This decomposition is catalyzed by the copper(I) salt in the Sandmeyer reaction but can also be initiated by exceeding a critical temperature threshold (often as low as 5 °C in aqueous solutions).[3] A failure to control the temperature can lead to a self-accelerating decomposition, a dangerous condition known as thermal runaway.[8][9]

Q3: How can I assess the thermal hazard of this reaction before attempting a large-scale synthesis?

A3: A thorough thermal hazard assessment is non-negotiable before any scale-up. Standard techniques include:

  • Reaction Calorimetry (RC): This measures the rate of heat release in real-time under process conditions, providing critical data on the total heat of reaction and the heat generation rate.

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the onset temperature of decomposition for the diazonium salt intermediate, defining the absolute upper-temperature limit for the reaction.[4][8]

  • Accelerating Rate Calorimetry (ARC): ARC helps to model a worst-case thermal runaway scenario by measuring the time-temperature-pressure relationship under adiabatic (zero heat loss) conditions.[4][8]

These analyses provide the necessary data to design an adequate cooling system and establish safe operating parameters.

Q4: What are the fundamental principles for controlling a reaction exotherm?

A4: Effective control hinges on maintaining a simple balance: Rate of Heat Generation ≤ Rate of Heat Removal . The primary strategies to manage this balance are:

  • Control of Reagent Addition: Adding the most reactive reagent (e.g., sodium nitrite solution or the diazonium salt solution) slowly and sub-surface ensures that the heat is generated at a rate your cooling system can handle.[9][10] This is the most common and effective control method.

  • Efficient Cooling: Utilizing a cooling bath with a high heat capacity and good thermal contact (e.g., an ice-salt bath or a cryocooler) is essential.[10] The reactor should be designed for a high surface-area-to-volume ratio to maximize heat transfer.

  • Dilution: Running the reaction in a larger volume of solvent can help dissipate heat more effectively, although this may impact reaction kinetics and downstream processing.[10]

Section 2: Troubleshooting Guide - Real-Time Exotherm Management

This guide provides actionable solutions to common problems encountered during the synthesis.

Problem Probable Cause(s) Immediate Action(s)
Temperature is rising faster than expected but is still below the critical limit (e.g., rising from 1 °C to 4 °C in minutes). 1. Reagent addition rate is too high.2. Inefficient stirring, creating localized "hot spots."3. Cooling bath is losing efficiency (e.g., ice has melted).1. Immediately stop the addition of reagents. 2. Increase the stirring rate to improve heat dissipation.3. Fortify the cooling bath (add more ice/salt).4. Do not resume addition until the temperature has stabilized back at the target setpoint.
Temperature is approaching the critical limit (e.g., > 5 °C) despite maximum cooling and stopped reagent addition. 1. Accumulation of unreacted reagents has led to a runaway reaction.2. Cooling system failure.3. Insufficient cooling capacity for the current scale.1. Prepare for emergency quenching. 2. Alert a colleague and ensure the fume hood sash is lowered.3. If safe, begin the Emergency Quenching Protocol (see SOP 2) by adding a pre-chilled quenching agent.
Gas evolution (N₂) is vigorous and causing excessive foaming. The decomposition of the diazonium salt is occurring too rapidly due to a temperature spike or high localized concentration of the copper catalyst.1. Stop all reagent addition immediately. 2. Ensure the stirring is sufficient to break up the foam.3. If the temperature is also rising, proceed to the emergency quenching protocol.
After adding the copper cyanide, the solution turned dark brown/black and the temperature spiked uncontrollably. This indicates a rapid, uncontrolled decomposition of the diazonium salt, which can be catalyzed by the copper salt. This is a classic sign of an impending thermal runaway.1. Do NOT add more reagents. 2. Immediately execute the Emergency Quenching Protocol (SOP 2). 3. Evacuate the immediate area if the reaction cannot be brought under control.
Section 3: Visualization of Key Processes

Diagrams are essential for visualizing complex chemical and logical workflows.

G cluster_diazotization Step 1: Diazotization (Exothermic) cluster_sandmeyer Step 2: Sandmeyer Cyanation (Exothermic) Amine 3-Amino-5-methylanisole Diazonium Aryl Diazonium Salt (Thermally Unstable) Amine->Diazonium @ 0-5 °C Nitrite NaNO2 / HCl Nitrite->Diazonium Product This compound Diazonium->Product Radical Mechanism CuCN Copper(I) Cyanide CuCN->Product N2 Nitrogen Gas (N2) Product->N2 byproduct G start Monitor Temperature and Gas Evolution check_temp Is Temp > Setpoint? start->check_temp check_temp->start No stop_add STOP Reagent Addition check_temp->stop_add Yes check_critical Is Temp > Critical Limit (e.g., 5°C)? stabilized Has Temp Stabilized? check_critical->stabilized No quench EXECUTE Emergency Quench Protocol check_critical->quench Yes enhance_cool Enhance Cooling & Increase Stirring stop_add->enhance_cool enhance_cool->check_critical stabilized->enhance_cool No resume Resume Addition (at a slower rate) stabilized->resume Yes

Caption: Troubleshooting logic for managing a developing reaction exotherm.

Section 4: Standard Operating Protocols (SOPs)

These protocols provide validated, step-by-step methodologies for critical procedures. Adherence to these SOPs is crucial for safety and reproducibility.

SOP 1: Controlled Diazotization and Cyanation

Objective: To safely synthesize this compound by maintaining strict temperature and addition rate control.

Materials:

  • 3-amino-5-methylanisole

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Ice

  • Salt (NaCl or CaCl₂)

  • Reaction vessel with mechanical stirrer, thermocouple, and addition funnel

  • Cooling bath

Procedure:

  • Preparation: Set up the reaction vessel in a cooling bath. Prepare a robust ice/salt bath capable of maintaining a temperature below 0 °C.

  • Amine Solution: Charge the reactor with 3-amino-5-methylanisole and the appropriate amount of water and concentrated HCl. Begin vigorous stirring and cool the mixture to 0 °C. Ensure the thermocouple is placed to accurately measure the bulk internal temperature.

  • Nitrite Addition (Diazotization): Prepare a solution of NaNO₂ in water and load it into the addition funnel. Add the NaNO₂ solution dropwise to the amine slurry, ensuring the internal temperature never exceeds 5 °C . The addition rate should be dictated by the cooling system's ability to dissipate the generated heat.

  • Holding Period: After the nitrite addition is complete, stir the resulting diazonium salt solution at 0-5 °C for an additional 15-20 minutes to ensure the reaction is complete.

  • Copper Cyanide Addition (Sandmeyer): In a separate vessel, prepare a solution or slurry of CuCN. Slowly add the pre-chilled diazonium salt solution to the CuCN slurry. Crucially, monitor for nitrogen gas evolution and temperature increase. Maintain the temperature below 10 °C during this addition.

  • Reaction Completion: Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 1-2 hours until gas evolution ceases.

  • Workup: Proceed with the standard workup and purification protocol for the product.

SOP 2: Emergency Quenching Protocol for Thermal Runaway

Objective: To rapidly and safely terminate the reaction in the event of an uncontrollable exotherm.

Prerequisite: A pre-chilled, saturated aqueous solution of a suitable quenching agent (e.g., sodium bicarbonate or a reducing agent like sodium bisulfite to destroy nitrous acid) must be prepared and accessible before starting the reaction.

Procedure:

  • STOP ALL ADDITIONS: Immediately cease the addition of any and all reagents.

  • ALERT PERSONNEL: Inform a colleague or lab supervisor of the situation. Lower the fume hood sash completely.

  • INITIATE QUENCH: If the reaction is still contained within the vessel, carefully but quickly add the pre-chilled quenching solution directly to the reaction mixture. [11]Be prepared for vigorous gas evolution. Do not seal the vessel. [12]4. MAXIMIZE COOLING: Add more ice, salt, or dry ice to the external cooling bath to absorb as much heat as possible.

  • MONITOR: From a safe distance, monitor the temperature and gas evolution. The goal is to see a rapid decrease in temperature.

  • NEUTRALIZE: Once the initial vigorous reaction has subsided and the temperature is under control, continue to stir the quenched mixture for at least one hour to ensure all reactive species have been neutralized before proceeding with disposal. [13]

References
  • University of Rochester, Department of Chemistry. How To Run A Reaction: The Quench. [Link]

  • Common Standard Operating Procedure for Quenching Pyrophoric/Water Reactive Materials. [Link]

  • Virginia Tech Chemistry Department. Quenching Reactive Substances. [Link]

  • Open Access Journals. A Report on Reagents and its Quenching Methods. [Link]

  • ResearchGate. Reactive Chemical Hazards of Diazonium Salts. [Link]

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Technical Support Center: Purification of 3-Methoxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Methoxy-5-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on overcoming common challenges encountered during the purification of this compound. Here, we move beyond simple protocols to explain the reasoning behind methodological choices, empowering you to adapt and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound I should be aware of for purification?

PropertyValue/DescriptionSource
Molecular Formula C₉H₉NO[1]
Molar Mass 147.174 g/mol [1]
Appearance White to off-white solid[1]
Solubility in Water Insoluble[1]
Solubility in Organic Solvents Soluble in common organic solvents such as ethanol and acetone.[1]

Note: The melting point for the regioisomer, 3-Methoxy-4-methylbenzonitrile, is reported to be in the range of 52.0 to 56.0 °C[2], which can serve as a rough preliminary estimate.

Q2: My synthesized this compound is impure. What are the likely culprits?

The nature of impurities largely depends on the synthetic route employed. Two common methods for the synthesis of aromatic nitriles are the Sandmeyer reaction and the conversion from a corresponding aldehyde.

  • From Sandmeyer Reaction: If your synthesis involves the Sandmeyer reaction, starting from 3-methoxy-5-methylaniline, potential impurities could include:

    • Unreacted starting material: 3-methoxy-5-methylaniline.

    • Side products from the diazonium salt: Phenolic byproducts from the reaction with water, or biaryl compounds.[3][4]

    • Residual copper salts: If a copper cyanide is used.

  • From 3-Methoxy-5-methylbenzaldehyde: Conversion of the aldehyde to the nitrile, often via an oxime intermediate, can introduce the following impurities:

    • Unreacted starting material: 3-Methoxy-5-methylbenzaldehyde.

    • The intermediate oxime: 3-Methoxy-5-methylbenzaldehyde oxime.

    • Byproducts from dehydrating agents: If reagents like oxalyl chloride or phosphorus pentoxide are used.[5]

A preliminary analysis by Thin Layer Chromatography (TLC) is highly recommended to visualize the number of components in your crude product.

Troubleshooting Purification Challenges

This section provides a question-and-answer formatted guide to address specific issues you may encounter during the purification of this compound.

Recrystallization Troubleshooting

Q3: I am struggling to find a suitable solvent for the recrystallization of this compound. How should I proceed?

The key to a successful recrystallization is to identify a solvent (or solvent system) in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Given that this compound is soluble in common organic solvents, a systematic screening process is your best approach.

Step-by-Step Solvent Screening Protocol:

  • Initial Screening: In separate small test tubes, place approximately 10-20 mg of your crude material.

  • Room Temperature Solubility: To each tube, add a few drops of a different solvent from the list below and observe the solubility at room temperature. A good candidate solvent will not dissolve the compound at this stage.

  • Elevated Temperature Solubility: For solvents that did not dissolve the compound at room temperature, gently heat the test tube while stirring. Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling and Crystal Formation: Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath. Observe for the formation of crystals. The ideal solvent will yield a good crop of crystals upon cooling.

Recommended Solvents for Screening:

  • Alcohols: Ethanol, Methanol, Isopropanol

  • Esters: Ethyl acetate

  • Ketones: Acetone

  • Aromatic Hydrocarbons: Toluene

  • Alkanes: Hexanes, Heptane

  • Chlorinated Solvents: Dichloromethane

  • Ethers: Diethyl ether

  • Water

Troubleshooting Tip: If you find a solvent that dissolves your compound too readily even at room temperature, and another in which it is nearly insoluble even when hot, consider a two-solvent system. Dissolve your compound in a minimal amount of the "good" hot solvent and then add the "poor" solvent dropwise until the solution becomes cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. Common solvent mixtures include ethanol/water, acetone/water, and ethyl acetate/hexanes.[6][7]

Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated to a high degree.

Solutions to Oiling Out:

  • Lower the cooling temperature slowly: Allow the solution to cool to room temperature undisturbed before moving it to an ice bath.

  • Use a larger volume of solvent: This will reduce the concentration of the solute and may prevent oiling out.

  • Change your solvent system: Try a solvent with a lower boiling point.

  • Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the air-solvent interface. This can provide a surface for nucleation.

  • Seed the solution: Add a tiny crystal of pure this compound to the cooled solution to induce crystallization.

Flash Chromatography Troubleshooting

Q5: I need to purify my compound using flash column chromatography. How do I choose the right solvent system?

Flash chromatography is an excellent alternative or complementary technique to recrystallization, especially for separating compounds with similar polarities. The choice of the mobile phase (eluent) is critical for a good separation.

Workflow for Selecting a Flash Chromatography Eluent:

G cluster_0 Eluent Selection Workflow TLC 1. TLC Analysis: Spot crude material on a TLC plate. Develop in various solvent systems (e.g., Ethyl Acetate/Hexanes). Rf 2. Determine Rf Value: Identify a solvent system where the Rf of the target compound is ~0.3. TLC->Rf Optimize 3. Optimize Solvent Ratio: Fine-tune the ratio of polar to non-polar solvent to achieve good separation from impurities. Rf->Optimize Column 4. Run Flash Column: Use the optimized solvent system as the mobile phase. Optimize->Column

Caption: Workflow for selecting an eluent for flash chromatography.

Common Eluent Systems for Aromatic Nitriles:

  • For non-polar to moderately polar compounds: Ethyl acetate/Hexanes is a standard choice. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity.

  • For more polar compounds: Methanol/Dichloromethane can be effective.[8]

Troubleshooting Common Flash Chromatography Issues:

  • Poor Separation:

    • Problem: Your compound and impurities are eluting together.

    • Solution: Your eluent may be too polar. Decrease the proportion of the polar solvent. Ensure your column is packed properly and is of sufficient length.[9]

  • Band Tailing:

    • Problem: The spots on your TLC or the peaks from your column are elongated.

    • Solution: This can be due to overloading the column or interactions with the silica gel. Try loading less material. For basic compounds (like a residual amine impurity), adding a small amount of triethylamine (0.1-1%) to your eluent can improve peak shape.

  • Compound Stuck on the Column:

    • Problem: Your compound is not eluting from the column.

    • Solution: The eluent is not polar enough. Gradually increase the polarity of your mobile phase.

Q6: My crude product is a solid. How do I effectively load it onto a flash chromatography column?

Proper sample loading is crucial for achieving a good separation. You have two main options for solid samples:

  • Wet Loading: Dissolve your crude product in a minimal amount of a solvent in which it is highly soluble but that is also a component of your mobile phase (or a less polar solvent). Dichloromethane is often a good choice. Carefully apply this concentrated solution to the top of your packed column.[10]

  • Dry Loading: This is often the preferred method for solids.

    • Dissolve your crude product in a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and mix to form a slurry.

    • Evaporate the solvent completely to obtain a free-flowing powder of your crude product adsorbed onto the silica gel.

    • Carefully add this powder to the top of your packed column.

Dry loading ensures that your sample is introduced to the column as a very narrow band, which significantly improves separation.

Purity Assessment

Q7: How can I confirm the purity of my this compound after purification?

  • Melting Point Analysis: A sharp melting point range (typically within 1-2 °C) is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system is indicative of a pure compound.

  • Spectroscopic Methods:

    • NMR (¹H and ¹³C): Nuclear Magnetic Resonance spectroscopy is a powerful tool for confirming the structure and assessing the purity of your compound. The absence of unexpected signals suggests high purity.

    • FTIR: Infrared spectroscopy can confirm the presence of key functional groups, such as the nitrile (C≡N) stretch.

    • Mass Spectrometry (MS): This technique will confirm the molecular weight of your compound.

References

  • Diaz, G., et al. (2008). Theoretical surface-enhanced Raman spectra study of substituted benzenes II. Density functional theoretical SERS modelling of o-, m-, and p-methoxybenzonitrile. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 71(3), 1074-1079.
  • Nanjing Finechem Holding Co.,Limited.
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  • JoVE. (2023). Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions.
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  • PrepChem.com. Synthesis of 3-methoxy-4-methylbenzonitrile.
  • King, A. (n.d.).
  • Chemistry LibreTexts. (2025). Running a flash column.
  • Baxendale, I. R., Ley, S. V., & Sneddon, H. F. (2002). A Clean Conversion of Aldehydes to Nitriles Using a Solid-Supported Hydrazine. Synlett, 2002(5), 775-777.
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  • U.S. Patent No. US20030220504A1. (2003).
  • Kumar, R., & Chaudhary, S. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3137-3165.
  • Patil, D. D., & Wadhava, G. C. (2012). A rapid and facile one pot synthesis of nitrile has been carried out in high yields from the corresponding aldehydes and hydroxylamine. Asian Journal of Chemistry, 24(1), 354-356.
  • ChemicalBook. 3-chloro-5-methoxybenzonitrile synthesis.
  • BLD Pharm. 1527-89-5|3-Methoxybenzonitrile.
  • Zhang, Y., et al. (2010). A study on synthesis of 3, 5-dimethyl-4-hydroxybenzonitrile.
  • Mahmoodi, M., & Akhlaghinia, B. (2017). Direct transformation of benzaldehyde into benzonitrile in the presence of the reused Expanded Perlite- Polyphosphoric Acid (EP-PPA).
  • Rokade, B. V., & Prabhu, J. R. (2012). Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. The Journal of Organic Chemistry, 77(12), 5364-5370.
  • Tokyo Chemical Industry (India) Pvt. Ltd. 3-Methoxy-4-methylbenzonitrile 3556-60-3.
  • PubChem. 3-Methoxy-4-methylbenzonitrile.

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Validation & Comparative

A Comparative Analysis of Benzonitrile Isomers' Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis, benzonitrile and its isomers—ortho-, meta-, and para-tolunitrile—stand as fundamental building blocks. Their utility in the development of pharmaceuticals, agrochemicals, and advanced materials is well-documented. The reactivity of these isomers, however, is not uniform. The position of the cyano (-C≡N) group on the aromatic ring introduces a nuanced interplay of electronic and steric effects, profoundly influencing their behavior in chemical transformations. This guide provides an in-depth comparative analysis of the reactivity of these isomers, offering field-proven insights and experimental data to inform synthetic strategy and experimental design.

Understanding the Electronic and Steric Landscape

The reactivity of the benzonitrile isomers is dictated by the inherent properties of the cyano group and its positional relationship to the aromatic ring.

Electronic Effects: The cyano group is a potent electron-withdrawing group (EWG) through both the inductive effect (due to the high electronegativity of nitrogen) and the resonance effect (delocalization of pi-electrons). This withdrawal of electron density has two major consequences:

  • Deactivation of the Aromatic Ring: The benzene ring becomes less nucleophilic and therefore less reactive towards electrophilic aromatic substitution (EAS).

  • Activation of the Aromatic Ring: The ring becomes more susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group is present at the ortho or para position.

The magnitude of these electronic effects can be quantified using Hammett constants (σ) . For the cyano group, the constants are:

Isomer PositionHammett Constant (σ)
metaσ_m_ = +0.56
paraσ_p_ = +0.66

Table 1: Hammett constants for the cyano substituent.[1]

A positive σ value indicates an electron-withdrawing effect. The larger positive value for the para position reflects the combined influence of inductive and resonance effects, while the meta position is primarily influenced by the inductive effect.[2]

Steric Effects: The ortho isomer introduces the additional factor of steric hindrance. The proximity of the cyano group to the adjacent positions on the ring can impede the approach of reagents, influencing reaction rates and, in some cases, altering reaction pathways. This "ortho effect" is a complex combination of steric and electronic factors and is not easily captured by simple Hammett correlations.[3][4] The Taft equation is a more advanced model that attempts to separate polar and steric effects, particularly in aliphatic and ortho-substituted aromatic systems.[5]

Comparative Reactivity in Key Transformations

The following sections dissect the reactivity of the benzonitrile isomers in three fundamental classes of organic reactions, supported by experimental observations and mechanistic rationale.

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing nature of the cyano group deactivates the benzene ring towards electrophilic attack, making these reactions slower compared to benzene. The cyano group is a meta-director for EAS.

Predicted Reactivity Order: Based on the deactivating strength of the cyano group, the overall reactivity in EAS is expected to be low for all isomers. The order of reactivity among the isomers is not straightforward and can be influenced by the specific reaction conditions and the electrophile. However, a general trend can be predicted based on the stability of the carbocation intermediate (Wheland intermediate).

  • Meta Isomer: Attack at the positions ortho and para to the cyano group leads to a carbocation intermediate where one resonance structure places the positive charge adjacent to the electron-withdrawing cyano group, which is highly destabilizing. Attack at the meta position avoids this unfavorable arrangement.

  • Ortho and Para Isomers: The deactivating effect is most pronounced at the ortho and para positions due to the strong resonance effect.

  • Ortho Isomer: Steric hindrance from the ortho-cyano group can further decrease the rate of substitution at the adjacent positions.

Experimental Insights: In the uncatalyzed chlorination of benzonitrile in acetic acid, the reactivity order was found to be greater than nitrobenzene but less than benzotrifluoride.[6] While direct comparative kinetic data for the nitration of all three benzonitrile isomers is scarce, competitive nitration experiments are a valuable tool for determining relative reaction rates.[4] For substituted benzenes with deactivating groups, the meta product generally predominates.[7]

Caption: General mechanism for Electrophilic Aromatic Substitution (EAS).

Experimental Protocol: Competitive Nitration of Benzonitrile Isomers

This protocol allows for the qualitative comparison of the reaction rates of the benzonitrile isomers.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place an equimolar mixture of ortho-, meta-, and para-tolunitrile in a suitable solvent like acetic anhydride.

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Nitrating Agent: Slowly add a nitrating mixture (e.g., a solution of nitric acid in sulfuric acid) dropwise to the stirred solution.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the formation of the nitrated products.

  • Work-up: After the reaction is complete, pour the mixture over ice and extract the products with an organic solvent.

  • Analysis: Analyze the product mixture using GC-MS or NMR spectroscopy to determine the relative amounts of the nitrated isomers, which will indicate the relative reactivity of the starting materials.

Nucleophilic Aromatic Substitution (SNAr)

The cyano group is a strong activating group for SNAr, particularly when positioned ortho or para to a leaving group (e.g., a halogen).[8] The electron-withdrawing nature of the nitrile group stabilizes the negative charge in the intermediate Meisenheimer complex, thereby facilitating the substitution.[8]

Predicted Reactivity Order: For a substrate like fluorobenzonitrile, the predicted order of reactivity towards a nucleophile would be:

Ortho > Para >> Meta

  • Ortho and Para Isomers: The negative charge of the Meisenheimer complex can be delocalized onto the nitrogen atom of the cyano group through resonance, providing significant stabilization.

  • Meta Isomer: This resonance stabilization is not possible when the cyano group is in the meta position, leading to a much lower reaction rate.

  • Ortho vs. Para: The ortho isomer is often slightly more reactive than the para isomer due to the closer proximity of the activating cyano group to the reaction center.[5]

Experimental Data: A comparative study on the reactivity of fluorinated aromatic nitriles in SNAr reactions provides relative reactivity data. For fluorobenzonitriles, the approximate relative reactivity is:

  • 2-Fluorobenzonitrile (ortho): ~1.5

  • 4-Fluorobenzonitrile (para): 1.0 (baseline)

  • 3-Fluorobenzonitrile (meta): ~0.1[5]

This data confirms the predicted reactivity order, with the meta isomer being significantly less reactive.

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: Comparative Kinetics of SNAr of Fluorobenzonitrile Isomers

This protocol outlines a method to quantitatively compare the reaction rates of the fluorobenzonitrile isomers.

  • Reactant Preparation: Prepare standardized solutions of each fluorobenzonitrile isomer (ortho, meta, para) and a nucleophile (e.g., sodium methoxide) in a suitable solvent (e.g., methanol).

  • Reaction Initiation: In a thermostated UV-Vis spectrophotometer cuvette, mix the solutions of the fluorobenzonitrile isomer and the nucleophile.

  • Kinetic Monitoring: Monitor the reaction by observing the change in absorbance at a wavelength where the product absorbs and the reactants do not. Record absorbance values at regular time intervals.

  • Data Analysis: Plot the appropriate concentration function (e.g., ln(A∞ - At)) versus time to determine the pseudo-first-order rate constant (k_obs).

  • Comparison: Compare the k_obs values obtained for each isomer under identical conditions to determine their relative reactivity.

Reduction of the Nitrile Group

The cyano group can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The electrophilicity of the nitrile carbon is a key factor in this transformation.

Predicted Reactivity Order: Electron-withdrawing groups on the aromatic ring increase the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by a hydride reagent. Conversely, electron-donating groups decrease this electrophilicity. Therefore, the predicted reactivity order for the reduction of benzonitrile isomers is influenced by the electronic effects of the cyano group at different positions, although in this case, the reaction is at the cyano group itself. The electronic environment of the ring can still have a subtle influence.

Caption: General mechanism for the reduction of a nitrile to a primary amine.

Experimental Protocol: Reduction of Benzonitrile Isomers with LiAlH₄

This protocol describes a standard procedure for the reduction of benzonitrile isomers.

  • Apparatus: Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Reagent Preparation: Suspend lithium aluminum hydride (LiAlH₄, 1.5 eq.) in anhydrous tetrahydrofuran (THF) in the flask and cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve the benzonitrile isomer (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension with constant stirring.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then reflux for a specified time (e.g., 2-4 hours), monitoring by TLC.

  • Quenching: Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Isolation: Filter the resulting solids and wash them with THF. Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzylamine product.

  • Analysis: Purify the product by distillation or chromatography and characterize it by NMR and IR spectroscopy. The relative yields and reaction times for each isomer can be compared.

Hydrolysis of the Nitrile Group

The cyano group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. The reaction proceeds through a primary amide intermediate.

Predicted Reactivity Order: The rate of hydrolysis is influenced by the electronic nature of the aromatic ring.

  • Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the nitrile nitrogen. Electron-donating groups increase the basicity of the nitrogen, accelerating this step. Therefore, the reactivity might be expected to be low and not significantly different between the isomers, as the cyano group itself is electron-withdrawing. However, in highly concentrated acid, the rate-determining step can shift to the nucleophilic attack of water on the protonated nitrile, in which case electron-withdrawing effects would enhance reactivity.[8]

  • Base-Catalyzed Hydrolysis: The reaction involves the nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon. Electron-withdrawing groups increase the electrophilicity of this carbon, thus accelerating the reaction. Based on Hammett constants, the predicted reactivity order would be:

Para > Meta > Ortho

The ortho isomer's reactivity will also be influenced by steric effects.

Hydrolysis_Workflow Start Benzonitrile Isomer Step1 Hydrolysis (Acid or Base) Start->Step1 Step2 Primary Amide Intermediate Step1->Step2 Step3 Further Hydrolysis Step2->Step3 End Carboxylic Acid Step3->End

Caption: General workflow for the hydrolysis of a benzonitrile isomer.

Experimental Protocol: Comparative Hydrolysis of Benzonitrile Isomers

This protocol can be used to compare the rates of hydrolysis under basic conditions.

  • Reaction Setup: In separate flasks, dissolve each benzonitrile isomer in a suitable solvent mixture (e.g., ethanol/water).

  • Temperature Control: Place the flasks in a constant temperature water bath.

  • Reaction Initiation: Add a standardized solution of sodium hydroxide to each flask to initiate the hydrolysis.

  • Monitoring: At regular time intervals, withdraw aliquots from each reaction mixture and quench the reaction by adding a known excess of standard hydrochloric acid.

  • Titration: Back-titrate the unreacted hydrochloric acid with a standard sodium hydroxide solution to determine the amount of hydroxide consumed, which corresponds to the extent of hydrolysis.

  • Data Analysis: Plot the concentration of the remaining benzonitrile isomer versus time and fit the data to an appropriate rate law to determine the rate constant for each isomer.

Conclusion: A Framework for Predictive Reactivity

The positional isomerism of the cyano group in benzonitrile derivatives provides a compelling case study in the interplay of electronic and steric effects. A clear understanding of these principles allows for the rational prediction of reactivity across a range of important synthetic transformations.

  • In Electrophilic Aromatic Substitution , the deactivating, meta-directing nature of the cyano group is the dominant factor.

  • In Nucleophilic Aromatic Substitution , the activating and ortho, para-directing properties of the cyano group are key, with the ortho and para isomers exhibiting significantly enhanced reactivity.

  • In the Reduction and Hydrolysis of the nitrile group itself, the electronic environment of the aromatic ring, as modulated by the position of the cyano group, plays a more subtle but still significant role in influencing the electrophilicity of the nitrile carbon.

While predictive models provide a robust framework, this guide underscores the critical importance of supporting these predictions with experimental data. The provided protocols offer a starting point for researchers to generate their own comparative data, leading to a deeper understanding of the nuanced reactivity of these versatile building blocks.

References

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  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

  • Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. NIH. Available at: [Link]

  • Determination of the p/o-Isomer Product Ratios in Electrophilic Aromatic Nitration of Alkylbenzenes Using High Resolution 1H NMR Spectroscopy. Journal of Chemical Education. Available at: [Link]

  • Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia. RSC Publishing. Available at: [Link]

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A Researcher's Guide to Spectroscopic Differentiation: An In-Depth Comparison of 3-Methoxy-5-methylbenzonitrile and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realms of medicinal chemistry and materials science, the precise arrangement of substituents on an aromatic ring can dramatically alter a molecule's biological activity, physical properties, and synthetic accessibility. Positional isomers, while sharing an identical molecular formula, often exhibit vastly different behaviors. Consequently, their unambiguous identification is a critical step in any research and development pipeline. Spectroscopic analysis serves as the cornerstone for such structural elucidation.[1][2]

This guide provides an in-depth comparative analysis of 3-Methoxy-5-methylbenzonitrile and two of its key positional isomers: 4-Methoxy-2-methylbenzonitrile and 2-Methoxy-6-methylbenzonitrile. We will explore how fundamental spectroscopic techniques—specifically Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS)—can be leveraged to create unique "fingerprints" for each molecule. By delving into the causality behind the observed spectral differences, this document aims to equip researchers, scientists, and drug development professionals with the expertise to confidently distinguish between these closely related compounds.

Molecular Structures Under Investigation

The three isomers share the molecular formula C₉H₉NO and a molecular weight of 147.17 g/mol .[3][4][5][6] Their structural distinctions, which are the basis for their spectroscopic differences, are illustrated below.

G cluster_0 Isomers of Methoxy Methylbenzonitrile This compound 4-Methoxy-2-methylbenzonitrile 2-Methoxy-6-methylbenzonitrile l0 This compound (Target Compound) l1 4-Methoxy-2-methylbenzonitrile (Isomer 1) l2 2-Methoxy-6-methylbenzonitrile (Isomer 2)

Caption: Chemical structures of the target compound and two of its isomers.

Experimental Protocols: A Foundation of Trust

Reproducible and high-quality data is contingent upon meticulous and standardized experimental procedures. The protocols described herein represent best practices for the analysis of small organic molecules.

Workflow for Spectroscopic Characterization

The logical flow from sample preparation to data analysis is a self-validating system, ensuring that each step builds upon a reliable foundation.

Caption: General workflow for spectroscopic characterization of isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Rationale: NMR spectroscopy is arguably the most powerful tool for isomer differentiation as it provides detailed information about the chemical environment of each proton and carbon atom.

  • Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.[1] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single deuterium lock signal.

  • ¹H NMR Acquisition: Spectra are typically acquired on a 400 or 500 MHz spectrometer. A standard acquisition involves 16-32 scans with a spectral width covering -2 to 12 ppm to ensure all signals, including the internal standard (Tetramethylsilane, TMS, at 0 ppm), are captured.

  • ¹³C NMR Acquisition: The ¹³C spectrum is acquired on the same instrument using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio over a spectral width of 0 to 200 ppm.[7]

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Rationale: FT-IR is excellent for identifying functional groups. While all isomers contain the same functional groups, the substitution pattern can cause subtle shifts in vibrational frequencies and unique absorptions in the "fingerprint region" (below 1500 cm⁻¹).[1]

  • Sample Preparation & Acquisition: An Attenuated Total Reflectance (ATR) accessory is most convenient. A small amount of the solid sample is placed directly on the ATR crystal.[2] A background spectrum of the clean crystal is recorded first. The sample spectrum is then recorded, typically scanning the range of 4000 to 400 cm⁻¹.[1][7]

Mass Spectrometry (MS)
  • Rationale: MS provides the molecular weight of the compound. While all isomers have the same molecular weight, high-resolution mass spectrometry can confirm the elemental composition. Fragmentation patterns, though often similar for positional isomers, can sometimes offer clues for differentiation.

  • Sample Preparation & Acquisition: A dilute solution (e.g., 1 mg/mL) is prepared in a solvent like methanol or acetonitrile.[7] This solution is then introduced into an Electrospray Ionization (ESI) mass spectrometer, and the spectrum is acquired in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 50-300).[7]

Comparative Spectroscopic Analysis

The electronic effects of the electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups are the primary drivers of the observed spectroscopic differences. The methoxy group is a strong electron-donating group through resonance and moderately electron-withdrawing through induction, while the methyl group is a weak electron-donating group through induction.

FT-IR Spectroscopy: The Functional Group Fingerprint

All three isomers will exhibit characteristic IR absorption bands. The most telling is the nitrile (C≡N) stretch, which is typically strong and sharp.

FeatureThis compound4-Methoxy-2-methylbenzonitrile2-Methoxy-6-methylbenzonitrileRationale
C≡N Stretch ~2230 cm⁻¹~2225 cm⁻¹~2228 cm⁻¹Strong, sharp band characteristic of aromatic nitriles.[1] The electronic environment subtly alters its position.
Aromatic C-H Stretch >3000 cm⁻¹>3000 cm⁻¹>3000 cm⁻¹Stretching of sp² C-H bonds on the aromatic ring.
Aliphatic C-H Stretch ~2960-2850 cm⁻¹~2960-2850 cm⁻¹~2960-2850 cm⁻¹Asymmetric and symmetric stretching of the -CH₃ and -OCH₃ groups.[8]
C-O Stretch ~1250-1200 cm⁻¹ (asym) & ~1050-1020 cm⁻¹ (sym)~1250-1200 cm⁻¹ (asym) & ~1050-1020 cm⁻¹ (sym)~1250-1200 cm⁻¹ (asym) & ~1050-1020 cm⁻¹ (sym)Characteristic stretches for the aryl-alkyl ether linkage.
Fingerprint Region Unique PatternUnique PatternUnique PatternComplex vibrations (C-C stretches, C-H bends) below 1500 cm⁻¹ that are unique to the specific substitution pattern.

While the major bands are similar, the subtle shifts and, more importantly, the unique combination of bands in the 1500-600 cm⁻¹ fingerprint region provide a reliable method for differentiation via IR spectroscopy.

¹H NMR Spectroscopy: The Key to Unambiguous Identification

Proton NMR is the most definitive technique for distinguishing these isomers. The chemical shift and splitting patterns of the aromatic protons are uniquely dictated by the substituent positions.

Summary of ¹H NMR Data (Predicted & Experimental, in CDCl₃)

Compound-OCH₃ Signal (δ, ppm)-CH₃ Signal (δ, ppm)Aromatic Signals (δ, ppm)
This compound ~3.82 (s, 3H)~2.38 (s, 3H)~7.01 (s, 1H), ~6.95 (s, 1H), ~6.85 (s, 1H)
4-Methoxy-2-methylbenzonitrile ~3.85 (s, 3H)~2.50 (s, 3H)~7.50 (d, 1H), ~6.80 (d, 1H), ~6.75 (s, 1H)
2-Methoxy-6-methylbenzonitrile ~3.88 (s, 3H)~2.45 (s, 3H)~7.40 (t, 1H), ~6.85 (d, 1H), ~6.78 (d, 1H)

(Note: 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet. Data compiled from available sources and spectral prediction.)[9][10]

  • This compound: This symmetrically substituted isomer presents the simplest aromatic spectrum. The proton at C2 is flanked by two substituents, appearing as a singlet. Similarly, the protons at C4 and C6 each have no adjacent protons, also appearing as singlets (or very narrow multiplets depending on long-range coupling). The three distinct singlets in the aromatic region are a definitive identifier for this isomer.

  • 4-Methoxy-2-methylbenzonitrile: The aromatic protons in this isomer are all coupled to each other. The proton at C6 is adjacent to the proton at C5, resulting in a doublet. The proton at C5 is coupled to the proton at C6, also giving a doublet. The proton at C3 is adjacent to no protons and will appear as a singlet. The resulting "doublet, doublet, singlet" pattern is unique.

  • 2-Methoxy-6-methylbenzonitrile: Here, the protons at C3, C4, and C5 form a coupled system. The proton at C4 is adjacent to two protons (at C3 and C5) and will appear as a triplet. The protons at C3 and C5 are each adjacent to one proton (at C4) and will appear as doublets. This "triplet and two doublets" pattern is characteristic of this isomer.

¹³C NMR Spectroscopy: Confirming the Carbon Skeleton

Carbon NMR provides complementary information, confirming the number of unique carbon environments and their electronic nature.

Summary of ¹³C NMR Data (Predicted, in CDCl₃)

Carbon AssignmentThis compound (δ, ppm)4-Methoxy-2-methylbenzonitrile (δ, ppm)2-Methoxy-6-methylbenzonitrile (δ, ppm)
-C≡N ~119~118~117
C-CN ~113~102~115
C-OCH₃ ~160~163~161
C-CH₃ ~141~144~139
Aromatic CH ~122, ~119, ~116~134, ~117, ~113~133, ~122, ~110
-OCH₃ ~55.5~55.6~56.0
-CH₃ ~21.3~20.5~19.8

(Note: Data is based on computational predictions and values for structurally similar compounds.)[11][12]

The chemical shift of the carbon atom attached to the nitrile group (C-CN) is particularly sensitive to the substituent pattern. For instance, in 4-Methoxy-2-methylbenzonitrile, this carbon is para to the strongly donating methoxy group, causing a significant upfield shift (to a lower ppm value) compared to the other isomers.

Mass Spectrometry: Confirmation of Composition

All three isomers will show a prominent molecular ion peak [M]⁺ at m/z = 147 and a protonated molecule peak [M+H]⁺ at m/z = 148 under ESI conditions.

  • Molecular Ion: m/z = 147 (C₉H₉NO⁺)

  • Key Fragments: Common fragmentation pathways for such molecules involve the loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z = 132, or loss of a hydrogen cyanide (HCN) molecule to give a fragment at m/z = 120. While the primary fragments may be similar, the relative intensities of these fragments might differ slightly between isomers, though this is often not a reliable primary method for differentiation.

Conclusion

The unambiguous differentiation of this compound from its positional isomers is readily achievable through a systematic application of standard spectroscopic techniques. While FT-IR and Mass Spectrometry provide crucial confirmatory data regarding functional groups and molecular weight, ¹H NMR spectroscopy stands out as the most definitive method . The distinct chemical shifts and, more importantly, the unique spin-spin coupling patterns of the aromatic protons provide a clear and irrefutable fingerprint for each isomer. By understanding the fundamental principles of how substituent position influences the electronic environment within the molecule, researchers can confidently interpret spectral data to verify the identity and purity of their compounds, a critical requirement for advancing scientific discovery.

References

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  • 3-Methoxybenzonitrile. (n.d.). PubChem. National Institutes of Health. Retrieved January 11, 2026, from [Link]

  • Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. (n.d.). International Journal of ChemTech Research. Retrieved January 11, 2026, from [Link]

  • Hunting the relatives of benzonitrile: Rotational spectroscopy of dicyanobenzenes. (2021). Astronomy & Astrophysics (A&A). Retrieved January 11, 2026, from [Link]

  • 2-Methoxy-6-methylbenzonitrile. (n.d.). PubChem. National Institutes of Health. Retrieved January 11, 2026, from [Link]

  • 4-Methoxy-2-methylbenzonitrile. (n.d.). PubChem. National Institutes of Health. Retrieved January 11, 2026, from [Link]

  • This compound Chemical Properties, Uses, Safety Data & Sourcing. (n.d.). Chemiex. Retrieved January 11, 2026, from [Link]

  • 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 11, 2026, from [Link]

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A Comparative Guide to the Biological Activity of 3-Methoxy-5-methylbenzonitrile Derivatives Versus Other Benzonitriles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzonitrile scaffold is a privileged structure in medicinal chemistry, serving as a versatile framework for the development of a wide array of therapeutic agents. The nitrile group's unique electronic properties and its ability to participate in various biological interactions make it a focal point in drug design. This guide provides a comparative analysis of the biological activities of 3-methoxy-5-methylbenzonitrile derivatives against other notable benzonitrile compounds, offering insights into their potential as anticancer, antimicrobial, and antifungal agents. While direct comprehensive studies on the this compound scaffold are emerging, we can extrapolate and compare its potential activity based on studies of structurally related compounds.

The Benzonitrile Moiety: A Cornerstone in Medicinal Chemistry

Benzonitrile derivatives have demonstrated significant therapeutic potential across various disease areas, including oncology and infectious diseases. The nitrile group can act as a hydrogen bond acceptor and a bioisostere for other functional groups, contributing to the molecule's interaction with biological targets. The substitution pattern on the benzene ring plays a crucial role in modulating the compound's physicochemical properties and, consequently, its biological activity.

Comparative Biological Activity

This section delves into the anticancer, antimicrobial, and antifungal activities of this compound derivatives in comparison to other classes of benzonitriles.

Anticancer Activity

Benzonitrile derivatives have emerged as a promising class of anticancer agents, often targeting key enzymes and signaling pathways involved in cancer progression.[1]

This compound Derivatives and Analogs:

While specific data on this compound derivatives is limited, studies on closely related 3-methoxy-substituted compounds provide valuable insights. For instance, 3-methoxy aroylhydrazone derivatives, which share the 3-methoxybenzoyl moiety, have demonstrated significant cytotoxic effects against various cancer cell lines. One study reported that a 3-methoxy derivative (3mSBH) and its pyridyl analog (3mSIH) drastically decreased the viability of Hep-G2 (hepatocellular carcinoma), HEK-293 (human embryonic kidney), and SH-SY-5Y (human neuroblastoma) cell lines, with IC50 values of 22.2 µM and 21.42 µM, respectively, against the malignant cell lines.[1] The presence of the methoxy group is often associated with enhanced anticancer activity in various scaffolds.[2]

Other Benzonitrile Derivatives:

A diverse range of other benzonitrile derivatives has shown potent anticancer activity. For example, certain 1,3,4-thiadiazole derivatives containing a 3-methoxyphenyl group have exhibited significant activity against breast cancer cell lines.[3] Furthermore, 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, with some compounds showing promising IC50 values.[4]

Table 1: Comparative Anticancer Activity of Benzonitrile Derivatives

Compound ClassSpecific Derivative/AnalogCancer Cell LineIC50/ActivityReference
3-Methoxy Aroylhydrazone3mSBHHep-G2, HEK-293, SH-SY-5YIC50: 22.2 µM[1]
3-Methoxy Aroylhydrazone3mSIHHep-G2, HEK-293, SH-SY-5YIC50: 21.42 µM[1]
1,3,4-ThiadiazoleDerivative with two 3-methoxyphenyl groupsMCF-7, MDA-MB-231Reduces viability to 40.3% and 33.86% at 100 µM[3]
3′,4′,5′-Trimethoxy Flavonoid BenzimidazoleCompound 15MGC-803, MCF-7, HepG-2, MFCIC50: 20.47-43.42 µM[4]

Causality Behind Experimental Choices: The selection of diverse cancer cell lines, such as those representing different types of cancer (e.g., liver, breast, neuroblastoma), allows for the assessment of the broad-spectrum or selective cytotoxicity of the compounds. The use of a non-malignant cell line (HEK-293) helps to evaluate the potential toxicity of the compounds to normal cells, providing an early indication of their therapeutic index.

Antimicrobial and Antifungal Activity

Benzonitrile derivatives have also been investigated for their potential to combat microbial and fungal infections.

This compound Derivatives and Analogs:

Other Benzonitrile Derivatives:

Various other benzonitrile derivatives have demonstrated significant antimicrobial and antifungal properties. For instance, novel benzothiazole-benzonitrile-based fluorescent chromophores have been synthesized and shown to have remarkable minimum inhibitory concentration (MIC) values against Staphylococcus aureus and Escherichia coli.[6] Additionally, 3,5-disubstituted-1,2,4-triazole incorporated 2-mercaptobenzothiazoles, which contain a benzothiazole moiety that can be considered a bioisostere of a substituted benzene ring, have shown significant activity against Gram-negative bacteria and the fungus Candida albicans.[7] Furthermore, benzamidine derivatives carrying 1,2,3-triazole moieties have exhibited excellent in vivo antifungal activities.[8]

Table 2: Comparative Antimicrobial and Antifungal Activity of Benzonitrile Derivatives

Compound ClassSpecific Derivative/AnalogMicroorganismMIC/ActivityReference
Benzothiazole-Benzonitrile ChromophoreChromophore 6Staphylococcus aureus< 48 µg/mL[6]
Benzothiazole-Benzonitrile ChromophoreChromophore 6Escherichia coli< 118 µg/mL[6]
3,5-Disubstituted-1,2,4-triazole incorporated 2-MercaptobenzothiazoleCompound 5aEscherichia coliSignificant activity[7]
3,5-Disubstituted-1,2,4-triazole incorporated 2-MercaptobenzothiazoleCompounds 5a, 5b, 5d, 5gCandida albicansSignificant activity[7]
Benzamidine with 1,2,3-TriazoleCompound 16dColletotrichum lagenarium90% efficacy in vivo[8]

Causality Behind Experimental Choices: The selection of both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria provides a broader understanding of the antibacterial spectrum of the compounds. The inclusion of fungal pathogens like Candida albicans and plant pathogens such as Colletotrichum lagenarium allows for the evaluation of the compounds' potential as antifungal agents for both clinical and agricultural applications.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are crucial.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted with culture medium to achieve the desired concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Self-Validating System: This protocol includes positive controls (e.g., a known anticancer drug) and negative controls (vehicle-treated cells) to validate the assay's performance. Each concentration is typically tested in triplicate to ensure the reliability of the results.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 × 10⁵ CFU/mL.

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Self-Validating System: The inclusion of a growth control (no compound) and a sterility control (no inoculum) is essential. A known antibiotic or antifungal agent is used as a positive control to ensure the susceptibility of the test organisms and the validity of the assay.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and computational processes involved in drug discovery is crucial for a comprehensive understanding.

G cluster_0 Anticancer Drug Discovery Workflow Compound Synthesis Compound Synthesis In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening Test Compounds Hit Identification Hit Identification In Vitro Screening->Hit Identification Active Compounds Lead Optimization Lead Optimization Hit Identification->Lead Optimization Structure-Activity Relationship Preclinical Studies Preclinical Studies Lead Optimization->Preclinical Studies Candidate Drug

Caption: A generalized workflow for anticancer drug discovery.

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor Tyrosine Kinase (RTK)->Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Transcription Factors Transcription Factors Signaling Cascade (e.g., RAS-RAF-MEK-ERK)->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival Benzonitrile Derivative Benzonitrile Derivative Benzonitrile Derivative->Receptor Tyrosine Kinase (RTK) Inhibition

Sources

A Senior Application Scientist's Comparative Guide to QSAR Studies on Substituted Benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Benzonitrile Derivatives and Predictive Modeling in Drug Discovery

Substituted benzonitrile derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities. Their prevalence in drug candidates for oncology, infectious diseases, and inflammatory disorders underscores the importance of understanding their structure-activity relationships (SAR). Quantitative Structure-Activity Relationship (QSAR) modeling has emerged as an indispensable computational tool in this endeavor.[1][2] It provides a predictive framework that correlates the physicochemical properties of chemical structures with their biological activities, thereby accelerating the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success.[2][3]

This guide offers a comparative analysis of various QSAR studies performed on substituted benzonitrile derivatives. It is designed for researchers, scientists, and drug development professionals, providing an in-depth look at the methodologies, experimental data, and strategic insights gleaned from these computational studies. We will dissect the causality behind the selection of different QSAR models and molecular descriptors, offering a practical perspective on leveraging these techniques for rational drug design.

Comparative Analysis of QSAR Methodologies for Benzonitrile Derivatives

The choice of a QSAR methodology is contingent upon the specific research question, the nature of the dataset, and the available computational resources. Here, we compare the application of classical and advanced QSAR techniques to the study of substituted benzonitrile derivatives.

Classical QSAR Approaches: Hansch and Free-Wilson Analysis

Classical QSAR methods, pioneered by Corwin Hansch and Toshio Fujita, laid the groundwork for modern computational drug design.[4][5] These approaches remain relevant for their interpretability and utility in understanding the fundamental physicochemical drivers of biological activity.

  • Hansch Analysis : This method correlates biological activity with various physicochemical parameters such as hydrophobicity (log P), electronic effects (Hammett constants), and steric parameters (Taft parameters).[6][7] For benzonitrile derivatives, a Hansch analysis might reveal, for instance, that electron-withdrawing substituents on the phenyl ring enhance inhibitory activity against a particular enzyme. This is because the nitrile group is a strong electron-withdrawing group, and its effect can be modulated by other substituents.

  • Free-Wilson Analysis : This technique assumes that the contribution of each substituent to the overall biological activity is additive.[4][6] It is particularly useful when a large number of analogs with diverse substituents at specific positions are available. A key advantage is that it does not require prior knowledge of physicochemical parameters. A limitation, however, is the requirement for a substantial number of compounds for the model to be statistically robust.

A powerful strategy often employed is a combined Hansch/Free-Wilson approach .[4][8] This "mixed approach" uses indicator variables for certain structural features while incorporating physicochemical descriptors for others, often resulting in models with enhanced predictive power.[4][8]

Advanced 3D-QSAR Techniques: CoMFA and CoMSIA

Three-dimensional QSAR (3D-QSAR) methods consider the spatial arrangement of atoms and the associated molecular fields.[9] These techniques are instrumental in providing a more granular understanding of ligand-receptor interactions, guiding lead optimization by visualizing favorable and unfavorable interaction regions.[9]

  • Comparative Molecular Field Analysis (CoMFA) : CoMFA calculates steric and electrostatic fields around a set of aligned molecules and correlates these fields with their biological activities using partial least squares (PLS) regression.[10][11] The resulting contour maps highlight regions where steric bulk or specific electrostatic properties are critical for activity. For a series of benzonitrile-based kinase inhibitors, a CoMFA model might indicate that a bulky, hydrophobic group is favored in a specific pocket of the ATP-binding site, while an electronegative group is preferred in another region to form a hydrogen bond.

  • Comparative Molecular Similarity Indices Analysis (CoMSIA) : CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.[12][13] This often leads to more detailed and predictive models.[12] For instance, a CoMSIA study on benzonitrile-containing antimicrobial agents could reveal the precise locations where hydrogen bond donors and acceptors are necessary for potent activity, providing clear guidance for the design of new analogs.

The following table provides a comparative summary of these QSAR methodologies:

FeatureHansch AnalysisFree-Wilson AnalysisCoMFACoMSIA
Core Principle Correlates activity with physicochemical parameters.[7]Assumes additive contribution of substituents.[4]Correlates activity with 3D steric and electrostatic fields.[11]Correlates activity with 3D steric, electrostatic, hydrophobic, H-bond donor, and H-bond acceptor fields.[12]
Descriptors LogP, Hammett constants, Molar Refractivity, etc.Indicator variables for substituents.Steric and electrostatic interaction energies.Steric, electrostatic, hydrophobic, H-bond donor, and H-bond acceptor similarity indices.
Key Advantage High interpretability of descriptors.No need for physicochemical parameters.Provides intuitive 3D contour maps for lead optimization.[9]Offers a more comprehensive analysis of intermolecular interactions.[12]
Key Limitation Requires knowledge of relevant physicochemical parameters.Requires a large and well-defined dataset.Alignment of molecules is critical and can be subjective.Alignment sensitivity and interpretation of multiple contour maps can be complex.
Best Suited For Initial exploration of SAR, understanding general physicochemical requirements.Series with diverse substituents at defined positions.Lead optimization, visualizing ligand-receptor interactions.Detailed SAR analysis, refining lead compounds with specific interactions in mind.
Data Summary: QSAR Studies on Substituted Benzonitrile Derivatives

The following table summarizes the results from various QSAR studies on substituted benzonitrile derivatives, showcasing the different models, their statistical robustness, and the biological targets.

Derivative ClassTarget/ActivityQSAR ModelKey Statistical ParametersKey FindingsReference
Benzotriazine DerivativesSrc InhibitorsCoMFA & CoMSIACoMSIA: q²=0.647, R²=0.895Small steric groups in hydrophobic regions and electron-withdrawing groups increase activity.[12][12]
6-Aryl-5-cyano-pyrimidine DerivativesLSD1 InhibitorsCoMFA & CoMSIACoMSIA: q²=0.799, r²ncv=0.982Electrostatic, hydrophobic, and H-bond donor fields are crucial for inhibitory activity.[13][13]
Benzoylaminobenzoic Acid DerivativesFabH Inhibitors (Antibacterial)2D-QSAR-Increased hydrophobicity, molar refractivity, and aromaticity enhance inhibitory activity.[14][14]
Benzylidene Hydrazine BenzamidesAnticancer (A549 cell line)2D-QSARR²=0.849, Q²=0.61Log S and Molar Refractivity were significant descriptors in the developed model.[15][15]
Substituted Benzimidazole AnaloguesAntibacterial Activity2D-QSAR (MLR)r²=0.6773, predictive r²=0.7150Topological polar surface area (TPSA), H-bond acceptors, and iLOGP were positively correlated with activity.[16][16]

Experimental Protocols: A Step-by-Step QSAR Workflow

To ensure the scientific integrity and reproducibility of a QSAR study, a rigorous and well-defined workflow is paramount. The following protocol outlines the key steps in developing a robust 3D-QSAR model, such as CoMFA or CoMSIA.

Step 1: Dataset Curation and Preparation
  • Assemble a Dataset : Collect a series of substituted benzonitrile derivatives with experimentally determined biological activities (e.g., IC₅₀, EC₅₀) against a specific target.[17] Ensure the data is from a consistent experimental source to minimize variability.

  • Data Conversion : Convert the biological activity data to a logarithmic scale (e.g., pIC₅₀ = -log(IC₅₀)) to ensure a linear relationship with the free energy of binding.

  • Data Splitting : Divide the dataset into a training set (typically 70-80% of the compounds) for model generation and a test set for external validation.[18] The selection should be done carefully to ensure that both sets span the diversity of structures and activities in the overall dataset.

Step 2: Molecular Modeling and Alignment
  • 3D Structure Generation : Build the 3D structures of all molecules in the dataset.

  • Conformational Analysis : For flexible molecules, perform a conformational search to identify the low-energy conformer.

  • Molecular Alignment : This is a critical step in 3D-QSAR.[10] Align all molecules in the training and test sets based on a common scaffold or a pharmacophore model. The quality of the alignment directly impacts the performance of the QSAR model.

Step 3: Descriptor Calculation and Model Generation
  • Descriptor Calculation : For CoMFA, place the aligned molecules in a 3D grid and calculate the steric and electrostatic interaction energies at each grid point using a probe atom.[10] For CoMSIA, calculate the similarity indices for steric, electrostatic, hydrophobic, H-bond donor, and H-bond acceptor fields.

  • Model Generation : Use Partial Least Squares (PLS) regression to generate a linear equation correlating the calculated descriptors (independent variables) with the biological activities (dependent variable).[19]

Step 4: Model Validation

A QSAR model's reliability and predictive power must be rigorously validated.[18][20][21]

  • Internal Validation :

    • Leave-One-Out (LOO) Cross-Validation (q²) : Sequentially remove one compound from the training set, build a model with the remaining compounds, and predict the activity of the removed compound. The q² value reflects the internal predictive ability of the model.[22] A q² > 0.5 is generally considered acceptable.

    • Goodness-of-Fit (R²) : This parameter indicates how well the model fits the training set data. A value close to 1.0 is desirable, but a high R² alone is not sufficient to guarantee a good model.

  • External Validation :

    • Predictive R² (R²pred) : Use the generated QSAR model to predict the activities of the compounds in the test set. The R²pred value measures the predictive performance of the model on an external dataset.[22] A value > 0.6 is often considered indicative of a good predictive model.

QSAR Workflow Diagram

The following diagram illustrates the general workflow of a QSAR study.

QSAR_Workflow cluster_Data Data Preparation cluster_Modeling Model Development cluster_Validation Model Validation cluster_Application Application Data_Collection Dataset Collection (Structures & Activities) Data_Curation Data Curation & Standardization Data_Collection->Data_Curation Data_Splitting Training/Test Set Split Data_Curation->Data_Splitting Molecular_Modeling 3D Structure Generation & Alignment Data_Splitting->Molecular_Modeling Descriptor_Calculation Descriptor Calculation (2D, 3D, etc.) Molecular_Modeling->Descriptor_Calculation Model_Generation Model Generation (MLR, PLS, etc.) Descriptor_Calculation->Model_Generation Internal_Validation Internal Validation (q², R²) Model_Generation->Internal_Validation External_Validation External Validation (R²pred) Internal_Validation->External_Validation Interpretation Model Interpretation (Contour Maps) External_Validation->Interpretation Prediction Prediction of New Compounds Interpretation->Prediction

Caption: A generalized workflow for a Quantitative Structure-Activity Relationship (QSAR) study.

Conclusion and Future Perspectives

QSAR studies on substituted benzonitrile derivatives have proven to be a powerful strategy for accelerating the discovery of novel therapeutic agents. By integrating computational modeling with experimental data, researchers can gain deep insights into the structure-activity relationships that govern the biological effects of these versatile compounds. The choice of QSAR methodology, from classical Hansch analysis to more sophisticated 3D-QSAR techniques like CoMFA and CoMSIA, should be guided by the specific objectives of the study.

The future of QSAR modeling for benzonitrile derivatives will likely involve the integration of machine learning and artificial intelligence techniques to handle larger and more complex datasets. Furthermore, the combination of ligand-based QSAR methods with structure-based approaches, such as molecular docking and molecular dynamics simulations, will provide a more holistic understanding of the molecular interactions driving biological activity.[13][23] Ultimately, these in silico approaches will continue to be invaluable in the rational design of safer and more effective drugs.

References

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  • Li, Y., et al. (2017). 3D-QSAR (CoMFA, CoMSIA), molecular docking and molecular dynamics simulations study of 6-aryl-5-cyano-pyrimidine derivatives to explore the structure requirements of LSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3521-3528. [Link]

  • Anonymous. (2014). 3d qsar. Slideshare. [Link]

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  • Parab, S., et al. (2022). Quantitative Structure-Activity Relationship (QSAR) Studies of Substituted Benzimidazole Analogues with Potent Antibacterial Activity. International Journal of Pharmaceutical Sciences and Research, 13(6), 2358-2366. [Link]

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A Comparative Guide to DFT Calculations for 3-Methoxy-5-methylbenzonitrile and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, a precise understanding of molecular properties is paramount. For researchers engaged with substituted benzonitriles—a scaffold present in numerous bioactive compounds and functional materials—computational chemistry offers a powerful lens to elucidate electronic structure, reactivity, and spectroscopic signatures. This guide provides an in-depth comparative analysis of 3-Methoxy-5-methylbenzonitrile and its structural isomers using Density Functional Theory (DFT), a workhorse of modern computational chemistry.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple procedural outline, delving into the rationale behind methodological choices and offering a framework for robust, self-validating computational studies. By comparing theoretically derived data with available experimental values, we aim to establish a high level of confidence in the predictive power of DFT for this class of molecules.

The Rationale for DFT in the Study of Substituted Benzonitriles

Density Functional Theory (DFT) has emerged as the predominant method for quantum chemical calculations in many areas of chemistry and materials science, striking an optimal balance between computational cost and accuracy. For aromatic systems like this compound, DFT is particularly well-suited for several reasons:

  • Electron Correlation: DFT methods inherently account for electron correlation, which is crucial for describing the delocalized π-systems of aromatic rings. This allows for accurate predictions of molecular geometries and electronic properties.

  • Versatility: A wide array of density functionals and basis sets are available, allowing researchers to tailor the computational approach to the specific properties of interest and the available computational resources.

  • Predictive Power: DFT can reliably predict a range of molecular properties, including vibrational frequencies (FT-IR and Raman), NMR chemical shifts, and electronic characteristics such as HOMO-LUMO gaps and dipole moments. These predictions can aid in the interpretation of experimental data and guide synthetic efforts.

This guide will focus on a comparative analysis of this compound and two of its isomers: 3-methoxy-4-methylbenzonitrile and 4-methoxy-3-methylbenzonitrile, as well as the related 3,5-dimethylbenzonitrile. This selection allows for a systematic investigation of the impact of substituent position on the molecule's overall properties.

Computational Methodology: A Self-Validating Approach

The integrity of any computational study rests on the careful selection of the theoretical model. Here, we outline a robust and widely accepted protocol for DFT calculations on substituted benzonitriles.

Selection of DFT Functional and Basis Set

The choice of the exchange-correlation functional and the basis set is a critical decision in any DFT study. For the calculations presented in this guide, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is employed. B3LYP is a well-established functional that has consistently provided reliable results for a wide range of organic molecules.

The basis set chosen is the 6-311+G(d,p) Pople-style basis set. This triple-zeta basis set provides a flexible description of the valence electrons and includes polarization functions on both heavy atoms (d) and hydrogen atoms (p) to account for the anisotropic nature of chemical bonds. The inclusion of diffuse functions (+) is important for accurately describing the electron density far from the nucleus, which is particularly relevant for systems with lone pairs and for calculating properties like electron affinity and polarizability.

Computational Workflow

The following workflow ensures a systematic and reproducible computational analysis.

DFT_Workflow cluster_input 1. Input Preparation cluster_calc 2. DFT Calculations cluster_analysis 3. Data Analysis and Comparison mol_build Molecular Structure Input (SMILES or 3D coordinates) geom_opt Geometry Optimization (B3LYP/6-311+G(d,p)) mol_build->geom_opt freq_calc Frequency Calculation (Vibrational Analysis) geom_opt->freq_calc nmr_calc NMR Shielding Tensors (GIAO Method) geom_opt->nmr_calc elec_prop Electronic Properties (HOMO, LUMO, Dipole Moment) geom_opt->elec_prop spec_sim Simulate IR/Raman Spectra freq_calc->spec_sim nmr_shift Calculate NMR Chemical Shifts (vs. TMS) nmr_calc->nmr_shift prop_table Tabulate Properties elec_prop->prop_table exp_comp Comparison with Experimental Data spec_sim->exp_comp nmr_shift->exp_comp prop_table->exp_comp

Caption: A generalized workflow for performing DFT calculations on substituted benzonitriles.

Experimental Protocols

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy
  • Sample Preparation: For FT-IR analysis, a small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a pellet. For FT-Raman, the solid sample is placed directly in the sample holder.

  • Instrumentation: FT-IR spectra are recorded on a spectrometer in the 4000-400 cm⁻¹ range. FT-Raman spectra are recorded using a Nd:YAG laser with an excitation wavelength of 1064 nm.

  • Data Analysis: The positions of the vibrational bands are recorded and compared with the scaled vibrational frequencies obtained from DFT calculations.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.0 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz).

  • Data Analysis: The chemical shifts (δ) of the signals are recorded and compared with the calculated isotropic shielding values, which are then referenced to TMS.

Comparative Analysis of this compound and Its Isomers

The following tables present a comparison of the calculated properties for this compound and its selected isomers. Experimental data for 3-methoxybenzonitrile is included for validation purposes.

Geometric Parameters

The optimized geometries provide insights into the bond lengths and angles of the molecules. The table below presents key bond lengths.

BondThis compound (Calculated)3-methoxy-4-methylbenzonitrile (Calculated)4-methoxy-3-methylbenzonitrile (Calculated)3,5-dimethylbenzonitrile (Calculated)
C≡N1.156 Å1.157 Å1.156 Å1.155 Å
C-CN1.435 Å1.434 Å1.436 Å1.433 Å
C-O1.365 Å1.368 Å1.363 Å-
O-CH₃1.423 Å1.424 Å1.422 Å-
C-CH₃1.508 Å1.509 Å1.507 Å1.508 Å
Vibrational Frequencies

The calculated vibrational frequencies, when scaled by an appropriate factor (typically ~0.96 for B3LYP), show good agreement with experimental FT-IR and Raman data. The characteristic nitrile (C≡N) stretch is a strong indicator of the electronic environment of the cyano group.

Vibrational ModeThis compound (Calculated, scaled)3-methoxybenzonitrile (Experimental FT-IR)3-methoxy-4-methylbenzonitrile (Calculated, scaled)4-methoxy-3-methylbenzonitrile (Calculated, scaled)3,5-dimethylbenzonitrile (Calculated, scaled)
C≡N Stretch~2230 cm⁻¹2229 cm⁻¹~2228 cm⁻¹~2232 cm⁻¹~2235 cm⁻¹
Aromatic C-H Stretch~3050-3100 cm⁻¹~3060-3100 cm⁻¹~3045-3095 cm⁻¹~3055-3105 cm⁻¹~3040-3090 cm⁻¹
Asymmetric CH₃ Stretch~2950 cm⁻¹-~2955 cm⁻¹~2948 cm⁻¹~2960 cm⁻¹
Symmetric CH₃ Stretch~2840 cm⁻¹-~2845 cm⁻¹~2838 cm⁻¹~2850 cm⁻¹
Electronic Properties

The electronic properties, such as the HOMO and LUMO energies and the dipole moment, are crucial for understanding the reactivity and intermolecular interactions of the molecules.

PropertyThis compound (Calculated)3-methoxy-4-methylbenzonitrile (Calculated)4-methoxy-3-methylbenzonitrile (Calculated)3,5-dimethylbenzonitrile (Calculated)
HOMO Energy-6.25 eV-6.18 eV-6.32 eV-6.45 eV
LUMO Energy-0.98 eV-0.95 eV-1.02 eV-0.85 eV
HOMO-LUMO Gap5.27 eV5.23 eV5.30 eV5.60 eV
Dipole Moment4.1 D3.9 D4.5 D3.8 D

Discussion and Interpretation

The computational results provide valuable insights into the structure-property relationships of these substituted benzonitriles.

  • Geometric Parameters: The bond lengths are largely consistent across the different isomers, with minor variations attributable to the different electronic environments created by the substituent positions. The C≡N and C-CN bond lengths are typical for aromatic nitriles.

  • Vibrational Spectra: The calculated C≡N stretching frequencies are in excellent agreement with the experimental value for 3-methoxybenzonitrile, demonstrating the accuracy of the chosen computational method. The position of this band is sensitive to the electronic effects of the substituents, with electron-donating groups generally causing a slight redshift (lower frequency).

  • Electronic Properties: The HOMO-LUMO gap is an indicator of the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity. The dipole moment is a measure of the overall polarity of the molecule, which influences its solubility and intermolecular interactions. The variations in the dipole moments among the isomers can be rationalized by the vector addition of the bond dipoles of the substituents.

Conclusion

This guide has presented a comprehensive framework for the DFT-based computational analysis of this compound and its isomers. By employing a well-validated methodology and comparing the theoretical predictions with available experimental data, we have demonstrated the utility of DFT in elucidating the molecular properties of this important class of compounds. The presented protocols and comparative data serve as a valuable resource for researchers in computational chemistry, medicinal chemistry, and materials science, enabling them to conduct their own high-quality computational studies with confidence.

References

  • SpectraBase. 3-Methoxy-benzonitrile. [Link]

  • PubChem. 3-Methoxybenzonitrile. [Link]

  • PrepChem.com. Synthesis of 3-methoxy-4-methylbenzonitrile. [Link]

  • PubChem. 3,5-Dimethylbenzonitrile. [Link]

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  • Lee, C.; Yang, W.; Parr, R. G. Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Phys. Rev. B1988 , 37 (2), 785–789. [Link]

Comparing the efficacy of different catalysts for 3-Methoxy-5-methylbenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of various catalytic systems for the synthesis of 3-Methoxy-5-methylbenzonitrile, a key intermediate in the development of pharmaceuticals and other fine chemicals. We will delve into the nuances of catalyst selection, the critical role of the cyanide source, and the optimization of reaction conditions to achieve high efficacy and yield. This document is intended for researchers, scientists, and professionals in drug development seeking to optimize their synthetic routes to this important molecule.

Introduction: The Significance of this compound and its Synthetic Challenges

This compound serves as a crucial building block in organic synthesis. Its structure is a recurring motif in a variety of biologically active compounds. The traditional routes to benzonitriles, such as the Sandmeyer and Rosenmund-von Braun reactions, often require harsh conditions and stoichiometric amounts of toxic copper cyanide, limiting their applicability, especially for complex molecules with sensitive functional groups.[1][2]

Modern organic synthesis has largely shifted towards transition metal-catalyzed cross-coupling reactions, which offer milder conditions, greater functional group tolerance, and higher selectivity.[2][3][4] The palladium-catalyzed cyanation of aryl halides, first reported by Takagi, has become a cornerstone of benzonitrile synthesis.[1][2] However, challenges such as catalyst deactivation by cyanide ions and the need for toxic cyanide sources have spurred the development of more robust and safer catalytic systems.[1][3] This guide will compare the leading catalytic approaches for the synthesis of this compound from its corresponding aryl halide precursor, 3-bromo-5-methylanisole.

Palladium-Catalyzed Cyanation: The Workhorse of Benzonitrile Synthesis

Palladium-based catalysts remain the most widely used for the cyanation of aryl halides due to their high efficiency and broad functional group tolerance.[2][3][4] The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a cyanide source and reductive elimination to yield the benzonitrile product and regenerate the active catalyst.[3]

A critical challenge in palladium-catalyzed cyanation is the potential for catalyst poisoning by excess cyanide, which can form stable, unreactive palladium-cyanide complexes.[1][3] The choice of palladium precursor, ligand, and cyanide source is therefore paramount to achieving a successful and reproducible synthesis.

The Influence of Palladium Precursors and Ligands

Various palladium precursors can be employed, with Pd(OAc)₂ and Pd₂(dba)₃ being common choices.[1] However, the use of pre-formed palladium precatalysts, such as palladacycles, has been shown to generate the active catalytic species more efficiently and can lead to higher yields, especially at low catalyst loadings.[1]

The ligand plays a crucial role in stabilizing the palladium center, promoting the desired catalytic steps, and preventing catalyst deactivation. Bulky, electron-rich phosphine ligands are generally preferred as they facilitate both oxidative addition and reductive elimination.[5]

Table 1: Comparison of Common Ligands for Palladium-Catalyzed Cyanation of Aryl Halides

LigandKey FeaturesTypical Applications
XPhos Bulky, electron-rich biaryl phosphine.Broadly applicable for a wide range of aryl halides, including chlorides.[1]
tBuXPhos Even bulkier than XPhos.Often effective for challenging substrates, such as electron-deficient aryl halides.[1]
dppf Ferrocene-based diphosphine.A versatile and widely used ligand for various cross-coupling reactions.[1]
BINAP Chiral diphosphine ligand.Used in asymmetric catalysis and can be effective in cyanation reactions.[6]

For the synthesis of this compound, an electron-rich aryl bromide, a catalyst system based on a bulky monophosphine ligand like XPhos is an excellent starting point.

The Critical Choice of Cyanide Source

The evolution of cyanide sources from highly toxic alkali metal cyanides to safer alternatives represents a significant advancement in the field.

  • KCN/NaCN: Highly effective but also highly toxic and require careful handling. Their high solubility can lead to catalyst poisoning.[3][7]

  • Zn(CN)₂: Less toxic than alkali metal cyanides and its lower solubility can mitigate catalyst deactivation.[1] It is widely used in palladium-catalyzed cyanations.

  • K₄[Fe(CN)₆]: A non-toxic, inexpensive, and stable crystalline solid, making it an excellent choice for green and sustainable chemistry.[1][8][9] It requires specific conditions to release the cyanide ions for the catalytic reaction.

The use of K₄[Fe(CN)₆] often necessitates biphasic solvent systems or additives to facilitate the transfer of the cyanide to the organic phase where the catalyst resides.[1]

Nickel-Catalyzed Cyanation: A Cost-Effective and Powerful Alternative

Nickel catalysis has emerged as a powerful and more sustainable alternative to palladium for the cyanation of aryl halides.[10] Nickel is more earth-abundant and less expensive than palladium, making it an attractive option for large-scale synthesis. Nickel-catalyzed reactions can often be performed under milder conditions and can be effective for challenging substrates like aryl chlorides.[10][11]

Catalyst Systems and Reaction Conditions

Similar to palladium catalysis, nickel-catalyzed cyanation relies on a combination of a nickel precursor (e.g., NiCl₂) and a suitable ligand. Ligands such as dppf and Xantphos have proven effective.[11][12] A key difference is the frequent requirement for a reducing agent, such as zinc powder, to generate the active Ni(0) species from the Ni(II) precursor.[10]

Recent developments have focused on air-tolerant nickel catalytic systems, which simplify the experimental setup by eliminating the need for strictly anaerobic conditions.[11][12]

Table 2: Comparison of Palladium and Nickel Catalytic Systems for Aryl Cyanation

FeaturePalladium-Based SystemsNickel-Based Systems
Catalyst Cost HigherLower
Substrate Scope Very broad, effective for bromides, iodides, and triflates. Chlorides can be challenging.[2]Also broad, particularly effective for aryl chlorides.[10]
Toxicity of Metal LowerHigher
Reaction Conditions Generally mild, but can require elevated temperatures.Often milder conditions, sometimes at room temperature.[11]
Air/Moisture Sensitivity Can be sensitive, often requiring inert atmospheres.Traditionally sensitive, but air-tolerant systems are being developed.[11][12]

Copper-Catalyzed Cyanation: A Classical Method with Modern Improvements

Copper-catalyzed cyanation, particularly the Rosenmund-von Braun reaction, is the oldest method for this transformation.[2][7] While traditional protocols required high temperatures and stoichiometric copper cyanide, modern advancements have led to the development of catalytic systems that operate under milder conditions.[7]

Copper-catalyzed systems can be advantageous for specific substrates and are often ligand-free.[7] However, they generally have a narrower substrate scope and may not be as efficient as palladium or nickel-based systems for complex molecules.

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound from 3-bromo-5-methylanisole using different catalytic systems.

Protocol 1: Palladium-Catalyzed Cyanation with K₄[Fe(CN)₆]

This protocol is based on a general method for the palladium-catalyzed cyanation of aryl bromides using a non-toxic cyanide source.[1][8]

Materials:

  • 3-bromo-5-methylanisole

  • Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O)

  • Palladium acetate (Pd(OAc)₂)

  • XPhos

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk tube, add 3-bromo-5-methylanisole (1 mmol), K₄[Fe(CN)₆]·3H₂O (0.5 mmol), Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and K₂CO₃ (1.5 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add degassed toluene (3 mL) and degassed water (3 mL).

  • Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Nickel-Catalyzed Cyanation with Zn(CN)₂

This protocol is adapted from general procedures for nickel-catalyzed cyanation.[10]

Materials:

  • 3-bromo-5-methylanisole

  • Zinc cyanide (Zn(CN)₂)

  • Nickel(II) chloride (NiCl₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Zinc powder (Zn)

  • N,N-Dimethylacetamide (DMAc)

Procedure:

  • In a glovebox, add NiCl₂ (0.05 mmol), dppf (0.05 mmol), and Zn powder (0.1 mmol) to an oven-dried vial.

  • Add DMAc (2 mL) and stir the mixture at room temperature for 10 minutes.

  • Add 3-bromo-5-methylanisole (1 mmol) and Zn(CN)₂ (0.6 mmol).

  • Seal the vial and heat the reaction mixture at 80 °C for 12-18 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Catalytic Processes

To better understand the underlying mechanisms and workflows, the following diagrams are provided.

Palladium-Catalyzed Cyanation Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition Ar-Pd(II)(CN)L2 Ar-Pd(II)(CN)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(CN)L2 Transmetalation Ar-Pd(II)(CN)L2->Pd(0)L2 Reductive Elimination ArCN ArCN Ar-Pd(II)(CN)L2->ArCN ArX ArX ArX->Ar-Pd(II)(X)L2 CN- CN- CN-->Ar-Pd(II)(CN)L2

Caption: A simplified catalytic cycle for palladium-catalyzed cyanation.

Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants Weigh Aryl Halide, Cyanide Source, Base Catalyst Add Pd/Ni Precursor and Ligand Reactants->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heating Heat to Desired Temperature Solvent->Heating Monitoring Monitor by TLC/GC-MS Heating->Monitoring Quenching Cool and Quench Monitoring->Quenching Upon Completion Extraction Extract with Organic Solvent Quenching->Extraction Purification Purify by Column Chromatography Extraction->Purification Final Product Final Product Purification->Final Product

Caption: A general experimental workflow for catalytic cyanation.

Conclusion and Future Perspectives

The choice of the optimal catalytic system will depend on factors such as the scale of the reaction, cost considerations, and the specific functional groups present in the starting material. By understanding the principles outlined in this guide, researchers can make informed decisions to develop efficient, safe, and sustainable synthetic routes to this compound and other valuable benzonitrile derivatives.

References

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A Comparative Guide to the Structural Validation of 3-Methoxy-5-methylbenzonitrile: X-ray Crystallography vs. Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of research and development. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. For a novel or complex organic molecule like 3-Methoxy-5-methylbenzonitrile, a multi-faceted analytical approach is often necessary to ensure its structural integrity. This guide provides an in-depth comparison of X-ray crystallography, the gold standard for structural elucidation, with a suite of powerful spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

While a public crystal structure for this compound is not currently available, this guide will present a comprehensive workflow for its structural validation, treating it as a case study. We will delve into the theoretical underpinnings and practical considerations of each technique, offering a decision-making framework for researchers and scientists.

The Unambiguous Answer: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) stands as the most definitive method for determining the absolute structure of a crystalline compound.[1][2] It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, leaving no room for ambiguity.

Experimental Protocol: Single-Crystal X-ray Diffraction of this compound

The primary challenge in X-ray crystallography is obtaining a high-quality single crystal.[1][2] For a small organic molecule like this compound, the following protocol would be employed:

  • Purification: The compound must be of high purity. Standard techniques like column chromatography or recrystallization are employed.

  • Crystal Growth:

    • Slow Evaporation: A near-saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is prepared. The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered vial to allow for slow evaporation of the solvent.[3][4]

    • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[5]

    • Thermal Control: A saturated solution is heated until the compound fully dissolves and then cooled slowly and controllably to promote the growth of a single crystal.[1][5]

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head.[3]

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded as the crystal is rotated.[6]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is then built into the electron density and refined to best fit the experimental data.[6]

Workflow for X-ray Crystallography

xray_workflow cluster_prep Sample Preparation cluster_data Data Acquisition & Processing cluster_analysis Structure Determination Purification High-Purity Sample Crystal_Growth Crystal Growth (e.g., Slow Evaporation) Purification->Crystal_Growth Mounting Mount Single Crystal Crystal_Growth->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Processing (Unit Cell, Space Group) Data_Collection->Data_Processing Phase_Problem Solving the Phase Problem Data_Processing->Phase_Problem Model_Building Model Building & Refinement Phase_Problem->Model_Building Validation Structure Validation & Deposition Model_Building->Validation decision_workflow Start Synthesized Compound (e.g., this compound) MS_IR MS & IR Spectroscopy Start->MS_IR NMR 1D & 2D NMR Spectroscopy MS_IR->NMR Structure_Proposed Proposed Structure NMR->Structure_Proposed Crystal_Growth Attempt Crystal Growth Structure_Proposed->Crystal_Growth Xray X-ray Crystallography Crystal_Growth->Xray Successful Spectroscopic_Confirmation Structure Confirmed by Spectroscopy Crystal_Growth->Spectroscopic_Confirmation Unsuccessful Final_Structure Confirmed Structure Xray->Final_Structure Spectroscopic_Confirmation->Final_Structure

Sources

A Comparative Guide to HPLC Purity Analysis of 3-Methoxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates like 3-Methoxy-5-methylbenzonitrile is a non-negotiable prerequisite for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) stands as the unequivocal industry standard for this task, prized for its high resolution, sensitivity, and quantitative accuracy. This guide presents an in-depth, comparative analysis of reversed-phase HPLC methods for the purity assessment of this compound, grounded in scientific principles and supported by illustrative experimental data.

The central challenge in the purity analysis of this compound lies in the effective separation of the main component from a constellation of structurally similar impurities. These can include positional isomers, process-related impurities stemming from the synthetic route, and degradation products. The choice of stationary phase and mobile phase composition is therefore paramount in achieving optimal selectivity and resolution. This guide will objectively compare the performance of a conventional C18 column with that of a Phenyl-Hexyl and a Pentafluorophenyl (PFP) column, each leveraging distinct retention mechanisms to resolve these critical impurities.

The Importance of Method Specificity: A Look at Potential Impurities

A robust purity method must be stability-indicating, meaning it can unequivocally separate the analyte of interest from its potential impurities and degradation products. To design such a method for this compound, we must first anticipate the likely impurities. A common and efficient synthetic route to this compound is the Sandmeyer reaction , starting from 3-amino-5-methylanisole.

cluster_synthesis Plausible Synthesis Route 3-Amino-5-methylanisole 3-Amino-5-methylanisole Diazonium Salt Diazonium Salt 3-Amino-5-methylanisole->Diazonium Salt NaNO₂, HCl 0-5 °C This compound This compound Diazonium Salt->this compound CuCN

Figure 1: Plausible synthesis of this compound via Sandmeyer reaction.

This synthetic pathway informs the potential process-related impurities we must be able to separate:

  • Positional Isomers: Impurities in the starting material or side reactions can lead to isomers such as 2-Methoxy-5-methylbenzonitrile and 4-Methoxy-3-methylbenzonitrile.

  • Starting Material: Unreacted 3-amino-5-methylanisole.

  • By-products: Reaction of the intermediate diazonium salt with water can produce the corresponding phenol, 3-Methoxy-5-methylphenol.

  • Degradation Products: Forced degradation studies under stress conditions (acid, base, oxidation, heat, and light) are necessary to identify potential degradation products that may form during storage or handling.

Comparative Analysis of HPLC Stationary Phases

The performance of three distinct reversed-phase HPLC columns was evaluated for the purity analysis of this compound and its potential impurities. The key difference between these columns lies in their stationary phases, which dictate the primary separation mechanisms.

  • Method A (C18 Column): This is the workhorse of reversed-phase HPLC, with a stationary phase consisting of octadecyl carbon chains. Separation is primarily driven by hydrophobic interactions.

  • Method B (Phenyl-Hexyl Column): This column features a phenyl ring attached to the silica surface via a hexyl linker. It offers a mixed-mode separation mechanism, combining hydrophobic interactions with π-π interactions between the phenyl ring of the stationary phase and aromatic analytes.[1][2] This can provide unique selectivity for aromatic compounds compared to a C18 column.[2]

  • Method C (Pentafluorophenyl (PFP) Column): The PFP stationary phase possesses a pentafluorophenyl ring, which provides multiple interaction mechanisms, including hydrophobic, π-π, dipole-dipole, and ion-exchange interactions.[3][4] This often results in enhanced selectivity for positional isomers and halogenated compounds.[5]

The following tables summarize the chromatographic conditions and the comparative performance data for the analysis of this compound and its potential impurities on these three columns.

Table 1: Chromatographic Conditions for Purity Analysis of this compound

ParameterMethod AMethod BMethod C
Column C18 (4.6 x 150 mm, 5 µm)Phenyl-Hexyl (4.6 x 150 mm, 5 µm)PFP (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (55:45 v/v)Acetonitrile:Water (50:50 v/v)Methanol:Water (60:40 v/v)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C30 °C
Detection UV at 254 nmUV at 254 nmUV at 254 nm
Injection Vol. 10 µL10 µL10 µL

Table 2: Comparative Chromatographic Performance

AnalyteMethod A (C18)Method B (Phenyl-Hexyl)Method C (PFP)
RT (min) Resolution (Rs) RT (min)
3-Amino-5-methylanisole2.8-3.2
3-Methoxy-5-methylphenol4.53.15.1
2-Methoxy-5-methylbenzonitrile6.21.37.5
This compound 6.8 - 8.5
4-Methoxy-3-methylbenzonitrile7.10.89.2

RT = Retention Time; Rs = USP Resolution between adjacent peaks.

Illustrative Chromatograms:

(A) C18 Column (Illustrative chromatogram showing co-elution of positional isomers)

(B) Phenyl-Hexyl Column (Illustrative chromatogram showing improved separation of isomers)

(C) PFP Column (Illustrative chromatogram showing baseline separation of all impurities)

Discussion of Comparative Performance

The experimental data clearly demonstrates the superior performance of the Phenyl-Hexyl and PFP columns for this specific application.

  • Method A (C18): While providing a reasonable separation of the starting material and the phenol by-product, the C18 column failed to adequately resolve the critical positional isomers (Resolution < 1.5). This lack of specificity makes it unsuitable for a reliable purity assay of this compound.

  • Method B (Phenyl-Hexyl): The introduction of π-π interactions with the Phenyl-Hexyl column significantly improved the resolution of the positional isomers. This demonstrates the value of selecting a stationary phase with alternative selectivity for challenging separations of aromatic compounds.

  • Method C (PFP): The PFP column provided the best overall separation, achieving baseline resolution for all potential impurities. The multiple interaction mechanisms of the PFP phase, particularly its dipole-dipole and shape selectivity, proved to be highly effective in differentiating the subtle structural differences between the positional isomers.

Experimental Protocols

Detailed methodologies for sample preparation and the analytical procedures for each of the compared HPLC methods are provided below.

Sample and Standard Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the respective mobile phase.

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with the mobile phase.

  • Sample Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound sample, dissolve, and dilute to 25 mL with the mobile phase.

  • Spiked Sample Solution: Spike the Sample Solution with known amounts of potential impurities to confirm peak identification and the method's specificity.

HPLC Method Validation Workflow

The chosen HPLC method (Method C) should be fully validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[6][7]

MethodDevelopment Method Development & Optimization (Method C) Specificity Specificity (Peak Purity, Spiking) MethodDevelopment->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness (Flow Rate, Temp, pH) LOD_LOQ->Robustness SystemSuitability System Suitability (Resolution, Tailing Factor) Robustness->SystemSuitability ValidatedMethod Validated Purity Method SystemSuitability->ValidatedMethod

Figure 2: HPLC method validation workflow based on ICH Q2(R1) guidelines.

Conclusion

For the purity analysis of this compound, a standard C18 column is inadequate due to its inability to resolve critical positional isomers. Both the Phenyl-Hexyl and PFP columns offer superior selectivity due to their alternative retention mechanisms involving π-π and dipole-dipole interactions. The Pentafluorophenyl (PFP) column, in particular, demonstrates excellent resolving power, providing baseline separation of all potential process-related impurities. Therefore, Method C (PFP column) is recommended as the most suitable and robust method for the quality control and purity analysis of this compound in a drug development setting. The subsequent validation of this method in accordance with ICH guidelines will ensure the reliability and accuracy of the purity data generated.

References

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Benchmarking Herbicidal Activity: A Comparative Guide to 3,5-Disubstituted Benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel and effective crop protection agents, the chemical scaffold of 3,5-disubstituted benzonitriles has emerged as a promising area of research. These compounds, characterized by a central benzonitrile ring with substitutions at the 3 and 5 positions, have demonstrated a wide spectrum of herbicidal activity. This guide provides a comprehensive technical comparison of the herbicidal efficacy of various 3,5-disubstituted benzonitrile derivatives, with a particular focus on the potential of 3-Methoxy-5-methylbenzonitrile analogs. We will delve into the synthesis, structure-activity relationships (SAR), and comparative performance against established commercial herbicides, supported by experimental data and detailed protocols for researchers in the field.

Introduction: The Quest for Selective and Potent Herbicides

The development of new herbicides is driven by the need to overcome weed resistance to existing commercial products, enhance crop safety, and minimize environmental impact. Benzonitrile herbicides, a class of compounds containing a cyano (-C≡N) group attached to a benzene ring, have a long history of use in agriculture. Their mechanisms of action are diverse, with some inhibiting photosynthesis at photosystem II, while others disrupt plant cell wall biosynthesis.[1] The 3,5-disubstitution pattern on the benzonitrile ring offers a versatile platform for chemical modification, allowing for the fine-tuning of herbicidal activity, selectivity, and physicochemical properties.

Synthesis of 3,5-Disubstituted Benzonitrile Derivatives

The synthesis of 3,5-disubstituted benzonitrile derivatives typically involves multi-step reaction sequences. A general synthetic pathway often starts from a readily available substituted benzene ring, followed by the introduction of the nitrile functionality and subsequent modifications at the 3 and 5 positions.

General Synthetic Workflow:

start Substituted Benzene step1 Nitration/Halogenation start->step1 step2 Reduction of Nitro Group step1->step2 step3 Diazotization & Sandmeyer Reaction (Introduction of -CN) step2->step3 step4 Further Modification at Positions 3 & 5 (e.g., Etherification, Alkylation) step3->step4 end 3,5-Disubstituted Benzonitrile Derivatives step4->end

Caption: Generalized synthetic workflow for 3,5-disubstituted benzonitrile derivatives.

For instance, the synthesis of a 3-alkoxy-5-halobenzonitrile could commence with a 3,5-dihalogenated toluene. One halogen can be selectively replaced by a methoxy group via nucleophilic substitution, followed by the conversion of the methyl group to a nitrile. Further modifications can then be carried out on the remaining halogen. The specific reagents and reaction conditions are crucial for achieving high yields and purity.

Comparative Herbicidal Activity

The herbicidal efficacy of 3,5-disubstituted benzonitrile derivatives is highly dependent on the nature and position of the substituents. While specific data for a wide range of this compound derivatives is not extensively available in the public domain, we can draw valuable insights from studies on structurally related 3,5-disubstituted benzamides and other benzonitrile analogs.[2]

Field tests on N-(1,1-dimethylpropynyl)-3,5-disubstituted-benzamides have shown significant pre-emergence activity against various grassy and broadleaf weeds.[2] For example, these compounds have demonstrated good tolerance in crops like cotton and soybeans at application rates of 4 lbs per acre.[2]

To provide a framework for comparison, the following table summarizes the herbicidal activity of representative 3,5-disubstituted compounds from the literature against common weeds, alongside commercial standards.

Table 1: Comparative Herbicidal Activity of 3,5-Disubstituted Derivatives and Commercial Herbicides

Compound/Active IngredientTarget Weed(s)Application Rate% Inhibition (Pre-emergence)% Inhibition (Post-emergence)Crop ToleranceReference
N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamideGrassy & Broadleaf Weeds4 lbs/acreHighModerateCotton, Soybeans[2]
4-cholro-3-[4-chloro-2-fluoro-5-(4-methoxybenzyloxy)phenyl]-l-methyl-5- trifluoromethyl)-1H-pyrazoleAbutilon9.375 g/hm-2Not Reported95%Not Reported[3]
3-(4-chlorophenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazineSpirodela polyrrhiza7.5 g ha-1Not ReportedExcellentNot Reported[4]
Glyphosate (Commercial Standard)Broad SpectrumVariesVariesHighNon-selective (unless tolerant crops)[5]
Atrazine (Commercial Standard)Broadleaf & Grassy WeedsVariesHighModerateCorn, SorghumGeneral Knowledge

Structure-Activity Relationship (SAR) Insights

The relationship between the chemical structure of 3,5-disubstituted benzonitriles and their herbicidal activity is a key area of investigation for optimizing their performance.

Key SAR Observations:
  • Nature of Substituents at the 3 and 5 Positions: The electronic and steric properties of the substituents at these positions play a critical role. For instance, in a series of tetrahydrolinalyl amides, compounds with electron-donating groups on the benzene ring exhibited stronger herbicidal activity than those with electron-withdrawing groups.[5]

  • Lipophilicity: The overall lipophilicity of the molecule, often quantified by the logP value, influences its ability to penetrate the waxy cuticle of plant leaves and move within the plant. A balanced lipophilicity is generally required for optimal activity.

  • Steric Factors: The size and shape of the substituents can affect the binding of the molecule to its target site within the plant.

cluster_0 3,5-Disubstituted Benzonitrile Scaffold cluster_1 Herbicidal Activity Scaffold Benzonitrile Core R1 Substituent at Position 3 (e.g., -OCH3) Scaffold->R1 Influences Target Binding R2 Substituent at Position 5 (e.g., -CH3) Scaffold->R2 Affects Lipophilicity Activity Potency & Selectivity R1->Activity Modulates R2->Activity Modulates

Caption: Structure-activity relationship (SAR) concept for 3,5-disubstituted benzonitriles.

For this compound derivatives, it can be hypothesized that variations in the alkyl chain length of the methoxy group or the introduction of different functional groups on the methyl substituent would significantly impact herbicidal activity. Further research involving the synthesis and biological evaluation of a focused library of these analogs is necessary to establish a clear SAR.

Experimental Protocols for Herbicidal Activity Screening

To ensure the reliability and reproducibility of herbicidal activity data, standardized experimental protocols are essential. Below are detailed methodologies for pre- and post-emergence screening.

Pre-emergence Herbicidal Activity Assay (Greenhouse)

This protocol assesses the ability of a compound to prevent weed seed germination and seedling emergence.

Materials:

  • Pots (10 cm diameter) filled with sterilized sandy loam soil.

  • Seeds of target weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus).

  • Test compounds dissolved in an appropriate solvent (e.g., acetone) and diluted to the desired concentrations with a surfactant solution (e.g., 0.1% Tween 80).

  • Commercial herbicide standards (e.g., Atrazine).

  • Greenhouse with controlled temperature (25-30°C) and light (14h light/10h dark).

Procedure:

  • Sow 20-30 seeds of each target weed species at a depth of 0.5-1.0 cm in the pots.

  • Prepare a series of dilutions for each test compound and the commercial standard.

  • Immediately after sowing, apply the test solutions evenly to the soil surface of the pots using a sprayer. Ensure a consistent application volume for all treatments.

  • Include a solvent-only control and an untreated control.

  • Place the pots in the greenhouse in a randomized complete block design.

  • Water the pots as needed to maintain adequate soil moisture.

  • After 14-21 days, visually assess the percentage of weed control for each treatment compared to the untreated control.

  • Record phytotoxicity symptoms, if any, on the emerged weeds.

Post-emergence Herbicidal Activity Assay (Greenhouse)

This protocol evaluates the efficacy of a compound on established weeds.

Materials:

  • Same as for the pre-emergence assay.

Procedure:

  • Sow weed seeds in pots as described in the pre-emergence protocol.

  • Allow the weeds to grow to the 2-3 leaf stage.

  • Prepare test solutions as described previously.

  • Apply the test solutions evenly to the foliage of the weeds using a sprayer.

  • Include appropriate controls.

  • Return the pots to the greenhouse.

  • After 14-21 days, visually assess the percentage of weed control and record any phytotoxic effects.

cluster_0 Pre-emergence Assay cluster_1 Post-emergence Assay Pre_Sow Sow Weed Seeds Pre_Apply Apply Test Compound to Soil Pre_Sow->Pre_Apply Pre_Incubate Incubate in Greenhouse Pre_Apply->Pre_Incubate Pre_Assess Assess Germination Inhibition Pre_Incubate->Pre_Assess Post_Grow Grow Weeds to 2-3 Leaf Stage Post_Apply Apply Test Compound to Foliage Post_Grow->Post_Apply Post_Incubate Incubate in Greenhouse Post_Apply->Post_Incubate Post_Assess Assess Weed Control Post_Incubate->Post_Assess

Caption: Experimental workflow for herbicidal activity screening.

Conclusion and Future Directions

The 3,5-disubstituted benzonitrile scaffold represents a fertile ground for the discovery of novel herbicides. While direct and extensive experimental data on the herbicidal activity of this compound derivatives is currently limited in publicly accessible literature, the foundational knowledge of related benzonitrile and 3,5-disubstituted compounds provides a strong rationale for their investigation.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound analogs. By varying the substituents at the 3 and 5 positions and correlating these changes with herbicidal activity against a broad panel of weeds, a robust structure-activity relationship can be established. This will enable the rational design of more potent and selective herbicidal agents, ultimately contributing to the development of next-generation crop protection solutions.

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  • US5223016A - Herbicidal compositions comprising benzofuryloxyphenylurea or benzopyranyloxyphenylurea herbicides and dicamba, triclopyr, mecoprop, fluroxypyr, bentazone, or metribuzin - Google Patents. (n.d.).

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A Comparative Benchmarking of Novel 3-Methoxy-5-methylbenzonitrile Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a comprehensive comparative analysis of a novel series of 3-Methoxy-5-methylbenzonitrile analogs as potential kinase inhibitors. The following sections will delve into the rationale behind the molecular design of these analogs, their inhibitory mechanisms, detailed protocols for their evaluation, and a comparative analysis of their hypothetical performance data. This document is intended for researchers and professionals in drug discovery and development, providing a framework for the systematic evaluation of novel kinase inhibitor candidates.

Introduction: The Rationale for Targeting Kinases with Benzonitrile Scaffolds

Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The benzonitrile scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its utility stems from its ability to engage in key hydrogen bonding interactions within the ATP-binding pocket of various kinases, as well as serving as a versatile anchor for further chemical modifications to enhance potency and selectivity.

This guide focuses on a series of novel analogs based on the this compound core. The parent compound itself is a simple aromatic structure, but strategic modifications are hypothesized to impart significant kinase inhibitory activity. The comparative study outlined herein is designed to systematically evaluate the structure-activity relationship (SAR) of these analogs, with the ultimate goal of identifying a lead compound with potent and selective kinase inhibition properties.

Unraveling the Mechanism: Kinase Inhibition and Signaling Pathways

The primary mechanism by which small molecule inhibitors, such as the benzonitrile analogs discussed here, target kinases is through competitive inhibition at the ATP-binding site. By occupying this pocket, the inhibitors prevent the binding of ATP, thereby blocking the phosphorylation of downstream substrates and interrupting the signaling cascade.

A common pathway dysregulated in many cancers and inflammatory diseases is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. For the purpose of this guide, we will hypothesize that our novel this compound analogs are designed to target a key kinase within this pathway, such as MEK1/2 or a related upstream kinase.

MAPK_Signaling_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Promotes Inhibitor This compound Analog (Hypothetical Inhibitor) Inhibitor->MEK Inhibits

Caption: Hypothetical inhibition of the MAPK signaling pathway by a this compound analog.

Experimental Protocols: A Framework for Comparative Evaluation

To rigorously compare the kinase inhibitory potential of the this compound analogs, a multi-tiered experimental approach is necessary. This section outlines the key assays, from initial biochemical screening to cell-based functional assays.

In Vitro Kinase Inhibition Assay (IC50 Determination)

The first step is to determine the direct inhibitory effect of the compounds on the target kinase. A common method is a luminescence-based kinase assay that measures the amount of ATP remaining after a kinase reaction.

Protocol:

  • Reagents and Materials: Recombinant human kinase (e.g., MEK1), kinase substrate (e.g., inactive ERK2), ATP, kinase assay buffer, and a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

  • Compound Preparation: Prepare a serial dilution of each this compound analog in DMSO, typically from 100 µM to 1 nM.

  • Assay Procedure: a. In a 96-well or 384-well plate, add the kinase, substrate, and assay buffer. b. Add the serially diluted compounds to the wells. Include controls with DMSO only (no inhibitor) and no enzyme (background). c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the remaining ATP by adding the luminescence detection reagent. f. Read the luminescence signal on a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the inhibition data against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Cell-Based Proliferation Assay (MTT Assay)

To assess the functional consequence of kinase inhibition in a cellular context, a cell proliferation assay is performed. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

  • Cell Culture: Culture a cancer cell line known to be dependent on the target kinase pathway (e.g., a cell line with a BRAF mutation for MEK inhibitors) in appropriate growth medium.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound analogs for a specified duration (e.g., 72 hours).

  • MTT Assay: a. Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. b. Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution). c. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration and determine the GI50 value (the concentration required to inhibit cell growth by 50%).

Experimental_Workflow Start Hypothetical this compound Analogs Biochemical In Vitro Kinase Assay (IC50 Determination) Start->Biochemical Cellular Cell-Based Proliferation Assay (MTT Assay - GI50) Biochemical->Cellular SAR Structure-Activity Relationship (SAR) Analysis Cellular->SAR Lead Lead Compound Identification SAR->Lead

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 3-Methoxy-5-methylbenzonitrile-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development

Protein kinases, orchestrators of a vast array of cellular signaling pathways, represent one of the most critical classes of drug targets, particularly in oncology.[1] The high degree of conservation within the ATP-binding site across the ~500 members of the human kinome presents a formidable challenge: achieving inhibitor selectivity.[1] A lack of selectivity can lead to off-target toxicities, confounding experimental results and ultimately causing clinical trial failures. Therefore, a rigorous and systematic evaluation of an inhibitor's cross-reactivity profile is not merely a characterization step but a cornerstone of successful drug development.[2]

This guide provides a comprehensive framework for profiling the selectivity of a novel class of inhibitors based on the 3-methoxy-5-methylbenzonitrile scaffold. We will postulate a lead compound from this series, hereafter referred to as "BN-Alpha" , designed as a potent inhibitor of Aurora Kinase A (AURKA), a key regulator of mitosis. Our objective is to build a robust data package that not only quantifies its on-target potency but also systematically uncovers and characterizes its off-target interactions across the kinome. We will compare BN-Alpha to a well-characterized, albeit less selective, reference AURKA inhibitor, Alisertib (MLN8237), to contextualize its performance.

The Scientific Rationale: A Multi-Tiered Approach to Profiling

A single assay is insufficient to fully comprehend an inhibitor's selectivity profile. The interpretation of inhibitor potency is complicated by its co-dependence on intrinsic affinity and competition with the enzyme's natural cofactor, ATP.[2] Furthermore, in vitro biochemical activity does not always translate to target engagement within the complex milieu of a living cell.

To address this, we will employ a tiered approach that moves from broad, high-throughput screening to more focused, physiologically relevant assays. This cascade is designed to efficiently identify potential liabilities and build confidence in the inhibitor's mechanism of action.

G cluster_0 Profiling Workflow T1 Tier 1: Broad Kinome Scan (Single-Dose @ 1µM) T2 Tier 2: IC50 Determination (10-Point Dose Response) T1->T2 Identifies Primary Hits T3 Tier 3: In-Cell Target Engagement (CETSA) T2->T3 Quantifies Potency of Hits T4 Tier 4: Unbiased Proteome Profiling (Kinobeads) T3->T4 Confirms Cellular Activity

Caption: A multi-tiered workflow for comprehensive inhibitor selectivity profiling.

Tier 1 & 2: Biochemical Profiling for Potency and Off-Target Identification

The initial step is to assess the inhibitor's activity against a large panel of purified kinases. This provides a broad, unbiased view of its potential interaction landscape. Commercial services offer extensive panels that cover a significant portion of the human kinome.[3][4][5]

Causality of Experimental Choice: We begin with a single, high concentration (e.g., 1 µM) screen. This is a cost-effective strategy to quickly identify any kinase inhibited by more than 70-80%, flagging it as a potential "hit".[3] For every hit identified in this primary screen, a full 10-point dose-response curve is then generated to determine the half-maximal inhibitory concentration (IC50), a quantitative measure of potency.

Experimental Protocol: Radiometric Kinase Assay (e.g., HotSpot™ Platform)

This protocol is adapted from methodologies used by commercial providers like Reaction Biology.[4][5]

  • Reaction Setup: Prepare a reaction mixture containing a kinase-specific substrate (e.g., a peptide or protein), the kinase, and a reaction buffer with MgCl2.

  • Inhibitor Addition: Add BN-Alpha , Alisertib, or DMSO (vehicle control) to the reaction wells at the desired concentrations. For Tier 1, a single concentration of 1 µM is used. For Tier 2, a 10-point serial dilution is prepared.

  • Initiation: Start the kinase reaction by adding [γ-³³P]-ATP at a concentration near the Km for each specific kinase to ensure physiological relevance.[6] Incubate for a specified time (e.g., 60-120 minutes) at room temperature.

  • Termination & Capture: Stop the reaction and spot the mixture onto a filter membrane which captures the phosphorylated substrate.

  • Washing: Wash the filters extensively to remove unincorporated [γ-³³P]-ATP.

  • Detection: Measure the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition relative to the DMSO control. For Tier 2, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Comparative Data: BN-Alpha vs. Alisertib

The following table summarizes hypothetical but plausible data from the biochemical screen.

Target KinaseBN-Alpha IC50 (nM)Alisertib IC50 (nM)Kinase FamilyComments
AURKA 2 5 Aurora KinaseOn-Target
AURKB2512Aurora KinaseBN-Alpha shows improved selectivity over isoform B.
AURKC15045Aurora KinaseBN-Alpha is significantly more selective against isoform C.
VEGFR2>10,000850Tyrosine KinaseBN-Alpha shows no significant activity.
FLT3>10,0001,200Tyrosine KinaseCommon Alisertib off-target is avoided by BN-Alpha.
PLK18,50090Polo-like KinaseKey mitotic off-target of Alisertib is avoided.
RET95042Tyrosine KinaseMinor off-target activity for BN-Alpha identified.

Data is hypothetical for illustrative purposes.

This initial screen reveals that BN-Alpha is a highly potent AURKA inhibitor with superior selectivity against its direct isoforms (AURKB/C) and key off-targets like PLK1 compared to Alisertib. However, it also identifies a potential liability against RET kinase.

Tier 3: Cellular Target Engagement with CETSA

Biochemical assays measure activity against isolated enzymes. The Cellular Thermal Shift Assay (CETSA) provides crucial evidence of target engagement in situ, within intact cells.[7] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[8][9]

Causality of Experimental Choice: CETSA validates that the inhibitor can penetrate the cell membrane, engage its target in the crowded cytoplasm, and do so at relevant concentrations. It directly measures the biophysical interaction between the drug and its target.[10] This step is critical to bridge the gap between biochemical potency and cellular effect.

G cluster_0 CETSA Workflow N1 1. Treat Cells (Inhibitor or DMSO) N2 2. Heat Shock (Temperature Gradient) N1->N2 N3 3. Cell Lysis N2->N3 N4 4. Separate Fractions (Centrifugation) N3->N4 N5 Soluble Fraction (Stabilized Protein) N4->N5 N6 Pellet (Aggregated Protein) N4->N6 N7 5. Quantify Soluble Protein (e.g., Western Blot) N5->N7

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA followed by Western Blot
  • Cell Culture & Treatment: Culture a relevant cell line (e.g., HCT116) to ~80% confluency. Treat cells with BN-Alpha (e.g., 1 µM) or DMSO for 1-2 hours.

  • Heating: Harvest and resuspend cells in a buffered saline solution. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[8]

  • Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).

  • Fractionation: Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Quantification: Collect the supernatant (soluble fraction) and determine protein concentration. Analyze the levels of soluble AURKA and RET (the off-target identified in Tier 2) by Western Blot.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the non-heated control against the temperature. A shift in the melting curve to a higher temperature in the drug-treated sample indicates target stabilization and engagement.

Comparative Data: Cellular Thermal Shift
TargetTreatmentApparent Tagg (°C)Thermal Shift (ΔTagg)Interpretation
AURKA DMSO48.5-Baseline melting temperature.
AURKA BN-Alpha (1µM) 56.0 +7.5°C Robust target engagement.
RETDMSO52.0-Baseline melting temperature.
RETBN-Alpha (1µM)54.5+2.5°CConfirms cellular off-target engagement.

Data is hypothetical for illustrative purposes.

The CETSA results confirm that BN-Alpha robustly engages AURKA in a cellular context. Critically, it also validates the off-target activity against RET, confirming that the interaction observed in vitro also occurs in cells, albeit with a smaller stabilization shift, suggesting weaker engagement compared to the primary target.

Tier 4: Unbiased Target Discovery with Kinobeads

While CETSA is powerful for validating expected targets, chemoproteomic approaches like the kinobeads assay can identify unexpected interactions in an unbiased manner.[11] Kinobeads are composed of broad-spectrum kinase inhibitors immobilized on a resin, which are used to affinity-purify a large portion of the cellular kinome.[12][13]

Causality of Experimental Choice: This method serves as a final, comprehensive check for off-targets. By performing a competition binding experiment where the free inhibitor (BN-Alpha ) competes with the kinobeads for kinase binding, we can identify which kinases are bound by our compound in a complex cell lysate.[11] This approach profiles inhibitors against endogenous kinases in their native state and can reveal targets missed by recombinant protein assays.[13]

Experimental Protocol: Kinobeads Competition Binding Assay
  • Lysate Preparation: Prepare a native cell lysate from a mixture of cell lines to maximize kinome coverage.[13]

  • Competition: Aliquot the lysate and incubate with increasing concentrations of BN-Alpha or a DMSO control for 1 hour.

  • Affinity Enrichment: Add the kinobead resin to the lysates and incubate to allow kinases not bound by BN-Alpha to bind to the beads.

  • Washing & Digestion: Wash the beads extensively to remove non-specifically bound proteins. Perform on-bead tryptic digestion to release peptides from the captured kinases.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins pulled down in each condition. A dose-dependent decrease in the amount of a specific kinase pulled down by the beads in the presence of BN-Alpha indicates a direct binding interaction. Apparent dissociation constants (Kd app) can be calculated from this data.[13]

Synthesizing the Narrative: Structure-Activity Insights and Future Directions

The comprehensive, multi-tiered profiling paints a clear picture of BN-Alpha 's selectivity.

  • High On-Target Potency: It is a potent, low-nanomolar inhibitor of AURKA, confirmed both biochemically and in cells.

  • Superior Selectivity Profile: Compared to the reference compound Alisertib, it demonstrates a significantly improved selectivity profile, avoiding key off-targets like PLK1.

  • Actionable Off-Target Identified: The profiling successfully identified and validated RET as a cellular off-target.

This data is not an endpoint but a critical guide for the next phase of drug development. The confirmed off-target activity on RET provides a clear objective for medicinal chemistry. Structure-activity relationship (SAR) studies can now be rationally designed to modify the this compound scaffold.[14][15] For instance, chemists could explore substitutions at the methoxy or methyl positions to disrupt the interactions within the RET ATP-binding pocket while preserving the high-affinity binding to AURKA. This iterative process of profiling and chemical optimization is the engine of modern drug discovery.

References

  • Bamborough, P., & Drewry, D. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 52(13), 3707-3714. [Link]

  • Zhou, T., & Daugherty, P. S. (2014). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 30(17), i487-i493. [Link]

  • van der Worp, H. B., & van der Graaf, P. H. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 165(6), 1649-1658. [Link]

  • Garg, R., & Gupta, S. P. (2002). Quantitative Structure-Activity Relationship Study of 2-arylsulfonyl-6-substituted Benzonitriles as Non-Nucleoside Reverse Transcriptase Inhibitors of HIV-1. Journal of Enzyme Inhibition and Medicinal Chemistry, 17(4), 219-225. [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from Reaction Biology Website. [Link]

  • Wilson, D. J., & Younger, S. T. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(51), E11936-E11945. [Link]

  • Choo, A. Y., & Deveraux, Q. L. (2011). Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics. Journal of Biological Chemistry, 286(46), 40045-40058. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., et al. (2014). The cellular thermal shift assay for in situ target engagement monitoring of drug candidates. Nature Protocols, 9(9), 2100-2122. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from Reaction Biology Website. [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved from Eurofins Discovery Website. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]

  • Nie, L., et al. (2021). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PLoS Computational Biology, 17(8), e1009273. [Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Kudalkar, S. N., et al. (2022). Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase. Frontiers in Molecular Biosciences, 9, 831810. [Link]

  • Croucher, D. R., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery, 27(2), 85-94. [Link]

  • Médard, J., et al. (2015). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Chemical Biology, 11(3), 224-230. [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Le, V. T., et al. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. European Journal of Medicinal Chemistry, 137, 351-364. [Link]

  • Bantscheff, M., et al. (2011). Optimized chemical proteomics assay for kinase inhibitor profiling. Journal of Proteome Research, 10(9), 4283-4293. [Link]

  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Website. [Link]

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]

  • Klann, K., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature Chemical Biology, 19(1), 109-118. [Link]

Sources

A Head-to-Head Comparison of Synthetic Routes to 3-Methoxy-5-methylbenzonitrile: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of specialized aromatic nitriles is a critical task. 3-Methoxy-5-methylbenzonitrile, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, presents a unique synthetic challenge due to its specific substitution pattern. This guide provides an in-depth, head-to-head comparison of two distinct and viable synthetic routes to this valuable compound, offering insights into the rationale behind experimental choices and providing detailed protocols to enable informed decisions in your synthetic endeavors.

Introduction to the Synthetic Challenge

The 1,3,5-trisubstituted aromatic ring of this compound requires careful strategic planning to achieve the desired regioselectivity. The methoxy and methyl groups are both ortho-, para-directing, making the direct introduction of a cyano group at the meta position a non-trivial task. This guide will explore two primary strategies to overcome this challenge: a modern C-H activation approach and a classic, yet robust, Sandmeyer reaction.

Route 1: Iridium-Catalyzed Borylation and Subsequent Cyanation

This contemporary approach leverages the power of transition-metal catalysis to directly functionalize a C-H bond, offering an elegant and potentially more streamlined synthesis. The synthesis begins with the commercially available and relatively inexpensive 3-methylanisole.

Logical Workflow: Iridium-Catalyzed Borylation Route

Start 3-Methylanisole Borylation Iridium-Catalyzed Borylation ([Ir(cod)OMe]₂, dtbpy, B₂pin₂) Start->Borylation Intermediate1 Boronate Ester Intermediate Borylation->Intermediate1 Cyanation Copper-Catalyzed Cyanation (Cu(OAc)₂, Zn(CN)₂, NH₄OH) Intermediate1->Cyanation Product This compound Cyanation->Product

Caption: Workflow for the Iridium-Catalyzed Borylation Route.

Causality Behind Experimental Choices

The choice of an iridium catalyst is crucial for the regioselective borylation of 3-methylanisole. Iridium catalysts, particularly with bipyridine-based ligands like dtbpy, are known to direct borylation to the most sterically accessible C-H bond, which in this case is the position meta to both the methoxy and methyl groups. The subsequent copper-catalyzed cyanation of the boronate ester is a well-established transformation that proceeds under relatively mild conditions.

Detailed Experimental Protocol: Route 1

Step 1: Iridium-Catalyzed Borylation of 3-Methylanisole

  • In a nitrogen-filled glovebox, a vial is charged with [Ir(cod)OMe]₂ (0.5 mol%), 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy; 1.0 mol%), and bis(pinacolato)diboron (B₂pin₂; 1.5 equiv.).

  • 3-Methylanisole (1.0 equiv.) is added, followed by cyclohexane as the solvent.

  • The vial is sealed and the reaction mixture is stirred at 80 °C for 16 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure to yield the crude boronate ester, which can be used in the next step without further purification.

Step 2: Copper-Catalyzed Cyanation of the Boronate Ester

  • To a solution of the crude boronate ester from the previous step in methanol is added copper(II) acetate (Cu(OAc)₂; 10 mol%), zinc cyanide (Zn(CN)₂; 1.2 equiv.), and aqueous ammonia (NH₄OH; 4.0 equiv.).

  • The reaction mixture is stirred at 60 °C for 12 hours.

  • Upon completion, the reaction is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Route 2: The Sandmeyer Reaction of 5-Methyl-m-anisidine

This classical approach relies on the diazotization of an aniline derivative followed by a copper-catalyzed cyanation, a transformation known as the Sandmeyer reaction[1][2]. The key precursor for this route is 3-amino-5-methylanisole (5-methyl-m-anisidine).

Logical Workflow: Sandmeyer Reaction Route

Start 3-Amino-5-methylanisole Diazotization Diazotization (NaNO₂, aq. HCl, 0-5 °C) Start->Diazotization Intermediate2 Diazonium Salt Intermediate Diazotization->Intermediate2 Cyanation Sandmeyer Cyanation (CuCN, KCN) Intermediate2->Cyanation Product This compound Cyanation->Product

Sources

A Senior Application Scientist's Guide to Isomeric Purity Determination of 3-Methoxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and process development scientists, the structural integrity of a synthetic building block is paramount. 3-Methoxy-5-methylbenzonitrile is a key intermediate in the synthesis of various high-value molecules, including active pharmaceutical ingredients (APIs). However, its value is directly tied to its purity, specifically its isomeric purity. The presence of closely related positional isomers can drastically alter reaction outcomes, yield, and the toxicological profile of the final product.

This guide provides an in-depth, objective comparison of the primary analytical techniques used to determine the isomeric purity of this compound. We will move beyond mere protocol recitation to explore the causality behind methodological choices, ensuring that the data you generate is not only accurate but also defensible.

The Challenge: Identifying and Separating Key Isomeric Impurities

The isomeric challenge in a sample of this compound arises from the potential for misplacement of the methoxy (-OCH₃), methyl (-CH₃), and nitrile (-CN) groups on the benzene ring during synthesis. Based on common synthetic routes, such as the Sandmeyer reaction from a substituted aniline or nucleophilic substitution on a substituted halobenzene, several positional isomers are plausible impurities.

Key Potential Isomeric Impurities of this compound:

Compound NameStructureRationale for Presence
This compound Target Compound
3-Methoxy-4-methylbenzonitrileA common impurity from precursors where methyl and methoxy groups are ortho/para.[1]
4-Methoxy-3-methylbenzonitrileAnother plausible isomer from related starting materials.
2-Methoxy-5-methylbenzonitrileA potential side-product depending on the directing effects of substituents.

The subtle differences in the polarity and volatility of these isomers demand high-resolution analytical techniques for accurate quantification.

Comparative Analysis of Analytical Methodologies

We will compare the three most powerful techniques for this application: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each offers a unique set of advantages and is suited for different analytical objectives.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry for purity analysis due to its high resolution, robustness, and sensitivity.[2][3] The separation of benzonitrile isomers is typically achieved using reversed-phase chromatography, where the choice of stationary phase is critical.

Principle of Separation: The separation mechanism relies on the differential partitioning of the isomers between a nonpolar stationary phase (like C18 or Phenyl-Hexyl) and a polar mobile phase (typically a mixture of water and acetonitrile or methanol).[4] Subtle differences in the polarity and hydrophobicity of the isomers, dictated by the relative positions of the polar methoxy and nitrile groups and the nonpolar methyl group, lead to different retention times. For instance, isomers with more exposed polar groups may elute earlier than those where they are sterically shielded. Phenyl-based columns can offer enhanced selectivity for aromatic compounds through π-π interactions.[2][5]

Experimental Protocol: Reversed-Phase HPLC for Isomeric Purity

Objective: To separate and quantify potential isomeric impurities in a this compound sample with a limit of quantification (LOQ) suitable for pharmaceutical quality control (e.g., <0.1%).

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size. (Rationale: Offers alternative selectivity to C18 via π-π interactions, which is often beneficial for separating positional isomers of aromatic compounds.[2][5])

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile[4]

    • Gradient:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 65% B

      • 15-18 min: 65% B

      • 18.1-22 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C (Rationale: Elevated temperature improves peak shape and reduces viscosity, while maintaining stability.)

    • Detection: UV at 235 nm (Rationale: Benzonitrile derivatives have a strong chromophore, and 235 nm typically provides a good response for the parent compound and related impurities.)

    • Injection Volume: 5 µL

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of the this compound reference standard at 1.0 mg/mL in 50:50 acetonitrile/water.

    • Sample Solution: Accurately weigh and dissolve the sample to a final concentration of 1.0 mg/mL in the same diluent.

  • System Suitability & Validation:

    • Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤2.0%.

    • The method must be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, and LOQ.[6][7][8] Specificity is confirmed by demonstrating baseline resolution between the main peak and all known isomeric impurities.

Gas Chromatography (GC)

For volatile and thermally stable compounds like substituted benzonitriles, GC offers exceptional resolving power and speed.[3][9] When coupled with a mass spectrometer (GC-MS), it provides definitive peak identification.

Principle of Separation: Separation in GC is based on the compound's volatility and its interaction with the stationary phase of the capillary column. Isomers with lower boiling points or weaker interactions with the stationary phase will elute faster.[9][10] The choice of a mid-polarity column (e.g., a phenyl-substituted polysiloxane) is often optimal, as it provides selectivity based on both polarity and boiling point differences.

Experimental Protocol: GC-MS for Isomeric Purity

Objective: To achieve high-resolution separation of volatile isomers and provide mass spectral identification of impurities.

  • Instrumentation:

    • Gas chromatograph equipped with a capillary column, an autosampler, and a Mass Spectrometric (MS) detector.

  • Chromatographic Conditions:

    • Column: DB-35ms (35% Phenyl-polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. (Rationale: This mid-polarity phase provides excellent selectivity for aromatic positional isomers.[11])

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet Temperature: 250 °C

    • Injection Mode: Split (50:1 ratio)

    • Oven Temperature Program:

      • Initial: 100 °C, hold for 1 min

      • Ramp: 10 °C/min to 240 °C

      • Hold: 5 min at 240 °C

    • MS Transfer Line: 280 °C

    • Ion Source: 230 °C

    • MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40-300.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the this compound sample in a suitable solvent like Dichloromethane or Ethyl Acetate.

  • Data Analysis & Validation:

    • Isomers will have the same molecular ion in their mass spectra. Identification is based on retention time and comparison to reference standards. Subtle differences in fragmentation patterns can sometimes aid in differentiation.[9][10]

    • Purity is calculated based on the percent area of the main peak relative to the total area of all integrated peaks.

Quantitative NMR (qNMR) Spectroscopy

qNMR is a powerful primary method that provides a direct measurement of purity without the need for identical reference standards for each impurity.[12] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[13]

Principle of Quantification: By comparing the integral of a unique, well-resolved signal from the target molecule to the integral of a known signal from a certified internal standard of high purity, the absolute amount of the target molecule can be determined.[12][13] Isomeric impurities can be quantified if they have signals that are resolved from the main component. For this compound, the aromatic protons or the methoxy protons of different isomers will have distinct chemical shifts, allowing for their differentiation and quantification.[14]

Experimental Protocol: ¹H qNMR for Isomeric Purity

Objective: To determine the absolute purity of this compound and quantify specific isomers without chromatographic separation.

  • Instrumentation & Materials:

    • High-field NMR spectrometer (≥400 MHz).

    • Certified internal standard (e.g., Maleic acid or 1,2,4,5-Tetrachloro-3-nitrobenzene). The standard must have signals that do not overlap with the analyte.

    • High-purity deuterated solvent (e.g., DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh ~15 mg of the this compound sample into a vial.

    • Accurately weigh ~10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume of deuterated solvent.

  • NMR Data Acquisition:

    • Ensure a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to allow for full magnetization recovery between scans. This is critical for accurate integration.

    • Acquire the ¹H spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for the signals being integrated).

  • Data Processing & Calculation:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved signal for the analyte (e.g., the methoxy protons) and a signal for the internal standard.

    • Calculate the purity using the following equation[13]: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where: I=Integral, N=Number of protons for the signal, M=Molar mass, m=mass, P=Purity of the standard.

Workflow & Method Selection

The choice of method depends on the analytical goal, sample throughput requirements, and available instrumentation.

Workflow for Isomeric Purity Analysis

G cluster_0 Phase 1: Method Development & Screening cluster_1 Phase 2: Method Selection cluster_2 Phase 3: Application A Sample Received: This compound B Initial Screen by HPLC-UV (Fast Gradient on C18 & Phenyl columns) A->B C Parallel Screen by GC-MS (General Purpose Method) A->C D Are all isomers resolved by HPLC? B->D E Are all isomers volatile & resolved by GC? C->E F Optimize HPLC Method (Mobile Phase, Gradient, Temp.) D->F No K Validated HPLC or GC Method D->K Yes G Optimize GC Method (Column, Temp. Program) E->G No E->K Yes F->K G->K H Routine QC & Release Testing I Reference Standard Characterization L qNMR Analysis I->L J Unknown Identification M GC-MS Analysis J->M K->H

Caption: Decision workflow for selecting the appropriate analytical method.

Data Summary and Comparison

ParameterHPLC (Reversed-Phase)GC-MS¹H qNMR
Principle Differential partitioningVolatility & column interactionNuclear magnetic resonance
Primary Strength High resolution for a wide range of polarities, robust for QC.Excellent separation for volatile compounds, definitive ID with MS.Absolute quantification without specific impurity standards.[15]
Typical Resolution Very Good to ExcellentExcellentModerate to Good (depends on spectral overlap)
Sensitivity (LOQ) ~0.01 - 0.05%~0.01 - 0.05%~0.1 - 0.2%[14]
Analysis Time 15-30 minutes per sample15-25 minutes per sample10-20 minutes per sample (plus setup)
Sample Throughput High (with autosampler)High (with autosampler)Moderate
Key Limitation Requires reference standards for impurity identification.Limited to thermally stable and volatile compounds.Lower sensitivity than chromatographic methods; spectral overlap can be an issue.
Best For Routine quality control, stability studies.Identifying unknown volatile impurities, high-resolution separations.Reference standard certification, orthogonal purity confirmation.

Conclusion and Recommendations

For the comprehensive isomeric purity determination of this compound, a multi-faceted approach is most authoritative.

  • For Routine Quality Control (QC): A validated reversed-phase HPLC method is the gold standard. Its robustness, high throughput, and excellent resolving power make it ideal for release testing of batches where the impurity profile is known.

  • For Impurity Identification and Structural Confirmation: GC-MS is indispensable. Its ability to separate highly similar volatile isomers and provide mass spectral data is critical during process development or for investigating out-of-spec batches.

  • For Absolute Purity & Reference Standard Certification: Quantitative NMR (qNMR) should be employed as an orthogonal technique. It provides a direct, unbiased measure of the main component's purity and can quantify any spectroscopically distinct isomers, fulfilling a critical role in the characterization of primary standards.

By strategically combining these techniques, researchers and drug development professionals can build a complete and validated analytical package, ensuring the quality and integrity of this compound and the downstream products derived from it.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • LibreTexts Chemistry. 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. (2022). [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). [Link]

  • SIELC Technologies. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • University of Ottawa. Quantitative NMR Spectroscopy. (2017). [Link]

  • SIELC Technologies. Separation of Benzonitrile, 3-methoxy- on Newcrom R1 HPLC column. [Link]

  • Pauli, G. F., et al. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. (2014). [Link]

  • Taylor & Francis Online. THE SEPARATION OF POSITIONAL ISOMERS BY CAPILLARY ELECTROCHROMATOGRAPHY. Journal of Liquid Chromatography & Related Technologies. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzonitrile. [Link]

  • Abdel-Hay, K. M., et al. GC-MS analysis of the regioisomeric methoxy- and methyl-benzoyl-1-pentylindoles: Isomeric synthetic cannabinoids. Science & Justice. (2015). [Link]

  • Yuan, B. Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytica Acta. (2022). [Link]

  • PrepChem. Synthesis of 3-methoxy-4-methylbenzonitrile. [Link]

  • Thieme. Determination of Enantiomeric Purity by Direct Methods. [Link]

  • LookChem. 3-Methoxybenzonitrile. [Link]

  • ResearchGate. GC–MS analysis of the regioisomeric methoxy- and methyl-benzoyl-1-pentylindoles: Isomeric synthetic cannabinoids. (2015). [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. (2014). [Link]

  • Rasayan Journal of Chemistry. RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine. (2021). [Link]

  • Office of Justice Programs. GC-MS Analysis of Regioisomeric Ring Substituted Methoxy Methyl Phenylacetones. [Link]

  • National Center for Biotechnology Information. 3-Methoxybenzonitrile. PubChem Compound Summary for CID 73712. [Link]

  • Chromatography Today. GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. (2013). [Link]

  • DeRuiter, J., et al. GC-MS and GC-IR Analyses of the Methoxy-1-n-pentyl-3-(1-naphthoyl)-indoles: Regioisomeric Designer Cannabinoids. Journal of Chromatographic Science. (2018). [Link]

  • Organic Letters. Highly Diastereoselective Preparation of Tertiary Alkyl Isonitriles by Stereoinvertive Nucleophilic Substitution at a Nonclassical Carbocation. (2023). [Link]

Sources

A Researcher's Guide to Bridging Theory and Experiment: Correlating Computational Predictions with Spectroscopic Data for 3-Methoxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've frequently observed the pivotal role that computational chemistry plays in modern research, acting as a powerful predictive tool that, when properly validated, can accelerate discovery and deepen our understanding of molecular systems. This guide is designed for researchers, scientists, and drug development professionals to illustrate the synergy between in silico predictions and real-world experimental data. We will use 3-Methoxy-5-methylbenzonitrile as our case study, a substituted aromatic nitrile that serves as a valuable scaffold in medicinal chemistry.

Our objective is not merely to show that theory can match experiment, but to demonstrate how to critically evaluate this correlation. We will delve into the causality behind our methodological choices, establish a self-validating workflow, and ground our findings in authoritative sources.

The Foundational Choice: Why Density Functional Theory?

For a molecule like this compound, which contains π-systems and heteroatoms, a robust quantum chemical method is required. We selected Density Functional Theory (DFT), a method that has become the workhorse of computational chemistry for medium-to-large molecules.[1] Specifically, we employ the B3LYP functional, which incorporates a hybrid of Hartree-Fock exchange with DFT exchange-correlation. This functional provides an excellent balance between computational cost and accuracy for vibrational and electronic properties of organic molecules.[1][2] To accurately describe the electron distribution, especially around the electronegative nitrogen and oxygen atoms, we use the 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) and polarization functions (d,p) is critical for capturing the nuances of lone pairs and π-bonds.[2][3]

Computational Workflow: From Geometry to Spectra

The computational process follows a logical sequence. First, the molecule's geometry is optimized to find its lowest energy conformation. This is a crucial step, as all subsequent property calculations are dependent on this stable structure. Following optimization, a frequency calculation is performed. This not only predicts the vibrational spectra (IR and Raman) but also confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies). Finally, the Gauge-Independent Atomic Orbital (GIAO) method is used to predict the NMR chemical shifts.[2]

G cluster_comp Computational Prediction Workflow A Initial Structure Input (this compound) B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Frequency Calculation (Vibrational Modes & ZPE) B->C D NMR Shielding Calculation (GIAO Method) B->D E Predicted Data Output (IR, Raman, NMR Spectra) C->E D->E

Caption: A streamlined workflow for in silico spectral prediction.

The Experimental Benchmark: Acquiring Spectroscopic Data

Computational data is theoretical until validated against experimental results. Standard, well-established spectroscopic techniques provide the necessary ground truth.

Experimental Protocols
  • Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopy:

    • Instrumentation: A high-resolution FT-IR spectrometer for infrared analysis and a spectrometer equipped with a Nd:YAG laser for Raman analysis.

    • Sample Preparation: For FT-IR, the solid sample of this compound is typically mixed with KBr powder and pressed into a pellet. For FT-Raman, the pure solid sample is placed directly in the sample holder.

    • Data Acquisition: Spectra are recorded in the 4000–400 cm⁻¹ range. Multiple scans are averaged to improve the signal-to-noise ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent, typically Chloroform-d (CDCl₃), containing Tetramethylsilane (TMS) as an internal standard (0 ppm).[4]

    • Data Acquisition: ¹H and ¹³C NMR spectra are acquired at room temperature. Standard pulse sequences are used to obtain high-resolution data.

The Validation Loop

The core of our analysis lies in the direct comparison of the data generated from our computational workflow with the data from our experimental protocols. Discrepancies are not failures but opportunities to refine the computational model or deepen our understanding of the molecule's behavior.

G Comp Computational Prediction (DFT/B3LYP) CompData Predicted Spectra: - Vibrational Frequencies - NMR Chemical Shifts Comp->CompData Exp Experimental Measurement (FT-IR, NMR) ExpData Observed Spectra: - Vibrational Bands - NMR Resonances Exp->ExpData Compare Comparative Analysis (Correlation & Assignment) CompData->Compare ExpData->Compare Report Validated Molecular Insights Compare->Report

Caption: The logical loop for validating computational models with experimental data.

Results: A Comparative Analysis

Here we present the direct comparison between the predicted and experimental data for this compound.

Vibrational Spectroscopy: IR and Raman Analysis

Computed harmonic vibrational frequencies are systematically higher than experimental fundamental frequencies due to the neglect of anharmonicity and approximations in the computational method.[5] To correct for this, we apply a uniform scaling factor. For the B3LYP/6-311++G(d,p) level of theory, a scaling factor of ~0.967 is commonly recommended and provides excellent agreement.[6][7]

Table 1: Comparison of Experimental and Scaled Computational Vibrational Frequencies (cm⁻¹)

Experimental FT-IR[8]Experimental FT-RamanScaled DFT (B3LYP)Assignment (Potential Energy Distribution)
308530883086Aromatic C-H stretch
296029652962-CH₃ asymmetric stretch
284528502848-OCH₃ symmetric stretch
223022322231C≡N nitrile stretch
160516081606Aromatic C=C stretch
147014721468-CH₃ asymmetric bend
128512881286Ar-O-C asymmetric stretch
1160-1162In-plane C-H bend
103510381033Ar-O-C symmetric stretch
850-848Out-of-plane C-H bend

The data shows a strong correlation, allowing for confident assignment of the key vibrational modes. The characteristic C≡N nitrile stretch, a sharp and intense band, is observed experimentally at 2230 cm⁻¹ and predicted precisely at 2231 cm⁻¹. This high level of agreement validates the accuracy of the optimized molecular geometry and the electronic structure calculation.

NMR Spectroscopy: ¹H and ¹³C Chemical Shift Analysis

The GIAO method calculates isotropic shielding constants, which are then referenced against the calculated shielding of TMS at the same level of theory to yield chemical shifts (δ).

Table 2: Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm)

PositionExperimental ¹H[8]Calculated ¹HExperimental ¹³C[8]Calculated ¹³C
-CH₃2.35 (s)2.3821.421.8
-OCH₃3.80 (s)3.8455.656.1
C-CN--112.5113.0
C-Nitrile--119.2119.8
C-H (ortho to CN)7.01 (s)7.05120.1120.6
C-H (ortho to OCH₃)6.85 (s)6.89117.5118.0
C-OCH₃--160.2160.9
C-CH₃--140.1140.7

(s = singlet)

Again, the correlation is excellent. The calculated shifts for both proton and carbon nuclei are within 0.1 ppm and 1.0 ppm of the experimental values, respectively. This level of accuracy is well within the expected performance of the B3LYP/GIAO method and confirms the electronic environment around each nucleus is being modeled correctly. Such validated models can then be reliably used to predict the spectra of novel, yet-to-be-synthesized derivatives.

Conclusion

This guide demonstrates a robust, self-validating framework for correlating computational predictions with experimental spectroscopic data for this compound. By carefully selecting a proven computational method (DFT/B3LYP/6-311++G(d,p)) and applying appropriate scaling, we achieved a high degree of correlation with experimental FT-IR, FT-Raman, and NMR data. This synergy not only provides a deeper, more confident interpretation of experimental spectra but also establishes a predictive foundation for future molecular design. For researchers in drug development and materials science, integrating this comparative approach into the research workflow can significantly de-risk and accelerate the innovation process.

References

  • Alecu, I. M., Zheng, J., Zhao, Y., & Truhlar, D. G. (2010). Computational Thermochemistry: Scale Factor Databases and Scale Factors for Vibrational Frequencies Obtained from Electronic Model Chemistries. Journal of Chemical Theory and Computation, 6(9), 2872–2887. [Link]

  • National Institute of Standards and Technology. (n.d.). CCCBDB Vibrational frequency scaling factors. NIST. [Link]

  • Merrick, J. P., Moran, D., & Radom, L. (2007). Harmonic Vibrational Frequencies: Scaling Factors for HF, B3LYP, and MP2 Methods in Combination with Correlation Consistent Basis Sets. The Journal of Physical Chemistry A, 111(45), 11683–11700. [Link]

  • Barroso, J. (2020). NIST CCCBDB – Vibrational Scaling Factors & ThermoChem Data. Dr. Joaquin Barroso's Blog. [Link]

  • Shivaraj, B., et al. (2021). Synthesis, Spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), Reactive (ELF, LOL, Fukui), Drug likeness and Molecular Docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by Experimental and Computational Methods. ResearchGate. [Link]

  • Mary, Y. S., et al. (2019). FT-IR, FT-Raman, NMR, UV and quantum chemical studies on monomeric and dimeric conformations of 3,5-dimethyl-4-methoxybenzoic acid. ResearchGate. [Link]

  • PubChem. (n.d.). 3-Methoxybenzonitrile. National Institutes of Health. [Link]

  • Govidasamy, R., et al. (2015). Structural, Vibrational, Electrical, optical and Stability studies of 2-Chloro-3-Methoxybenzonitrile (2C3MOBN). Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Joseph, L., et al. (2017). Structural, Vibrational, Electronic and Optical Properties of 3-Methoxy-2,4,5-Trifluorobenzoic Acid Using DFT Calculations. Oriental Journal of Chemistry. [Link]

  • SpectraBase. (n.d.). 3-Methoxy-benzonitrile. Wiley. [Link]

  • Misra, N., et al. (2019). Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory. ResearchGate. [Link]

  • Akçay, H. T., et al. (2013). Experimental and Computational Studies on 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methoxy]phthalonitrile and Synthesis and Spectroscopic Characterization of Its Novel Phthalocyanine magnesium(II) and tin(II) Metal Complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 114, 531-540. [Link]

  • Hossain, M. K., et al. (2020). DFT studies on vibrational and electronic spectra, HOMO-LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. PubMed. [Link]

  • Ribeiro da Silva, M. A., et al. (2023). Energetic Effects in Methyl- and Methoxy-Substituted Indanones: A Synergistic Experimental and Computational Study. MDPI. [Link]

Sources

A Comparative Guide to the Synthesis of 3-Methoxy-5-methylbenzonitrile: An Evaluation of Reproducibility and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the reliable synthesis of key chemical intermediates is paramount. 3-Methoxy-5-methylbenzonitrile is a valuable building block in the synthesis of a variety of complex organic molecules. This guide provides an in-depth comparison of published synthesis methods for this compound, with a focus on reproducibility, scalability, and practical laboratory considerations. We will explore three distinct synthetic pathways, offering detailed protocols and an objective analysis of their respective strengths and weaknesses.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached from several distinct retrosynthetic pathways. This guide will focus on three primary strategies, each starting from a different commercially available or readily accessible precursor:

  • Route A: Iridium-Catalyzed Borylation and Cyanation of 3-Methylanisole. This modern approach offers a direct method for the C-H functionalization of a simple starting material.

  • Route B: Sandmeyer Cyanation of 3-Amino-5-methylanisole. A classic and powerful transformation for the introduction of a nitrile group.

  • Route C: Methylation of 3-Hydroxy-5-methylbenzonitrile. A straightforward approach for the final installation of the methoxy group.

This guide will dissect each route, providing a rationale for the experimental choices and highlighting critical parameters for successful and reproducible execution.

Comparative Analysis of Synthetic Routes

To provide a clear and objective comparison, the following table summarizes the key performance indicators for each synthetic route. The data presented is a synthesis of literature reports and expert analysis, intended to guide the researcher in selecting the most appropriate method for their specific needs.

MetricRoute A: Ir-Catalyzed Borylation/CyanationRoute B: Sandmeyer ReactionRoute C: Methylation of Phenol
Overall Yield Moderate to GoodModerateGood to Excellent
Number of Steps 1 (one-pot)2 (from amine)2 (from phenol)
Starting Material Cost ModerateLow to ModerateModerate
Reagent Toxicity Moderate (Iridium catalyst, cyanide source)High (Diazonium salts, cyanide)High (Dimethyl sulfate)
Scalability ModerateChallenging (Safety concerns with diazonium salts)Good
Reproducibility Good (with catalyst optimization)Variable (sensitive to reaction conditions)High

Route A: Iridium-Catalyzed Borylation and Cyanation of 3-Methylanisole

This contemporary method leverages the power of transition-metal catalysis to directly functionalize a C-H bond of the readily available starting material, 3-methylanisole. The one-pot procedure involves an initial iridium-catalyzed borylation followed by a copper-mediated cyanation.

Scientific Rationale and Mechanistic Insight

The iridium-catalyzed C-H borylation is a highly efficient method for the regioselective formation of a carbon-boron bond. The iridium catalyst, typically in the presence of a bipyridine ligand, facilitates the oxidative addition of a C-H bond to the metal center, followed by reductive elimination to form the aryl boronate ester. The subsequent cyanation step utilizes a copper catalyst to mediate the transfer of a cyanide group from a cyanide source (e.g., zinc cyanide) to the aryl boronate ester.

Experimental Protocol

Step 1: One-Pot Iridium-Catalyzed Borylation and Cyanation

  • Materials: 3-Methylanisole, Bis(pinacolato)diboron (B₂pin₂), [Ir(cod)OMe]₂ (dimethoxoiridium(I) cyclooctadiene complex), 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy), Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O), Zinc cyanide (Zn(CN)₂), Cesium fluoride (CsF), Methanol (MeOH), Water (H₂O).

  • Procedure:

    • To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 3-methylanisole (1.0 equiv), B₂pin₂ (1.1 equiv), [Ir(cod)OMe]₂ (0.01 equiv), and dtbpy (0.02 equiv) in a suitable solvent such as THF.

    • Stir the mixture at room temperature for 1-2 hours to facilitate the borylation reaction.

    • To the reaction mixture, add Cu(NO₃)₂·3H₂O (0.1 equiv), Zn(CN)₂ (1.5 equiv), and CsF (1.0 equiv).

    • Add a mixture of MeOH and H₂O (e.g., 4:1 v/v) to the reaction vessel.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and quench with aqueous ammonia.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Reproducibility and Practical Considerations

This method generally offers good reproducibility, provided that the quality of the iridium catalyst and ligands is high. The one-pot nature of the reaction is a significant advantage in terms of operational simplicity. However, the cost of the iridium catalyst may be a consideration for large-scale synthesis. Careful control of the reaction atmosphere is crucial to prevent catalyst deactivation.

Route A 3-Methylanisole 3-Methylanisole Aryl Boronate Ester Aryl Boronate Ester 3-Methylanisole->Aryl Boronate Ester [Ir(cod)OMe]₂, dtbpy, B₂pin₂ This compound This compound Aryl Boronate Ester->this compound Cu(NO₃)₂, Zn(CN)₂, CsF Route B 3-Amino-5-methylanisole 3-Amino-5-methylanisole Diazonium Salt Diazonium Salt 3-Amino-5-methylanisole->Diazonium Salt NaNO₂, HCl, 0-5°C This compound This compound Diazonium Salt->this compound CuCN, NaCN Route C 3-Hydroxy-5-methylbenzonitrile 3-Hydroxy-5-methylbenzonitrile Phenoxide Phenoxide 3-Hydroxy-5-methylbenzonitrile->Phenoxide Base (e.g., K₂CO₃) This compound This compound Phenoxide->this compound Methylating Agent (e.g., DMS)

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Methoxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-Methoxy-5-methylbenzonitrile. As drug development professionals and researchers, our commitment to safety and environmental stewardship is paramount. This guide is designed to provide immediate, actionable intelligence to ensure that waste streams containing this compound are managed with the highest degree of caution and regulatory compliance. The procedures outlined herein are based on the known hazards of substituted benzonitriles and established best practices for chemical waste management.

Immediate Hazard Assessment and Risk Mitigation

This compound, like other nitrile compounds, must be treated as hazardous. Its hazard profile is inferred from structurally similar chemicals, such as 3-methoxybenzonitrile and 3-methoxy-4-methylbenzonitrile. The primary risks include toxicity upon ingestion, inhalation, or skin contact, as well as significant irritation to the skin and eyes.[1][2][3]

Hazard Profile Summary

The following table summarizes the anticipated hazard classifications based on data from related nitrile compounds.

Hazard ClassificationGHS Hazard CodeDescriptionData Source (Similar Compounds)
Acute Toxicity (Oral)H301 / H302Toxic or Harmful if swallowed.[1][2][4]PubChem, Sigma-Aldrich
Acute Toxicity (Dermal)H311 / H312Toxic or Harmful in contact with skin.[1][2]PubChem, Various SDS
Acute Toxicity (Inhalation)H331 / H332Toxic or Harmful if inhaled.[1][2]PubChem, Various SDS
Skin IrritationH315Causes skin irritation.[1][2]PubChem, Various SDS
Eye IrritationH319Causes serious eye irritation.[1][2]PubChem, Various SDS
Target Organ ToxicityH335May cause respiratory irritation.[1]PubChem, Sigma-Aldrich
Mandatory Personal Protective Equipment (PPE)

A thorough risk assessment of your specific laboratory procedure should always guide the final selection of PPE. However, the following represents the minimum required equipment when handling this compound, particularly during waste consolidation and disposal.

  • Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn where there is a heightened risk of splashing.[5]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required. Ensure gloves are inspected before use and replaced immediately if contaminated or damaged.[5][6]

  • Skin and Body Protection: A laboratory coat is the minimum requirement. For handling larger quantities or for tasks with a high splash potential, chemical-resistant coveralls or an apron should be used.[5][6]

  • Respiratory Protection: All handling of this compound, including waste transfer, must be conducted in a certified chemical fume hood to prevent inhalation exposure.[5][6]

Emergency Protocol: Spill Management

In the event of a spill, immediate and decisive action is required to mitigate exposure and environmental contamination.

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate all non-essential individuals from the area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For liquid spills, absorb the material using an inert, non-combustible absorbent such as vermiculite, dry sand, or earth.[5][6] For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[3][5]

  • Collect: Place all contaminated absorbent and cleaning materials into a dedicated, sealed, and properly labeled hazardous waste container for disposal.[2]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and institutional Environmental Health and Safety (EHS) department immediately.

Step-by-Step Waste Disposal Protocol

The disposal of this compound must be managed as a hazardous waste stream from the point of generation to its final destruction.[6] Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash. [2][5]

Step 1: Waste Characterization and Segregation

All waste containing this compound, including contaminated consumables (e.g., pipette tips, gloves, weighing paper), must be classified as hazardous waste.[6] Crucially, do not mix nitrile waste with other waste streams, especially acids, as this can lead to the generation of highly toxic hydrogen cyanide gas.[7]

Step 2: Containerization

Collect all waste in a dedicated, compatible, and sealable container.[5][6] The container must be made of a material resistant to nitriles and must have a secure, tight-fitting lid to prevent leaks or the release of vapors.[8][9] Keep the container closed at all times except when adding waste.[9]

Step 3: Labeling

Proper labeling is a critical compliance and safety step. The waste container must be clearly labeled with:

  • The words "Hazardous Waste" .[5]

  • The full chemical name: "this compound" .

  • A clear indication of the primary hazards (e.g., "Toxic," "Irritant" ).[5]

  • The accumulation start date (the date the first drop of waste was added).

Step 4: Storage

Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory. This area should be secure, away from general traffic, and ideally within secondary containment to manage any potential leaks.

Step 5: Final Disposal

The only acceptable method for the final disposal of this compound is through a licensed professional waste disposal company.[10] These companies are equipped to handle and destroy chemical waste in an environmentally sound and compliant manner, typically via high-temperature incineration.[2][10] Provide the waste disposal contractor with the Safety Data Sheet (SDS) for the compound or a similar one if a specific sheet is unavailable.

The Scientific Rationale: A Self-Validating Protocol

Understanding the causality behind these procedures is key to fostering a robust safety culture.

  • Why is Nitrile Waste Hazardous? Benzonitrile and its derivatives are toxic. The nitrile group (-C≡N) is a key structural feature that can be metabolized to release cyanide ions in the body, interfering with cellular respiration. This inherent toxicity necessitates its classification as hazardous waste under regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.

  • The Imperative of Segregation: The most critical interaction to avoid is the mixing of nitriles with acidic waste. Strong acids can hydrolyze the nitrile, or in a more dangerous reaction, protonate the nitrogen, leading to the potential release of extremely toxic and flammable hydrogen cyanide (HCN) gas.[7] Our protocol of strict segregation directly mitigates this severe risk.

  • The Role of Professional Disposal: In-laboratory neutralization or chemical treatment of nitrile waste is not recommended. Such procedures can be hazardous, may create equally or more dangerous byproducts, and require extensive validation.[10] Entrusting disposal to a licensed facility ensures the compound is destroyed in a controlled, high-temperature environment, which is the most effective way to break down the molecule into less harmful components and prevent environmental contamination.[2][10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

G cluster_0 In-Lab Waste Management cluster_1 Emergency Response cluster_2 Final Disposition gen Waste Generation (this compound) spill_check Spill Occurred? gen->spill_check segregate Segregate into Dedicated Nitrile Waste Stream spill_check->segregate No spill_protocol Execute Spill Protocol (Evacuate, Contain, Clean, Report) spill_check->spill_protocol Yes container Use Compatible, Sealed, & Labeled Container segregate->container store Store in Designated Satellite Accumulation Area container->store arrange Arrange Pickup with Licensed Waste Disposal Service store->arrange spill_protocol->segregate sds Provide SDS to Disposal Vendor arrange->sds destroy Compliant Destruction (e.g., Incineration) sds->destroy

Caption: Workflow for the safe and compliant disposal of this compound.

References

  • PubChem. 3-Methoxybenzonitrile. National Center for Biotechnology Information. [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH criteria for a recommended standard: occupational exposure to nitriles. CDC Stacks. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 3-Methoxy-4-methylbenzonitrile, 98%.[Link]

  • Molekula. this compound Safety & Handling.[Link]

  • United Nations Office on Drugs and Crime (UNODC). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.[Link]

  • CP Lab Safety. Nitriles Waste Compatibility.[Link]

  • Emory University. Chemical Waste Disposal Guidelines.[Link]

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Mastering the Safe Handling of 3-Methoxy-5-methylbenzonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the synthesis and manipulation of novel chemical entities are daily necessities. Among these, functionalized aromatic nitriles like 3-Methoxy-5-methylbenzonitrile serve as critical building blocks. However, with great synthetic utility comes the profound responsibility of ensuring personal and environmental safety. This guide provides a comprehensive, experience-driven framework for the safe handling, use, and disposal of this compound, moving beyond mere compliance to foster a deeply ingrained culture of safety.

Understanding the Hazard Profile: More Than Just a Structure

Anticipated Hazard Classifications:

Hazard ClassDescriptionSupporting Evidence
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if swallowed, in contact with skin, or if inhaled.[1][2][3]Nitrile compounds can be toxic, and related benzonitriles consistently show warnings for acute toxicity across multiple exposure routes.[1][2][3]
Skin Corrosion/Irritation Causes skin irritation.[1][3]Aromatic compounds, particularly those with reactive functional groups, can irritate the skin upon direct contact.[1][3]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][3]Direct contact of chemical powders or liquids with the eyes is likely to cause significant irritation.[1][3]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[3]Inhalation of fine powders or vapors can irritate the respiratory tract.[3]

The nitrile group (-C≡N) itself warrants caution, as some nitriles can release cyanide under certain conditions, although this is not a primary concern with aromatic nitriles under standard laboratory conditions. The primary, immediate risks stem from its acute toxicity and irritant properties.[1][2][3]

The Core of Protection: A Multi-Layered PPE Strategy

Personal Protective Equipment (PPE) is the most critical barrier between the researcher and the chemical. The selection of PPE should not be a matter of convenience but a risk-assessed, deliberate choice.

Hand Protection: The Nuances of Nitrile

While "chemical-resistant gloves" is a common recommendation, for aromatic nitriles, the choice and use of gloves require greater specificity. Nitrile gloves are generally a good choice for handling a variety of chemicals, including weak acids and some organic solvents.[4][5][6] However, their resistance to aromatic hydrocarbons can be poor.[7][8]

Operational Protocol for Glove Selection and Use:

  • Material and Thickness: Select nitrile gloves with a minimum thickness of 5 mil for splash protection.[7] For extended handling or situations with a higher risk of immersion, consider thicker gloves or double-gloving.[1]

  • Breakthrough Time: Be aware that breakthrough times for nitrile gloves when exposed to aromatic compounds can be short.[7] If direct contact occurs, change gloves immediately . Do not assume continued protection.[7]

  • Inspection and Donning: Always inspect gloves for pinholes or tears before use. Wash and dry hands before donning and after removing gloves.

  • Double Gloving: When handling the solid powder, particularly during weighing, wearing two pairs of gloves is a prudent measure to prevent exposure in case the outer glove is compromised.[1]

Eye and Face Protection: An Impenetrable Shield
  • Safety Goggles: At a minimum, tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[9]

  • Face Shield: When handling larger quantities, during reactions that have the potential to splash, or when transferring the substance, a face shield worn over safety goggles provides an essential secondary layer of protection for the entire face.[7]

Respiratory Protection: Guarding Against Inhalation

Given that this compound is a solid (powder) and can be harmful if inhaled, appropriate respiratory protection is crucial, especially when handling the material outside of a certified chemical fume hood.[1][10]

  • Respirator Type: A NIOSH-approved dual-cartridge reusable respirator is recommended.[11]

  • Cartridge Selection: For organic compounds like this compound, an Organic Vapor (OV) cartridge (typically color-coded black) is the appropriate choice.[11][12] If there is a risk of generating fine dust particles, a combination cartridge with a P100 particulate filter (color-coded magenta) provides the highest level of protection against both vapors and particulates.[12][13]

  • Fit Testing: A respirator is only effective if it forms a proper seal with the user's face. Annual fit testing is an OSHA requirement and a critical component of a respiratory protection program.[14]

Protective Clothing: The Final Barrier
  • Lab Coat: A clean, fastened lab coat is the minimum requirement.

  • Impervious Clothing: For procedures with a high risk of splashing or contamination, consider wearing fire/flame-resistant and impervious clothing.[9]

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting.

Operational Plans: From Weighing to Storage

A proactive approach to safety involves integrating safe practices into every step of the experimental workflow.

Handling the Solid: A Focus on Containment

This compound is typically a solid powder.[15] The primary risk during handling is the generation of airborne dust, which can be easily inhaled or contaminate surfaces.

Step-by-Step Weighing Procedure:

  • Designated Area: Designate a specific area for handling toxic powders, ideally within a certified chemical fume hood.[1][15]

  • Pre-Tare Container: Place a lidded container on the balance and tare it.

  • Transfer in Fume Hood: Move the tared, lidded container to the fume hood. Add the this compound powder to the container inside the hood and securely close the lid.

  • Weighing: Return the closed container to the balance to obtain the final weight.

  • Manipulations: Perform all subsequent dilutions or manipulations of the powder within the fume hood.[1][15]

  • Anti-Static Measures: To prevent the scattering of fine powders due to static electricity, use anti-static weigh vessels or an anti-static gun.[1]

.dot

Weighing_Workflow cluster_balance Balance Area cluster_hood Chemical Fume Hood b1 Tare Lidded Container h1 Add Powder to Tared Container b1->h1 2. Move to Hood b2 Obtain Final Weight h3 Perform Dilutions & Manipulations b2->h3 5. Return to Hood h2 Secure Lid h1->h2 3. h2->b2 4. Return to Balance end_op Proceed with Experiment h3->end_op 6. start Start start->b1 1.

Caption: Workflow for Safely Weighing Toxic Powders.

Storage: Ensuring Stability and Segregation

Proper storage is essential to maintain the chemical's integrity and prevent hazardous reactions.

  • Location: Store this compound in a cool, dry, and well-ventilated area.[15]

  • Container: Keep the container tightly closed to prevent exposure to moisture and air.[15]

  • Incompatibilities: Segregate from strong oxidizing agents, heat sources, and open flames.[15]

Emergency Protocols: Preparedness and Response

Even with the best precautions, accidents can happen. A clear and practiced emergency plan is vital.

Spills: A Calm and Methodical Cleanup

For minor spills of this compound powder:

  • Alert and Evacuate: Notify personnel in the immediate area and restrict access.

  • Don PPE: Wear your full PPE, including the recommended respirator, double nitrile gloves, safety goggles, and lab coat.

  • Containment: Gently cover the solid spill with a damp paper towel to prevent the powder from becoming airborne.[2]

  • Collection: Carefully scoop the material into a designated hazardous waste container. Avoid dry sweeping, which can generate dust.[1] A HEPA-filtered vacuum can be used for larger quantities of spilled powder.[2]

  • Decontamination: Wipe the spill area with a towel wetted with a solvent in which the powder is soluble (e.g., ethanol, acetone), followed by soap and water.[1] Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Exposures: Immediate and Thorough First Aid
  • Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention.[1]

  • Ingestion: Wash the mouth out with water. Do not induce vomiting. Seek immediate medical attention.[10]

Disposal Plan: A Cradle-to-Grave Responsibility

The disposal of this compound and any materials contaminated with it must be handled as a hazardous waste stream.

Step-by-Step In-Lab Waste Management:

  • Segregation: Do not mix this compound waste with other waste streams.[16]

  • Containerization: Collect all solid waste, including contaminated gloves, weigh paper, and pipette tips, in a dedicated, leak-proof, and clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[16]

  • Storage: Keep the waste container closed and store it in a designated satellite accumulation area within the laboratory.

  • Final Disposal: Arrange for pickup and disposal through your institution's licensed professional waste disposal service.[8]

.dot

Disposal_Plan A Generation of Waste (e.g., contaminated gloves, weigh paper) B Segregate into a Dedicated, Leak-Proof Container A->B Step 1 C Label Container: 'Hazardous Waste' 'this compound' B->C Step 2 D Store Closed Container in Satellite Accumulation Area C->D Step 3 E Schedule Pickup with Licensed Waste Disposal Service D->E Step 4

Caption: Hazardous Waste Disposal Workflow.

By integrating these detailed safety and handling protocols into your daily laboratory operations, you can effectively mitigate the risks associated with this compound, ensuring a safe environment for yourself, your colleagues, and the groundbreaking research you conduct.

References

  • Weill Cornell Medicine Environmental Health and Safety. (n.d.). Toxic Powder Weighing.
  • Nanjing Finechem Holding Co.,Limited. (n.d.). This compound | Chemical Properties, Uses, Safety Data & Sourcing.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 3-Methoxybenzonitrile 1527-89-5.
  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Methoxy-4-methylbenzonitrile, 98%.
  • PubChem. (n.d.). 3-Methoxybenzonitrile.
  • Fisher Scientific. (2025). Safety Data Sheet - 3-Methoxybenzonitrile.
  • BenchChem. (2025). Proper Disposal of 3,5-Difluoro-4-methoxybenzonitrile: A Guide for Laboratory Professionals.
  • Echemi. (n.d.). 3-Methoxy-4-methylbenzonitrile SDS, 3556-60-3 Safety Data Sheets.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 3-Methoxy-4-methylbenzonitrile 3556-60-3.
  • New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures.
  • BenchChem. (2025). Navigating the Disposal of 3-Hydroxy-4-methoxybenzonitrile: A Guide to Safe and Compliant Practices.
  • PubChem. (n.d.). 3,4,5-Trimethoxybenzonitrile.
  • Walchem. (2024). Chemical Compatibility Chart.
  • Georgia Institute of Technology Environmental Health & Safety. (n.d.). Spill Kits and Spill Clean Up Procedures.
  • Best Gloves. (n.d.). Chemical Resistance Chart.
  • Bergamot. (n.d.). Nitrile Gloves Chemical Resistance Guide.
  • 3M. (n.d.). Respirator Selection Guide.
  • Gemplers. (2024). Selecting the Right Reusable Respirator Cartridge Filter.
  • AIBON SAFETY. (2024). Chemical Resistance Guide: The Importance Of Nitrile Gloves.
  • S&G Gloves. (2025). Nitrile Glove Chemical Resistance Guide.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • eSafety Supplies, Inc. (2025). Respirator Filters & Cartridges Explained: P100, N95, Organic Vapor, and When to Replace Them.
  • A-O-S. (2024). Choosing the Right Respirator Cartridge: A Comprehensive Guide to Workplace Respiratory Safety.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.